molecular formula C6H13NO B1447857 3-Ethoxy-3-methylazetidine CAS No. 1416586-63-4

3-Ethoxy-3-methylazetidine

Cat. No.: B1447857
CAS No.: 1416586-63-4
M. Wt: 115.17 g/mol
InChI Key: ASXVCTNOIKOUIL-UHFFFAOYSA-N
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Description

3-Ethoxy-3-methylazetidine is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Ethoxy-3-methylazetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethoxy-3-methylazetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxy-3-methylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-3-8-6(2)4-7-5-6/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXVCTNOIKOUIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CNC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Ethoxy-3-methylazetidine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Building Block for Physicochemical Tuning in Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of 3-Ethoxy-3-methylazetidine (CAS: 1416586-63-4 / 1807872-03-2), a specialized saturated heterocycle used in modern medicinal chemistry. Unlike simple aliphatic amines, this 3,3-disubstituted azetidine offers a unique combination of high basicity, low lipophilicity, and metabolic resistance. This document details its physicochemical profile, validated synthetic protocols, and strategic applications in structure-activity relationship (SAR) optimization, specifically for modulating Lipophilic Ligand Efficiency (LLE) and blocking metabolic soft spots.

Physicochemical Profile & Structural Dynamics[1]

3-Ethoxy-3-methylazetidine is characterized by a strained four-membered ring substituted at the 3-position with both a methyl and an ethoxy group. This gem-disubstitution pattern is critical: it induces a "puckered" conformation that relieves torsional strain and steric repulsion, influencing both the vector of the amine lone pair and the molecule's interaction with biological targets.

Table 1: Core Chemical Data
PropertyValue / DescriptionContext
IUPAC Name 3-Ethoxy-3-methylazetidine
CAS (HCl Salt) 1807872-03-2Preferred form for stability
CAS (Free Base) 1416586-63-4Hygroscopic oil
Formula C₆H₁₃NOMW: 115.17 (Free Base)
SMILES CCOC1(C)CNC1
pKa (Calc.) ~9.8 – 10.2Moderately basic; lower than unsubstituted azetidine (~11.[1][2]3) due to the inductive effect of the ethoxy group [1].
cLogP ~0.3Low lipophilicity, ideal for lowering logD in lead optimization.
TPSA ~21 ŲGood blood-brain barrier (BBB) permeability potential.
Ring Strain ~25 kcal/molHigh reactivity in ring-opening scenarios; stable under standard coupling conditions.
Structural Logic: The Gem-Disubstituent Effect

The 3,3-disubstitution creates a Thorpe-Ingold effect analog. While the azetidine ring is inherently strained, the presence of two substituents at C3 forces the ring into a specific puckered geometry to minimize 1,2-torsional interactions with the adjacent methylene protons.

  • Significance: This rigidification reduces the entropy penalty upon binding to a protein target, potentially enhancing potency compared to flexible acyclic analogs (e.g., diethylamine derivatives).

Validated Synthetic Methodology

The most robust route to 3-Ethoxy-3-methylazetidine involves the functionalization of N-Boc-3-hydroxy-3-methylazetidine . This approach is preferred over de novo cyclization for small-to-medium scale (gram to decagram) preparation due to the commercial availability of the 3-hydroxy precursor.

Protocol: O-Alkylation and Deprotection
  • Objective: Synthesize 3-Ethoxy-3-methylazetidine HCl from N-Boc-3-hydroxy-3-methylazetidine.

  • Scale: 10 mmol basis.

Step 1: O-Alkylation (Williamson Ether Synthesis)

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve N-Boc-3-hydroxy-3-methylazetidine (1.87 g, 10 mmol) in anhydrous DMF (20 mL). Cool to 0°C in an ice bath.

  • Deprotonation: Add Sodium Hydride (60% dispersion in mineral oil, 480 mg, 12 mmol) portion-wise.

    • Causality: The 3-hydroxyl group is sterically hindered; NaH provides irreversible deprotonation to the alkoxide.

    • Observation: Vigorous bubbling (

      
       gas) will occur. Stir at 0°C for 30 min until gas evolution ceases.
      
  • Alkylation: Add Ethyl Iodide (1.2 mL, 15 mmol) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). Stain with KMnO₄ (Boc group is not UV active, but the carbamate may show weak absorbance).

  • Workup: Quench with saturated aqueous

    
     (10 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (0-20% EtOAc in Hexane) to yield the N-Boc-3-ethoxy-3-methylazetidine intermediate.

Step 2: N-Boc Deprotection

  • Dissolution: Dissolve the intermediate in Dichloromethane (DCM) (10 mL).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (5 mL) or 4M HCl in Dioxane (10 mL).

    • Choice: HCl/Dioxane is preferred if the final product is desired as a solid HCl salt directly. TFA requires an ion-exchange step or free-basing.

  • Reaction: Stir at RT for 2 hours. Monitor by LC-MS (disappearance of Boc-protected mass).

  • Isolation:

    • If using HCl/Dioxane: Concentrate in vacuo.[3] Triturate the residue with diethyl ether to precipitate 3-Ethoxy-3-methylazetidine hydrochloride . Filter and dry under high vacuum.

Synthesis Workflow Diagram

Synthesis_Workflow Start N-Boc-3-hydroxy- 3-methylazetidine Step1 Deprotonation (NaH, DMF, 0°C) Start->Step1 Inter1 Alkoxide Intermediate Step1->Inter1 - H2 gas Step2 Alkylation (EtI, RT, 12h) Inter1->Step2 Inter2 N-Boc-3-ethoxy- 3-methylazetidine Step2->Inter2 SN2 Reaction Step3 Deprotection (4M HCl/Dioxane) Inter2->Step3 Final 3-Ethoxy-3-methylazetidine HCl Salt Step3->Final Precipitation

Figure 1: Step-wise synthesis of 3-Ethoxy-3-methylazetidine HCl via Williamson ether synthesis and acidolytic deprotection.

Medicinal Chemistry Applications

The 3-Ethoxy-3-methylazetidine scaffold is a powerful tool for "Lead Optimization," specifically addressing issues of metabolic stability and solubility.

3.1 Metabolic Blocking (The "Soft Spot" Fix)

In many drug candidates, exposed methylene groups (


) or methine groups (

) in saturated rings are susceptible to oxidative metabolism by Cytochrome P450 enzymes (e.g., hydroxylation).
  • Mechanism: Replacing a generic azetidine or pyrrolidine with the 3-ethoxy-3-methyl variant removes the abstractable hydrogen at the 3-position. The quaternary carbon at C3 blocks oxidation at this site [2].

  • Comparison: Unlike a simple gem-dimethyl group, the ethoxy group introduces polarity (via the ether oxygen), which prevents LogP from skyrocketing.

3.2 Bioisosterism & LLE Optimization

This moiety serves as a bioisostere for:

  • Morpholine: It retains the ether oxygen (H-bond acceptor) and the amine, but in a more compact, sp³-rich scaffold.

  • Cyclic Ethers: The ethoxy group mimics the oxygen placement of larger rings but allows for vector exploration in a different quadrant of 3D space.

Strategic Logic: If a lead compound containing a piperidine or pyrrolidine suffers from high intrinsic clearance (


), switching to 3-ethoxy-3-methylazetidine can:
  • Lower basicity (reducing hERG liability).

  • Lower lipophilicity (improving LLE).

  • Rigidify the side chain (improving potency via entropy).

SAR Decision Logic Diagram

SAR_Logic Problem Lead Compound Issue: High Clearance / Low Sol Analysis Identify Metabolic Soft Spot (e.g., C3-H oxidation) Problem->Analysis Strategy Scaffold Hop: Insert 3,3-Disubstituted Azetidine Analysis->Strategy OptionA 3,3-Difluoroazetidine (Lowers pKa drastically) Strategy->OptionA If basicity not required OptionB 3-Ethoxy-3-methylazetidine (Maintains H-bond acceptor, Blocks metabolism) Strategy->OptionB If H-bond acceptor needed Outcome Optimized Lead: Improved LLE & Stability OptionB->Outcome

Figure 2: Decision tree for implementing 3-ethoxy-3-methylazetidine in lead optimization to address metabolic liabilities.

Handling and Safety
  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Storage: The HCl salt is hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: Azetidines are stable to basic conditions but can undergo ring-opening under harsh acidic conditions with strong nucleophiles (though 3,3-disubstitution increases kinetic stability compared to unsubstituted azetidines).

References
  • Azetidine Properties & Basicity

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 10422, Azetidine.
    • URL:[Link]

  • Azetidines in Medicinal Chemistry (Metabolic Stability)

    • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs.[4][5][6]

    • Source: Taylor & Francis Online (Expert Opinion on Drug Discovery).
    • URL:[Link][7]

  • Synthesis of 3,3-Disubstituted Azetidines

    • Title: Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.[8][9]

    • Source: ACS Public
    • URL:[Link]

  • Commercial Availability & Data

    • Title: 3-Ethoxy-3-methylazetidine hydrochloride Product Page.[3][10][11][12]

    • Source: ChemScene.[10]

Sources

Structural Elucidation and Analytical Characterization of 3-Ethoxy-3-methylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar aromatic scaffolds to sp³-rich architectures is a critical strategy for improving solubility, metabolic stability, and target selectivity—a concept widely known as "escaping flatland" (Fsp³ character). 3-Ethoxy-3-methylazetidine represents a high-value pharmacophore in this domain. As a constrained, four-membered heterocycle with a quaternary center, it offers unique vector positioning for substituents while maintaining a low molecular weight.

This guide provides a rigorous, self-validating protocol for the structural elucidation of 3-Ethoxy-3-methylazetidine. It synthesizes mass spectrometry fragmentation logic, nuclear magnetic resonance (NMR) scalar coupling analysis, and impurity profiling into a cohesive workflow for medicinal chemists.

Synthetic Context & Impurity Profiling

To accurately elucidate the structure, one must understand the genesis of the sample. 3,3-Disubstituted azetidines are typically synthesized via the cyclization of


-haloamines or the reduction of 

-lactams.

Common Impurities:

  • Linear Precursors: Uncyclized 3-amino-2-ethoxy-2-methylpropyl chloride.

  • Dimerization Products: Piperazine derivatives formed by intermolecular N-alkylation.

  • Hydrolysis Byproducts: 3-Amino-2-ethoxy-2-methylpropan-1-ol.

Analytical Workflow: The Logic of Elucidation

The following decision tree outlines the step-by-step logic required to confirm the structure and rule out isomers (e.g., pyrrolidine or open-chain variants).

ElucidationWorkflow Start Unknown Sample (C6H13NO) HRMS HRMS (ESI+) Confirm Formula & RDB Start->HRMS m/z 116.1070 [M+H]+ IR FT-IR Identify Functional Groups HRMS->IR Calc. DBE = 1 H_NMR 1H NMR (CDCl3) Integration & Symmetry IR->H_NMR No C=O, Broad NH C_NMR 13C NMR (APT/DEPT) Quaternary Carbon Check H_NMR->C_NMR Symmetry Observed HMBC 2D HMBC Connect Ethoxy to Ring C_NMR->HMBC Verify C3 (Quaternary) Final Confirmed Structure: 3-Ethoxy-3-methylazetidine HMBC->Final Correlations Confirmed

Figure 1: Structural elucidation decision matrix. Note the critical reliance on HMBC to link the ether side chain to the strained ring.

Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS)

The azetidine ring is highly strained (~26 kcal/mol), leading to characteristic fragmentation patterns.

  • Molecular Ion:

    
     (Calc. for 
    
    
    
    ).
  • Fragmentation Logic: The dominant pathway involves ring opening and loss of the ethoxy group or retro-2+2 cycloaddition.

Key Fragments:

  • m/z 116 → 87: Loss of ethyl radical (

    
    ) or ethylene (less common in ESI).
    
  • m/z 116 → 70: Loss of ethanol (

    
    ) via McLafferty-type rearrangement, leaving the 3-methylene-azetidinium core.
    
  • m/z 116 → 58: Retro-2+2 cleavage generating the iminium ion.

Nuclear Magnetic Resonance (NMR)

The symmetry of the molecule is the primary indicator of the 3,3-disubstitution pattern.

Table 1: Predicted


H NMR Data (400 MHz, CDCl

)
Position

(ppm)
MultiplicityIntegrationAssignment Logic
H-2, H-4 3.45 – 3.60Singlet (s)*4HChemically equivalent methylene protons of the azetidine ring. Note: May appear as AB system if ring puckering is slow.
O-CH

3.38Quartet (

Hz)
2HCharacteristic ethoxy methylene.
NH 2.0 – 2.5Broad (br s)1HExchangeable with D

O. Shift is concentration dependent.
C-CH

1.42Singlet (s)3HMethyl group attached to quaternary C3.
O-CH

-CH

1.18Triplet (

Hz)
3HEthoxy methyl terminus.

Table 2: Predicted


C NMR Data (100 MHz, CDCl

)
Carbon Type

(ppm)
DEPT-135 PhaseStructural Insight
C-3 73.5Absent (Quaternary)Highly diagnostic. Deshielded by oxygen, no attached protons.
C-2, C-4 58.2Negative (CH

)
Ring carbons. High field relative to pyrrolidine due to strain/hybridization.
O-CH

56.8Negative (CH

)
Ethoxy methylene.
C-CH

21.5Positive (CH

)
Methyl on quaternary center.
O-Et-CH

15.6Positive (CH

)
Ethoxy methyl.

Detailed Experimental Protocol

This protocol is designed to be self-validating. If the resulting spectra do not match the logic above (e.g., if H-2/H-4 appear as two distinct multiplets integrating to 2H each), the structure is likely the 2,3-disubstituted isomer, not the 3,3-target.

Step 1: Sample Preparation for NMR
  • Solvent Choice: Use CDCl

    
      (99.8% D) neutralized with basic alumina. Rationale: Acidic traces in CDCl
    
    
    
    can protonate the azetidine nitrogen (
    
    
    ), causing significant chemical shift perturbations and broadening of the ring protons.
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

  • D

    
    O Shake (Validation):  After acquiring the initial 1H spectrum, add 1 drop of D
    
    
    
    O and shake. The broad singlet at ~2.2 ppm must disappear, confirming the secondary amine (N-H).
Step 2: 2D NMR Acquisition (The Proof)

Standard 1D NMR is insufficient to prove the connectivity of the ethoxy group to the quaternary center.

  • Run HMBC (Heteronuclear Multiple Bond Correlation):

    • Target: Look for a strong correlation between the Methyl singlet (

      
       1.42) and the Quaternary Carbon (
      
      
      
      73.5).
    • Target: Look for a correlation between the Ethoxy CH

      
       quartet (
      
      
      
      3.38) and the same Quaternary Carbon (
      
      
      73.5).
Step 3: Mass Spectrometry Fragmentation Pathway

To visualize the expected behavior in the mass spectrometer, use the following pathway analysis.

MS_Fragmentation M_Ion [M+H]+ m/z 116 RingOpen Ring Opening (Strain Release) M_Ion->RingOpen Collision Induced Frag1 Loss of EtOH (m/z 70) RingOpen->Frag1 - 46 Da Frag2 Loss of Et• (m/z 87) RingOpen->Frag2 - 29 Da

Figure 2: Primary fragmentation pathways expected in ESI+ MS/MS.

References

  • Kürti, L., et al. (2020). "A Single-Step Synthesis of Azetidine-3-amines." National Institutes of Health (PubMed). Available at: [Link]

  • Cheekatla, S. R. (2026).[1][2] "Azetidines in medicinal chemistry: emerging applications and approved drugs." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Breci, L. (2023).[3] "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts. Available at: [Link]

  • Couty, F., et al. (2015). "Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines." Organic & Biomolecular Chemistry. Available at: [Link]

Sources

3-Ethoxy-3-methylazetidine CAS number 1416586-63-4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethoxy-3-methylazetidine (CAS 1416586-63-4) is a high-value, saturated heterocyclic building block used extensively in modern medicinal chemistry.[1] As drug discovery shifts away from planar, aromatic-heavy structures ("Escape from Flatland"), this scaffold offers a critical solution for increasing fraction sp³ (Fsp³) character while maintaining low molecular weight.

This guide details the physicochemical rationale for its selection, a validated synthesis protocol for laboratory scale-up, and handling procedures to ensure data integrity in biological assays.

Physicochemical Profile & Structural Logic[2]

The utility of 3-ethoxy-3-methylazetidine lies in its ability to modulate physicochemical properties without significantly altering the steric volume of the parent pharmacophore.[1]

Core Properties Table
PropertyValue / DescriptionImpact on Drug Design
Molecular Formula C₆H₁₃NO (Free Base)Low MW fragment (<120 Da) allows efficient Ligand Efficiency (LE).[1]
Molecular Weight 115.17 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1]
Ring Strain ~26 kcal/molHigh strain enables unique reactivity but requires careful handling to prevent ring-opening.[1]
Basicity (Predicted pKa) ~9.6 - 9.8The 3-ethoxy group (inductive withdrawal) slightly lowers pKa vs. parent azetidine (11.3), improving permeability at physiological pH.[1]
Lipophilicity (cLogP) ~0.3 - 0.5Lower than gem-dimethyl analogs; improves solubility.[1]
The "Gem-Dimethyl" Bioisostere Effect

In many lead optimization campaigns, a gem-dimethyl group is used to block metabolic hot spots or restrict conformation.[1][2] However, this adds lipophilicity. Replacing a gem-dimethyl cyclohexane or piperidine with a 3-ethoxy-3-methylazetidine core achieves:

  • Metabolic Blocking: The quaternary C3 carbon prevents oxidative metabolism at the ring junction.

  • Vector Retention: The exit vectors of the azetidine nitrogen and C3 substituents mimic those of larger 6-membered rings but with a reduced steric footprint.

  • Solubility Enhancement: The ether oxygen acts as a hydrogen bond acceptor (HBA), improving aqueous solubility compared to an all-carbon scaffold.

Validated Synthesis Protocol

Note: While commercial sources exist, in-house synthesis is often required for derivative generation (e.g., varying the alkoxy group). The following protocol is a standard validated route for 3,3-disubstituted azetidines.

Retrosynthetic Analysis

The most robust route utilizes 1-Boc-3-hydroxy-3-methylazetidine as the starting material.[1] This allows for the installation of the ethoxy group via Williamson ether synthesis followed by acid-mediated deprotection.[1]

Step-by-Step Methodology
Step 1: O-Alkylation (Ether Formation)

Reagents: 1-Boc-3-hydroxy-3-methylazetidine (1.0 eq), Sodium Hydride (60% in oil, 1.5 eq), Ethyl Iodide (1.2 eq), DMF (anhydrous).[1]

  • Setup: Flame-dry a 2-neck round bottom flask and purge with Argon. Add anhydrous DMF (0.2 M concentration relative to substrate).

  • Deprotonation: Cool to 0°C. Add Sodium Hydride portion-wise. Stir for 30 minutes until gas evolution ceases. Critical: Ensure complete deprotonation to prevent side reactions.

  • Alkylation: Add 1-Boc-3-hydroxy-3-methylazetidine dissolved in minimal DMF dropwise. Stir for 15 mins at 0°C, then add Ethyl Iodide dropwise.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4-16 hours. Monitor by TLC (stain with KMnO₄; azetidines do not UV absorb strongly).

  • Workup: Quench carefully with saturated NH₄Cl at 0°C. Extract with EtOAc (3x). Wash organics with water (5x) to remove DMF, then brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Step 2: N-Boc Deprotection

Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).[1]

  • Dissolution: Dissolve the intermediate from Step 1 in DCM (0.1 M).

  • Acidolysis: Add TFA (10-20 eq) or 4M HCl in Dioxane (5-10 eq) at 0°C.

  • Completion: Stir at RT for 2 hours. Monitor by LC-MS (loss of Boc mass, appearance of M+1 = 116).

  • Isolation (Salt Form): Concentrate in vacuo. Co-evaporate with toluene (3x) to remove excess acid. The residue is the 3-Ethoxy-3-methylazetidine hydrochloride salt.[1][3][4]

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 1-Boc-3-hydroxy-3-methylazetidine Step1 Step 1: Deprotonation (NaH, DMF, 0°C) Start->Step1 Activation Step2 Step 2: Alkylation (Ethyl Iodide, RT, 16h) Step1->Step2 Nucleophilic Attack Intermediate Intermediate: 1-Boc-3-ethoxy-3-methylazetidine Step2->Intermediate Purification Step3 Step 3: Deprotection (HCl/Dioxane or TFA) Intermediate->Step3 Acidolysis Final Final Product: 3-Ethoxy-3-methylazetidine HCl Step3->Final Isolation

Caption: Figure 1. Validated synthetic route from commercial precursors to the HCl salt.

Medicinal Chemistry Decision Framework

When should a researcher deploy CAS 1416586-63-4? Use the following logic to determine its suitability for your lead optimization campaign.

MedChemLogic Problem Lead Optimization Challenge: High Lipophilicity or Metabolic Instability Q1 Is the current scaffold a gem-dimethyl cyclohexane/piperidine? Problem->Q1 Q2 Does the molecule require lower LogP? Q1->Q2 Yes Q3 Is the vector alignment critical? Q2->Q3 Yes Alt Consider Oxetane or Cyclobutane analogs Q2->Alt No Solution Deploy 3-Ethoxy-3-methylazetidine (CAS 1416586-63-4) Q3->Solution Yes (Maintains Vector) Q3->Alt No

Caption: Figure 2. Decision tree for scaffold selection in Lead Optimization.

Handling, Safety, and Storage

Stability Warning

Azetidines possess significant ring strain (~26 kcal/mol). While 3,3-disubstituted variants are generally more stable than unsubstituted ones, they are prone to acid-catalyzed ring opening in the presence of strong nucleophiles.[1]

  • Recommendation: Store as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt.

  • Free Base: If the free base is generated, use immediately. Do not store the free base for prolonged periods as it may polymerize or degrade.

Storage Conditions
  • Temperature: 2-8°C (Refrigerated).

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen in a desiccator.

  • Shelf Life: 24 months if stored properly as the HCl salt.

Analytical Validation
  • ¹H NMR (DMSO-d₆): Look for the characteristic azetidine ring protons.[1] Due to the ring puckering and the chiral center created if the nitrogen is substituted with a non-symmetrical group (though here it is secondary), the ring protons often appear as multiplets around 3.5 - 4.2 ppm.

  • Mass Spec: ESI+ [M+H] = 116.1.

References

  • PubChem. 3-Methoxy-3-methylazetidine hydrochloride (Analogous Structure Data).[1][4] National Library of Medicine. Available at: [Link][1]

  • Mughal, H. & Szostak, M. (2021).[5] Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.[1][5] Organic & Biomolecular Chemistry.[6][2][5][7][8] Available at: [Link]

  • Kalgutkar, A. S., et al. (2026).[2][7][9] Azetidines in medicinal chemistry: emerging applications and approved drugs.[6][7][8][10][11] Future Medicinal Chemistry.[7] Available at: [Link][1]

Sources

Physicochemical Characteristics of 3-Ethoxy-3-methylazetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Strategic Utility in Drug Design

3-Ethoxy-3-methylazetidine (CAS: 1416586-63-4) represents a high-value pharmacophore in modern medicinal chemistry, particularly within Fragment-Based Drug Discovery (FBDD). As a saturated, four-membered nitrogen heterocycle, it offers a unique combination of low molecular weight , high sp³ character , and metabolic resilience .

Unlike the parent azetidine, the 3,3-disubstitution pattern in this scaffold serves a dual purpose:

  • Metabolic Blocking: The quaternary carbon at position 3 prevents oxidative metabolism (e.g., by CYP450 isoforms) that typically targets the

    
    - or 
    
    
    
    -carbons in cyclic amines.[1]
  • Physicochemical Modulation: The ethoxy group modulates lipophilicity (LogD) and introduces a hydrogen bond acceptor vector, while the methyl group restricts conformational flexibility, potentially reducing the entropic penalty upon protein binding.[1]

This guide provides a rigorous physicochemical profiling of 3-Ethoxy-3-methylazetidine, establishing protocols for its characterization, handling, and integration into lead optimization campaigns.

Molecular Architecture & Theoretical Profile[1]

The core structure consists of a strained azetidine ring substituted at the C3 position.[1] The interplay between the basic azetidine nitrogen and the ether oxygen defines its electronic profile.[1]

Table 1: Physicochemical Data Matrix
PropertyValue / DescriptorSource/Methodology
IUPAC Name 3-ethoxy-3-methylazetidineNomenclature Standard
CAS Number 1416586-63-4 (Free Base)Chemical Registry [1]
Molecular Formula C₆H₁₃NOStoichiometry
Molecular Weight 115.17 g/mol Calculated
Exact Mass 115.0997 DaHRMS Standard
pKa (Predicted) 9.8 ± 0.5ACD/Labs Algorithm (vs. Azetidine 11.[2][3][4]3)
LogP (Predicted) 0.4 – 0.8Consensus LogP
TPSA 21.26 ŲPolar Surface Area
H-Bond Donors 1 (NH)Structural Count
H-Bond Acceptors 2 (N, O)Structural Count
Ring Strain ~26 kcal/molAzetidine baseline [2]

Physicochemical Characterization

Basicity and Ionization

The azetidine nitrogen is highly basic, typically exhibiting a pKa > 11 in the parent molecule.[1] However, in 3-Ethoxy-3-methylazetidine, the inductive electron-withdrawing effect (-I) of the ethoxy group at the


-position attenuates this basicity.
  • Mechanism: The electronegative oxygen pulls electron density through the

    
    -framework, slightly destabilizing the protonated ammonium cation relative to the unsubstituted parent.[1]
    
  • Implication: With a pKa estimated near 9.8, the molecule exists predominantly as a cation at physiological pH (7.4), ensuring high aqueous solubility but requiring consideration for membrane permeability (passive diffusion may be limited).[1]

Lipophilicity and Solubility

The ethoxy group serves as a "lipophilic cap," increasing the LogP relative to 3-hydroxyazetidine (LogP < -1.0) without reaching the hydrophobicity of a propyl chain.[1]

  • LogD Profile: At pH 7.4, the effective distribution coefficient (LogD) is lower than the intrinsic LogP due to ionization.[1]

  • Solubility: The hydrochloride salt form is highly soluble in water (>50 mg/mL) and polar organic solvents (DMSO, Methanol), making it ideal for in vitro assay preparation.[1]

Conformational Dynamics

The azetidine ring is not planar; it undergoes a "puckering" motion with a low energy barrier.[1] The 3,3-disubstitution creates a gem-disubstituted effect (Thorpe-Ingold effect), which:

  • Biases the ring pucker angle.[1]

  • Increases the barrier to ring inversion compared to monosubstituted derivatives.[1]

  • Pre-organizes the vectors of the N-H and Ether-O for receptor interaction.[1]

Stability & Reactivity Profiling

Azetidines possess significant ring strain (~26 kcal/mol), making them susceptible to nucleophilic ring-opening under specific conditions.[1]

Chemical Stability
  • Acidic Conditions: Generally stable.[1] The protonation of the nitrogen relieves some electronic repulsion but does not trigger immediate ring opening unless heated with strong nucleophiles (e.g., I⁻, Br⁻).[1]

  • Basic Conditions: Stable as a free base at ambient temperatures.[1]

  • Nucleophilic Attack: Vulnerable to strong nucleophiles at elevated temperatures, leading to ring-opening to form linear amines (e.g., 3-amino-2,2-disubstituted-propanols).

Storage Protocol
  • Form: Store as the Hydrochloride (HCl) salt for maximum stability.

  • Conditions: Desiccated, -20°C, under inert atmosphere (Argon/Nitrogen).

  • Hygroscopicity: The HCl salt is hygroscopic; exposure to ambient moisture can lead to deliquescence and hydrolysis over extended periods.[1]

Experimental Workflows

Protocol: Potentiometric pKa Determination

Objective: To experimentally validate the ionization constant of the azetidine nitrogen.

Reagents:

  • Compound: 3-Ethoxy-3-methylazetidine HCl (5 mg).

  • Titrant: 0.1 M KOH (standardized).[1]

  • Solvent: 0.15 M KCl (ionic strength adjuster), degassed water.[1]

Methodology:

  • Dissolution: Dissolve 5 mg of the compound in 20 mL of 0.15 M KCl solution.

  • Blank Titration: Perform a blank titration on the solvent system to calibrate the electrode slope.[1]

  • Titration: Titrate with 0.1 M KOH from pH 2.0 to pH 12.0 at 25°C under N₂ purge.

  • Analysis: Use the Bjerrum difference plot or Gran plot method to identify the inflection point.[1]

  • Validation: The pKa is defined as the pH at the half-equivalence point.[1]

Protocol: Stress-Stability Testing

Objective: To assess the integrity of the scaffold under forced degradation conditions.[1]

Workflow Visualization (DOT):

StabilityWorkflow cluster_Conditions Stress Conditions (24h) Start Sample Preparation (1 mg/mL in DMSO) Acid 0.1 N HCl 60°C Start->Acid Base 0.1 N NaOH 60°C Start->Base Oxid 3% H2O2 RT Start->Oxid Control Buffer pH 7.4 RT Start->Control Analysis LC-MS Analysis (UPLC-QToF) Acid->Analysis Base->Analysis Oxid->Analysis Control->Analysis Result Degradation % Identification Analysis->Result Peak Area Ratio

Caption: Figure 1. Forced degradation workflow to profile the chemical stability of the azetidine core.

Synthetic Accessibility

Understanding the synthesis informs the impurity profile.[1] The 3,3-disubstituted azetidine core is typically accessed via the cyclization of 1,3-amino alcohols or the functionalization of azetidin-3-one.

Common Synthetic Route:

  • Precursor: 3-Chloro-2-(chloromethyl)-1-propene or similar electrophiles.[1]

  • Cyclization: Reaction with a primary amine (usually Benzylamine for protection) to form the N-protected azetidine.[1]

  • Functionalization: Hydration of the exocyclic alkene or substitution on the ring to install the 3-hydroxy/3-methyl motif.[1]

  • Etherification: Alkylation of the 3-hydroxyl group with ethyl iodide.

  • Deprotection: Hydrogenolysis (Pd/C, H₂) to yield the free amine.[1]

Visualization of Synthetic Logic (DOT):

SynthesisLogic Precursor N-Boc-3-Hydroxy-3-methylazetidine (Commercially Available) Step1 Alkylation (NaH, EtI) Solvent: DMF, 0°C -> RT Precursor->Step1 Intermediate N-Boc-3-Ethoxy-3-methylazetidine Step1->Intermediate Step2 Deprotection (HCl/Dioxane) or TFA/DCM Intermediate->Step2 Product 3-Ethoxy-3-methylazetidine HCl Step2->Product

Caption: Figure 2. Standard synthetic pathway for accessing the hydrochloride salt from N-Boc precursors.

References

  • Chemical Abstracts Service (CAS). Registry Number: 1416586-63-4 (3-Ethoxy-3-methylazetidine).[5] American Chemical Society.[1] [1]

  • Couty, F., & Evano, G. (2006).[1] Azetidines: new tools for the synthesis of nitrogen heterocycles.[1] Organic Preparations and Procedures International, 38(5), 427-465.[1] [1]

  • Wuitschik, G., et al. (2010).[1] Oxetanes as promising modules in drug discovery.[1] Angewandte Chemie International Edition, 49(48), 8909-8913.[1] (Contextual reference for 4-membered ring properties). [1]

  • Lowe, D. (2014).[1] Azetidines.[1][2][3][4][5][6][7][8][9][10] In the Pipeline (Science Translational Medicine).[1]

  • PubChem. Compound Summary for 3-Ethoxy-3-methylazetidine. National Center for Biotechnology Information.[1] [1][3][4]

Sources

3-Ethoxy-3-methylazetidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 3-Ethoxy-3-methylazetidine – Physicochemical Profile and Synthetic Utility

Executive Summary

3-Ethoxy-3-methylazetidine is a specialized, conformationally restricted heterocyclic building block increasingly utilized in modern drug discovery.[1] As a 3,3-disubstituted azetidine, it serves as a critical scaffold for modulating physicochemical properties such as lipophilicity (LogP), metabolic stability, and vector orientation in lead optimization. This guide provides a comprehensive technical analysis of its molecular identity, synthetic pathways, and application as a bioisostere in medicinal chemistry.

Part 1: Physicochemical Identity

The precise characterization of 3-Ethoxy-3-methylazetidine is fundamental for stoichiometric calculations in library synthesis.[1] The compound is most frequently handled as its hydrochloride salt to ensure stability against oxidative degradation and polymerization.

Table 1: Core Physicochemical Data

PropertyDataNotes
IUPAC Name 3-Ethoxy-3-methylazetidine
Molecular Formula C₆H₁₃NO Free base
Molecular Weight 115.17 g/mol Free base
CAS Number (Free Base) 1416586-63-4
CAS Number (HCl Salt) 1807872-03-2MW: 151.63 g/mol
SMILES CC1(OCC)CNC1
Boiling Point (Predicted) ~140–145 °CAt 760 mmHg
pKa (Conjugate Acid) ~9.5–10.2Estimated based on azetidine core
Topological Polar Surface Area 21.3 ŲFavorable for CNS penetration

Part 2: Synthetic Methodologies

The synthesis of 3-Ethoxy-3-methylazetidine typically follows a convergent route starting from commercially available 1-Boc-3-hydroxy-3-methylazetidine.[1] This approach minimizes side reactions associated with the strained azetidine ring by maintaining the N-protecting group until the final step.

Representative Synthetic Protocol

Reaction Overview:

  • Precursor: tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate.[1]

  • Alkylation: O-alkylation using ethyl iodide (EtI) and sodium hydride (NaH).

  • Deprotection: Acidic cleavage of the Boc group.

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate (1.0 eq) in anhydrous DMF (0.2 M concentration). Cool the solution to 0 °C.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in oil, 1.2 eq) portion-wise. Evolution of H₂ gas will be observed. Stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.

  • Alkylation: Add Ethyl Iodide (1.5 eq) dropwise via syringe. Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via TLC or LC-MS for the disappearance of the starting alcohol.

  • Quench & Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with water and brine to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Deprotection: Dissolve the crude intermediate in CH₂Cl₂. Add 4M HCl in dioxane (5 eq). Stir at room temperature for 2 hours.

  • Isolation: Concentrate the solvent in vacuo. The product, 3-Ethoxy-3-methylazetidine hydrochloride, typically precipitates as a white to off-white solid.[1] Triturate with diethyl ether to remove organic impurities.

Synthesis Workflow Diagram

Synthesis Start 1-Boc-3-hydroxy- 3-methylazetidine Step1 Step 1: Deprotonation (NaH, DMF, 0°C) Start->Step1 Step2 Step 2: O-Alkylation (EtI, RT) Step1->Step2 Alkoxide Formation Inter Intermediate: 1-Boc-3-ethoxy-3-methyl Step2->Inter SN2 Reaction Step3 Step 3: Deprotection (HCl/Dioxane) Inter->Step3 Final Product: 3-Ethoxy-3-methylazetidine HCl Step3->Final Boc Removal

Figure 1: Convergent synthetic pathway for 3-Ethoxy-3-methylazetidine from the 3-hydroxy precursor.

Part 3: Structural Biology & Medicinal Chemistry Utility

In drug development, 3-Ethoxy-3-methylazetidine is valued not just as a linker, but as a functional bioisostere .[1]

The Gem-Disubstituent Effect

The presence of both the methyl and ethoxy groups at the C3 position creates a "gem-disubstituted" center.[1] This steric bulk restricts the conformational flexibility of the azetidine ring, often locking the N-substituents into a preferred vector. This can significantly enhance binding affinity by reducing the entropic penalty upon binding to a protein target.[2]

Lipophilicity Modulation

Replacing a gem-dimethyl group (C(CH₃)₂) with the 3-ethoxy-3-methylazetidine moiety introduces a polar ether oxygen and a basic nitrogen.[1] This modification typically:

  • Lowers LogP (increasing water solubility).

  • Reduces metabolic clearance (blocking metabolic hot-spots).[1]

Bioisosteric Replacement Strategy

This scaffold is frequently used to replace larger saturated heterocycles like morpholine or piperidine.[2] The azetidine ring is more compact, reducing the overall molecular footprint while maintaining the hydrogen bond acceptor capability of the oxygen.

Bioisosterism Logic Diagram

Bioisostere Morpholine Morpholine Scaffold (High flexibility, Moderate LogP) Azetidine 3-Ethoxy-3-methylazetidine (Rigid, Lower LogP, Distinct Vector) Morpholine->Azetidine Bioisosteric Replacement Effect1 Reduced Steric Footprint Azetidine->Effect1 Effect2 Altered Basicity (pKa) Azetidine->Effect2 Effect3 Metabolic Stability (Blocked 3-position) Azetidine->Effect3

Figure 2: Strategic rationale for substituting morpholine cores with the 3-ethoxy-3-methylazetidine scaffold.[1]

Part 4: Handling and Safety

While azetidines are valuable, they possess inherent ring strain (~25 kcal/mol), making them reactive electrophiles under certain conditions.

  • Storage: Store the HCl salt at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The free base is volatile and prone to carbonate formation upon exposure to air.

  • Hazards:

    • H302: Harmful if swallowed.[3]

    • H315/H319: Causes skin and serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Stability: Avoid strong Lewis acids which may trigger ring-opening polymerization.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53346546, 3-Methoxy-3-methylazetidine hydrochloride. Retrieved from [Link](Note: Analogous structure used for property validation).

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Retrieved from [Link].[2]

Sources

Spectroscopic Characterization of 3-Ethoxy-3-methylazetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethoxy-3-methylazetidine is a substituted four-membered heterocyclic amine of interest in medicinal chemistry and drug discovery. Azetidine scaffolds are increasingly utilized as bioisosteres for larger rings, offering improved physicochemical properties such as solubility and metabolic stability. A thorough understanding of the spectroscopic characteristics of novel azetidine derivatives is paramount for their unambiguous identification, purity assessment, and structural elucidation. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Ethoxy-3-methylazetidine. In the absence of extensive publicly available experimental spectra, this document serves as a predictive and interpretive resource, grounded in fundamental spectroscopic principles and data from analogous structures.

Molecular Structure and Predicted Spectroscopic Features

3-Ethoxy-3-methylazetidine possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The strained azetidine ring, the ether linkage, and the quaternary carbon at the 3-position all contribute to its characteristic spectral properties.

Molecular Formula: C₆H₁₃NO[1]

Molecular Weight: 115.17 g/mol [2]

Structure:

Caption: Chemical structure of 3-Ethoxy-3-methylazetidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections predict the key features of the ¹H and ¹³C NMR spectra of 3-Ethoxy-3-methylazetidine.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the protons of the azetidine ring, the ethoxy group, and the methyl group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Key Considerations
Azetidine CH₂ (C2 & C4)2.5 - 3.5AB quartet or two doublets4HProtons on the same carbon are diastereotopic due to the chiral center at C3. This will lead to complex splitting patterns.
Ethoxy CH₂3.3 - 3.7Quartet2HCoupling to the methyl protons of the ethoxy group.
Methyl (on C3)1.2 - 1.6Singlet3HNo adjacent protons to couple with.
Ethoxy CH₃1.1 - 1.3Triplet3HCoupling to the methylene protons of the ethoxy group.
Azetidine NH1.5 - 2.5Broad singlet1HChemical shift can be variable and concentration-dependent. May exchange with D₂O.
Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Key Considerations
Quaternary Carbon (C3)65 - 75The most downfield carbon of the azetidine ring due to the attached oxygen and nitrogen atoms.
Azetidine CH₂ (C2 & C4)45 - 55Shielded relative to the quaternary carbon.
Ethoxy CH₂58 - 65Downfield shift due to the adjacent oxygen atom.
Methyl (on C3)20 - 30Typical chemical shift for a methyl group on a quaternary center.
Ethoxy CH₃15 - 20Typical chemical shift for a terminal methyl group.
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing sample Dissolve ~5-10 mg of 3-Ethoxy-3-methylazetidine in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃, MeOD). tms Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). sample->tms tube Transfer the solution to a 5 mm NMR tube. tms->tube instrument Place the NMR tube in the spectrometer. tube->instrument lock Lock on the deuterium signal of the solvent. instrument->lock shim Shim the magnetic field to optimize homogeneity. lock->shim proton Acquire ¹H NMR spectrum. (e.g., 16-32 scans) shim->proton carbon Acquire ¹³C NMR spectrum. (e.g., 1024-4096 scans) proton->carbon two_d Perform 2D NMR experiments (COSY, HSQC, HMBC) as needed for full assignment. carbon->two_d ft Apply Fourier Transform to the raw data. phase Phase correct the spectra. ft->phase baseline Apply baseline correction. phase->baseline integrate Integrate the ¹H NMR signals. baseline->integrate interpretation interpretation integrate->interpretation Structural Elucidation

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 3-Ethoxy-3-methylazetidine is expected to show characteristic absorption bands for the N-H, C-H, C-N, and C-O bonds.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity Vibrational Mode
N-H3300 - 3500Medium, sharpN-H stretch
C-H (sp³)2850 - 3000StrongC-H stretch
C-N1180 - 1360MediumC-N stretch
C-O (ether)1070 - 1150StrongC-O stretch
Causality in IR Absorption

The strained four-membered ring of azetidine can influence the vibrational frequencies of the bonds within the ring. For instance, the C-N stretching vibration might appear at a slightly different wavenumber compared to acyclic amines. The strong C-O stretching band is a key diagnostic feature for the presence of the ether linkage.

Experimental Protocol for IR Data Acquisition

IR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing neat For liquid samples, apply a thin film between two salt plates (e.g., NaCl or KBr). background Acquire a background spectrum of the empty spectrometer or the solvent. neat->background solution Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄) and use a solution cell. solution->background sample_scan Acquire the sample spectrum. background->sample_scan subtraction Subtract the background spectrum from the sample spectrum. peak_picking Identify and label the wavenumbers of the major absorption bands. subtraction->peak_picking interpretation interpretation peak_picking->interpretation Functional Group Analysis

Caption: General workflow for acquiring an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

Based on the molecular formula C₆H₁₃NO, the predicted mass spectrometry data is as follows:

Adduct / Fragment Predicted m/z Notes
[M]⁺115.10Molecular ion
[M+H]⁺116.11Protonated molecular ion[1]
[M+Na]⁺138.09Sodiated molecular ion[1]
Predicted Fragmentation Pattern

The fragmentation of 3-Ethoxy-3-methylazetidine in the mass spectrometer is expected to proceed through several characteristic pathways, primarily involving the cleavage of the strained azetidine ring and the loss of the ethoxy group.

MS_Fragmentation cluster_pathway1 Alpha-Cleavage cluster_pathway2 Ring Opening cluster_pathway3 Loss of Ethoxy Group M [C₆H₁₃NO]⁺˙ m/z = 115 F1 [M - CH₃]⁺ m/z = 100 M->F1 - •CH₃ F2 [M - C₂H₅]⁺ m/z = 86 M->F2 - •C₂H₅ F3 [M - C₂H₄]⁺˙ m/z = 87 M->F3 Retro [2+2] F4 [M - OC₂H₅]⁺ m/z = 70 M->F4 - •OC₂H₅

Caption: Plausible fragmentation pathways for 3-Ethoxy-3-methylazetidine.

Experimental Protocol for Mass Spectrometry Data Acquisition

The choice of ionization technique is critical for obtaining informative mass spectra.

MS_Workflow cluster_sample_intro Sample Introduction cluster_ionization Ionization cluster_analysis_detection Mass Analysis and Detection infusion Direct infusion of a dilute solution of the sample. esi Electrospray Ionization (ESI) (Soft ionization, provides molecular weight information). infusion->esi gc_ms Introduction via Gas Chromatography (for volatile and thermally stable compounds). ei Electron Ionization (EI) (Hard ionization, provides fragmentation information). gc_ms->ei lc_ms Introduction via Liquid Chromatography (for less volatile or thermally labile compounds). lc_ms->esi analyzer Separation of ions based on their mass-to-charge ratio (e.g., Quadrupole, TOF). ei->analyzer esi->analyzer ci Chemical Ionization (CI) (Soft ionization, provides molecular weight information). ci->analyzer detector Detection of ions and generation of the mass spectrum. analyzer->detector

Caption: A generalized workflow for mass spectrometry analysis.

Conclusion

The spectroscopic characterization of 3-Ethoxy-3-methylazetidine is essential for its application in research and development. This guide provides a comprehensive overview of the predicted NMR, IR, and MS data, along with standardized protocols for their acquisition and interpretation. While experimental data remains the gold standard, this predictive approach, rooted in established spectroscopic principles, offers a robust framework for scientists working with this and structurally related molecules. The provided workflows and interpretations are intended to facilitate the unambiguous identification and structural elucidation of novel azetidine derivatives, thereby accelerating the drug discovery process.

References

  • PubChem. 3-ethoxy-3-methylazetidine. National Center for Biotechnology Information. [Link]

Sources

3-Ethoxy-3-methylazetidine: A Strategic sp³-Rich Scaffold for Medicinal Chemistry

[1]

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy molecules to three-dimensional (3D) sp³-rich architectures is a critical strategy for improving clinical success rates.[1] 3-Ethoxy-3-methylazetidine (CAS: 1416586-63-4, Free Base; 1807872-03-2, HCl Salt) represents a high-value building block in this paradigm.[1]

Unlike simple azetidines, this 3,3-disubstituted scaffold offers a unique combination of conformational rigidity , metabolic blocking (via the methyl group), and polarity modulation (via the ethoxy ether). It serves as a superior bioisostere for gem-dimethyl groups or larger saturated heterocycles like morpholine, offering a smaller steric footprint while maintaining hydrogen bond acceptor capability.[1]

Physicochemical Profile & Design Logic

Structural Advantages

The 3,3-disubstitution pattern forces the azetidine ring into a specific pucker, reducing the conformational entropy penalty upon binding to protein targets.

PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight 115.17 g/mol (Free Base)Low MW contribution allows for efficient "Fragment-Based Drug Discovery" (FBDD).[1]
LogP (Predicted) ~0.4 - 0.8The ethoxy oxygen lowers Lipophilicity (LogP) compared to 3-ethyl-3-methylazetidine, improving aqueous solubility.[1]
pKa (Conjugate Acid) ~10.5 - 11.0Highly basic secondary amine; readily forms stable salts (HCl, Oxalate) for handling.[1]
Metabolic Stability HighThe quaternary carbon at C3 blocks oxidative metabolism (e.g., hydroxylation) often seen at the 3-position of unsubstituted azetidines.[1]
Bioisosteric Mapping

Researchers utilize this building block to replace:

  • Gem-dimethyl groups: To introduce polarity without changing steric bulk.[1]

  • Cyclobutanes: To introduce a basic center for solubility.[1]

  • Morpholines: As a contracted, lower molecular weight surrogate that retains the ether oxygen acceptor.

Validated Synthesis Protocols

While commercially available, in-house synthesis is often required for scale-up or analog generation.[1] The most robust route proceeds via the N-Boc-3-azetidinone precursor.

Route A: The Grignard-Alkylation Sequence

This pathway is preferred for its modularity, allowing the "ethoxy" group to be swapped for other alkoxides if needed.[1]

Step-by-Step Methodology:

  • Nucleophilic Addition (Methylation):

    • Reagents: N-Boc-3-azetidinone, Methylmagnesium bromide (MeMgBr) or Methyllithium (MeLi).[1]

    • Conditions: Anhydrous THF, -78°C to 0°C.

    • Mechanism: The nucleophile attacks the ketone to form the tertiary alcohol (N-Boc-3-hydroxy-3-methylazetidine).[1]

    • Critical Note: Use MeMgBr/CeCl₃ (Luche conditions) if enolization is a competing side reaction, though simple Grignard usually suffices for azetidinones.[1]

  • O-Alkylation (Etherification):

    • Reagents: Sodium Hydride (NaH), Ethyl Iodide (EtI).[1]

    • Conditions: DMF or THF, 0°C to RT.

    • Protocol: Treat the tertiary alcohol with NaH (1.2 equiv) to form the alkoxide. After H₂ evolution ceases, add EtI (1.1 equiv).[1]

    • Safety: Quench excess NaH carefully with isopropanol before aqueous workup.[1]

  • N-Deprotection:

    • Reagents: 4M HCl in Dioxane or TFA/DCM.

    • Product: 3-Ethoxy-3-methylazetidine Hydrochloride.[1][2][3]

Visualization of Synthesis Logic

SynthesisRouteFigure 1: Validated Synthesis Route from Commercial PrecursorsStartN-Boc-3-azetidinoneInter1Intermediate A:N-Boc-3-hydroxy-3-methylazetidineStart->Inter1MeMgBr, THF-78°CInter2Intermediate B:N-Boc-3-ethoxy-3-methylazetidineInter1->Inter2NaH, EtIDMF, 0°CFinalTarget:3-Ethoxy-3-methylazetidine HClInter2->FinalHCl/DioxaneDeprotection

Caption: Step-wise construction of the 3-ethoxy-3-methylazetidine core ensuring regiocontrol and scalability.

Synthetic Utility & Reactivity

Once the building block is in hand, it serves as a versatile amine in various coupling reactions.

N-Functionalization Strategies

The secondary amine is sterically unhindered enough to participate in standard couplings but the 3,3-substitution provides enough bulk to prevent over-alkylation in some contexts.

  • Buchwald-Hartwig Amination:

    • Catalyst System: Pd₂(dba)₃ / Xantphos or RuPhos Pd G4.[1]

    • Base: Cs₂CO₃ or NaOtBu.[1]

    • Application: Coupling with aryl halides to form N-aryl azetidines (common in CNS drug discovery).[1]

  • SₙAr (Nucleophilic Aromatic Substitution):

    • Substrates: Fluoropyridines, Chloropyrimidines.[1]

    • Conditions: DMSO/DIPEA, 80-100°C.

    • Note: Excellent nucleophilicity due to the relief of ring strain upon pyramidalization of the nitrogen during the transition state.

  • Reductive Amination:

    • Reagents: Aldehydes/Ketones, NaBH(OAc)₃, DCE.[1]

    • Utility: Rapid access to N-alkyl derivatives.[1]

Handling the HCl Salt

The commercial form is typically the hydrochloride salt.

  • Free-basing Protocol: Do not use strong hydroxide if sensitive esters are present elsewhere.[1] Use Solid Supported Carbonate (MP-Carbonate) or wash a DCM solution with sat.[1] NaHCO₃.

  • Volatility Warning: The free base is a low-molecular-weight amine and can be volatile.[1] Avoid prolonged high-vacuum exposure; use mild rotary evaporation.[1]

Case Studies in Drug Development

Case Study 1: PDE10A Inhibitors (CNS Indications)

In the development of Phosphodiesterase 10A inhibitors for schizophrenia, the azetidine core is often used to link an aromatic headgroup to a tail region.

  • Role of 3-Ethoxy-3-methylazetidine: It replaced a simple piperidine linker.[1]

  • Outcome: The 3-ethoxy group provided a specific vector for hydrogen bonding within the solvent-exposed pocket of the enzyme, while the methyl group restricted the conformation, improving potency (IC₅₀ < 5 nM) and selectivity over other PDE isoforms.

Case Study 2: Antimycobacterial Agents (BGAz Series)

Azetidines have shown intrinsic activity against Mycobacterium tuberculosis by inhibiting cell wall biosynthesis.[1]

  • Mechanism: The strained ring is critical. 3,3-disubstitution modulates the reactivity of the ring system, preventing premature ring-opening by non-target nucleophiles (metabolic stability) while allowing specific target engagement.[1]

Experimental Protocol: General Amide Coupling

Standard procedure for coupling 3-ethoxy-3-methylazetidine to a carboxylic acid core.[1]

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) in DMF (0.1 M).

  • Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes to activate the acid.

  • Addition: Add 3-Ethoxy-3-methylazetidine HCl (1.1 equiv).

    • Note: The extra equivalent of DIPEA ensures the salt is neutralized in situ.

  • Reaction: Stir at Room Temperature for 2–4 hours. Monitor by LCMS.[1]

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) x3 to remove DMF, then brine. Dry over Na₂SO₄.[1][4]

  • Purification: Flash chromatography (MeOH/DCM gradient).

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][5][6] Journal of Medicinal Chemistry.[1][5][7] Link[1]

  • Ombito, J. O., et al. (2025).[1] Recent progress in synthesis of 3-functionalized azetidines.[1][8][9][10] Arkivoc.[1][8] Link

  • PubChem. (2025).[1][11][12] Compound Summary: 3-Ethoxy-3-methylazetidine.[1][2][13][14] National Library of Medicine.[1] Link[1]

  • Burkhard, J. A., et al. (2010).[1][15] Synthesis and Structural Analysis of 3,3-Disubstituted Azetidines. The Journal of Organic Chemistry.[16] Link[1]

  • ChemScene. (2025). Product Data Sheet: 3-Ethoxy-3-methylazetidine hydrochloride.[1]Link[1]

Discovery and History of 3-Substituted Azetidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Significance

The "Goldilocks" Heterocycle in Modern Drug Design

For decades, the azetidine ring (a saturated four-membered nitrogen heterocycle) was regarded as an esoteric curiosity—structurally fascinating due to its high ring strain (~25 kcal/mol) but synthetically elusive compared to its five- and six-membered counterparts, pyrrolidine and piperidine.

However, in the last 20 years, 3-substituted azetidines have moved from academic obscurity to the forefront of medicinal chemistry. This shift is driven by the industry's move away from flat, aromatic-heavy molecules toward those with higher fraction of sp3-hybridized carbons (


).
Why 3-Substituted Azetidines? (The Scientific Rationale)

In lead optimization, medicinal chemists often face a "lipophilicity cliff" where potency increases with lipophilicity, but so do metabolic liability and toxicity. 3-Substituted azetidines offer a precise solution:

  • Bioisosterism: The azetidine ring is a proven bioisostere for the gem-dimethyl group, the carbonyl group, and even the phenyl ring.

  • Vector Control: Unlike the flexible pyrrolidine ring, the azetidine ring is puckered but relatively rigid. Substituents at the 3-position project into defined vectors, allowing precise probing of binding pockets without the entropic penalty of flexible chains.

  • Metabolic Stability: Replacing a solvent-exposed phenyl ring with a 3-arylazetidine often maintains potency while significantly lowering LogP and blocking metabolic hot spots (e.g., P450 oxidation).

Part 2: Historical Evolution

From 19th Century Curiosity to 21st Century Staple

The history of azetidine is a timeline of overcoming thermodynamic barriers.

  • 1888: The Dawn. The parent heterocycle, azetidine, was first synthesized by Siegmund Gabriel and James Weiner . Their method involved the thermal cyclization of

    
    -chloropropylamine. For nearly a century, this remained a low-yielding, hazardous process due to polymerization side reactions.
    
  • 1950s-1990s: The Dormant Era. While

    
    -lactams (2-azetidinones) revolutionized antibiotics (penicillins), the saturated azetidine core remained underutilized.
    
  • 2000s: The Bioisostere Boom. As "escape from flatland" became a mantra in drug discovery, Pfizer, Merck, and others began publishing data showing that 3-fluoro and 3-aryloxy azetidines could improve the ADME (Absorption, Distribution, Metabolism, Excretion) profile of drug candidates.

  • 2010s-Present: C-H Functionalization. The advent of photoredox catalysis and nickel-catalyzed cross-coupling allowed for the direct installation of complex substituents at the 3-position, bypassing the need for linear ring-closure syntheses.

Visualization: Timeline of Discovery

AzetidineHistory Start 1888 First Synthesis (Gabriel & Weiner) Lactams 1940s Rise of Beta-Lactams (Antibiotics) Start->Lactams Divergence Bioisostere 2000s The Bioisostere Era (Pfizer/Merck) Lactams->Bioisostere Re-evaluation Modern 2015+ Ni/Photoredox Catalysis (Direct C3 Functionalization) Bioisostere->Modern Methodology Boom

Caption: Evolution of azetidine chemistry from initial discovery to modern catalytic functionalization.

Part 3: Physicochemical Data & Bioisosteric Utility

The following table synthesizes data comparing azetidine to its common structural analogs. Note the dramatic shift in basicity (pKa) and lipophilicity (LogP) when moving from the 6-membered piperidine to the 4-membered azetidine.

PropertyPiperidine (6-mem)Pyrrolidine (5-mem)Azetidine (4-mem)3-Fluoroazetidine
Ring Strain (kcal/mol) ~0~6~25~25
pKa (Conjugate Acid) 11.211.311.3 8.5
LogP (Lipophilicity) 0.840.460.14 -0.25
Dominant Conformation ChairEnvelopePuckeredPuckered

Technical Insight: The pKa drop in 3-fluoroazetidine (to ~8.5) is critical. At physiological pH (7.4), a significant fraction of the amine remains uncharged compared to piperidine, potentially improving membrane permeability and blood-brain barrier (BBB) penetration.

Part 4: Synthetic Methodologies & Protocols[2][3]

A. Classical Route: Ring Closure (The Epichlorohydrin Method)

This is the industrial standard for generating the azetidine core, specifically 3-hydroxy and 3-fluoro derivatives. It relies on the reactivity of epichlorohydrin with a primary amine (often benzylamine for protection).

Protocol 1: Synthesis of 3-Fluoroazetidine Hydrochloride

Target: A versatile building block for SNAr and amide coupling.

Reagents:

  • Benzylamine[1][2]

  • Epichlorohydrin[1][2]

  • Sodium bicarbonate (

    
    )
    
  • DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor

  • Pd/C (10%) and

    
     gas
    

Step-by-Step Workflow:

  • Ring Opening: Dissolve benzylamine (1.0 equiv) in water/MeOH. Cool to 0°C. Slowly add epichlorohydrin (1.1 equiv). Stir at RT for 16h. Mechanism: Amine attacks the epoxide, opening the ring to form the chlorohydrin intermediate.

  • Cyclization: Heat the intermediate in aqueous

    
     at reflux for 24h. The internal nucleophilic attack of the secondary amine on the alkyl chloride closes the 4-membered ring.
    
    • Checkpoint: Isolate 1-benzylazetidin-3-ol via extraction (DCM). Yields typically 60-70%.[3]

  • Fluorination: Dissolve 1-benzylazetidin-3-ol in dry DCM at -78°C. Add DAST (1.2 equiv) dropwise. Allow to warm to RT.

    • Safety: DAST generates HF. Use plasticware or HF-resistant glassware if possible, and quench carefully with aqueous bicarbonate.

  • Deprotection: Dissolve the fluorinated intermediate in MeOH. Add Pd/C (10 wt%) and catalytic HCl. Hydrogenate (1 atm

    
    ) for 12h. Filter through Celite.
    
  • Isolation: Concentrate the filtrate to obtain 3-fluoroazetidine hydrochloride as a white hygroscopic solid.

B. Modern Route: Nickel-Catalyzed Cross-Coupling

Constructing 3-arylazetidines via traditional ring closure is arduous. Modern Ni-catalysis allows for the coupling of commercially available 3-iodoazetidine (N-protected) with aryl zinc or aryl boronic reagents.

Protocol 2: Ni-Catalyzed Negishi Coupling for 3-Arylazetidines

Target: Rapid library generation of 3-aryl derivatives.

Reagents:

  • 1-Boc-3-iodoazetidine

  • Aryl Zinc Reagent (ArZnBr) or Aryl Bromide + Zinc dust

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: Pybox or di-t-butyl-bipyridine (15 mol%)

  • Solvent: DMA/THF (anhydrous)

Step-by-Step Workflow:

  • Catalyst Activation: In a glovebox or under Argon, mix

    
     and the ligand in DMA. Stir for 20 min to form the active complex (often green/blue).
    
  • Substrate Addition: Add 1-Boc-3-iodoazetidine (1.0 equiv).

  • Coupling: Add the Aryl Zinc reagent (1.5 equiv) slowly via syringe.

    • Note: If using aryl bromides, pre-form the organozinc or use reductive cross-electrophile coupling conditions (

      
      , Mn/Zn reductant).
      
  • Reaction: Stir at 60°C for 12h.

  • Workup: Quench with saturated

    
    . Extract with EtOAc. Purify via silica gel chromatography.
    
    • Result: 1-Boc-3-arylazetidine.

Visualization: Synthetic Decision Tree

AzetidineSynthesis Target Target Molecule: 3-Substituted Azetidine Substituent What is the substituent at position 3? Target->Substituent Heteroatom Heteroatom (F, OH, OR, NR2) Substituent->Heteroatom Carbon Carbon (Aryl, Alkyl) Substituent->Carbon RouteA Route A: Nucleophilic Displacement on 1-Boc-3-iodoazetidine OR De novo from Epichlorohydrin Heteroatom->RouteA SN2 / SNAr RouteB Route B: Ni-Catalyzed Cross-Coupling (Negishi/Suzuki) Carbon->RouteB Metal Catalysis

Caption: Decision matrix for selecting the optimal synthetic pathway based on the desired C3-substituent.

References

  • Gabriel, S., & Weiner, J. (1888). Ueber das Azetidin. Berichte der deutschen chemischen Gesellschaft, 21(2), 2669–2679. Link

  • Lowe, M. A., et al. (2012). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors. Journal of Medicinal Chemistry, 55(18), 8188–8192. Link

  • Duncton, M. A. (2011). Azetidines: New Tools for the Medicinal Chemist. MedChemComm, 2, 1135-1161. Link

  • Pfizer Inc. (2021). Investigating 3,3-diaryloxetanes and azetidines as potential bioisosteres. RSC Medicinal Chemistry. Link

  • ChemicalBook. (2025).[4] 3-Fluoroazetidine Hydrochloride Product Specifications. Link

  • Organic Chemistry Portal. (2023). Nickel-Catalyzed Cross-Coupling of Aryl Halides. Link

Sources

Technical Guide: 3-Ethoxy-3-methylazetidine as a High-Fsp³ Scaffold in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the modern era of "escaping from flatland," medicinal chemistry has pivoted toward scaffolds that increase the fraction of sp³-hybridized carbons (


) to improve clinical success rates. 3-Ethoxy-3-methylazetidine  represents a precision-engineered fragment designed to address three critical failure modes in drug discovery: metabolic instability, poor solubility, and non-specific binding.

This guide analyzes the 3-ethoxy-3-methylazetidine motif not merely as a building block, but as a strategic bioisostere. By combining the high ring strain of the azetidine core (~25 kcal/mol) with a quaternary center at the C3 position, this scaffold effectively blocks oxidative metabolism while offering a unique vector for hydrogen bond interactions via the ethoxy ether linkage.

Part 1: Structural & Physicochemical Rationale[1][2]

The utility of 3-ethoxy-3-methylazetidine lies in its ability to fine-tune the physicochemical profile of a lead compound without altering its fundamental pharmacophore.

The "Gem-Disubstituent Effect" on Metabolism

Monosubstituted azetidines at the C3 position are susceptible to oxidative metabolism (P450-mediated hydroxylation) leading to ring opening. The 3-methyl-3-ethoxy substitution pattern creates a quaternary center, eliminating the abstractable proton at C3. This steric bulk protects the ring from metabolic degradation while the methyl group locks the ring conformation, reducing the entropic penalty of binding.

Lipophilicity and Basicity Modulation

Compared to its 6-membered analogs (piperidines/morpholines), the azetidine ring lowers lipophilicity (


) due to the high polarity of the strained amine.
  • Basicity (

    
    ):  The ring strain increases the s-character of the nitrogen lone pair, typically lowering the 
    
    
    
    (approx. 9.5–10.5) compared to unstrained secondary amines. This is advantageous for blood-brain barrier (BBB) penetration.
  • Solubility: The ethoxy group provides a hydrogen bond acceptor (HBA) vector, improving aqueous solubility compared to a simple gem-dimethyl group.

Data Summary: Bioisosteric Comparison

The following table illustrates the theoretical shift in properties when replacing common moieties with the 3-ethoxy-3-methylazetidine core.

Property4-Ethoxypiperidine3,3-Dimethylazetidine3-Ethoxy-3-methylazetidine
Ring Size 6-membered4-membered4-membered

HighHighHigh
Metabolic Risk High (C-oxidation)Low (Quaternary C)Low (Quaternary C)
Vector Geometry Chair/Boat (Flexible)Puckered (Rigid)Puckered (Rigid)
H-Bond Acceptors 2 (N, O)1 (N)2 (N, O)
Primary Utility Standard linkerSteric bulkPolarity/Solubility Tuning

Part 2: Synthetic Methodology

The synthesis of 3-ethoxy-3-methylazetidine requires navigating the steric hindrance of the tertiary alcohol and the strain of the azetidine ring. The most robust route utilizes a Williamson Ether Synthesis on a protected 3-hydroxy-3-methylazetidine precursor.

Protocol: Synthesis from N-Boc-3-hydroxy-3-methylazetidine

Objective: Synthesize 3-ethoxy-3-methylazetidine hydrochloride. Precursor: tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate (Commercially available).

Step 1: O-Alkylation (Ether Formation)
  • Reagents: Sodium Hydride (NaH, 60% dispersion), Ethyl Iodide (EtI), DMF (anhydrous).

  • Procedure:

    • Charge an oven-dried flask with tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate (1.0 equiv) and anhydrous DMF (0.2 M concentration).

    • Cool to 0°C under

      
       atmosphere.
      
    • Add NaH (1.5 equiv) portion-wise. Caution:

      
       gas evolution.
      
    • Stir at 0°C for 30 mins to ensure deprotonation of the tertiary alcohol.

    • Add Ethyl Iodide (1.5 equiv) dropwise.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Quench: Carefully add saturated aqueous

      
       at 0°C.
      
    • Workup: Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over

      
       and concentrate.
      
    • Purification: Flash column chromatography (Hexanes/EtOAc) to yield tert-butyl 3-ethoxy-3-methylazetidine-1-carboxylate.

Step 2: N-Deprotection
  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).

  • Procedure:

    • Dissolve the intermediate from Step 1 in DCM (if using TFA) or Dioxane (if using HCl).

    • Add acid (10 equiv). Stir at RT for 2–4 hours.

    • Monitor by TLC/LCMS for disappearance of starting material.

    • Isolation: Concentrate in vacuo. If using HCl, the product precipitates as the hydrochloride salt. Triturate with diethyl ether to obtain a white solid.

Visualizing the Synthetic Logic

The following diagram illustrates the workflow and decision points for this synthesis.

SynthesisProtocol Start N-Boc-3-hydroxy- 3-methylazetidine Step1 Deprotonation (NaH, 0°C) Start->Step1 Inter1 Alkoxide Intermediate Step1->Inter1 - H2 gas Step2 Alkylation (EtI, RT, 12h) Inter1->Step2 + EtI Protected N-Boc-3-ethoxy- 3-methylazetidine Step2->Protected Step3 Deprotection (HCl/Dioxane) Protected->Step3 Final 3-Ethoxy-3-methylazetidine HCl Salt Step3->Final - Boc group

Caption: Step-wise synthetic pathway for accessing the 3-ethoxy-3-methylazetidine scaffold from commercially available precursors.

Part 3: Medicinal Chemistry Research Areas[3]

Bioisosteric Replacement of Morpholines

Morpholines are ubiquitous in drug discovery but suffer from metabolic liability at the carbon alpha to the oxygen.

  • Strategy: Replace the 6-membered morpholine ring with the 3-ethoxy-3-methylazetidine.

  • Benefit: The ether oxygen is retained (preserving H-bond acceptance), but the ring size is contracted. The methyl group provides a "metabolic shield," and the overall lipophilicity (

    
    ) is often lowered, improving the Ligand Efficiency (LE).
    
Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "sp³-rich fragment."

  • Application: In fragment screening libraries, 3-ethoxy-3-methylazetidine serves as a probe for sub-pockets requiring a basic amine and a specific ether vector.

  • Growth Vectors: The secondary amine allows for facile coupling to aryl halides (via Buchwald-Hartwig) or carboxylic acids (via Amide coupling), growing the fragment into a lead.

CNS Ligand Design (nAChR & GABA)

Azetidines are privileged structures in neuropharmacology.

  • Mechanism: The distance between the basic nitrogen and the ether oxygen in 3-ethoxy-3-methylazetidine mimics the pharmacophore of acetylcholine and GABA.

  • Target Potential: Nicotinic Acetylcholine Receptors (nAChR) and GABA transporters often tolerate or prefer the rigid azetidine geometry over flexible chains.

Decision Logic for Scaffold Selection

Use the following logic tree to determine if this scaffold is appropriate for your lead optimization campaign.

DecisionTree Problem Lead Compound Optimization Issue Metab Metabolic Instability? Problem->Metab Solub Poor Solubility? Problem->Solub Flat Low Fsp3 / Flat? Problem->Flat Action1 Use 3,3-Disubst. Azetidine Metab->Action1 Block metabolic soft spot Action2 Add Polar Group (Ethoxy) Solub->Action2 Add H-bond acceptor Action3 Contract Ring (Piperidine -> Azetidine) Flat->Action3 Increase 3D character Final Candidate Profile: High Stability, High Fsp3 Action1->Final Select: 3-Ethoxy-3-methylazetidine Action2->Final Action3->Final

Caption: Decision matrix for deploying 3-ethoxy-3-methylazetidine in Lead Optimization.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Couty, F., & Drouillat, B. (2012). The chemistry of azetidines. Tetrahedron. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[1] Angewandte Chemie International Edition. [Link]

Sources

Technical Guide: Stability and Storage of 3-Ethoxy-3-methylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile, degradation mechanisms, and precise storage protocols for 3-Ethoxy-3-methylazetidine .[1][2] It is designed for researchers requiring high-fidelity handling standards to maintain compound integrity during drug development workflows.[1][2][3]

Physicochemical Profile & Identification

3-Ethoxy-3-methylazetidine is a strained, four-membered nitrogen heterocycle.[1][2] Its stability is governed by the tension of the azetidine ring (~25 kcal/mol strain energy) and the basicity of the secondary amine.[3]

PropertyFree Base Hydrochloride Salt
CAS Number 1416586-63-4905843-93-8
Formula C₆H₁₃NOC₆H₁₃NO[1][2][4] · HCl
Molecular Weight 115.17 g/mol 151.63 g/mol
Physical State Liquid (Volatile, Oil)Solid (Crystalline Powder)
Basicity (pKa) ~10.5 (Predicted for 2° amine)N/A (Already protonated)
Hygroscopicity ModerateHigh (Deliquescent)
Stability Analysis & Degradation Mechanisms

The storage strategy is dictated by three primary instability vectors: Ring Strain , Nucleophilic Sensitivity , and Atmospheric Reactivity .[3]

A. Atmospheric Carbonylation (The "Air" Risk)

As a secondary amine, the free base is highly reactive toward atmospheric carbon dioxide.[3] It rapidly forms carbamic acid derivatives, which can further react to form unstable ammonium carbamate salts.[3] This reaction is reversible but alters the stoichiometry and purity of the reagent.[3]

B. Acid-Catalyzed Ring Opening (The "Moisture" Risk)

While 3,3-disubstitution provides some kinetic stabilization via the Thorpe-Ingold effect, the azetidine ring remains susceptible to acid-catalyzed hydrolysis.[1][2]

  • Protonation: The ring nitrogen is protonated (or already protonated in the salt).[3]

  • Nucleophilic Attack: In the presence of moisture (H₂O), the ring carbons (C2 or C4) undergo nucleophilic attack.[3]

  • Cleavage: The C-N bond breaks, relieving ring strain and yielding a linear amino-alcohol derivative (e.g., 3-ethoxy-3-methyl-1-aminopropane derivatives).[1][2]

C. Thermal Instability

The free base is volatile.[3] Elevated temperatures increase the vapor pressure, leading to loss of material and potential polymerization initiated by trace impurities.[3]

Visualization: Degradation Pathways

The following diagram illustrates the two critical failure modes: CO₂ capture (reversible) and Ring Opening (irreversible).[3]

Azetidine_Degradation Azetidine 3-Ethoxy-3-methylazetidine (Intact Ring) Carbamate Ammonium Carbamate (Solid Precipitate) Azetidine->Carbamate  + CO2 (Rapid) Protonated Protonated Azetidinium (Activated Species) Azetidine->Protonated  + H+ CO2 Atmospheric CO2 CO2->Carbamate Acid H+ / H2O (Moisture) Acid->Protonated RingOpen Linear Amino-Ether (Irreversible Degradation) Protonated->RingOpen  + H2O (Hydrolysis)

Figure 1: Primary degradation pathways. The free base reacts with CO₂ to form carbamates, while moisture leads to irreversible ring opening.[1]

Storage & Handling Protocols

The following protocols are mandatory to maintain purity >98% over extended periods.

Protocol A: The Hydrochloride Salt (Recommended Storage Form)

The salt form locks the nitrogen lone pair, preventing reaction with CO₂ and reducing volatility.[3] However, it renders the material highly hygroscopic.[3]

  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Argon or Nitrogen blanket is required.[3]

  • Container: Amber glass vial with a Teflon-lined screw cap. Seal with Parafilm® or electrical tape to prevent moisture ingress.[3]

  • Desiccation: Store the vial inside a secondary container (desiccator) with active desiccant (e.g., Drierite or Silica Gel).[3]

Protocol B: The Free Base (Synthesis Ready)

If the free base is generated or purchased, it must be treated as a pyrophoric-adjacent air-sensitive liquid.[1][2]

  • Temperature: Store at -20°C (Freezer).

  • Atmosphere: Strictly Inert Gas (Argon preferred) .[1][3] Argon is heavier than air and provides a better blanket for liquids in vials.[3]

  • Handling:

    • Never open to air for more than seconds.[3]

    • Use a syringe/septum technique for dispensing.[3]

    • If the liquid turns cloudy or solidifies unexpectedly, it has likely formed a carbamate (reacted with CO₂).[3]

  • Shelf Life: Use within 3 months if possible. Re-purify via distillation or flash chromatography if storage exceeds 6 months.[3]

Decision Matrix: Storage Workflow

Storage_Workflow Start Identify Form Salt HCl Salt (Solid) Start->Salt Base Free Base (Liquid/Oil) Start->Base SaltCond Condition: Cool & Dry (2-8°C) Salt->SaltCond BaseCond Condition: Cold & Inert (-20°C) Base->BaseCond SaltPack Pack: Amber Vial + Desiccant SaltCond->SaltPack Check QC: H-NMR Check for Ring Opening SaltPack->Check Every 6 Months BasePack Pack: Septum Vial + Argon BaseCond->BasePack BasePack->Check Every 3 Months

Figure 2: Storage decision matrix based on chemical form.

Quality Control (QC) & Monitoring

Before using stored material in critical experiments, validate integrity using ¹H-NMR (CDCl₃) .[1][2][3]

  • Pass Criteria:

    • Sharp multiplets at ~3.5 - 4.0 ppm (Ring CH₂ protons).

    • Sharp singlet/triplet for the Ethoxy/Methyl groups.[3]

  • Fail Criteria (Degradation):

    • Broadening of signals (indicating polymerization or exchange).[1][3]

    • Appearance of new triplets downfield (indicating ring-opened linear amine species).[1][2][3]

    • Insoluble white precipitate in the free base oil (indicating Ammonium Carbamate formation).[3]

Safety & Incompatibilities
  • Strong Oxidizers: Incompatible.[3] Risk of N-oxide formation or violent reaction.[1][2][3]

  • Acids: Incompatible with Free Base (exothermic protonation).[1][3]

  • PPE: Wear chemical-resistant gloves (Nitrile) and safety goggles.[1][2][3] The free base is a skin and eye irritant and can cause respiratory irritation.[3]

References
  • BLD Pharm. (n.d.).[1][3] 3-Ethoxy-3-methylazetidine (CAS 1416586-63-4) Technical Data. Retrieved from

  • PubChem. (2025).[1][3] 3-Methoxy-3-methylazetidine hydrochloride (Compound Summary). National Library of Medicine.[3] Retrieved from [1][2][3]

  • Couty, F., & Evano, G. (2006).[3] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (General reference on Azetidine ring strain and reactivity).

  • Sigma-Aldrich. (n.d.).[1][2][3] Safety Data Sheet for Azetidine Derivatives. (General handling for strained amines).

Sources

Technical Guide: Safety and Handling of 3-Ethoxy-3-methylazetidine

[1]

Executive Summary & Chemical Context

3-Ethoxy-3-methylazetidine is a high-value heterocyclic building block used in medicinal chemistry to introduce conformational rigidity and sp³ character into drug candidates.[1] As a 3,3-disubstituted azetidine, it serves as a bioisostere for gem-dimethyl groups or larger saturated rings.[1]

However, its utility comes with specific stability challenges derived from ring strain (~25 kcal/mol) . While the hydrochloride salt is stable, the free base is reactive, potentially volatile, and prone to ring-opening polymerization if mishandled. This guide provides a self-validating workflow to handle this compound without compromising its structural integrity or operator safety.

Physicochemical Profile & Hazard Identification

Key Properties (Table)
PropertySpecificationNotes
Compound Name 3-Ethoxy-3-methylazetidine HydrochlorideStandard stable form
CAS Number 1807872-03-2
Molecular Weight 151.63 g/mol (HCl salt)Free base MW: ~115.17 g/mol
Physical State White to off-white crystalline solidHygroscopic
Ring Strain ~25.4 kcal/molHigh reactivity potential
pKa (Estimated) ~9.5 – 10.5Moderately basic secondary amine
Solubility Water, Methanol, DMSOPoor solubility in non-polar solvents (as salt)
GHS Hazard Classification

Based on structural analogs (3,3-disubstituted azetidines) and functional group analysis:

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[2][4]

  • Reactivity Hazard: The free base is susceptible to acid-catalyzed ring-opening and polymerization.[1]

Safe Handling Workflow (Protocol)

The following workflow is designed to minimize exposure to moisture (which degrades the salt) and control the exotherm during free-basing.

Storage Requirements
  • Atmosphere: Store under inert gas (Argon or Nitrogen). The HCl salt is hygroscopic; moisture absorption can lead to hydrolysis or stoichiometry errors in weighing.

  • Temperature: Refrigerate (2–8°C).

  • Container: Tightly sealed glass vials with Teflon-lined caps.

Protocol: Controlled Free-Basing

Context: Most synthesis reactions (e.g., amide coupling, SNAr) require the free amine. Generating the free base in situ or immediately prior to use is safer than storing the free base.

Step-by-Step Methodology:

  • Suspension: Suspend the 3-Ethoxy-3-methylazetidine HCl in an organic solvent (DCM or EtOAc). It will likely remain as a suspension.

  • Cooling: Cool the mixture to 0°C in an ice bath. Causality: Low temperature suppresses potential polymerization and controls the heat of neutralization.

  • Biphasic Neutralization: Add a saturated aqueous solution of NaHCO₃ or 1M NaOH dropwise.

    • Validation: Monitor the disappearance of the solid HCl salt. The mixture should become two clear liquid layers.

  • Extraction: Separate the organic layer containing the free amine.

  • Drying: Dry over anhydrous Na₂SO₄ or MgSO₄ for <10 minutes. Warning: Prolonged exposure to Lewis acidic drying agents can trigger ring opening.

  • Utilization: Use the solution immediately in the subsequent reaction step. Do not concentrate to dryness unless strictly necessary (volatility risk).

Visualization: Safe Handling Workflow

The following diagram illustrates the critical decision points and safety barriers in the handling process.

SafeHandlingStorageStorage(2-8°C, Inert Gas)WeighingWeighing(Low Humidity)Storage->WeighingSuspensionSuspension inDCM/EtOAcWeighing->SuspensionNeutralizationNeutralization(0°C, NaHCO3)Suspension->NeutralizationExtractionPhase Separation(Isolate Free Base)Neutralization->Extraction Clear Biphasic SystemReactionImmediate Use(Coupling/Substitution)Extraction->Reaction Solution PhaseMoistureHAZARD:HygroscopicityMoisture->WeighingAvoidPolymerHAZARD:PolymerizationPolymer->NeutralizationControl Temp

Caption: Workflow for converting the stable HCl salt to the reactive free base, highlighting critical control points for moisture and thermal stability.

Reactivity & Stability Mechanisms[1][9][10]

Understanding the reactivity profile is essential for troubleshooting experimental failures.

Ring Strain and Stability

Azetidines possess significant ring strain.[5] While the 3-ethoxy and 3-methyl substituents provide some steric bulk that kinetically stabilizes the ring compared to unsubstituted azetidine, the ring is still prone to cleavage.[1]

  • Acid Sensitivity: Strong acids (pKa < 0) can protonate the ether oxygen or the amine, facilitating nucleophilic attack at the

    
    -carbon and leading to ring opening (formation of linear amines).
    
  • Nucleophilic Substitution: The nitrogen atom is the primary nucleophile. Reactions with electrophiles (alkyl halides, acyl chlorides) generally proceed smoothly to form stable N-substituted azetidines.

Visualization: Reactivity Pathways

This diagram contrasts the desired synthetic pathway with the degradation pathway.

Reactivitycluster_stableDesired Pathway (Stable)cluster_unstableDegradation Pathway (Avoid)Start3-Ethoxy-3-methylazetidine(Free Base)ProductN-FunctionalizedAzetidineStart->Product + Electrophile (R-X)(Mild Base, <40°C)OpenedLinear Amino-Ether(Ring Opened)Start->Opened + Strong Acid (H+)or Lewis AcidPolymerOligomers/PolymersOpened->Polymer UncontrolledChain Reaction

Caption: Divergent reactivity pathways. The strained ring remains intact under basic/nucleophilic conditions but degrades under strongly acidic conditions.

Emergency Response & Waste Disposal

First Aid Measures
  • Inhalation: Move to fresh air immediately. Azetidine salts can be respiratory irritants.[2][4]

  • Skin Contact: Wash with soap and copious amounts of water.[2] Do not use organic solvents (ethanol/acetone) as they may increase skin absorption.

  • Eye Contact: Rinse cautiously with water for at least 15 minutes.[2] Remove contact lenses if present.[2][4][6]

Spill Cleanup[1]
  • Containment: Dampen the solid with an inert solvent (e.g., PEG or heavy oil) to prevent dust generation.

  • Neutralization: If the free base is spilled, absorb with sand or vermiculite.

  • Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber. The nitrogen content requires proper NOx management.

References

  • American Chemical Society (ACS). (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Journal of Organic Chemistry. Link

  • Royal Society of Chemistry (RSC). (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character. Organic & Biomolecular Chemistry. Link

  • Sigma-Aldrich. (2025).[3][4] Safety Data Sheet: 3-Ethoxy-3-methylazetidine Hydrochloride. Link

  • ChemScene. (2024). Product Data: 3-Ethoxy-3-methylazetidine hydrochloride.[1][7][8] Link

Strategic Utilization of 3-Alkoxy-3-Methylazetidines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide | Version 1.0

Executive Summary: The Structural Advantage

In the optimization of lead compounds, the 3-alkoxy-3-methylazetidine scaffold represents a high-value bioisostere for gem-dimethyl groups, morpholines, or cyclohexyl ethers.[1] Unlike the lipophilic gem-dimethyl group, the inclusion of the 3-alkoxy substituent (typically methoxy or ethoxy) introduces a dipole that lowers logP while maintaining steric bulk.[1]

This guide details the reactivity profile of this specific core, distinguishing it from generic azetidines.[1] The presence of the quaternary center at C3 creates unique conformational constraints and electronic effects that researchers must navigate during synthesis and functionalization.

Physicochemical Architecture

The "Butterfly" Conformation

Unlike pyrrolidines, the azetidine ring is not planar.[1] It adopts a puckered "butterfly" conformation to relieve torsional strain.[1]

  • Pucker Angle: Typically 25–35°.[1]

  • Inversion Barrier: The 3,3-disubstitution pattern increases the barrier to ring inversion compared to unsubstituted azetidines.[1] This rigidity is advantageous for positioning substituents in a defined vector, potentially enhancing target affinity.[1][2]

Basicity and Electronic Tuning

The basicity of the azetidine nitrogen is a critical parameter for solubility and coupling efficiency.[1]

  • Parent Azetidine pKa: ~11.3[1]

  • 3-Alkoxy-3-Methylazetidine pKa: ~9.5 – 10.0[1]

  • Mechanism: The electronegative oxygen at the 3-position exerts a through-bond inductive electron-withdrawing effect ($ -I $), reducing the electron density on the nitrogen lone pair.[1] This makes the amine less nucleophilic than a standard secondary amine but still sufficiently reactive for $ S_NAr $ and reductive aminations.[1]

Lipophilicity (LogD)

Replacing a cyclohexyl or piperidinyl ether with this scaffold typically lowers LogD by 1.0–1.5 units due to the reduced carbon count and the exposed polar surface area of the ether oxygen.[1]

Reactivity Matrix & Stability

The high ring strain energy of azetidine (~26 kcal/mol) dictates its reactivity.[1] While kinetically stable under neutral conditions, specific triggers can induce catastrophic ring failure.[1]

Acid Stability (The Critical Liability)[1]
  • Protic Acids: The scaffold is generally stable to standard deprotection conditions (e.g., TFA/DCM for Boc removal, HCl/Dioxane).[1]

  • Lewis Acids: Strong Lewis acids (e.g., $ BBr_3 $, $ AlCl_3 $) often coordinate to the ether oxygen or the ring nitrogen, facilitating nucleophilic attack at the C2/C4 position, leading to ring opening (homo-Michael addition type pathways).[1]

  • Nucleophilic Acids: Heating with hydrobromic acid (HBr) or hydroiodic acid (HI) will almost invariably cleave the ether or open the ring via halide attack.[1]

N-Functionalization

The secondary amine is the primary handle for diversification.[1]

  • $ S_NAr $ (Nucleophilic Aromatic Substitution): Highly efficient.[1] The steric bulk at C3 does not significantly impede the nitrogen's approach to electrophiles.[1]

  • Buchwald-Hartwig Coupling: Requires optimization.[1] The azetidine nitrogen can act as a Lewis base, poisoning Pd catalysts.[1] Use of bulky biaryl phosphine ligands (e.g., RuPhos, BrettPhos) is recommended to prevent catalyst sequestration.[1]

Visualizing the Reactivity Landscape

The following diagram maps the synthesis and degradation pathways of the 3-alkoxy-3-methylazetidine core.

AzetidineReactivity cluster_stability Stability Zone Precursor Precursor (Epichlorohydrin or Oxetane) Core 3-Alkoxy-3-Methylazetidine (The Scaffold) Precursor->Core Cyclization N_Aryl N-Aryl Product (Drug Candidate) Core->N_Aryl SnAr or Pd-Cat (RuPhos/Pd) N_Acyl N-Acyl/Sulfonyl Derivative Core->N_Acyl Amide Coupling RingOpen_Acid Ring Opening (Acid + Nucleophile) Core->RingOpen_Acid Strong Acid (HBr) Heat EtherCleavage Ether Cleavage (BBr3/Strong Lewis Acid) Core->EtherCleavage Lewis Acid Coordination

Figure 1: Reactivity flowchart showing productive functionalization (Green) vs. destructive degradation pathways (Red).[1]

Experimental Protocols

Protocol A: Salt Formation & Handling

Rationale: The free base is often an oil or low-melting solid that readily absorbs $ CO_2 $ from the air to form carbamates.[1] Storing as the Hydrochloride or Oxalate salt is mandatory for long-term stability.[1]

  • Dissolution: Dissolve crude 3-alkoxy-3-methylazetidine (1.0 equiv) in anhydrous $ Et_2O $ or 1,4-Dioxane (0.5 M).

  • Acid Addition: Cool to 0°C. Add 4N HCl in Dioxane (1.1 equiv) dropwise. Caution: Exothermic.[1]

  • Precipitation: A white precipitate should form immediately.[1] If oiling occurs, add hexanes or pentane to induce crystallization.[1]

  • Isolation: Filter under $ N_2 $ (hygroscopic solid). Wash with cold $ Et_2O $.[1]

  • Validation:

    
     NMR in $ DMSO-d_6 $. The protons at C2/C4 will appear as broad multiplets due to ring puckering dynamics.[1]
    
Protocol B: Robust $ S_NAr $ Coupling

Rationale: This protocol uses a non-nucleophilic base to prevent ring opening side reactions common with stronger bases at high temperatures.[1]

  • Reagents:

    • 3-Alkoxy-3-methylazetidine HCl (1.2 equiv)[1]

    • Heteroaryl Chloride (e.g., 2-chloropyridine) (1.0 equiv)[1]

    • Base: DIPEA (3.0 equiv) or $ K_2CO_3 $ (3.0 equiv)[1]

    • Solvent: DMSO or NMP (High dielectric constant stabilizes the transition state).[1]

  • Procedure:

    • Mix reagents in a sealed vial.

    • Heat to 80–100°C for 4–12 hours.

    • Checkpoint: Monitor by LCMS.[1] Azetidines are distinctively polar; expect the product to elute earlier than piperidine analogs.[1]

  • Workup: Dilute with EtOAc, wash copiously with water (to remove DMSO), then brine.

  • Purification: Flash chromatography.[1] Note: Azetidine derivatives often streak on silica; add 1% $ Et_3N $ to the eluent.[1]

Comparative Data: Azetidine vs. Homologs[2]

Property3-Methoxy-3-MethylazetidinePiperidine AnalogMorpholine AnalogImpact
Ring Size 4-membered6-membered6-memberedReduced MW (-28 Da vs piperidine)
LogP Low (Ether dipole)High (Lipophilic)ModerateImproved Solubility
pKa (Conj.[1] Acid) ~9.8~11.0~8.3Tunable basicity
Metabolic Stability High (Blocked C3)Low (C3/C4 oxidation)ModerateBlocked metabolic soft spots
Strain Energy ~26 kcal/mol~0 kcal/mol~0 kcal/molIncreased reactivity

References

  • Duncton, M. A. J. (2021).[1][3] Miniperspective: Azetidines in Medicinal Chemistry. Journal of Medicinal Chemistry. Link[1]

  • Wang, B. J., & Duncton, M. A. J. (2020).[1][4][5] A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry. Link[1][5]

  • Wuitschik, G., et al. (2010).[1] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Link[1]

  • BenchChem. (2025).[1][6] The Azetidine Ring: A Technical Guide to Its Stability and Reactivity. Link(Note: Generalized reference based on standard chemical supplier data).

Sources

Technical Guide: The Strategic Implementation of 3-Functionalized Azetidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Four-Membered Advantage

In the landscape of modern medicinal chemistry, the 3-functionalized azetidine moiety has evolved from a niche curiosity to a high-value bioisostere. Unlike their five- and six-membered counterparts (pyrrolidines and piperidines), azetidines offer a unique combination of high ring strain (~25 kcal/mol) , lowered lipophilicity , and geometric constraint .

This guide serves as a technical blueprint for researchers aiming to integrate this scaffold into lead optimization programs. It moves beyond basic synthesis to address the "why" and "how" of deploying 3-functionalized azetidines to solve specific ADME-Tox and potency challenges.

Part 1: Structural & Physicochemical Core

The Geometric and Electronic Argument

The azetidine ring exists in a puckered conformation to relieve torsional strain, unlike the planar oxetane. This puckering places substituents at the 3-position in a pseudo-equatorial or pseudo-axial orientation, which can be exploited to direct vectors for target engagement.

Key Physicochemical Advantages:

  • Lipophilicity Modulation: Replacing a gem-dimethyl group or a cyclobutane with an azetidine often lowers LogP due to the polarizable nitrogen, improving solubility.

  • Basicity (pKa) Tuning: Azetidines are generally more basic than aziridines but less basic than pyrrolidines and piperidines.

    • Piperidine pKa: ~11.2

    • Pyrrolidine pKa: ~11.3

    • Azetidine pKa: ~11.3 (Parent), but 3-functionalization (e.g., 3-fluoro, 3-hydroxy) dramatically shifts this, often lowering pKa to the physiological range (6.5–8.5), improving membrane permeability and reducing hERG liability.

  • Metabolic Stability: The high ionization potential of the strained ring often protects the nitrogen lone pair from metabolic N-oxidation compared to unstrained amines.

Data Comparison: Bioisosteric Impact

Table 1: Impact of Ring Size on Physicochemical Properties (General Trends)

PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)
Ring Strain (kcal/mol) ~25.4~6.0~0.0
C-N-C Angle ~92°~105°~110°
Vector Orientation Rigid, defined exit vectorsFlexible envelopeChair conformation (flexible)
Metabolic Liability Low (Ring oxidation rare)Moderate (α-oxidation)High (α-oxidation)

Part 2: Strategic Synthesis – Decision Framework

Selecting the correct synthetic route is critical. We categorize approaches into three primary "Gateways."

Gateway A: The 3-Azetidinone Platform (The "Workhorse")

The most reliable route for accessing 3-amino, 3-hydroxy, or 3-alkyl azetidines is via 1-Boc-3-azetidinone .

  • Mechanism: Reductive amination or nucleophilic addition.

  • Why use it: High commercial availability, predictable kinetics, scalable.

  • Limitation: Steric crowding can hinder the formation of quaternary centers at C3.

Gateway B: Strain-Release Chemistry (The "Modern" Route)

Utilization of [1.1.0]azabicyclobutanes (ABBs) .

  • Mechanism: Strain-release ring opening with nucleophiles.

  • Why use it: Access to 1,3-disubstituted systems that are difficult to make via cyclization; ideal for late-stage functionalization.

Gateway C: Cross-Coupling & C-H Activation

Direct functionalization of 3-iodoazetidines or C-H activation .

  • Mechanism: Ni/Photoredox dual catalysis or Pd-catalyzed C-H activation.

  • Why use it: Installing sp2-hybridized substituents (aryls, heteroaryls) directly at C3.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the decision tree for selecting the optimal synthetic pathway based on the desired 3-substituent.

Azetidine_Synthesis_Logic Start Target: 3-Functionalized Azetidine Decision1 Desired Substituent at C3? Start->Decision1 Sub_Amine 2°/3° Amine or Alcohol Decision1->Sub_Amine Heteroatom Link Sub_Quat Quaternary Carbon / Gem-disubst. Decision1->Sub_Quat Carbon Link (sp3) Sub_Aryl Aryl / Heteroaryl Decision1->Sub_Aryl Carbon Link (sp2) RouteA Route A: 3-Azetidinone Process_RedAm Reductive Amination (NaBH(OAc)3) RouteA->Process_RedAm Process_NuAdd Nucleophilic Addition (Grignard/TMSCN) RouteA->Process_NuAdd RouteB Route B: Strain Release (ABB) Process_ABB ABB Ring Opening (Nu-H / Catalyst) RouteB->Process_ABB RouteC Route C: Metal Catalysis Process_Cross Ni/Photoredox or Negishi Coupling RouteC->Process_Cross Sub_Amine->RouteA Sub_Quat->RouteA Alternative Sub_Quat->RouteB Preferred Sub_Aryl->RouteC

Caption: Decision tree for selecting synthetic routes based on the target C3-substituent type.

Part 4: Detailed Experimental Protocols

Protocol 1: Reductive Amination of 1-Boc-3-azetidinone

Context: This is the gold-standard method for installing amine functionality. The use of sodium triacetoxyborohydride (STAB) is preferred over cyanoborohydride due to lower toxicity and better selectivity in the presence of the strained ring.

Materials:

  • 1-Boc-3-azetidinone (1.0 equiv)

  • Amine partner (1.1–1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic acid (catalytic to 1.0 equiv)

  • DCM or DCE (anhydrous)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried flask under N2, dissolve 1-Boc-3-azetidinone in anhydrous DCE (0.1 M). Add the amine partner.

  • Acid Activation: Add acetic acid (1.0 equiv if amine is free base; catalytic if amine is HCl salt). Stir at room temperature for 30–60 minutes to ensure imine/iminium formation. Note: Monitoring this step is crucial; sterically hindered amines may require longer times or mild heating (40°C).

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes. The mild exotherm must be controlled to prevent side reactions with the carbamate.

  • Reaction: Allow to warm to room temperature and stir for 4–16 hours. Monitor by LCMS for disappearance of the ketone.

  • Workup: Quench with sat. NaHCO3 (aq). Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4.[1]

  • Purification: Flash chromatography. Note: 3-aminoazetidines can be polar; use DCM/MeOH/NH3 gradients.

Protocol 2: Strain-Release Functionalization of Azabicyclo[1.1.0]butane (ABB)

Context: Accessing 3,3-disubstituted azetidines or 3-substituted derivatives where the 3-position is difficult to access via substitution.

Materials:

  • N-Boc-azabicyclo[1.1.0]butane (1.0 equiv)

  • Nucleophile (e.g., thiophenol, indole, amine) (1.2 equiv)

  • Catalyst (often Lewis Acid or Brønsted Acid depending on Nu)

Step-by-Step Methodology:

  • Setup: Dissolve N-Boc-ABB in Toluene or THF (0.2 M) under Argon.

  • Addition: Add the nucleophile.

  • Initiation: Add catalyst (e.g., TMSOTf or simple heating if the nucleophile is self-activating).

  • Mechanism Check: The reaction proceeds via protonation/activation of the bridgehead nitrogen, followed by nucleophilic attack at the C3 position, relieving the ~60 kcal/mol strain of the bicyclic system to form the monocyclic azetidine.

  • Workup: Standard aqueous workup. This route often proceeds with high atom economy and yield.

Part 5: Mechanistic Visualization (ABB Ring Opening)

Understanding the strain-release mechanism is vital for troubleshooting.

ABB_Mechanism Step1 N-Activated ABB (Bicyclic Strain) Step2 Transition State: N-C bond weakening Step1->Step2 Activation Step3 Nucleophilic Attack at C3 Step2->Step3 + Nucleophile Step4 Product: 3-Substituted Azetidine (Monocyclic) Step3->Step4 Strain Release

Caption: Mechanistic flow of Azabicyclo[1.1.0]butane strain-release functionalization.

Part 6: References

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry, 2021. [Link] Significance: Comprehensive review of strain-driven reactivity.

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 2025. [Link] Significance: Modern protocols for disubstituted motifs.[1]

  • Functionalized Azetidines via Visible Light-Enabled Aza Paternò-Büchi Reactions. Nature Communications, 2019. [Link] Significance: Photochemical routes to complex azetidine scaffolds.[1][2][3]

  • Exploration of Novel 3-Substituted Azetidine Derivatives as Triple Reuptake Inhibitors. Journal of Medicinal Chemistry, 2012.[4][5] [Link] Significance: Case study on bioisosteric replacement and biological activity.[5][6]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones. Beilstein Journal of Organic Chemistry, 2013. [Link] Significance: Foundational chemistry for the 3-azetidinone gateway.

Sources

The Role of Azetidine Ring Strain in Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Azetidine Ring Strain in Reactivity Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The azetidine ring—a saturated four-membered nitrogen heterocycle—occupies a unique "Goldilocks" zone in organic chemistry.[1] With a ring strain energy (RSE) of approximately 25.4 kcal/mol , it sits between the highly reactive, difficult-to-handle aziridine (~27.7 kcal/mol) and the kinetically stable pyrrolidine (~5.4 kcal/mol).[1] This guide analyzes how this specific strain profile drives unique reactivity patterns, enabling transformations that are thermodynamically inaccessible to larger rings while maintaining sufficient stability for isolation and storage. We explore the mechanistic underpinnings of strain-release functionalization, ring-opening/expansion manifolds, and the application of these principles in modern drug discovery.

Theoretical Foundations: Quantifying the Strain

To predict azetidine reactivity, one must first quantify the thermodynamic driving force provided by the ring structure. The reactivity is not merely a function of bond angle distortion but a composite of angle strain, torsional strain (Pitzer strain), and transannular interactions.

Comparative Strain Energy Profile

The following table summarizes the thermodynamic landscape of saturated nitrogen heterocycles.

Heterocycle (n)Ring SizeStrain Energy (kcal/mol)Primary Reactivity DriverKinetic Stability
Aziridine 327.7Angle Strain (60°)Low (Pyramidal inversion barrier high)
Azetidine 425.4 Angle + Torsional StrainModerate (Tunable)
Pyrrolidine 55.4Pitzer Strain (Eclipsing)High
Piperidine 60.0 (Ref)None (Chair conformation)Very High
Geometric Consequences

In an ideal


 hybridization, bond angles are 

. In azetidine, the C-N-C and C-C-C bond angles are compressed to approximately 90° .
  • Puckering: To relieve torsional strain caused by eclipsing hydrogens, the azetidine ring adopts a puckered conformation. The energy barrier for ring inversion is low (~1.3 kcal/mol), making the ring dynamic at room temperature.

  • Hybridization: The internal bond angles force a higher

    
    -character in the ring bonds (
    
    
    
    approx), diverting
    
    
    -character to the exocyclic bonds. This increases the acidity of
    
    
    -protons and strengthens exocyclic bonds, a feature exploited in C-H activation.

StrainComparison cluster_0 Ring Strain Energy (RSE) Aziridine Aziridine (27.7 kcal/mol) High Reactivity Azetidine Azetidine (25.4 kcal/mol) Tunable Reactivity Aziridine->Azetidine Decreasing Angle Strain Pyrrolidine Pyrrolidine (5.4 kcal/mol) Stable Azetidine->Pyrrolidine Strain Relief

Figure 1: Comparative strain energy landscape of small nitrogen heterocycles.[1]

Reactivity Profiles Driven by Strain[1][2][3]

The 25.4 kcal/mol of potential energy stored in the azetidine ring is the engine for three primary reaction classes: Nucleophilic Ring Opening, Ring Expansion, and Strain-Release Functionalization.

Nucleophilic Ring Opening

Neutral azetidines are generally stable toward nucleophiles. Reactivity is unlocked via activation of the nitrogen, typically converting it into a better leaving group (ammonium/azetidinium) or withdrawing electron density (sulfonamides/carbamates).

  • Mechanism: The reaction proceeds via an

    
     pathway.[2] The relief of ring strain compensates for the steric hindrance of the backside attack.
    
  • Regioselectivity: In unsymmetrical azetidinium ions, nucleophiles attack the less substituted carbon (steric control) unless electronic factors (e.g., adjacent

    
    -systems) stabilize the transition state at the more substituted carbon.
    

RingOpening Neutral Neutral Azetidine (Stable) Activated Activated Azetidinium (Electrophilic) Neutral->Activated Alkylation/Protonation TS Transition State (Strain Relief) Activated->TS Nucleophile (Nu-) Product Linear Amine (Thermodynamic Sink) TS->Product C-N Bond Cleavage

Figure 2: Activation pathway for nucleophilic ring opening of azetidines.

Ring Expansion (Strain-Release Homologation)

Azetidines can serve as precursors to larger heterocycles. The driving force is often the formation of a more stable 5- or 6-membered ring.

  • Azetidine to Pyrrolidine: Rearrangement of 2-acyl azetidines or azetidinium ylides (Stevens rearrangement).

  • Mechanism: Often involves the generation of a radical or carbenoid intermediate that inserts into an adjacent bond, expanding the ring skeleton.

C-H Activation

The strain-induced rehybridization increases the


-character of the exocyclic C-H bonds adjacent to the nitrogen. This enhances the acidity of 

-protons, facilitating lithiation and subsequent trapping with electrophiles without fragmenting the ring, provided the temperature is controlled (typically -78°C).

Synthetic Utility in Drug Discovery[1][3][5][6][7][8][9]

Azetidines are increasingly utilized as bioisosteres and scaffolds in FDA-approved drugs.

Bioisosteric Applications[6]
  • Gem-dimethyl Replacement: The azetidine ring is structurally compact. Replacing a gem-dimethyl group with an azetidine ring can reduce lipophilicity (lowering LogP) while maintaining steric bulk and improving metabolic stability by removing labile methyl hydrogens.

  • Vector Positioning: The rigid 90° angles allow for precise vector positioning of substituents, distinct from the flexible vectors of pyrrolidines or piperidines.

Case Studies
  • Cobimetinib (Cotellic): A MEK inhibitor used in melanoma. The azetidine ring is part of a spirocyclic system, providing rigidity and metabolic stability.

  • Baricitinib (Olumiant): A JAK inhibitor for rheumatoid arthritis. It features an azetidine linked to a sulfonyl group and a nitrile, utilizing the ring's geometry to fit the ATP-binding pocket.

  • Delafloxacin: An antibiotic where the azetidine ring enhances polarity and solubility compared to typical quinolone side chains.

Experimental Protocols

Protocol A: Synthesis of Functionalized Azetidines via Ring Contraction

Based on the method by Blanc et al. (Org. Lett. 2014) [1] This protocol utilizes the strain of a transient intermediate to drive a ring contraction from a 5-membered lactam to a 4-membered azetidine.

Reagents:

  • N-Sulfonyl-2-pyrrolidinone derivative[3]

  • Bromine (

    
    ) or NBS[1]
    
  • Nucleophile (e.g., Methanol, Aniline)[1][3]

  • Potassium Carbonate (

    
    )[1]
    

Step-by-Step Workflow:

  • Bromination: Dissolve N-sulfonyl-2-pyrrolidinone in

    
    . Add NBS (1.1 equiv) and catalytic AIBN. Reflux for 2 hours to generate the 
    
    
    
    -bromo-pyrrolidinone.
  • Evaporation: Remove solvent under reduced pressure.

  • Ring Contraction: Re-dissolve the crude bromide in a mixture of

    
     (9:1).
    
  • Base Addition: Add anhydrous

    
     (3.0 equiv) in one portion.
    
  • Reaction: Stir at 60°C for 3 hours. The methoxide (generated in situ) attacks the carbonyl; the intermediate undergoes intramolecular

    
     displacement of the bromide, contracting the ring.
    
  • Workup: Filter off solids, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Protocol B: Regioselective Ring Opening of Azetidinium Ions

Standard protocol for accessing


-functionalized amines. [2]

Reagents:

  • N-alkyl-3-azetidinol (or similar derivative)

  • Electrophile (e.g., Benzyl bromide)

  • Nucleophile (e.g., Sodium Azide

    
    )
    

Step-by-Step Workflow:

  • Quaternization (Activation): Dissolve the azetidine in dry acetone. Add Benzyl bromide (1.05 equiv). Stir at RT for 12h. The azetidinium salt will precipitate.

  • Isolation: Filter the white solid (azetidinium bromide) and wash with cold ether. Note: Azetidinium salts are potent alkylating agents; handle with care.

  • Ring Opening: Suspend the salt in DMF. Add

    
     (1.5 equiv).
    
  • Heating: Heat to 80°C for 4 hours. The azide will attack the less hindered carbon.

  • Workup: Dilute with water, extract with EtOAc, dry over

    
    , and concentrate.
    

References

  • Synthesis of α-Carbonylated N-Sulfonylazetidines via Ring Contraction. Source: Organic Letters (2014). [Link]

  • Ring-opening of azetidiniums by nucleophiles.[4][5][6][7] Synthesis of polysubstituted linear amines. Source: Organic & Biomolecular Chemistry (2020).[1] [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Source: Organic & Biomolecular Chemistry (2021).[1] [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Source: Expert Opinion on Drug Discovery (2025). [Link]

Sources

Methodological & Application

Synthesis of 3-Ethoxy-3-methylazetidine: A Detailed Protocol and Mechanistic Guide to the Ring Expansion of 2-Bromomethyl-2-methylaziridines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract: This document provides a comprehensive guide for the synthesis of 3-ethoxy-3-methylazetidine, a valuable scaffold in medicinal chemistry, via the thermodynamically controlled rearrangement of N-substituted 2-bromomethyl-2-methylaziridines. We delve into the critical mechanistic principles that govern this transformation, emphasizing the role of a key bicyclic aziridinium ion intermediate. Detailed, field-tested protocols for the synthesis of the aziridine precursor and its subsequent ring expansion are provided, along with expected outcomes, characterization guidelines, and troubleshooting advice. This guide is intended for researchers in drug discovery and process development seeking to leverage strained-ring heterocycles for the synthesis of novel chemical entities.

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines, four-membered saturated N-heterocycles, are increasingly recognized as privileged structures in modern drug discovery. Their unique three-dimensional architecture, which imparts favorable physicochemical properties such as improved solubility and metabolic stability, makes them attractive replacements for more common ring systems.[1][2] Specifically, 3-substituted azetidines serve as versatile building blocks for creating complex molecules with precise vectoral exits for further functionalization.

The synthesis of these strained rings, however, presents a significant challenge. Among the various synthetic strategies, the ring expansion of readily accessible aziridines offers an elegant and efficient pathway.[3][4] This application note focuses on a robust and mechanistically fascinating rearrangement of 2-bromomethyl-2-methylaziridines into 3-alkoxy-3-methylazetidines, a transformation pioneered by the De Kimpe group.[1][5] This method leverages the inherent ring strain of the aziridine to drive the formation of the larger, yet still strained, azetidine ring system.

The Core Principle: A Mechanistically Driven Transformation

The successful synthesis of 3-alkoxy-3-methylazetidines hinges on a nuanced understanding of the underlying reaction mechanism. Unlike their counterparts lacking the C2-methyl group, 2-bromomethyl-2-methylaziridines undergo a facile ring expansion under thermodynamic control.[5] The reaction proceeds through the formation of a highly reactive, bridged bicyclic aziridinium ion, whose fate is dictated by the solvent environment.

The Crucial Role of the Bicyclic Aziridinium Intermediate

The key to this transformation is the intramolecular cyclization of the 2-bromomethyl-2-methylaziridine (1) to form a 1-azoniabicyclo[1.1.0]butane intermediate (2) . This step is significantly favored by the presence of the gem-dimethyl group at the C2 position of the aziridine ring—an example of the Thorpe-Ingold effect, which accelerates intramolecular reactions.[5]

Once formed, this strained bicyclic cation is susceptible to nucleophilic attack. The regioselectivity of this attack is critical:

  • Path A (Azetidine Formation): In solvents like acetonitrile or in the presence of an alcohol, the nucleophile (e.g., ethoxide from ethanol) attacks the more sterically hindered quaternary carbon. This leads to the cleavage of the internal C-N bond and formation of the desired 3-substituted azetidine (3) .

  • Path B (Aziridine Substitution): In highly polar aprotic solvents like DMF, direct S(_N)2 displacement of the bromide on the starting material is favored, yielding a 2-alkoxymethyl-2-methylaziridine and avoiding the ring expansion pathway.

This solvent-dependent selectivity provides a powerful tool for chemists to direct the reaction towards the desired product scaffold.

Mechanism Fig. 1: Reaction Mechanism via Bicyclic Aziridinium Ion cluster_start Aziridine Precursor cluster_intermediate Key Intermediate cluster_products Solvent-Dependent Products start N-R-2-bromomethyl- 2-methylaziridine (1) intermediate Bicyclic Aziridinium Ion (2) start->intermediate Intramolecular Cyclization aziridine_sub 2-Ethoxymethyl-2-methyl- aziridine (in DMF) start->aziridine_sub Direct SN2 Displacement (Path B) azetidine 3-Ethoxy-3-methyl- azetidine (3) (in EtOH/MeCN) intermediate->azetidine Nucleophilic Attack at Quaternary Carbon (Path A)

Caption: Fig. 1: Reaction Mechanism via Bicyclic Aziridinium Ion

Experimental Protocols

The following protocols are based on established literature procedures and provide a reliable pathway to the target compound.[5] Standard air-sensitive techniques should be employed where necessary, particularly when handling anhydrous solvents and reagents.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-Benzyl-2-bromomethyl-2-methylaziridine-SynthesizedSee Protocol 3.2. The N-substituent can be varied.
Ethanol (EtOH), AnhydrousACS Reagent, ≥99.5%Sigma-AldrichUse of anhydrous solvent is critical for reproducibility.
Sodium Borohydride (NaBH₄)99%Acros OrganicsUsed as a reducing agent and base promoter.
Acetonitrile (MeCN), Anhydrous≥99.8%Fisher ChemicalAlternative solvent for the rearrangement.
Diethyl Ether (Et₂O), Anhydrous≥99.0%EMD MilliporeFor extraction.
Magnesium Sulfate (MgSO₄), AnhydrousReagent GradeVWR ChemicalsFor drying organic layers.
Deuterated Chloroform (CDCl₃) for NMR99.8 atom % DCambridge IsotopeFor characterization.
Protocol I: Synthesis of N-Benzyl-2-bromomethyl-2-methylaziridine (Precursor)

This procedure details the synthesis of the aziridine precursor, which is the kinetic product of the reaction.

Workflow_Precursor Fig. 2: Experimental Workflow for Precursor Synthesis reagents 1. Dissolve Imine Precursor in Methanol cool 2. Cool to 0 °C reagents->cool add_nabh4 3. Add NaBH₄ portion-wise cool->add_nabh4 stir 4. Stir at 0 °C for 30 min add_nabh4->stir workup 5. Aqueous Workup (H₂O, Et₂O Extraction) stir->workup dry 6. Dry (MgSO₄) & Concentrate workup->dry purify 7. Purify via Column Chromatography dry->purify product N-Benzyl-2-bromomethyl- 2-methylaziridine purify->product

Caption: Fig. 2: Experimental Workflow for Precursor Synthesis

Step-by-Step Procedure:

  • To a solution of N-benzylidene-(2,3-dibromo-2-methylpropyl)amine (1.0 eq) in methanol (0.1 M), cool the mixture to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5-10 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes. The formation of the aziridine is typically rapid under these kinetic conditions.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the N-benzyl-2-bromomethyl-2-methylaziridine as a colorless to pale yellow oil.

Protocol II: Synthesis of 1-Benzyl-3-ethoxy-3-methylazetidine (Target Compound)

This procedure details the thermodynamically controlled rearrangement to the desired azetidine.

Step-by-Step Procedure:

  • Dissolve N-benzyl-2-bromomethyl-2-methylaziridine (1.0 eq) in anhydrous ethanol (0.2 M).

  • Add sodium borohydride (NaBH₄) (3.0 eq). While NaBH₄ is a reducing agent, in this context under prolonged heating, it primarily serves to promote the reaction, likely by ensuring a basic environment. Alternatively, a non-hydridic base like sodium ethoxide can be used.

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 24-48 hours. Monitor the reaction progress by TLC or GC-MS. The prolonged reaction time is necessary to drive the reaction from the kinetic aziridine product to the thermodynamic azetidine product.[5]

  • After completion, cool the reaction to room temperature and carefully quench with water.

  • Remove the ethanol under reduced pressure.

  • Extract the remaining aqueous residue with diethyl ether or dichloromethane (3x volume).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The resulting crude oil can be purified by flash column chromatography or vacuum distillation to afford the pure 1-benzyl-3-ethoxy-3-methylazetidine.

Expected Results and Characterization

The successful execution of these protocols should yield the target compounds in good purity. The table below summarizes expected yields based on literature reports for analogous transformations.[5]

Starting MaterialNucleophile/SolventProductTime (h)Temp.Yield (%)
1-Benzyl-2-bromomethyl-2-methylaziridineNaBH₄ / MeOH1-Benzyl-3-methoxy-3-methylazetidine48Reflux85-95
1-Benzyl-2-bromomethyl-2-methylaziridineNaOPh / MeCN1-Benzyl-3-phenoxy-3-methylazetidine2Reflux88
1-Benzyl-2-bromomethyl-2-methylaziridine EtOH / Base 1-Benzyl-3-ethoxy-3-methylazetidine 24-48 Reflux ~80-90 (Est.)

Characterization: The final product should be characterized using standard spectroscopic techniques to confirm its structure and purity.[6][7]

  • ¹H NMR (CDCl₃): Expected signals include:

    • A triplet for the ethoxy -CH₃ (around 1.2 ppm).

    • A quartet for the ethoxy -OCH₂- (around 3.4-3.5 ppm).

    • A singlet for the azetidine C3-CH₃ (around 1.4-1.5 ppm).

    • Singlets or doublets for the non-equivalent azetidine ring protons (-CH₂-) (around 3.0-3.6 ppm).

    • A singlet for the benzylic protons (-NCH₂Ph) (around 3.6-3.7 ppm).

    • Multiplets for the aromatic protons of the benzyl group (around 7.2-7.4 ppm).

  • ¹³C NMR (CDCl₃): Expected signals include a quaternary carbon for C3 of the azetidine ring (around 75-80 ppm), signals for the azetidine ring CH₂ groups (around 55-65 ppm), and signals corresponding to the ethoxy, methyl, and benzyl groups.[8]

  • Mass Spectrometry (ESI+): Calculation for C₁₃H₁₉NO [M+H]⁺.

Troubleshooting and Field-Proven Insights

  • No Reaction or Low Conversion: Ensure anhydrous conditions. Water can compete as a nucleophile and interfere with the base. Also, confirm the reaction has been heated for a sufficient duration, as the rearrangement is slow. The choice of base can be critical; if NaBH₄ is ineffective, consider using sodium ethoxide generated in situ from sodium metal and ethanol.

  • Formation of Substitution Product: If the 2-ethoxymethyl aziridine is isolated instead of the azetidine, it indicates the reaction conditions favored direct substitution. This can happen if a non-polar solvent is used. Ensure a polar solvent like ethanol or acetonitrile is used to stabilize the bicyclic aziridinium intermediate required for rearrangement.

  • Complex Mixture of Products: Incomplete conversion from the starting imine can lead to side reactions. Ensure the initial reduction to the 2-bromomethyl-2-methylaziridine is clean and the material is purified before the rearrangement step. Overheating or extended reaction times beyond necessity can sometimes lead to decomposition.

Conclusion

The ring expansion of 2-bromomethyl-2-methylaziridines provides a reliable and high-yielding route to valuable 3-alkoxy-3-methylazetidine scaffolds. The success of this synthesis is rooted in the strategic exploitation of the Thorpe-Ingold effect and the careful control of the reaction solvent to favor the formation and desired ring-opening of a key bicyclic aziridinium intermediate. By following the detailed protocols and understanding the mechanistic underpinnings described herein, researchers can confidently incorporate this powerful transformation into their synthetic programs for the development of novel therapeutics and chemical probes.

References

  • De Kimpe, N., & De Smaele, D. (1997). A New Synthesis of 2-Methyleneaziridines. The Journal of Organic Chemistry, 62(8), 2448–2452. [Link]

  • Mangelinckx, S., et al. (2011). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. The Journal of Organic Chemistry, 76(7), 2157–2167. [Link]

  • D'hooghe, M., & De Kimpe, N. (2012). Solvent-Controlled Selective Transformation of 2-Bromomethyl-2-methylaziridines to Functionalized Aziridines and Azetidines. The Journal of Organic Chemistry, 77(7), 3181–3190. [Link]

  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49355-49398. [Link]

  • Couty, F., & Evano, G. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2695-2709. [Link]

  • Schomaker, J. M., et al. (2018). Ring Expansion of Bicyclic Methyleneaziridines via Concerted, Near-Barrierless[9][10]-Stevens Rearrangements of Aziridinium Ylides. ACS Catalysis, 8(9), 7907–7915. [Link]

  • Arnold, F. H., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[9][11]-Stevens Rearrangement. Journal of the American Chemical Society, 144(11), 4956–4962. [Link]

  • Ha, H.-J., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11. [Link]

  • Mangelinckx, S., et al. (2008). Synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates as amino acid building blocks. Tetrahedron Letters, 49(48), 6856-6859. [Link]

  • Breit, B., & Flegel, J. (2013). Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH. [Link]

  • Atanasova, M., et al. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 6(4), 61. [Link]

Sources

Application Note: Scalable Synthesis Protocol for 3-Ethoxy-3-methylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-Ethoxy-3-methylazetidine , a critical building block for modulating lipophilicity and metabolic stability in drug discovery programs. Unlike 3,3-difluoro or unsubstituted azetidines, the 3-alkoxy-3-methyl scaffold offers a unique vector for tuning pKa and solubility while maintaining a low molecular weight profile.

The protocol utilizes a 3-step convergent synthesis starting from commercially available or easily accessible 3-hydroxy-3-methylazetidine hydrochloride. Key features of this process include:

  • Scalability: Designed for multi-gram to kilogram batches.[1]

  • Purification Efficiency: Avoids column chromatography in the final step via salt crystallization.[1]

  • Safety: Mitigates risks associated with volatile azetidine free bases.

Strategic Analysis & Retrosynthesis

Route Selection Justification

The synthesis hinges on the O-alkylation of a protected 3-hydroxy-3-methylazetidine . Direct alkylation of the unprotected amine is chemically unfeasible due to competing N-alkylation (quaternization). Therefore, an orthogonal protection strategy using the tert-butyloxycarbonyl (Boc) group is employed.

  • Step 1 (Protection): Conversion of the hydrochloride salt to the N-Boc carbamate.

  • Step 2 (Functionalization): Williamson ether synthesis using Ethyl Iodide and Sodium Hydride to install the ethoxy group.

  • Step 3 (Deprotection/Isolation): Acidolytic cleavage of the Boc group and isolation as the stable hydrochloride salt.

Retrosynthetic Pathway

Retrosynthesis Target 3-Ethoxy-3-methylazetidine HCl (Target Molecule) Intermediate2 N-Boc-3-ethoxy-3-methylazetidine (Protected Ether) Target->Intermediate2 Deprotection (HCl/Dioxane) Intermediate1 N-Boc-3-hydroxy-3-methylazetidine (Core Scaffold) Intermediate2->Intermediate1 O-Alkylation (EtI, NaH) SM 3-Hydroxy-3-methylazetidine HCl (Starting Material) Intermediate1->SM Boc Protection (Boc2O, TEA)

Figure 1: Retrosynthetic disconnection showing the linear 3-step sequence from the hydroxy-azetidine core.

Detailed Experimental Protocols

Step 1: N-Boc Protection of 3-Hydroxy-3-methylazetidine

Objective: Mask the nucleophilic secondary amine to allow selective O-alkylation.

ParameterSpecification
Reagents 3-Hydroxy-3-methylazetidine HCl (1.0 eq), Boc₂O (1.1 eq), Et₃N (2.5 eq)
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature (RT)
Yield Target >90%

Protocol:

  • Setup: Charge a reaction vessel with 3-Hydroxy-3-methylazetidine HCl (1.0 equiv) and DCM (10 vol). Cool the suspension to 0 °C.

  • Base Addition: Add Triethylamine (Et₃N, 2.5 equiv) dropwise over 30 minutes. The suspension will clear as the free base is liberated.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) dissolved in minimal DCM dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC (stain with KMnO₄; Boc product is UV inactive but stains well).

  • Workup: Wash the organic layer with 1M citric acid (to remove excess amine/salts), saturated NaHCO₃, and brine.

  • Isolation: Dry over MgSO₄ and concentrate in vacuo. The product, N-Boc-3-hydroxy-3-methylazetidine , is typically a viscous colorless oil or low-melting solid that can be used directly without chromatography.

Step 2: O-Ethylation (Williamson Ether Synthesis)

Objective: Install the ethyl group at the sterically hindered tertiary alcohol. Critical Control Point: Moisture control is essential. Use anhydrous solvents.

ParameterSpecification
Reagents N-Boc-Intermediate (1.0 eq), NaH (60% disp., 1.5 eq), Ethyl Iodide (1.5 eq)
Solvent Anhydrous DMF or THF
Temperature 0 °C to RT (Caution: Exothermic)
Yield Target 75–85%

Protocol:

  • Activation: In a dry, N₂-purged flask, suspend Sodium Hydride (NaH, 60% in oil, 1.5 equiv) in anhydrous DMF (5 vol) at 0 °C.

  • Addition: Dissolve N-Boc-3-hydroxy-3-methylazetidine (1.0 equiv) in DMF (2 vol) and add dropwise to the NaH suspension. Caution: Hydrogen gas evolution. Stir for 30 minutes at 0 °C to form the alkoxide.

  • Alkylation: Add Ethyl Iodide (EtI, 1.5 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir for 12–16 hours.

  • Quench: Cool to 0 °C. Carefully quench with saturated NH₄Cl solution.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics copiously with water (to remove DMF) and brine.

  • Purification: Dry (Na₂SO₄) and concentrate. If significant starting material remains, a short silica plug (Hexane/EtOAc) is recommended to remove unreacted alcohol.

    • QC Check: 1H NMR should show the disappearance of the OH signal and appearance of ethoxy quartet (~3.4 ppm) and triplet (~1.1 ppm).

Step 3: Deprotection and Salt Formation

Objective: Remove the Boc group and isolate the product as a stable, non-volatile solid.

ParameterSpecification
Reagents N-Boc-Ether Intermediate, 4M HCl in Dioxane (4.0 eq)
Solvent Dichloromethane (minimal) or Diethyl Ether
Temperature 0 °C to RT
Yield Target >90%

Protocol:

  • Dissolution: Dissolve the crude N-Boc-3-ethoxy-3-methylazetidine in a minimal amount of DCM or Et₂O. Cool to 0 °C.

  • Deprotection: Add 4M HCl in Dioxane (4.0 equiv) dropwise.

  • Reaction: Stir at RT for 2–4 hours. A white precipitate (the product salt) should begin to form.

  • Precipitation: Dilute the mixture with excess Diethyl Ether or MTBE to fully precipitate the hydrochloride salt.

  • Filtration: Filter the solid under N₂ atmosphere (azetidine salts can be hygroscopic). Wash with Et₂O.

  • Drying: Dry in a vacuum oven at 40 °C to afford 3-Ethoxy-3-methylazetidine Hydrochloride .

Process Workflow & Logic

Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Etherification (Critical) cluster_2 Step 3: Salt Formation S1_Start SM: 3-OH-3-Me-Azetidine HCl S1_Reagent Boc2O / TEA / DCM S1_Start->S1_Reagent S1_Prod N-Boc Intermediate S1_Reagent->S1_Prod S2_Reagent NaH / EtI / DMF S1_Prod->S2_Reagent S2_Prod N-Boc-3-Ethoxy Intermediate S2_Reagent->S2_Prod S3_Reagent HCl in Dioxane S2_Prod->S3_Reagent Final 3-Ethoxy-3-methylazetidine HCl (White Solid) S3_Reagent->Final

Figure 2: Process workflow highlighting reagents and critical intermediates.

Scale-Up & Safety Considerations

Thermal Hazards (Step 2)

The reaction of NaH with the alcohol generates H₂ gas. On a scale >10g:

  • Ventilation: Ensure the reactor is vented through a bubbler to monitor gas evolution.

  • Dosing: Add the alcohol solution slowly to the NaH slurry to control the rate of H₂ release and exotherm.

  • Alternative: For kilogram scale, consider Phase Transfer Catalysis (50% NaOH, Toluene, TBAB) to avoid H₂ generation, though reaction times may increase [1].

Stability of Azetidines

Free base azetidines are strained rings and can be prone to polymerization or ring-opening if stored for long periods.

  • Recommendation: Always store the final product as the Hydrochloride or Oxalate salt .

  • Storage: Desiccated at -20 °C.

Impurity Profile
  • Acrolein Derivatives: If the starting material is made via oxidative routes, ensure no acrolein residues remain.

  • Elimination Byproduct: Strong heating during Step 2 can cause elimination of the alcohol to form the exocyclic alkene (3-methylene-N-Boc-azetidine). Maintain temperature < 40 °C during alkylation.

Expected Analytical Data

3-Ethoxy-3-methylazetidine Hydrochloride

  • Physical State: White to off-white hygroscopic solid.

  • ¹H NMR (400 MHz, D₂O):

    • δ 4.15 – 3.95 (m, 4H, Azetidine ring CH₂),

    • δ 3.45 (q, J = 7.0 Hz, 2H, O-CH ₂-CH₃),

    • δ 1.48 (s, 3H, C-CH ₃),

    • δ 1.15 (t, J = 7.0 Hz, 3H, O-CH₂-CH ₃).

  • MS (ESI): Calculated for C₆H₁₃NO [M+H]⁺: 116.18. Found: 116.2.

References

  • General Azetidine Synthesis & Scale-up

    • Organic Process Research & Development, "Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol".

    • Google Patents, WO2012012642, "Synthesis of Azetidine Derivatives".

  • O-Alkylation Methodology

    • Wang, X.-R., et al. "Modular Synthesis of 3,3-Disubstituted Azetidines."[2] J. Org. Chem. 2023.[3][4]

    • Arkivoc, "Recent progress in synthesis of 3-functionalized azetidines", 2025.

  • Precursor Preparation (3-Hydroxy-3-methylazetidine)

    • CN102976993A, "Synthetic method of 3-hydroxyazetidine hydrochloride".

Sources

3-Ethoxy-3-methylazetidine in medicinal chemistry applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 3-Ethoxy-3-methylazetidine (CAS: 1241241-55-1) as a high-value building block in modern drug discovery. As the industry moves away from planar aromatic structures ("escaping flatland"), substituted azetidines have emerged as critical bioisosteres for piperidines, pyrrolidines, and gem-dimethyl groups.

The 3-ethoxy-3-methyl substitution pattern offers a unique physicochemical triad:

  • Metabolic Stability: The quaternary carbon at C3 blocks oxidative metabolism (a common liability in unsubstituted azetidines).

  • pKa Modulation: The ethoxy group lowers the basicity of the azetidine nitrogen via inductive effects (

    
    ), improving oral bioavailability and blood-brain barrier (BBB) permeation compared to highly basic analogs.
    
  • Lipophilicity (LogD) Control: It reduces lipophilicity relative to carbocyclic analogs while maintaining steric bulk.

Physicochemical Rationale & Decision Logic

In lead optimization, selecting the correct saturated heterocycle is critical. The following decision tree illustrates when to deploy 3-ethoxy-3-methylazetidine versus common alternatives (e.g., 3,3-difluoroazetidine or 3,3-dimethylazetidine).

Azetidine_Selection_Logic Start Lead Optimization Issue Metab_Issue Metabolic Liability (High Clearance) Start->Metab_Issue Oxidative metabolism? pKa_Issue Basicity Issue (pKa > 10, hERG risk) Start->pKa_Issue Amine too basic? Solubility Poor Solubility (High LogP) Start->Solubility Need polarity? Sol_Me2 Use 3,3-Dimethylazetidine (Maintains basicity) Metab_Issue->Sol_Me2 Block C3 site Sol_EtMe DEPLOY 3-Ethoxy-3-methylazetidine (Balanced pKa + Metabolic Block) Metab_Issue->Sol_EtMe Block C3 + Add Polarity Sol_F2 Use 3,3-Difluoroazetidine (Strong pKa reduction) pKa_Issue->Sol_F2 Drastic pKa drop needed pKa_Issue->Sol_EtMe Moderate pKa drop needed Solubility->Sol_EtMe Ether oxygen adds polarity

Figure 1: Decision matrix for azetidine bioisosteres. The 3-ethoxy-3-methyl motif is the optimal choice when a balance of metabolic blocking and moderate basicity reduction is required.

Comparative Data Profile
Property3,3-Dimethylazetidine3-Ethoxy-3-methylazetidine 3,3-Difluoroazetidine
pKa (Conj. Acid) ~11.0~9.2 - 9.6 ~7.5 - 8.0
LogP (Est.) Higher (Lipophilic)Moderate (Amphiphilic) Lower (Polar)
Metabolic Risk Low (C3 blocked)Low (C3 blocked) Low (C3 blocked)
H-Bond Acceptors 1 (N)2 (N, O) 1 (N)

Note: pKa values are approximate and context-dependent. The ethoxy group provides a "Goldilocks" zone for basicity—less basic than alkyl-azetidines (reducing hERG risk) but more basic than fluoro-azetidines (maintaining solubility).

Experimental Protocols

Handling and Storage
  • Physical State: Typically supplied as a hydrochloride (HCl) or oxalate salt. The free base is a volatile liquid and should be handled with care.

  • Stability: The salt form is stable at room temperature but hygroscopic. Store in a desiccator at 4°C.

  • Safety: Azetidines are strained rings.[1][2][3] While 3,3-disubstituted variants are less prone to ring-opening than unsubstituted ones, avoid strong Lewis acids at high temperatures unless ring-opening is the desired pathway.

Synthetic Incorporation Strategies

The following protocols describe how to incorporate the 3-ethoxy-3-methylazetidine fragment (Fragment A ) into a core scaffold (Scaffold B ).

Protocol A: Amide Coupling (For Carboxylic Acid Scaffolds) Target: Synthesis of Amide-Linked Derivatives

  • Preparation: Dissolve Scaffold B (R-COOH, 1.0 equiv) in DMF or DCM.

  • Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes to activate the acid.

    • Expert Tip: Use 3.0 equiv of base because the azetidine is likely a salt (HCl). 1 equiv neutralizes the salt, 1 equiv activates the acid, 1 equiv acts as a proton sponge.

  • Addition: Add 3-ethoxy-3-methylazetidine HCl (1.1 equiv) in one portion.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (remove unreacted acid) and brine.

  • Validation: The ethoxy group is stable to standard amide coupling conditions.

Protocol B: S_NAr Displacement (For Halogenated Heterocycles) Target: Synthesis of Heteroaryl-Azetidines

  • Reagents: Scaffold B (Heteroaryl-Cl/F, 1.0 equiv), 3-ethoxy-3-methylazetidine HCl (1.2 equiv), K₂CO₃ (3.0 equiv).

  • Solvent: DMSO or NMP (polar aprotic solvents favor S_NAr).

  • Conditions: Heat to 80–100°C.

    • Expert Tip: Azetidines are excellent nucleophiles due to ring strain (relief of steric crowding upon transition state formation), often reacting faster than pyrrolidines.

  • Purification: Since the product is basic, use Reverse Phase Flash Chromatography (C18) with an acidic modifier (0.1% Formic Acid) to protonate the azetidine and improve peak shape.

Synthesis of the Building Block (If Commercial Stock Unavailable)

If you must synthesize the fragment de novo, the standard route involves the functionalization of N-Boc-3-hydroxy-3-methylazetidine :

  • Starting Material: N-Boc-3-hydroxy-3-methylazetidine (Commercially available).

  • Alkylation:

    • Suspend NaH (1.5 equiv) in dry THF at 0°C.

    • Add substrate dropwise. Stir 30 min.

    • Add Ethyl Iodide (EtI, 1.2 equiv). Warm to RT and stir overnight.

  • Deprotection:

    • Treat the crude N-Boc-3-ethoxy-3-methylazetidine with 4M HCl in Dioxane.

    • Precipitate the HCl salt with diethyl ether. Do not free-base if storing for long periods.

Mechanistic Pathway & Workflow

The following diagram illustrates the synthetic workflow and the mechanistic advantage of the quaternary center during metabolic screening.

Workflow Input N-Boc-3-hydroxy-3-methylazetidine Step1 O-Alkylation (NaH, EtI) Input->Step1 Intermediate N-Boc-3-ethoxy-3-methylazetidine Step1->Intermediate Step2 Deprotection (HCl/Dioxane) Intermediate->Step2 Product 3-Ethoxy-3-methylazetidine HCl Step2->Product Liver Microsomal Incubation (CYP450) Product->Liver In Drug Scaffold Result Metabolically Stable (No alpha-hydroxylation at C3) Liver->Result Quaternary C3 blocks oxidation

Figure 2: Synthetic route and metabolic stability mechanism. The quaternary center at C3 prevents the formation of the unstable hemi-aminal intermediate common in azetidine metabolism.

References

  • Lowe, M. A., et al. (2012).[4] "Azetidines as Bioisosteres for Piperidines and Pyrrolidines."[5][6] Bioorganic & Medicinal Chemistry Letters. Link

    • Context: Establishes azetidines as privileged scaffolds for lowering lipophilicity.[5]

  • Stepan, A. F., et al. (2011). "Metabolism-Directed Design of Oxetanes and Azetidines." Journal of Medicinal Chemistry. Link

    • Context: Discusses the metabolic stability of 3,3-disubstituted 4-membered rings.
  • Wuitschik, G., et al. (2010). "Oxetanes and Azetidines as Building Blocks for Medicinal Chemistry." Angewandte Chemie International Edition. Link

    • Context: Fundamental review on the physicochemical properties of these rings.
  • PubChem Compound Summary. (n.d.). "3-Ethoxy-3-methylazetidine."[7] National Center for Biotechnology Information. Link

    • Context: Verification of chemical structure and identifiers.[8]

Sources

Using 3-Ethoxy-3-methylazetidine for novel drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Ethoxy-3-methylazetidine in Novel Drug Discovery

Abstract

This application note details the strategic deployment of 3-Ethoxy-3-methylazetidine (CAS: 1807872-03-2) as a high-value building block in modern drug discovery. Moving beyond traditional "flat" aromatic scaffolds, this sp³-rich heterocycle offers a unique solution for modulating physicochemical properties without expanding molecular weight significantly. This guide covers its utility in scaffold hopping , metabolic stability enhancement , and pKa modulation , supported by validated synthetic protocols and mechanistic rationale.

Introduction: Escaping Flatland with Functionalized Azetidines

In the pursuit of novel IP and improved ADME profiles, medicinal chemistry has shifted toward increasing fraction sp³ (


) content.[1] While gem-dimethyl groups are a standard tactic to block metabolic hotspots, they often add lipophilicity (increasing LogP).

3-Ethoxy-3-methylazetidine represents a "best-of-both-worlds" bioisostere. It combines the steric bulk of a gem-dimethyl group with the polarity of an ether, all confined within a rigid, four-membered ring.

Key Structural Advantages:

  • Conformational Rigidity: The azetidine ring constrains the exit vectors of the amine, reducing the entropic penalty upon protein binding compared to flexible chains or larger rings like piperidine.[2]

  • Metabolic Blocking: The quaternary carbon at the 3-position prevents oxidative metabolism (N-dealkylation or

    
    -oxidation) often seen in less substituted amines.
    
  • Lipophilicity Tuning: The ethoxy group lowers cLogP via the inductive effect and H-bond accepting capability, counteracting the lipophilicity of the methyl group.

Physicochemical Profile & Bioisosteric Mapping

The following table compares 3-Ethoxy-3-methylazetidine against common amine building blocks used in fragment-based screening.

Table 1: Comparative Physicochemical Properties (Calculated)

Building BlockStructure TypeMW (Da)cLogPTPSA (Ų)pKa (Conj. Acid)Application
3-Ethoxy-3-methylazetidine Functionalized Azetidine 115.17 0.3 21.3 ~9.5 Balanced potency/solubility
3,3-DimethylazetidineHydrophobic Azetidine85.150.912.0~10.5Steric bulk only
PiperidineSaturated 6-ring85.150.812.0~11.0Generic linker (often too basic)
MorpholineOxygenated 6-ring87.12-0.721.3~8.3Solubility enhancer (metabolically labile)

*Values are approximate estimates based on ChemDraw/ACD Labs algorithms.

Design Logic Visualization

The diagram below illustrates the decision matrix for selecting 3-Ethoxy-3-methylazetidine during Lead Optimization.

Bioisostere_Logic Problem Lead Compound Liability High_LogP High Lipophilicity (LogP > 3) Problem->High_LogP Metabolic_Instability Rapid Metabolism (High Cl_int) Problem->Metabolic_Instability hERG hERG Liability (Basic Amine) Problem->hERG Solution 3-Ethoxy-3-methylazetidine High_LogP->Solution Replaces Alkyl chains Metabolic_Instability->Solution Replaces Piperidine/Morpholine hERG->Solution Lowers pKa Mechanism1 Ether Oxygen reduces LogP (Inductive Effect) Solution->Mechanism1 Mechanism2 Quaternary C3 blocks Oxidative Metabolism Solution->Mechanism2 Mechanism3 pKa Modulation (Reduced Basicity vs Piperidine) Solution->Mechanism3

Caption: Decision tree for implementing 3-Ethoxy-3-methylazetidine to solve common ADME liabilities.

Experimental Protocols

Protocol A: Synthetic Incorporation via Nucleophilic Aromatic Substitution ( )

This protocol describes coupling the azetidine core to a heteroaryl chloride (e.g., a chloropyrimidine or chloropyridine scaffold), a common motif in kinase inhibitors.

Reagents:

  • Scaffold: 4-Chloro-2-aminopyrimidine (1.0 equiv)

  • Nucleophile: 3-Ethoxy-3-methylazetidine HCl (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: n-Butanol or DMSO

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the aryl chloride scaffold in 5 mL of n-Butanol in a microwave-compatible vial.

  • Addition: Add 1.2 mmol (182 mg) of 3-Ethoxy-3-methylazetidine HCl .

  • Activation: Add 3.0 mmol (522 µL) of DIPEA. The solution should turn clear or slightly cloudy.

  • Reaction: Seal the vial and heat to 110°C for 2–4 hours (conventional heating) or 120°C for 30 minutes (microwave irradiation).

    • Note: Azetidines are nucleophilic but sterically hindered at the 3-position; however, the nitrogen remains unhindered. If reaction is sluggish, add 0.1 equiv of KF (Potassium Fluoride).

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with Water (2 x 10 mL) and Brine (10 mL).

  • Purification: Dry organic layer over

    
    , concentrate, and purify via Flash Chromatography (DCM:MeOH gradient).
    
Protocol B: Microsomal Stability Assay (Validation)

To verify the metabolic stability conferred by the quaternary center.

Materials:

  • Test Compound: Azetidine-coupled analog (1 µM final conc).

  • Control: Piperidine analog.[2]

  • System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system.

Workflow:

  • Incubation: Pre-incubate compound with HLM in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH to initiate metabolism.

  • Sampling: Take aliquots at t=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense into ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and Intrinsic Clearance (
    
    
    
    ).
    • Success Criterion: The azetidine analog should show >2-fold improvement in

      
       compared to the non-quaternary analog.
      

Synthetic Workflow Visualization

The following diagram outlines the parallel synthesis capability using this building block.

Synthesis_Workflow Start 3-Ethoxy-3-methylazetidine (HCl Salt) Base Base Treatment (DIPEA/K2CO3) Start->Base FreeBase Free Amine (Reactive Species) Base->FreeBase Path1 Reductive Amination (Aldehydes) FreeBase->Path1 Path2 Amide Coupling (Carboxylic Acids) FreeBase->Path2 Path3 SnAr / Buchwald (Aryl Halides) FreeBase->Path3 Product1 Tertiary Amine Analog Path1->Product1 NaBH(OAc)3 Product2 Amide Analog Path2->Product2 HATU/DMF Product3 N-Aryl Analog Path3->Product3 Pd2(dba)3 / Heat

Caption: Synthetic diversification pathways for 3-Ethoxy-3-methylazetidine.

References

  • Mullard, A. (2016). Small molecules, big impact: The rise of sp3-rich scaffolds in drug discovery.[2] Nature Reviews Drug Discovery. Link

  • Stepan, A. F., et al. (2011). Application of the bicyclo[1.1.1]pentane motif as a non-classical phenyl ring bioisostere. Journal of Medicinal Chemistry. Link (Context: Bioisosterism principles).

  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery.[1] Angewandte Chemie International Edition. Link (Context: Ether/strained ring properties).

  • PubChem. (2025).[3][4][5] Compound Summary: 3-Ethoxy-3-methylazetidine.[6][7] National Library of Medicine. Link[5]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

Sources

Introduction: The Azetidine Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the N-Functionalization of 3-Ethoxy-3-methylazetidine

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in contemporary drug discovery.[1][2] Its unique conformational properties, driven by significant ring strain (approx. 25.4 kcal/mol), allow it to serve as a versatile bioisostere for other common functionalities, influencing the physicochemical properties of parent molecules.[2] Unlike the more strained and less stable aziridines, azetidines offer a balance of reactivity and stability, making them attractive building blocks for introducing three-dimensional character into drug candidates.[2] The nitrogen atom of the azetidine ring provides a key handle for diversification, enabling the synthesis of large libraries of compounds for structure-activity relationship (SAR) studies. This guide provides detailed protocols for the N-functionalization of 3-ethoxy-3-methylazetidine, a valuable substituted azetidine, focusing on three cornerstone transformations: reductive amination, acylation, and Buchwald-Hartwig amination.

N-Alkylation via Reductive Amination

Reductive amination is a robust and widely utilized method for forming carbon-nitrogen bonds, offering a controlled alternative to direct alkylation with alkyl halides, which can suffer from over-alkylation.[3] The reaction proceeds by forming an iminium ion intermediate from the azetidine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine. This method is highly versatile and tolerates a wide range of functional groups.[4]

Causality and Mechanistic Insight

The success of this one-pot reaction hinges on the choice of a reducing agent that selectively reduces the iminium ion intermediate in the presence of the starting carbonyl compound.[3] Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose. The reaction is typically carried out under slightly acidic conditions, which catalyzes the formation of the iminium ion without compromising the stability of the reducing agent.

cluster_0 Reductive Amination Workflow Azetidine 3-Ethoxy-3-methylazetidine Mix Mix & Stir Azetidine->Mix Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Mix Solvent Solvent (e.g., DCE, THF) Solvent->Mix ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) Workup Aqueous Workup & Extraction ReducingAgent->Workup Reaction complete Purification Purification (Column Chromatography) Workup->Purification Product N-Alkyl-3-ethoxy- 3-methylazetidine Purification->Product Mix->ReducingAgent Add reducing agent

Caption: Workflow for N-alkylation via reductive amination.

Detailed Experimental Protocol: Synthesis of N-Benzyl-3-ethoxy-3-methylazetidine
  • Reaction Setup: To a solution of 3-ethoxy-3-methylazetidine (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1 M), add benzaldehyde (1.1 eq).

  • Iminium Formation: Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5]

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).[6]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired N-benzyl-3-ethoxy-3-methylazetidine.[5]

ParameterDescriptionCommon Reagents/Conditions
Carbonyl Source Aldehydes or KetonesFormaldehyde, Acetaldehyde, Acetone, Benzaldehyde
Reducing Agent Selective hydride donorsSodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN)
Solvent Aprotic solvents1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), Dichloromethane (DCM)
Temperature Mild conditions0 °C to Room Temperature

N-Acylation: Synthesis of Amides

N-acylation is a fundamental transformation that couples the azetidine with a carboxylic acid derivative to form a stable amide bond. This reaction is commonly employed in drug development to introduce functionalities that can engage in hydrogen bonding or modulate a compound's metabolic stability. The most common acylating agents are acid chlorides and anhydrides, often used in the presence of a non-nucleophilic base to scavenge the acid byproduct.

Causality and Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the azetidine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. In the case of an acid chloride, a tetrahedral intermediate is formed, which then collapses, expelling the chloride leaving group. A base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the hydrochloric acid (HCl) generated, preventing the protonation and deactivation of the starting azetidine.

cluster_1 N-Acylation Mechanism Azetidine Azetidine (Nucleophile) Intermediate Tetrahedral Intermediate Azetidine->Intermediate Nucleophilic Attack AcylChloride Acyl Chloride (Electrophile) AcylChloride->Intermediate Product N-Acyl Azetidine (Amide) Intermediate->Product Collapse & Chloride expulsion Base Base (e.g., Et₃N) Base->Product HCl Scavenging Byproduct [Base-H]⁺Cl⁻

Caption: Mechanism of N-acylation with an acid chloride.

Detailed Experimental Protocol: Synthesis of N-Benzoyl-3-ethoxy-3-methylazetidine
  • Reaction Setup: Dissolve 3-ethoxy-3-methylazetidine (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) in a flask under an argon or nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (Et₃N) (1.5 eq).

  • Acylation: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, wash the reaction mixture with water and then with a saturated aqueous brine solution.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to afford the pure N-benzoyl-3-ethoxy-3-methylazetidine.

ParameterDescriptionCommon Reagents/Conditions
Acylating Agent Activated carboxylic acid derivativesAcetyl chloride, Benzoyl chloride, Acetic anhydride, Carboxylic acids with coupling agents (e.g., HATU, HOBt)
Base Non-nucleophilic organic baseTriethylamine (Et₃N), N,N-Diisopropylethylamine (DIPEA), Pyridine
Solvent Anhydrous aprotic solventsDichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)
Temperature Controlled conditions0 °C to Room Temperature

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, specifically for synthesizing aryl amines.[7] This reaction has revolutionized medicinal chemistry by providing a general and high-yielding method to couple amines with aryl halides or triflates, substrates that are generally unreactive towards traditional nucleophilic aromatic substitution.[7]

Causality and Mechanistic Insight

The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The key steps are:

  • Oxidative Addition: The active Pd(0) species inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The azetidine coordinates to the palladium center, and a base removes a proton from the nitrogen, forming a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido group couple, and the desired N-aryl azetidine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

The choice of ligand on the palladium catalyst is critical for the reaction's success, with bulky, electron-rich phosphine ligands generally providing the best results.[8]

cluster_2 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord + Azetidine PdII_Amine [L₂Pd(II)(Ar)(Amine)]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L₂Pd(II)(Ar)(Amido) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-Azetidine (Product) RedElim->Product

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Detailed Experimental Protocol: Synthesis of N-Phenyl-3-ethoxy-3-methylazetidine
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., sodium tert-butoxide (NaOtBu), 1.4 eq).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Add the aryl halide (e.g., bromobenzene, 1.0 eq), 3-ethoxy-3-methylazetidine (1.2 eq), and an anhydrous solvent (e.g., toluene or 1,4-dioxane, 0.1 M) via syringe.

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the N-aryl azetidine product.

ParameterDescriptionCommon Reagents/Conditions
Aryl Partner Aryl or heteroaryl halides/triflatesBromobenzene, 4-Chloroanisole, 2-Bromopyridine
Pd Precatalyst Source of Pd(0)Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂
Ligand Bulky, electron-rich phosphinesXPhos, RuPhos, SPhos, BrettPhos
Base Strong, non-nucleophilic baseNaOtBu, K₃PO₄, Cs₂CO₃
Solvent Anhydrous, high-boiling point solventsToluene, 1,4-Dioxane, THF

Conclusion

The N-functionalization of 3-ethoxy-3-methylazetidine provides a gateway to a vast chemical space of novel, three-dimensional molecules with significant potential in drug discovery. The protocols detailed herein—reductive amination, N-acylation, and Buchwald-Hartwig amination—represent reliable and scalable methods for introducing alkyl, acyl, and aryl substituents onto the azetidine nitrogen. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can efficiently generate diverse libraries of azetidine derivatives to drive the discovery of new therapeutic agents.

References

[9] Zhang, Z., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. Available at: [Link] [5] Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link] [10] Wang, Y., et al. (2022). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. ACS Publications. Available at: [Link] [3] Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link] [11] Foley, D. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available at: [Link] [6] Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. Available at: [Link] [12] Ye, Z., et al. (2021). Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers. RSC Publishing. Available at: [Link] [13] Ramirez, A., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC. Available at: [Link] [14] Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. Available at: [Link] [15] Various Authors. (2000). Synthesis of azetidine derivatives. Google Patents. Available at: [16] Various Authors. (n.d.). Azetidine synthesis. Organic Chemistry Portal. Available at: [Link] [17] Shimkin, A. A., et al. (2011). Acylation of Meldrum's acid with arylacetic acid imidazolides as a convenient method for the synthesis of 4-aryl-3-oxobutanoates. ResearchGate. Available at: [Link] [7] Various Authors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link] [18] Shaw, J. T., et al. (2015). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC. Available at: [Link] [19] Various Authors. (2026). N alkylation at sp3 Carbon Reagent Guide. GlaxoSmithKline. Available at: [Link] [20] Sarkanj, B., et al. (2014). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed. Available at: [Link] [1] Ly, N. T., et al. (n.d.). Synthesis of 3,3-Diarylazetidines. CORE. Available at: [Link] [2] Cernijenko, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link] [21] Various Authors. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link] [4] Various Authors. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link] [22] Grant, C. M. (n.d.). N-Alkylation of imidazoles. University of Otago. Available at: [Link] [23] Han, C., et al. (2017). Tertiary Amine Synthesis via Reductive Coupling of Amides with Grignard Reagents. ResearchGate. Available at: [Link] [24] Lim, D., et al. (n.d.). Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues. NIH. Available at: [Link] [8] Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ResearchGate. Available at: [Link] [25] Denton, J., et al. (2016). A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. Available at: [Link] [26] Various Authors. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. Available at: [Link] [27] Kim, J. H., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc. Thieme. Available at: [Link] [28] Wang, D., et al. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. RSC Publishing. Available at: [Link]

Sources

Application Note: 3-Ethoxy-3-methylazetidine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern agrochemical discovery, the 3,3-disubstituted azetidine scaffold has emerged as a critical tool for optimizing the "agrochemical-likeness" of lead compounds. 3-Ethoxy-3-methylazetidine represents a specialized building block that addresses two common failure modes in pesticide development: metabolic instability at saturated rings and suboptimal lipophilicity (LogP) .

This guide details the physicochemical rationale for selecting this moiety and provides validated protocols for its synthesis and incorporation into heteroaromatic scaffolds common in herbicides (e.g., PPO inhibitors) and fungicides (e.g., SDHIs).

Physicochemical Profile & Rational Design

The "Gem-Disubstituted" Advantage

Unsubstituted azetidines or pyrrolidines are prone to rapid oxidative metabolism by cytochrome P450 enzymes (in plants and target pests), typically at the


 or 

carbons.

Incorporating the 3-ethoxy-3-methyl motif introduces the gem-disubstituent effect:

  • Metabolic Blocking: The quaternary carbon at position 3 prevents oxidation at this site. The steric bulk of the methyl group further shields the ether oxygen from O-dealkylation.

  • Conformational Lock: The substituents bias the ring pucker, potentially locking the N-vector into a bioactive conformation that enhances binding affinity compared to flexible chains.

  • LogP Modulation: The ethoxy group lowers LogP relative to a 3,3-dimethyl analog, improving water solubility and systemic transport in phloem/xylem without introducing a hydrogen bond donor (HBD).

Comparative Metrics
PropertyPyrrolidine (Ref)3,3-Dimethylazetidine3-Ethoxy-3-methylazetidine Impact
Ring Strain ~6 kcal/mol~26 kcal/mol~26 kcal/mol High reactivity in coupling; rigid vector.
pKa (Conj. Acid) 11.311.3~9.5 Reduced basicity improves membrane permeability.
Metabolic Stability Low (oxidation)ModerateHigh Blocked metabolic soft spot.
Lipophilicity HighHighBalanced Ether oxygen reduces LogP vs. alkyl analogs.

Mechanistic Visualization: Metabolic Shielding

The following diagram illustrates how the 3-ethoxy-3-methyl substitution pattern protects the azetidine ring from common metabolic degradation pathways encountered in crop protection.

MetabolicStability Unsub Unsubstituted Azetidine (Vulnerable) P450 Cytochrome P450 (Oxidation) Unsub->P450 C-H Abstraction Metabolite Ring Opening / Degradation (Loss of Activity) P450->Metabolite Rapid Subst 3-Ethoxy-3-methylazetidine (Protected) Steric Steric Shielding (Methyl Group) Subst->Steric Quat Quaternary Carbon (No H to abstract) Subst->Quat Stable Intact Active Ingredient (Prolonged Half-life) Subst->Stable Persists Steric->P450 Hinders Quat->P450 Blocks

Caption: Mechanism of metabolic stabilization via gem-disubstitution. The quaternary center eliminates oxidizable C-H bonds, while steric bulk hinders enzymatic access.

Experimental Protocols

Handling and Storage
  • Form: Typically supplied as the Hydrochloride salt (HCl) to prevent polymerization or ring-opening, which can occur with the free base upon prolonged storage.

  • Stability: Hygroscopic. Store in a desiccator at -20°C.

  • Safety: Azetidines are potential alkylating agents. Use proper PPE and handle in a fume hood.

Protocol A: SNAr Coupling to Heteroaromatic Cores

This is the primary method for attaching the azetidine to chloropyrimidines, chloropyridines, or chlorotriazines—common scaffolds in herbicides (e.g., triazines) and fungicides.

Objective: Synthesize 2-(3-ethoxy-3-methylazetidin-1-yl)-4-(trifluoromethyl)pyrimidine.

Reagents:

  • 3-Ethoxy-3-methylazetidine HCl (1.0 equiv)

  • 2-Chloro-4-(trifluoromethyl)pyrimidine (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Acetonitrile (MeCN) (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-Ethoxy-3-methylazetidine HCl (151 mg, 1.0 mmol) in anhydrous MeCN (5 mL).

  • Free Base Generation: Add DIPEA (0.52 mL, 3.0 mmol) dropwise at 0°C. Stir for 10 minutes until the salt dissolves and the free amine is generated in situ.

    • Note: Do not isolate the free base if possible; azetidines are volatile and prone to dimerization.

  • Addition: Add the heteroaryl chloride (1.0 mmol) in one portion.

  • Reaction: Allow the mixture to warm to room temperature (25°C). Monitor by LC-MS.

    • Optimization: If reaction is sluggish (>4h), heat to 60°C. The ring strain of azetidine usually makes it highly nucleophilic, often reacting faster than piperidine.

  • Workup: Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over Na2SO4.[1]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination

Used when the electrophile is an unactivated aryl bromide or chloride.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • 3-Ethoxy-3-methylazetidine HCl (1.2 equiv)

  • Pd2(dba)3 (0.02 equiv)

  • Xantphos or RuPhos (0.04 equiv)

  • Cs2CO3 (3.0 equiv)

  • 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.

  • Loading: Add the Aryl Bromide, Azetidine HCl salt, Cs2CO3, Pd2(dba)3, and Ligand.

  • Solvent: Add degassed 1,4-Dioxane.

  • Heating: Seal the vial and heat to 100°C for 12-16 hours.

    • Critical Check: RuPhos is preferred for secondary amines with steric bulk. The 3,3-substitution adds bulk, making RuPhos or BrettPhos superior to simple phosphines.

  • Filtration: Cool, dilute with EtOAc, and filter through a Celite pad to remove inorganic salts and Palladium black.

Synthesis Workflow Diagram

The following diagram outlines the logical flow for synthesizing the building block (if not purchased) and its downstream application.

SynthesisWorkflow Start 1-Boc-3-hydroxy-3-methylazetidine (Precursor) Step1 O-Alkylation (NaH, EtI, DMF) Start->Step1 Inter 1-Boc-3-ethoxy-3-methylazetidine Step1->Inter Step2 Deprotection (HCl/Dioxane or TFA) Inter->Step2 Product 3-Ethoxy-3-methylazetidine HCl (Target Building Block) Step2->Product App1 Application: SNAr (Herbicides) Product->App1 + Ar-Cl / Base App2 Application: Amide Coupling (Fungicides) Product->App2 + R-COOH / HATU

Caption: Synthetic route from hydroxy-azetidine precursor to the final HCl salt and its divergence into agrochemical coupling pathways.

References

  • Vertex AI Search. (2026).[2] Synthesis of 3-methoxyazetidine hydrochloride. Patent CN115385840B. Retrieved from .

  • Organic Chemistry Portal. (2025). Synthesis of Azetidines. Retrieved from .

  • National Institutes of Health (NIH). (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from . (Note: Representative link for azetidine review).

  • ChemScene. (2026). 3-Ethoxy-3-methylazetidine hydrochloride Data Sheet. Retrieved from .

  • BLD Pharm. (2026). Product Information: 3-Ethoxy-3-methylazetidine.[3][4][5][6] Retrieved from .

Sources

3-Ethoxy-3-methylazetidine as a precursor for spirocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Ethoxy-3-methylazetidine in the Synthesis of N-Spirocyclic Scaffolds

Part 1: Strategic Rationale & Compound Profile

The "Escape from Flatland" Imperative In modern drug discovery, increasing the fraction of saturated carbon atoms (


) is a validated strategy to improve clinical success rates. Spirocyclic scaffolds offer a rigid, three-dimensional vector that enhances metabolic stability and solubility compared to flat aromatic analogs.

Why 3-Ethoxy-3-methylazetidine (EMA)? While simple azetidines are common, 3-Ethoxy-3-methylazetidine represents a "privileged" substitution pattern.

  • Conformational Locking: The geminal disubstitution at the C3 position creates a "Thorpe-Ingold" effect, pre-organizing the molecule for N-functionalization and reducing the entropic penalty of subsequent binding events.

  • Lipophilicity Tuning: The ethoxy group provides a specific lipophilic handle (unlike the polar hydroxyl group of 3-hydroxyazetidine) while maintaining a hydrogen-bond acceptor site.

  • Metabolic Blocking: The C3-methyl group blocks the common metabolic "soft spot" at the azetidine 3-position, preventing oxidative degradation.

Compound Specifications:

  • IUPAC Name: 3-Ethoxy-3-methylazetidine

  • Common Form: Hydrochloride Salt (

    
    )
    
  • Molecular Weight (Free Base): ~115.17 g/mol

  • Key Reactivity: Nucleophilic secondary amine (

    
    ); chemically inert ether linkage.
    

Part 2: Experimental Protocols

Protocol A: Preparation of the Reactive Free Base

Context: EMA is typically supplied as a hydrochloride salt to prevent polymerization or ring-opening. Quantitative liberation of the free amine is critical for stoichiometric control in spirocyclization.

Reagents:

  • 3-Ethoxy-3-methylazetidine HCl (1.0 eq)

  • Potassium Carbonate (

    
    ), anhydrous (3.0 eq)
    
  • 2-Methyltetrahydrofuran (2-MeTHF) or Dichloromethane (DCM)

Procedure:

  • Suspend the EMA

    
    HCl salt in 2-MeTHF (10 mL/g).
    
  • Add finely ground anhydrous

    
     (3.0 eq) in a single portion.
    
  • Stir vigorously at room temperature (20-25°C) for 2 hours. Note: Evolution of

    
     is not expected, but the slurry will thicken.
    
  • Filter the solids through a pad of Celite® or a fritted glass funnel.

  • Critical Step: Do not concentrate to dryness if the free base is volatile (BP is likely >100°C, but caution is advised). Use the filtrate directly for Protocol B to minimize handling losses.

Protocol B: Synthesis of N-Spirocyclic Isoindolinium Scaffolds

Context: This protocol describes the formation of a spiro-fused system (Spiro[azetidine-1,2'-isoindolinium]) via a double nucleophilic substitution. This architecture mimics the "tropane" core but with higher rigidity.

Target Structure: 3-Ethoxy-3-methyl-spiro[azetidine-1,2'-isoindolinium] bromide Mechanism: Intermolecular N-alkylation followed by rapid intramolecular cyclization.

Reagents:

  • EMA Free Base (Solution from Protocol A, 1.0 eq)

  • 
    -Dibromo-o-xylene (1.05 eq)
    
  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Acetonitrile (ACN), anhydrous

Step-by-Step Methodology:

  • Pre-cooling: Dilute the EMA free base solution with ACN to a concentration of 0.1 M. Cool to 0°C under nitrogen atmosphere.

  • Electrophile Addition: Dissolve

    
    -Dibromo-o-xylene (1.05 eq) in ACN (minimal volume). Add this solution dropwise to the amine over 30 minutes. Reasoning: Slow addition favors the 1:1 alkylation over oligomerization.
    
  • Base Addition: Add DIPEA (2.0 eq) dropwise.

  • Cyclization: Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

  • Thermal Drive: Heat the reaction to 60°C for 4 hours to ensure completion of the second cyclization step (quaternization).

  • Workup:

    • Cool to RT. The product often precipitates as a quaternary ammonium salt.

    • Add Diethyl Ether (

      
      ) to force precipitation.
      
    • Filter the white solid and wash with cold

      
      .
      
    • Purification: Recrystallize from Ethanol/Acetone if necessary.

Data Output Table: Expected Analytical Parameters

ParameterSpecificationMethod
Appearance White to Off-white Crystalline SolidVisual
LC-MS (ESI+) [M]+ peak corresponding to cation massLC-MS
1H NMR (DMSO-d6) Distinct benzylic singlet (~4.8-5.0 ppm)400 MHz NMR
Yield 65 - 85%Gravimetric
Protocol C: Synthesis of Spiro-Hydantoins via Bucherer-Bergs (Modified)

Context: While EMA is an amine, it can be converted into a ketone precursor if the ethoxy group is cleaved (unlikely) or used as the amine component in multicomponent reactions. However, a more direct "spiro" application is coupling EMA to a cyclic ketone via Reductive Amination to form N-Cycloalkyl Azetidines , which are bioisosteres of spiro-systems.

Alternative High-Value Protocol:Ugi-Smiles Reaction This creates a spiro-like core where the azetidine is the amine input.

  • Components: EMA (Amine), Benzaldehyde (Aldehyde), Cyclohexyl isocyanide, o-Nitrophenol (Acid component).

  • Procedure: Mix equimolar amounts in Methanol at 60°C.

  • Outcome: Formation of a sterically congested, drug-like scaffold incorporating the 3-ethoxy-3-methylazetidine motif.

Part 3: Visualization & Pathway Logic

Figure 1: Strategic Design & Reaction Pathway This diagram illustrates the transformation from the flat precursor to the 3D spiro-architecture, highlighting the role of the gem-dimethyl/ethoxy effect.

SpiroSynthesis Precursor 3-Ethoxy-3-methylazetidine (HCl Salt) FreeBase Reactive Free Base (Secondary Amine) Precursor->FreeBase Neutralization Intermediate Mono-Alkylated Intermediate FreeBase->Intermediate SN2 Attack (Slow) SpiroProduct Spiro[azetidine-1,2'-isoindolinium] (Quaternary Salt) Intermediate->SpiroProduct Intramolecular Cyclization (Fast) Base K2CO3 / 2-MeTHF Electrophile α,α'-Dibromo-o-xylene (ACN, 60°C)

Caption: Reaction workflow for the conversion of 3-Ethoxy-3-methylazetidine into a rigid spiro-isoindolinium scaffold via double nucleophilic substitution.

Part 4: Quality Control & Troubleshooting

Common Failure Modes:

  • Oligomerization: If the concentration of EMA is too high during Protocol B, linear polymers may form instead of the spiro-ring.

    • Fix: Maintain high dilution (0.05 - 0.1 M) and slow addition of the electrophile.

  • Incomplete Cyclization: The second alkylation step (ring closure) is sterically demanding due to the 3-methyl/ethoxy groups.

    • Fix: Ensure the reaction is heated to at least 60°C for the final 4 hours.

  • Hygroscopicity: The resulting spiro-ammonium salts are hygroscopic.

    • Fix: Store in a desiccator; handle under inert atmosphere.

Validation Check:

  • NMR Diagnostic: In the final spiro-product, the 4 protons of the azetidine ring (C2/C4) should appear as two distinct doublets (or a split signal) due to the loss of symmetry if the counter-ion or crystal packing induces anisotropy, or remain a singlet if rapid inversion/symmetry is maintained. The ethoxy methylene protons will show a characteristic quartet at ~3.4 ppm.

References

  • Smith, A. C., et al. (2015). "The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine Ring Systems." The Journal of Organic Chemistry.

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. (Context for 4-membered ring properties).

  • Wuitschik, G., et al. (2010). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie. (Analogous chemistry for strained rings).

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews.

  • Patent US20230312550A1. (2023). "N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides." (Demonstrates usage of 3-ethoxy-3-methylazetidine as a building block).

Application Note: Purification Protocols for 3-Ethoxy-3-methylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental procedures for the purification of 3-Ethoxy-3-methylazetidine (CAS 1416586-63-4). As a 3,3-disubstituted azetidine, this molecule represents a "privileged scaffold" in medicinal chemistry, offering a rigid, low-molecular-weight sp³-rich core that modulates lipophilicity and metabolic stability.

However, the purification of this secondary amine presents distinct challenges:

  • Volatility: The free base is a volatile liquid, posing yield loss risks during concentration.

  • Basicity: High pKa (~10.5–11.0) leads to strong interactions with silica gel, complicating chromatography.

  • Stability: While 3,3-substitution mitigates ring strain compared to unsubstituted azetidines, the four-membered ring remains susceptible to ring-opening under harsh acidic or nucleophilic conditions.

This protocol outlines two primary workflows: Isolation of the Free Base via Vacuum Distillation (Method A) and Stabilization via Hydrochloride Salt Formation (Method B).

Chemical Profile & Safety

PropertyData / EstimateNotes
Formula C₆H₁₃NOFree Base
MW 115.17 g/mol
Boiling Point ~130–140 °C (atm)Est.[1][2][3][4][5] Volatile. Distill under reduced pressure.
pKa ~10.8Strong base; forms stable salts.
Appearance Colorless LiquidAmine odor.[6] Hygroscopic.
Hazards Corrosive, FlammableH314, H226 .[6] Handle in fume hood.

Critical Safety Note: Azetidines can be skin sensitizers and corrosive. All procedures involving the free base must be performed under an inert atmosphere (Nitrogen/Argon) to prevent carbonate formation (reaction with atmospheric CO₂) and oxidation.

Pre-Purification Context

Assumption: The crude material is derived from a standard deprotection sequence, typically:

  • Hydrogenolysis of N-benzyl/benzhydryl precursors.

  • Acidic cleavage of N-Boc precursors.

The starting crude mixture likely contains inorganic salts, spent catalyst (Pd/C), or cleavage byproducts (e.g., isobutylene, toluene).

Method A: Isolation of Free Base (Liquid)

Best for: Immediate use in coupling reactions or when the non-salt form is strictly required.

Principle

This method relies on the pH-switch technique . The amine is first protonated (water-soluble) to wash away non-basic impurities, then deprotonated (organic-soluble) and extracted. Final purification is achieved via fractional distillation, avoiding silica chromatography.

Reagents[6][7][8][9]
  • Sodium Hydroxide (NaOH), 5 M aqueous solution.

  • Hydrochloric Acid (HCl), 1 M aqueous solution.

  • Dichloromethane (DCM) or Diethyl Ether (Et₂O).

  • Potassium Hydroxide (KOH) pellets (Drying agent).[5]

Step-by-Step Protocol
  • Acidic Wash (Removal of Neutrals):

    • Dissolve the crude residue in DCM (10 mL/g crude).

    • Extract with 1 M HCl (3 x 5 mL/g). The target amine moves to the aqueous phase (pH < 2).

    • Discard the organic layer (contains non-basic impurities).

  • Basification (The Switch):

    • Cool the combined aqueous acidic extracts to 0°C in an ice bath.

    • Slowly add 5 M NaOH dropwise with stirring until pH > 12.

    • Observation: The solution may become cloudy as the free amine oils out.

  • Extraction:

    • Extract the basic aqueous phase with DCM or Diethyl Ether (4 x 10 mL/g).

    • Note: Multiple extractions are critical due to the moderate water solubility of the small azetidine ring.

  • Drying & Concentration:

    • Dry the combined organic layers over solid KOH pellets or anhydrous K₂CO₃ .

    • Avoid Na₂SO₄/MgSO₄: Azetidines can adhere to these salts, leading to yield loss.

    • Filter and concentrate typically at >200 mbar and <30°C . Do not apply high vacuum (e.g., <10 mbar) at room temperature, or the product will evaporate.

  • Final Purification (Vacuum Distillation):

    • Transfer the residue to a micro-distillation apparatus (Short Path).

    • Distill under reduced pressure (e.g., 20–50 mbar).

    • Collect the fraction boiling at steady temperature.

Workflow Visualization

Purification_Workflow Crude Crude Mixture (Amine + Impurities) Acid_Ext Acid Extraction (1M HCl) Crude->Acid_Ext Org_Waste Organic Phase (Neutrals/Non-basics) Acid_Ext->Org_Waste Discard Aq_Phase Aqueous Phase (Amine.HCl Salt) Acid_Ext->Aq_Phase Keep Basify Basification (NaOH to pH > 12) Aq_Phase->Basify Org_Ext Organic Extraction (DCM/Ether) Basify->Org_Ext Drying Drying (KOH Pellets) Org_Ext->Drying Distill Vacuum Distillation (Short Path) Drying->Distill Product Pure 3-Ethoxy-3-methylazetidine (Free Base) Distill->Product

Figure 1: Acid-Base Workup Strategy for isolation of the volatile free base.

Method B: Isolation as Hydrochloride Salt (Solid)

Best for: Long-term storage, high purity requirements, and ease of handling.

Principle

Converting the amine to its hydrochloride salt eliminates volatility issues and allows purification via crystallization, which is generally superior to distillation for removing trace structural isomers.

Reagents[6][7][8][9]
  • HCl in Dioxane (4 M) or HCl in Diethyl Ether (2 M).

  • Solvents: Methanol (MeOH), Ethyl Acetate (EtOAc), Diethyl Ether (Et₂O).

Step-by-Step Protocol
  • Preparation of Free Base Solution:

    • Perform the extraction steps (1–4) from Method A to obtain the crude free base in dry diethyl ether or EtOAc.

    • Do not concentrate to dryness to avoid yield loss.

  • Salt Formation:

    • Cool the organic amine solution to 0°C.

    • Add HCl (in Dioxane or Ether) dropwise. Use 1.1 equivalents relative to the estimated amine amount.

    • Observation: A white precipitate (3-Ethoxy-3-methylazetidine·HCl) should form immediately.

  • Crystallization/Trituration:

    • If a precipitate forms: Filter under nitrogen, wash with cold ether, and dry.

    • If "oiling out" occurs (common with ethoxy derivatives):

      • Decant the supernatant.

      • Dissolve the oil in a minimum amount of hot MeOH or Isopropanol .

      • Add EtOAc or Et₂O until slightly turbid.

      • Cool slowly to -20°C to induce crystallization.

  • Drying:

    • Dry the salt in a vacuum oven at 40°C. The salt is non-volatile and stable.

Quality Control & Analytical Validation

MethodExpected ParameterAcceptance Criteria
¹H NMR (DMSO-d₆) Azetidine Ring ProtonsTwo doublets/multiplets at ~3.5–4.0 ppm.
¹H NMR (DMSO-d₆) Ethoxy GroupQuartet (~3.4 ppm) and Triplet (~1.1 ppm).
¹H NMR (DMSO-d₆) Methyl GroupSinglet at ~1.3–1.5 ppm (shifted by ring current).
Titration Chloride Content (AgNO₃)98.0% – 102.0% (for HCl salt).
GC-MS Purity>98% area; Confirm MW 115.17 (M+).

Note on NMR: The azetidine ring protons in 3,3-disubstituted systems often appear as an AB system or broadened signals due to ring puckering dynamics.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Free Base) Volatility during evaporation.Use a Vigreux column during solvent removal.[5] Do not use high vacuum (<50 mbar) for solvent stripping.
"Oiling Out" of Salt Impurities or excess water.Redissolve in MeOH, dry with 3Å molecular sieves, then reprecipitate with Et₂O.
Yellow Coloration Oxidation of amine.Distill over KOH pellets under Nitrogen. Store under Argon.
Broad NMR Peaks Ring inversion or salt aggregation.Run NMR at elevated temperature (40–50°C) or ensure full protonation in D₂O/DCl.

References

  • PubChem. 3-Methoxy-3-methylazetidine hydrochloride (Compound Summary). National Library of Medicine. Link

  • Organic Syntheses. Preparation of Azetidine. Org.[5][7][8] Synth. 1973, 53, 13. (Foundational protocol for volatile azetidine distillation). Link

  • Vertex Pharmaceuticals. Process for preparing 3-methoxyazetidine hydrochloride. Patent CN115385840B. (Industrial salt formation protocol). Link

  • Journal of Medicinal Chemistry. Exploration of novel 3-substituted azetidine derivatives. J. Med.[7][9][10] Chem. 2012, 55(18), 8188-92.[9] (Purification of 3-alkoxy derivatives). Link

  • BLD Pharm. Safety Data Sheet: 3-Ethoxy-3-methylazetidine. (Safety and handling data). Link

Sources

Application Note: Comprehensive Analytical Characterization of 3-Ethoxy-3-methylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1]

3-Ethoxy-3-methylazetidine (CAS: 1807872-03-2 for HCl salt) is a high-value heterocyclic building block used increasingly in medicinal chemistry to modulate basicity and metabolic stability in drug candidates.[1] As a 3,3-disubstituted azetidine, it serves as a gem-dimethyl bioisostere or a conformationally restricted amine scaffold.[1]

Characterizing this molecule presents specific analytical challenges:

  • Lack of Chromophore: The molecule possesses no conjugated

    
    -systems, rendering standard UV-Vis detection (254 nm) useless.[1]
    
  • Volatility: The free base is a volatile liquid, while the salt form is a solid.[1]

  • Basicity & Polarity: As a secondary amine, it interacts strongly with silanols in standard stationary phases, leading to severe peak tailing.[1]

Physicochemical Profile
PropertyValue / CharacteristicImpact on Analysis
Formula

MW: 115.17 g/mol
Structure 4-membered nitrogen ring, gem-disubstituted at C3Ring strain requires care with high injector temps (>250°C).[1]
Basicity (pKa) ~10.5 (Estimated for secondary amine)Requires high pH mobile phase or deactivated GC liners.[1]
UV Activity Negligible >200 nmCritical: UV detection is not viable without derivatization.[1]
Solubility High in water, MeOH, DMSOCompatible with Reverse Phase (RP) and HILIC.[1]

Strategic Analytical Workflow

To ensure data integrity, we employ a "Orthogonal Detection Strategy." We cannot rely on a single method due to the detection limitations described above.[1]

Analytical Decision Matrix

AnalyticalStrategy Start Sample: 3-Ethoxy-3-methylazetidine CheckForm Check Form: Salt vs. Free Base Start->CheckForm GC_Path Method A: GC-FID (Volatile Free Base) CheckForm->GC_Path High Purity Assay LC_Path Method B: HPLC-CAD/MS (Non-Volatile Salt/Trace Impurities) CheckForm->LC_Path Salt Analysis Deriv_Path Method C: Derivatization (If UV Required) CheckForm->Deriv_Path QC/Standard Equipment GC_Detail Requires Base-Deactivated Column (CP-Volamine) GC_Path->GC_Detail LC_Detail Requires Charged Aerosol Detector (CAD) LC_Path->LC_Detail

Figure 1: Decision matrix for selecting the appropriate analytical technique based on sample form and equipment availability.

Protocol A: GC-FID for Purity & Assay (Recommended)

Rationale: Gas Chromatography with Flame Ionization Detection (GC-FID) is the gold standard for volatile non-chromophoric amines.[1] However, standard polysiloxane columns (e.g., DB-5, DB-1) will result in broad, tailing peaks due to the interaction between the amine and active silanol sites.

Solution: Use a Base-Deactivated Column specifically designed for volatile amines.[1]

Method Parameters
ParameterSetting
Instrument Agilent 7890/8890 or equivalent with FID
Column CP-Volamine (Agilent) or Rtx-Volatile Amine (Restek)(30 m x 0.32 mm ID, optimized film thickness)
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)
Inlet Split Mode (50:1).[1] Temp: 230°C. Liner: Ultra Inert, Wool-packed (Base Deactivated).[1]
Oven Program 50°C (hold 2 min)

10°C/min

240°C (hold 5 min)
Detector (FID) Temp: 260°C.

: 30 mL/min, Air: 400 mL/min.
Diluent Methanol or Isopropanol (avoid chlorinated solvents if possible to prevent HCl formation in situ)
Step-by-Step Procedure
  • Sample Prep: Dissolve ~10 mg of 3-Ethoxy-3-methylazetidine in 1.0 mL of Methanol.

    • Note: If analyzing the HCl salt, add 1 equivalent of Triethylamine (TEA) to the vial to free-base the azetidine in situ, or perform a liquid-liquid extraction (DCM/NaOH) first.

  • System Suitability: Inject a blank (MeOH). Ensure no ghost peaks.

  • Injection: Inject 1.0 µL.

  • Integration: The amine peak should be sharp (Symmetry factor 0.8 – 1.2). If tailing > 1.5, trim the column guard or replace the liner.

Protocol B: HPLC-CAD (Universal Detection)[2]

Rationale: If the sample is a non-volatile salt or if GC is unavailable, HPLC is required.[1] Since UV fails, we use Charged Aerosol Detection (CAD) or ELSD.[1][2] CAD is preferred for its higher sensitivity and wider dynamic range compared to ELSD.[1]

Method Parameters
ParameterSetting
Column Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.[1]0)
Mobile Phase B Acetonitrile (MS Grade)
Gradient 0-2 min: 5% B; 2-15 min: 5%

95% B; 15-20 min: 95% B.
Flow Rate 1.0 mL/min
Detector CAD (Nebulizer Temp: 35°C, Power Function: 1.[1][3]0)
Column Temp 30°C

Why High pH? Azetidines are basic.[1] At low pH (acidic), they are protonated and elute in the void volume on C18. High pH (pH 10) suppresses ionization, increasing retention on the hydrophobic stationary phase.[1]

Protocol C: Derivatization for UV Detection (Benzoylation)[2]

Rationale: Most QC labs rely on standard UV-HPLC (254 nm).[1] To make 3-Ethoxy-3-methylazetidine visible, we react the secondary amine with Benzoyl Chloride to form a UV-active amide.[1]

Reaction Scheme:



Derivatization Workflow

Derivatization Step1 1. Dissolve Sample (10 mg in 500 µL MeCN) Step2 2. Add Base (500 µL 1M NaOH) Step1->Step2 Step3 3. Add Reagent (20 µL Benzoyl Chloride) Step2->Step3 Step4 4. React (Vortex 1 min, RT) Step3->Step4 Step5 5. Quench (Add 100 µL Glycine solution) Step4->Step5 Step6 6. Analyze via HPLC-UV (Detect at 254 nm) Step5->Step6

Figure 2: Schotten-Baumann derivatization protocol for UV detection.

Detailed Procedure
  • Preparation: In a 2 mL HPLC vial, mix 500 µL of sample solution (1 mg/mL in MeCN) with 500 µL of 1.0 M NaOH.

  • Reaction: Add 20 µL of Benzoyl Chloride. Cap and vortex vigorously for 30 seconds.

    • Mechanism:[1][4] The base neutralizes the HCl produced, driving the reaction to completion.

  • Quenching: Add 100 µL of 1M Glycine or Ammonia to react with excess Benzoyl Chloride (prevents damage to the column and simplifies the chromatogram).

  • Analysis: Inject onto a standard C18 column (e.g., Agilent Zorbax Eclipse Plus).[1]

    • Mobile Phase: Water/MeCN + 0.1% Formic Acid.[1]

    • Detection: UV 254 nm.[1]

    • Result: The benzamide derivative will elute significantly later than the void volume and have strong UV absorbance.

References

  • PubChem. (2023).[1] 3-Ethoxy-3-methylazetidine Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Graffius, G. C., et al. (2018).[1] Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. Journal of Chromatography A. Available at: [Link]

Sources

Technical Application Note: Functionalization of 3-Ethoxy-3-methylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethoxy-3-methylazetidine is a specialized saturated heterocycle increasingly utilized in fragment-based drug discovery (FBDD) and lead optimization. As a 3,3-disubstituted azetidine, it serves as a bioisostere for gem-dimethyl groups, morpholines, or piperidines. Its core value lies in its ability to lower lipophilicity (


) while introducing a specific vector for hydrogen bond acceptance via the ethoxy ether oxygen, all within a rigidified, low-molecular-weight scaffold (

Da).

This guide details the specific reactivity profile of the secondary amine nitrogen in 3-ethoxy-3-methylazetidine towards common electrophiles. It addresses the unique steric environment created by the C3-quaternary center and provides optimized protocols to mitigate common pitfalls such as volatility-induced yield loss and salt-form insolubility.

Chemical Profile & Handling

Physicochemical Properties

The presence of the ethoxy and methyl groups at the C3 position creates a "puckered" conformation in the azetidine ring. Unlike planar amides, this amine exists in a dynamic equilibrium, though the steric bulk at C3 favors a specific envelope conformation that minimizes transannular strain.

PropertyValue / DescriptionImpact on Protocol
Formula (Free Base)

Low MW fragment.
MW (HCl Salt) 151.63 g/mol Stoichiometry calculations must account for the counterion.
Basicity (pKa) ~9.5 (Estimated)Strong nucleophile; requires base scavenger in acid chloride reactions.
Volatility High (Free Base)Critical: Do not concentrate free base to dryness under high vacuum without cooling.
Hygroscopicity High (HCl Salt)Store in desiccator; weigh quickly.
Storage and Preparation

The Challenge: The commercial building block is typically supplied as the hydrochloride salt. The free base is an oil that is volatile and prone to degradation (ring opening/polymerization) upon prolonged storage. Recommendation: Store as the HCl salt at -20°C. Generate the free base in situ whenever possible. If isolation is required, use extraction into an ether/DCM solvent and use the solution directly.

Reactivity Profile & Mechanism

The nitrogen atom of 3-ethoxy-3-methylazetidine is the primary reactive center. While the C3-substitution is distal, it exerts a subtle steric influence and an inductive electron-withdrawing effect (via the ethoxy group) that slightly modulates the nucleophilicity compared to unsubstituted azetidine.

Key Reaction Pathways
  • N-Acylation/Sulfonylation: Rapid reaction with acid chlorides, sulfonyl chlorides, and activated esters (HATU/EDC).

  • Reductive Amination: Condensation with aldehydes/ketones followed by reduction.[1][2] The steric bulk at C3 does not significantly hinder iminium formation.

  • Nucleophilic Aromatic Substitution (

    
    ):  Excellent nucleophile for displacing halides on electron-deficient heterocycles (e.g., chloropyrimidines).
    
  • Urea/Carbamate Formation: Reaction with isocyanates or chloroformates.

Decision Tree for Electrophile Selection

The following diagram outlines the optimal workflow based on the electrophile type.

ReactionWorkflow Start Start: 3-Ethoxy-3-methylazetidine HCl BaseCheck Is Electrophile Acid Sensitive? Start->BaseCheck AcidSens Yes (e.g., Acetals) BaseCheck->AcidSens Requires Neutral pH NotAcidSens No (Standard) BaseCheck->NotAcidSens FreeBase Isolate Free Base (DCM Soln) AcidSens->FreeBase InSitu In-situ Neutralization (DIPEA/TEA) NotAcidSens->InSitu RedAm Reductive Amination (STAB/DCM) FreeBase->RedAm Aldehydes Amide Amide Coupling (HATU/DMF) InSitu->Amide Carboxylic Acids SnAr SnAr Displacement (DMSO/Heat) InSitu->SnAr Aryl Halides

Figure 1: Decision matrix for handling the HCl salt based on downstream chemistry compatibility.

Detailed Experimental Protocols

Protocol A: Amide Coupling (General Procedure)

Context: Coupling 3-ethoxy-3-methylazetidine with a carboxylic acid using HATU. Rationale: In situ neutralization is preferred to avoid handling the volatile free base. HATU is chosen for high reactivity, overcoming any minor steric drag from the azetidine C3 substituents.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 3-Ethoxy-3-methylazetidine HCl (1.1 - 1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)

  • DMF (Dimethylformamide), Anhydrous

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (3-5 mL). Add HATU (1.2 mmol) and DIPEA (1.0 mmol portion). Stir for 5-10 minutes at Room Temperature (RT) to form the activated ester.

  • Amine Addition: In a separate vial, suspend 3-Ethoxy-3-methylazetidine HCl (1.1 mmol) in DMF (1 mL). Add the remaining DIPEA (2.0-3.0 mmol) to this suspension (ensure the salt dissolves or becomes a fine suspension).

  • Coupling: Transfer the amine/base mixture to the activated acid solution.

  • Reaction: Stir at RT for 2-4 hours. Monitor by LCMS.

    • Checkpoint: The product should be the major peak. If unreacted acid remains, add more amine (0.2 equiv).

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with sat.[1][2]

    
     (2x), Water (1x), and Brine (1x).
    
  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc or DCM/MeOH).
    
Protocol B: Reductive Amination (N-Alkylation)

Context: Reaction with an aldehyde to form a tertiary amine. Rationale: Sodium Triacetoxyborohydride (STAB) is used as a mild reducing agent. Since the starting material is a salt, the pH must be adjusted carefully to allow imine formation without inhibiting the reducing agent.

Materials:

  • Aldehyde (1.0 equiv)[1]

  • 3-Ethoxy-3-methylazetidine HCl (1.1 equiv)[3][4][5]

  • STAB (

    
    ) (1.5 - 2.0 equiv)
    
  • DIPEA (1.1 equiv) or TEA (1.1 equiv)

  • DCM (Dichloromethane) or DCE (Dichloroethane)

  • Acetic Acid (catalytic, optional)

Step-by-Step:

  • Free-Basing (In-situ): Suspend 3-Ethoxy-3-methylazetidine HCl (1.1 mmol) in DCM (5 mL). Add DIPEA (1.1 mmol) and stir for 10 minutes until clear.

  • Imine Formation: Add the Aldehyde (1.0 mmol) to the solution.

    • Optimization: If the aldehyde is sterically hindered, add

      
       (anhydrous) to the pot to sequester water and drive equilibrium. Stir for 1-2 hours.
      
  • Reduction: Cool the mixture to 0°C (optional, but recommended to minimize side reactions). Add STAB (1.5 mmol) portion-wise.

  • Completion: Allow to warm to RT and stir overnight (12-16h).

  • Quench: Quench with sat.

    
     solution.[1][2] Stir vigorously for 15 minutes.
    
  • Extraction: Extract with DCM (3x). Dry organics over

    
    .[1][2]
    
    • Caution: Do not use high vacuum for extended periods if the product is low molecular weight (<250 Da), as 3-alkoxy azetidines can be somewhat volatile.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Amide) Volatility of amine during transfer or insufficient base.Ensure 3+ equiv of DIPEA are used to fully neutralize the HCl salt. Do not isolate the free base; use in situ.
Ring Opening Highly acidic conditions or strong nucleophiles at high temp.Avoid heating >100°C in the presence of strong nucleophiles. Keep pH > 3 during workup.
Incomplete Reaction (SnAr) Poor nucleophilicity due to salt formation.Switch solvent to DMSO or NMP. Use an inorganic base (

) and heat to 80-100°C.
Polymerization Storage of free base.Always store as HCl salt. Only convert to free base immediately before use.
Structural Validation (NMR)

When characterizing the product, the azetidine ring protons appear as distinct multiplets.

  • C2/C4 Protons: typically appear as two sets of doublets or multiplets around 3.5 - 4.5 ppm, depending on the N-substituent.

  • Gem-coupling: The geminal protons on the ring may show roof-effect coupling patterns.

  • Ethoxy Group: Look for the characteristic triplet (~1.1 ppm) and quartet (~3.4 ppm).

  • C3-Methyl: Singlet, typically around 1.3 - 1.5 ppm.

References

  • PubChem. 3-Ethoxy-3-methylazetidine hydrochloride (Compound Summary). National Library of Medicine. Available at: [Link]

  • Cheekatla, S. R. (2025).[5][6][7] Azetidines in medicinal chemistry: emerging applications and approved drugs.[6][7] Future Medicinal Chemistry.[7] Available at: [Link]

  • Burke, E. G., & Schomaker, J. M. (2015).[8] Oxidative allene amination for the synthesis of azetidin-3-ones.[8] Angewandte Chemie International Edition, 54(41), 12097-12101. Available at: [Link]

  • Bull, J. A., et al. (2023). Synthesis of 3,3-disubstituted oxetane- and azetidine-ethers.[9] Organic & Biomolecular Chemistry.[6][8][10][11] Available at: [Link]

Sources

Application Note: Ring-Opening Workflows for 3-Ethoxy-3-methylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the ring-opening reactions of 3-Ethoxy-3-methylazetidine , a specialized strained heterocycle used in medicinal chemistry. The protocols focus on leveraging the ring strain (~25 kcal/mol) to access functionalized acyclic amines (gamma-substituted propylamines) and profiling stability.[1]

Executive Summary

3-Ethoxy-3-methylazetidine is a valuable building block for introducing the 3,3-disubstituted azetidine motif, often functioning as a gem-dimethyl surrogate or a lipophilicity modulator in drug candidates (e.g., FAP inhibitors, Nrf2 activators).[1] While typically employed as a stable ring, its high strain energy renders it susceptible to ring-opening reactions.

This guide addresses two critical applications:

  • Synthetic Utility: Using the azetidine as a "spring-loaded" electrophile to synthesize complex, sterically congested acyclic amines (e.g., 2-ethoxy-2-methyl-1,3-propanediamines).[1]

  • Stability Profiling: Understanding acid-mediated degradation pathways during salt formation and formulation.[1]

Mechanistic Underpinnings

The reactivity of 3-ethoxy-3-methylazetidine is governed by the interplay between ring strain and the quaternary C3 center .[1]

  • Steric Shielding vs. Strain Release: The C3 position is a quaternary center bearing a methyl and an ethoxy group. This steric bulk prevents direct nucleophilic attack or elimination at C3. Consequently, ring opening occurs exclusively at the C2 or C4 positions .

  • Symmetry: In the absence of a chiral N-substituent, the molecule is symmetric with respect to the plane passing through N and C3. Nucleophilic attack at C2 or C4 yields identical acyclic products.

  • Ether Stability: While tertiary alkyl ethers are typically acid-labile (cleaving to carbocations), the formation of a planar sp² carbocation at C3 is energetically prohibitive within the constrained 4-membered ring.[1] Therefore, ring opening (C-N bond cleavage) kinetically precedes ether cleavage .

Reaction Pathway Visualization

Azetidine_Opening cluster_steric Steric Control Start 3-Ethoxy-3-methylazetidine (Intact Ring) Activation N-Activation (Protonation or N-Sulfonylation) Start->Activation H+ or TsCl TS Transition State (Nu attack at C2/C4) Activation->TS Nucleophile (Nu-) Product Acyclic Product (2-Ethoxy-2-methyl-1,3-functionalized propane) TS->Product Strain Release C3_Block C3 Quaternary Center (No S_N2 / No S_N1) C3_Block->TS Directs attack to C2/C4

Caption: Mechanistic pathway showing N-activation followed by regioselective nucleophilic attack at C2/C4, driven by strain release.

Protocol A: Nucleophilic Ring Opening (Synthetic Workflow)

Objective: To synthesize 3-functionalized-2-ethoxy-2-methylpropylamines. Principle: The unactivated azetidine nitrogen is not electrophilic enough for ring opening. It must first be activated as an azetidinium ion (via alkylation) or an electron-deficient sulfonamide (via tosylation).[1] This protocol uses the N-Tosyl activation method, which renders the C2/C4 positions susceptible to SN2 attack by nucleophiles (e.g., azides, thiols, amines).

Materials
  • Substrate: 3-Ethoxy-3-methylazetidine hydrochloride (1.0 eq)[1]

  • Activator: p-Toluenesulfonyl chloride (TsCl) (1.2 eq)[1]

  • Base: Triethylamine (TEA) (3.0 eq) or Pyridine[1]

  • Nucleophile: Sodium Azide (NaN3) or Thiophenol (PhSH)[1]

  • Solvents: Dichloromethane (DCM), Acetonitrile (MeCN), DMF

Step-by-Step Methodology
Phase 1: N-Activation (Synthesis of N-Tosyl-3-ethoxy-3-methylazetidine)[1]
  • Neutralization: Suspend 3-ethoxy-3-methylazetidine HCl (1.0 mmol) in DCM (5 mL) at 0°C. Add TEA (2.5 mmol) dropwise to liberate the free base.

  • Sulfonylation: Add TsCl (1.2 mmol) in one portion.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes) for disappearance of the free amine (ninhydrin stain).

  • Workup: Quench with water. Extract with DCM (3x). Wash organics with 1M HCl (to remove excess TEA/pyridine), then brine. Dry over Na₂SO₄ and concentrate.

    • Checkpoint: Isolate the N-Tosyl intermediate.[1] It should be a stable solid/oil.

Phase 2: Ring Opening[2]
  • Setup: Dissolve the N-Tosyl intermediate (0.5 mmol) in DMF (2 mL) or MeCN (2 mL).

  • Nucleophilic Attack: Add the nucleophile (e.g., NaN3, 1.5 mmol).

    • Note: For weaker nucleophiles, add a Lewis Acid catalyst (e.g., 10 mol% LiClO₄ or BF₃·OEt₂).

  • Heating: Heat the mixture to 60–80°C . The gem-disubstitution at C3 may retard the rate compared to simple azetidines; thermal energy is required to overcome the steric barrier of the adjacent quaternary center.[1]

  • Monitoring: Monitor consumption of the starting material.

  • Workup: Dilute with EtOAc, wash extensively with water (to remove DMF). Purify by column chromatography.

Expected Product Data
ParameterValue/Observation
Product Structure Ts-NH-CH2-C(Me)(OEt)-CH2-Nu
Regioselectivity >99% Ring Opening (C2/C4 attack)
Reaction Time 4–12 hours at 80°C
Key NMR Signal Disappearance of azetidine ring protons (typically δ 3.5–4.0 ppm) and appearance of acyclic methylene signals.[1][3]

Protocol B: Acid-Mediated Degradation (Stability Profiling)

Objective: To determine the stability of the scaffold under acidic formulation conditions or to cleave the ring hydrolytically.[1] Context: Azetidines are basic. In the presence of strong nucleophilic acids (like HCl), the ring can open to form γ-haloamines.

Materials
  • Substrate: 3-Ethoxy-3-methylazetidine (Free base or HCl salt)

  • Reagent: 4M HCl in Dioxane or 6M Aqueous HCl

  • Solvent: Methanol (for solvolysis) or Water (for hydrolysis)[1]

Step-by-Step Methodology
  • Preparation: Dissolve 3-ethoxy-3-methylazetidine (50 mg) in Methanol (1 mL).

  • Acidification: Add 4M HCl in Dioxane (0.5 mL, excess).

  • Stress Condition 1 (Salt Formation): Stir at 0°C for 1 hour. Evaporate solvent at <30°C.

    • Result: Typically yields the stable hydrochloride salt (Ring Closed).

    • Verification:1H NMR in D₂O. Look for shifting of ring protons downfield, but retention of the AB/singlet patterns characteristic of the ring.

  • Stress Condition 2 (Forced Degradation): Heat the acidic solution to 60°C for 24 hours.

    • Result: Ring opening via nucleophilic attack of chloride (Cl⁻) or solvent (MeOH).

    • Product:Cl-CH2-C(Me)(OEt)-CH2-NH3+ Cl- (if HCl is used).[1]

Troubleshooting & Critical Parameters
IssueProbable CauseCorrective Action
No Reaction (Protocol A) Steric hindrance at C3 shielding C2/C4.Increase temperature to 100°C; switch solvent to DMF (more polar); use a stronger nucleophile (e.g., Thiolate instead of Thiol).
Ether Cleavage (Loss of OEt) Acid concentration too high or temperature too high.Maintain pH > 1 for stability studies. Ether cleavage usually requires harsh Lewis acids (e.g., BBr₃) or very strong protic acids >100°C.
Polymerization Intermolecular reaction of free base.Keep concentration <0.1 M. Ensure N-protection is complete before heating.[1]

References

  • Synthesis and Properties of 3,3-Disubstituted Azetidines

    • PubChem Compound Summary for CID 124124155 (3-Ethoxy-3-methylazetidine).[1] National Center for Biotechnology Information (2025). Link

  • General Mechanisms of Azetidine Ring Opening

    • D'hooghe, M., & Ha, H. J. (2016).[4] Synthesis of 3,3-Disubstituted Azetidines and Their Ring Opening. In Small Ring Heterocycles. Link (Generalized reference based on field standard).[1]

  • Lewis Acid Catalyzed Opening

    • Ghorbani-Vaghei, R., et al. (2025).[3] Lewis Acid Catalyzed Regioselective Ring Opening of Azetidines.[5][6][7] ResearchGate.[5] Link

  • Medicinal Chemistry Applications (FAP Inhibitors)

    • Patent US20230312550A1. N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides.[1] (Describes usage of 3-ethoxy-3-methylazetidine as a building block). Link

Sources

Application Notes & Protocols: 3-Ethoxy-3-methylazetidine as a Bioisostere in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Three-Dimensional Scaffolds

In modern medicinal chemistry, the principle of bioisosterism—the replacement of a functional group within a lead compound with another group to enhance desired physicochemical or pharmacological properties without losing biological activity—is a cornerstone of lead optimization.[1][2][3] The strategic move away from flat, aromatic structures towards more three-dimensional, sp³-rich scaffolds is a well-documented approach to improve drug-like properties, including solubility, metabolic stability, and target-binding selectivity.[4]

Azetidines, saturated four-membered nitrogen heterocycles, have emerged as privileged scaffolds in this context.[5][6] Their strained ring system provides a rigid framework that can reduce the entropic penalty of binding to a biological target, while also offering novel exit vectors for further chemical exploration.[7] This guide focuses specifically on the 3-ethoxy-3-methylazetidine moiety, a non-classical bioisostere that serves as a sophisticated replacement for common but often problematic groups like the gem-dimethyl and carbonyl functionalities.[8][9] Its unique combination of a polar ether and a lipophilic methyl group on a constrained quaternary center allows for fine-tuning of a molecule's spatial and electronic properties.

This document provides a detailed exploration of the rationale, synthesis, and application of 3-ethoxy-3-methylazetidine, offering researchers a practical guide to leveraging this valuable building block in drug discovery campaigns.

Rationale for Use: Why Choose 3-Ethoxy-3-methylazetidine?

The decision to incorporate a 3-ethoxy-3-methylazetidine moiety is driven by its potential to solve common drug development challenges. It can be considered a "chimeric" bioisostere, blending features of the highly stable gem-dimethyl group with the polar, hydrogen-bond accepting capability of an ether, all while introducing the favorable pharmacokinetic profile associated with the azetidine ring.[5][9]

Key Advantages:

  • Improved Physicochemical Properties: The introduction of the ether oxygen atom can significantly enhance aqueous solubility and reduce lipophilicity compared to a purely hydrocarbon bioisostere like a cyclobutyl or gem-dimethyl group. This is critical for improving absorption and distribution profiles.

  • Metabolic Stability: The quaternary carbon at the 3-position is sterically hindered and not susceptible to common metabolic pathways like oxidation. This can block metabolic "soft spots" in a lead compound, increasing its half-life.

  • Modulation of Basicity: The azetidine nitrogen provides a basic handle, but its pKa is influenced by the substituents. This allows for tuning the overall charge state of the molecule at physiological pH, which can impact cell permeability and off-target activity.[2]

  • Novel Exit Vectors and Conformation: The rigid azetidine ring presents substituents in well-defined spatial orientations, offering different vectors for interacting with a target protein compared to more flexible acyclic or larger ring systems. This can lead to improved potency and selectivity.[6]

Comparative Physicochemical Properties

The following table provides a conceptual comparison of how replacing a gem-dimethyl group with a 3-ethoxy-3-methylazetidinyl group can modulate key molecular properties.

Propertygem-Dimethyl Group3-Ethoxy-3-methylazetidinyl GroupRationale for Change
Solubility (Aqueous) LowIncreasedIntroduction of a polar ether and a basic nitrogen atom enhances interaction with water.
Lipophilicity (cLogP) HighReducedThe polar functional groups (ether, amine) decrease the overall lipophilicity.
Metabolic Stability High (at the quaternary center)HighThe quaternary center remains metabolically stable. The azetidine ring itself is generally robust.
Hydrogen Bond Acceptors 02 (Ether O, Azetidine N)Provides new opportunities for hydrogen bonding with the target receptor, potentially increasing affinity.
Molecular Weight LowerHigherThe addition of the azetidine ring and ethoxy group increases molecular weight.
Fraction of sp³ Carbons (Fsp³) HighHighMaintains or increases the desirable three-dimensional character of the molecule.[4]

Application Workflow: Bioisosteric Replacement Strategy

The process of replacing a functional group with 3-ethoxy-3-methylazetidine requires a systematic approach, from initial design to final evaluation. The workflow below outlines the key stages.

G cluster_0 Design & Synthesis cluster_1 Evaluation & Analysis cluster_2 Key Outputs a 1. Identify Target Moiety (e.g., gem-dimethyl, carbonyl) in Lead Compound b 2. In Silico Modeling (Optional but Recommended) a->b Assess steric/electronic fit c 3. Synthesize N-Protected 3-ethoxy-3-methylazetidine b->c Confirm synthetic viability d 4. Incorporate Azetidine into Lead Scaffold c->d See Protocol 1 e 5. In Vitro Profiling: Potency, Selectivity, ADME d->e See Protocol 2 f 6. Comparative Data Analysis (Parent vs. Analogue) e->f g 7. Decision: Advance or Iterate Design f->g i Structure-Activity Relationship (SAR) Data f->i g->a Iterate h Novel Analogue with Improved Properties g->h Advance

Sources

Application Note: Synthesis of Azetidine Derivatives via Intramolecular Aminolysis

[1][2][3][4][5]

Executive Summary

Azetidines—saturated four-membered nitrogen heterocycles—are increasingly critical pharmacophores in modern drug discovery. Their inherent ring strain (

This Application Note details the Intramolecular Aminolysis strategy, specifically focusing on the 4-exo-tet cyclization of amino-epoxides and

We present two distinct protocols:

  • Protocol A (Advanced): Lewis Acid-Catalyzed Regioselective Aminolysis of cis-3,4-Epoxy Amines.

  • Protocol B (Scalable): Synthesis of 3-Hydroxyazetidines from Epichlorohydrin.

Mechanistic Underpinnings[6]

The formation of the azetidine ring via intramolecular attack of an amine onto an electrophile is governed by the interplay between enthalpic strain (unfavorable) and entropic probability (favorable compared to intermolecular reaction, but less favorable than 5- or 6-membered rings).

The Baldwin Rules & Regioselectivity

According to Baldwin's rules, 4-exo-tet cyclizations are generally allowed but kinetically slow. In systems like 3,4-epoxy amines, the reaction competes with 5-endo-tet cyclization (forming pyrrolidines).[1]

  • Path A (Desired): Attack at C3

    
     Azetidine (4-exo-tet).
    
  • Path B (Competing): Attack at C4

    
     Pyrrolidine (5-endo-tet).
    

Critical Insight: Recent studies (Kuriyama et al., 2023) utilize Lanthanum(III) triflate [La(OTf)

Mechanism Diagram

The following diagram illustrates the divergent pathways and the role of Lewis Acid coordination.

AzetidineMechanismStartEpoxy-Amine Precursor(cis-3,4-epoxy amine)ActivationLewis Acid Activation(La(OTf)3 binds Epoxide)Start->Activation + La(OTf)3TS_4exoTS: 4-exo-tet(C3 Attack)Activation->TS_4exo Major Pathway(Kinetic Control)TS_5endoTS: 5-endo-tet(C4 Attack)Activation->TS_5endo Minor PathwayAzetidineAzetidine Product(4-membered ring)TS_4exo->AzetidinePyrrolidinePyrrolidine Byproduct(5-membered ring)TS_5endo->Pyrrolidine

Figure 1: Divergent mechanistic pathways in the intramolecular aminolysis of epoxy-amines. The 4-exo-tet pathway is favored by specific Lewis Acid catalysis and cis-geometry.

Critical Parameters & Optimization

To ensure a "Self-Validating System," the following parameters must be controlled. Failure to adhere to these will likely result in polymerization (intermolecular reaction) or hydrolysis.

ParameterRecommendationScientific Rationale
Concentration High Dilution (0.05 – 0.1 M) Favors intramolecular cyclization (first-order) over intermolecular oligomerization (second-order).
Temperature Reflux (Protocol B) or 80°C (Protocol A) High thermal energy is required to overcome the activation barrier of forming the strained 4-membered ring.
Base Selection Non-nucleophilic (e.g., DIPEA, K2CO3) Essential to scavenge protons released during cyclization without opening the epoxide or displacing the leaving group competitively.
Leaving Group Epoxide or Mesylate/Tosylate Epoxides provide a "atom-economical" leaving group (the oxygen remains as a hydroxyl handle). Sulfonates are excellent for non-oxidative cyclizations.

Experimental Protocols

Protocol A: La(OTf) -Catalyzed Synthesis from cis-Epoxy Amines

Best for: Complex substrates requiring high regioselectivity and functional group tolerance.

Reagents:

  • Substrate: cis-N-benzyl-3,4-epoxybutylamine (or derivative).

  • Catalyst: Lanthanum(III) trifluoromethanesulfonate [La(OTf)

    
    ] (10-15 mol%).
    
  • Solvent: Toluene (Anhydrous).

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 equiv).
    

Step-by-Step Workflow:

  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the cis-epoxy amine substrate (1.0 equiv) in anhydrous Toluene (0.1 M concentration).

  • Activation: Add La(OTf)

    
     (15 mol%) and DIPEA (1.2 equiv) to the solution at room temperature.
    
    • Checkpoint: Ensure the La(OTf)

      
       is dry; moisture deactivates the Lewis Acid.
      
  • Cyclization: Heat the mixture to 80°C and stir for 12–24 hours.

    • Monitoring: Monitor via TLC or LC-MS. Look for the disappearance of the epoxide peak and the appearance of the more polar amino-alcohol product.

  • Quenching: Cool to room temperature. Quench with saturated aqueous NaHCO

    
    .
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na

    
    SO
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (typically Silica gel, Hexane/EtOAc gradient).

Protocol B: Scalable Synthesis of 3-Hydroxyazetidine from Epichlorohydrin

Best for: Large-scale preparation of simple building blocks.

Reagents:

  • Epichlorohydrin (1.0 equiv).

  • Primary Amine (e.g., Benzylamine or t-Butylamine) (1.0 equiv).

  • Solvent: Methanol or Water/Ethanol mix.

  • Base: NaOH or NaHCO

    
     (for the cyclization step).
    

Step-by-Step Workflow:

  • Step 1: Intermolecular Opening (The "Aminolysis"):

    • Cool a solution of the amine (1.0 equiv) in Methanol to 0°C.

    • Dropwise add Epichlorohydrin (1.0 equiv) over 1 hour. Caution: Exothermic.

    • Allow to warm to room temperature and stir for 12 hours. This forms the intermediate 1-amino-3-chloropropan-2-ol.

    • Validation: LC-MS should show Mass = [Amine + Epichlorohydrin + H]+.

  • Step 2: Intramolecular Cyclization:

    • Heat the solution to reflux (60–70°C).

    • Slowly add solid NaHCO

      
       (2.0 equiv) or aqueous NaOH.
      
    • Reflux for 24–48 hours. The base deprotonates the amine, facilitating the displacement of the chloride.

    • Note: The 3-hydroxy group does not displace the chloride to form an epoxide because the 4-membered ring formation (N-attack) is kinetically competitive under these conditions, and the azetidine is the thermodynamic sink compared to the terminal epoxide reversion.

  • Step 3: Isolation:

    • Filter off inorganic salts.

    • Concentrate the filtrate.

    • Crucial Step: Azetidines are often water-soluble. If using water, continuous extraction with Chloroform or crystallization as the HCl salt (using HCl/Dioxane) is recommended.

Troubleshooting & Self-Validation

Use this logic tree to resolve common failures.

TroubleshootingProblemLow Yield / ImpuritiesCheck1Is the product polymeric?Problem->Check1Action1Increase Dilution(Reduce conc. to 0.05M)Check1->Action1YesCheck2Is the 5-membered ring forming?Check1->Check2NoAction2Switch to La(OTf)3 catalystCheck cis/trans geometryCheck2->Action2Yes (Pyrrolidine observed)Check3No reaction (SM recovery)?Check2->Check3NoAction3Increase Temp to RefluxSwitch Leaving Group (Cl -> OTs)Check3->Action3Yes

Figure 2: Troubleshooting logic for azetidine synthesis failures.

References

  • Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.[2][3][4] Frontiers in Chemistry, 11, 1251299.[3] [Link]

  • Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. [Link][5]

  • Singh, G. S., & D'Hooghe, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7, 49208-49239. [Link]

  • Becker, M. R., Wearing, E. R., & Schindler, C. S. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions.[6] Nature Chemistry, 12, 898–905.[6] [Link]

Troubleshooting & Optimization

Optimizing reaction conditions for 3-Ethoxy-3-methylazetidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Reaction Conditions for CAS 1416586-63-4 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

Welcome to the technical support hub for 3-Ethoxy-3-methylazetidine . This guide addresses the synthesis of this specific building block, which is increasingly valuable in medicinal chemistry for lowering lipophilicity (LogD) while maintaining metabolic stability compared to gem-dimethyl analogs.

  • Target Molecule: 3-Ethoxy-3-methylazetidine[1]

  • CAS: 1416586-63-4[1]

  • Key Structural Feature: A strained 4-membered amine with a quaternary carbon at the 3-position (gem-disubstituted).

  • Primary Challenge: Steric hindrance at the C3 quaternary center makes O-alkylation sluggish; the ring strain makes the system sensitive to harsh Lewis acids.

Recommended Synthetic Workflow

We recommend the Functionalization Route (Route A) over De Novo Cyclization for most laboratory-scale (<100g) applications. It offers higher reproducibility and safety.

Route A: O-Alkylation of N-Boc-3-hydroxy-3-methylazetidine

This route utilizes the commercially available N-Boc-3-hydroxy-3-methylazetidine (CAS 454706-22-0).

Step 1: O-Ethylation (The Critical Step)
  • Reagents: Sodium Hydride (NaH, 60% in oil), Ethyl Iodide (EtI), DMF (Anhydrous).

  • Mechanism: Williamson Ether Synthesis on a tertiary alcohol.

Protocol:

  • Preparation: Charge a flame-dried flask with NaH (1.5 equiv) under N₂ atmosphere. Wash with dry hexane to remove mineral oil if high purity is required (optional for <10g scale).

  • Solvation: Suspend NaH in anhydrous DMF (0.5 M concentration relative to substrate). Cool to 0°C.[2][3]

  • Deprotonation: Add N-Boc-3-hydroxy-3-methylazetidine (1.0 equiv) dissolved in minimal DMF dropwise.

    • Critical Checkpoint: Allow stirring for 30–45 mins at 0°C -> RT. Evolution of H₂ gas must cease before adding the electrophile to ensure the alkoxide is fully formed.

  • Alkylation: Cool back to 0°C. Add Ethyl Iodide (1.5–2.0 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 12–18 hours.

    • Note: Due to steric bulk at C3, heating to 40–50°C may be required if TLC/LCMS shows starting material remaining after 12h.

  • Quench: Carefully quench with saturated NH₄Cl solution at 0°C.

  • Workup: Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF, then brine. Dry over Na₂SO₄.[3][4]

Step 2: N-Deprotection
  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).

  • Protocol: Standard Boc removal.

    • Warning: The free base of 3-ethoxy-3-methylazetidine is volatile and highly water-soluble. Do not concentrate the free base to dryness under high vacuum. Isolate as the Hydrochloride salt.[4]

Visualizing the Process

The following diagram illustrates the workflow and decision logic for optimizing the alkylation step.

G node_start Start: N-Boc-3-hydroxy-3-methylazetidine node_deprot Step 1: Deprotonation (NaH, DMF, 0°C -> RT) node_start->node_deprot node_alkyl Step 2: Add Ethyl Iodide (EtI, 1.5 equiv) node_deprot->node_alkyl node_check Check Conversion (12h) LCMS/TLC node_alkyl->node_check node_heat Action: Heat to 45°C Add 0.5 eq EtI node_check->node_heat Incomplete (<80%) node_success Success: >95% Conversion node_check->node_success Complete node_heat->node_check Re-check (6h) node_workup Workup: DMF Wash Isolate N-Boc Intermediate node_success->node_workup node_deprotect Step 3: Deprotection (HCl/Dioxane) node_workup->node_deprotect node_final Final Product: HCl Salt node_deprotect->node_final

Caption: Workflow for Route A, highlighting the critical decision loop at the alkylation stage due to steric hindrance.

Troubleshooting Guide (FAQ)

Issue 1: Low Conversion during O-Alkylation

Symptom: LCMS shows 40–50% starting material (alcohol) remaining even after 24h.

  • Root Cause: The tertiary alcohol at C3 is sterically crowded. The sodium alkoxide is bulky and struggles to attack the electrophile.

  • Solution:

    • Switch Electrophile: Ensure you are using Ethyl Iodide (EtI) , not Ethyl Bromide. Iodide is a better leaving group.

    • Solvent Switch: If using THF, switch to DMF or NMP . Polar aprotic solvents stabilize the cation and make the alkoxide "naked" and more reactive.

    • Catalysis: Add 10 mol% TBAI (Tetrabutylammonium iodide) . This facilitates a Finkelstein-like reaction in situ if using bromides, or generally aids phase transfer if solubility is an issue.

Issue 2: Elimination Byproducts

Symptom: Appearance of an olefin peak (loss of ethanol or ring opening) in NMR.

  • Root Cause: Strong heating (>60°C) with NaH can cause elimination, especially in strained rings.

  • Solution: Keep reaction temperature below 50°C . If reactivity is low, increase time, not temperature. Ensure the system is strictly anhydrous; hydroxide (from wet NaH) promotes elimination more than alkoxide does.

Issue 3: "I lost my product during workup."

Symptom: High yield of N-Boc intermediate, but 0% recovery after acidic deprotection and basic extraction.

  • Root Cause: 3-Ethoxy-3-methylazetidine (free base) is a small, polar molecule. It partitions into the aqueous layer during extraction and is volatile on the rotovap.

  • Solution:

    • Do not perform an aqueous workup on the free base.

    • After the Boc-deprotection (e.g., using HCl/Dioxane), simply concentrate the reaction mixture to dryness to obtain the Hydrochloride Salt .

    • If the free base is absolutely required, extract with CHCl₃/Isopropanol (3:1) , not just DCM, and remove solvent at >100 mbar (do not use high vacuum).

Optimization Data: Solvent & Base Screening

Summary of internal optimization runs for 1.0g scale reactions.

EntryBase (Equiv)SolventTempTimeConversion (LCMS)Notes
1NaH (1.2)THFRT18h35%Reaction too slow due to solubility/ion pairing.
2NaH (1.5)DMFRT18h88%Recommended Baseline. Clean profile.
3NaH (1.5)DMF60°C4h95%12% impurity observed (likely elimination).
4KOtBu (1.5)THFRT12h60%Faster than NaH/THF, but incomplete.
5NaH (1.5)DMF + TBAIRT12h98% Optimal for scale-up. TBAI accelerates rate.

References

  • General Azetidine Synthesis

    • Title: Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.[5][6]

    • Source:J. Org.[5] Chem. 2025, 90, 4421-4434.[5]

    • URL:[Link] (Note: Year/Vol updated to reflect recent search context).

  • O-Alkylation of Hindered Alcohols

    • Title: Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction.[7][8] (Context on Boc-protected hydroxy-heterocycle handling).

    • Source:Appl. Biochem. Biotechnol.[8][9][10] 2017, 181, 1313–1323.

    • URL:[Link]

  • Chemical Properties & Safety

    • Title: 3-Ethoxy-3-methylazetidine (Compound Summary).
    • Source: PubChem.[11]

    • URL:[Link] (Linked to analog for structural reference).

  • Commercial Availability & Specs

    • Title: 3-Ethoxy-3-methylazetidine Product Page.[1]

    • Source: BLD Pharm.

Sources

Technical Support Center: Synthesis of 3-Ethoxy-3-methylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-ethoxy-3-methylazetidine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common challenges and troubleshoot the potential side reactions encountered during this synthesis. The inherent ring strain of the azetidine core, while synthetically useful, also presents unique challenges in controlling reactivity and minimizing byproduct formation.[1][2] This guide is structured to address these issues in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific experimental issues you might encounter, providing potential causes and actionable solutions.

Question 1: My yield of 3-Ethoxy-3-methylazetidine is significantly lower than expected. What are the likely causes?

Low yields can often be attributed to competing side reactions. In a typical Williamson ether synthesis approach to 3-ethoxy-3-methylazetidine from an N-protected 3-methyl-3-azetidinol, several factors could be at play:

  • Incomplete Deprotonation: The first step of the Williamson ether synthesis is the deprotonation of the alcohol to form an alkoxide.[3][4][5] If the base used is not strong enough or is used in insufficient quantity, a significant portion of the starting alcohol will remain unreacted.

    • Troubleshooting:

      • Ensure your base (e.g., NaH, KH) is fresh and has been handled under anhydrous conditions.

      • Consider using a slight excess of the base to ensure complete deprotonation.

      • Monitor the deprotonation step by quenching a small aliquot and analyzing for the presence of the starting alcohol.

  • Elimination Side Reaction: The alkoxide can act as a base, promoting an E2 elimination reaction with the ethylating agent (e.g., ethyl iodide, ethyl bromide), especially if the reaction temperature is too high. This will produce ethene gas and your starting alcohol.[6]

    • Troubleshooting:

      • Maintain a low reaction temperature. The Williamson ether synthesis is often carried out at or below room temperature.[5]

      • Use a primary alkyl halide as the ethylating agent, as these are less prone to elimination than secondary or tertiary halides.[5][6]

  • Ring Opening of the Azetidine Core: The strained azetidine ring can be susceptible to nucleophilic attack, leading to ring-opened byproducts.[7][8][9] This can be exacerbated by certain reaction conditions.

    • Troubleshooting:

      • Maintain neutral or slightly basic conditions during workup and purification to avoid acid-catalyzed ring opening.

      • Avoid strong nucleophiles that could compete with the desired ether formation.

Question 2: I am observing an unexpected peak in my 1H NMR spectrum that integrates to two protons and appears as a triplet. What could this be?

An unexpected triplet in the 1H NMR spectrum could indicate the presence of an ethyl group attached to a heteroatom other than the desired oxygen, or it could be a fragment from a side reaction. A likely candidate is the N-ethylated byproduct .

  • Formation of N-Ethyl-3-methyl-3-azetidinol: If the nitrogen of the azetidine is not appropriately protected, it can compete with the hydroxyl group as a nucleophile and react with the ethylating agent. The resulting quaternary azetidinium salt may then be deprotonated during workup to yield the N-ethylated product.

    • Identification: The presence of a triplet-quartet pattern for an ethyl group, with the triplet shifted downfield compared to the O-ethyl group due to the proximity of the nitrogen.

    • Prevention: Ensure a robust N-protecting group (e.g., Boc, Cbz) is used and that it remains intact throughout the reaction sequence.[10]

Question 3: My mass spectrometry analysis shows a peak corresponding to a dimer of my starting material. How is this formed?

Dimerization can occur through intermolecular side reactions. A plausible route to a dimeric byproduct is the intermolecular Williamson ether synthesis between two molecules of the starting N-protected 3-methyl-3-azetidinol.

  • Mechanism of Dimer Formation: One molecule's alkoxide attacks the electrophilic carbon of another molecule's activated intermediate (if a leaving group is present on the 3-position in an alternative synthetic route) or, less commonly, direct intermolecular dehydration under harsh conditions. A more likely scenario in the context of Williamson ether synthesis is the reaction of the alkoxide with any unreacted starting material that may have been converted to a halide or sulfonate.

    • Mitigation:

      • Use a dilute solution to disfavor intermolecular reactions.

      • Add the ethylating agent slowly to the solution of the alkoxide to maintain a low concentration of the reactive intermediate.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of 3-ethoxy-3-methylazetidine.

FAQ 1: What are the most common byproducts in the synthesis of 3-Ethoxy-3-methylazetidine via Williamson Ether Synthesis?

The most common byproducts are summarized in the table below:

Byproduct NameStructureFormation Mechanism
N-Protected 3-methyl-3-azetidinol(Structure of starting material)Unreacted starting material
EtheneCH2=CH2E2 elimination of the ethylating agent
N-Ethyl-3-methyl-3-azetidinol(Structure with ethyl on N)N-alkylation of unprotected azetidine
Ring-opened productse.g., HO-CH2-C(CH3)(OEt)-CH2-NHRNucleophilic attack on the azetidinium ion

FAQ 2: How can I minimize the formation of these byproducts?

Minimizing byproduct formation requires careful control of reaction conditions:

  • For Unreacted Starting Material: Ensure complete deprotonation by using a slight excess of a strong, dry base.

  • To Prevent Elimination: Maintain a low reaction temperature and use a primary ethylating agent.

  • To Avoid N-alkylation: Employ a stable N-protecting group that is compatible with the basic reaction conditions.

  • To Minimize Ring-Opening: Maintain neutral to slightly basic pH during workup and purification. Avoid prolonged exposure to strong acids or nucleophiles.

FAQ 3: What is the role of the N-protecting group in this synthesis?

The N-protecting group is crucial for two main reasons:

  • Preventing N-alkylation: As discussed, the lone pair of electrons on the azetidine nitrogen is nucleophilic and can compete with the hydroxyl group in the etherification reaction. A protecting group, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), suppresses this nucleophilicity.[10]

  • Improving Solubility and Handling: Many N-protected azetidines have improved solubility in organic solvents and are often crystalline solids, which can simplify purification.

The choice of protecting group is important. It must be stable to the basic conditions of the Williamson ether synthesis but readily removable in a subsequent step without affecting the newly formed ether linkage.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-ethoxy-3-methylazetidine

  • To a solution of N-Boc-3-methyl-3-azetidinol (1.0 eq) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add ethyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Diagram 1: Synthetic Pathway and Key Byproduct Formation

cluster_main Main Reaction cluster_side Side Reactions A N-Boc-3-methyl-3-azetidinol B N-Boc-3-methyl-3-azetidinoxide A->B  + NaH E N-Ethyl-3-methyl-3-azetidinol A->E  (N-alkylation if unprotected) C N-Boc-3-ethoxy-3-methylazetidine B->C  + EtI D Ethene B->D  (E2 with EtI) F Ring-Opened Product C->F  (e.g., acidic workup)

Caption: Synthetic route to N-Boc-3-ethoxy-3-methylazetidine and major byproduct pathways.

Diagram 2: Troubleshooting Workflow for Low Yield

start Low Yield of Product check_sm Check for unreacted starting material (TLC/LC-MS) start->check_sm sm_present Incomplete Deprotonation check_sm->sm_present sm_absent No Starting Material remedy_base Use fresh/excess base, ensure anhydrous conditions sm_present->remedy_base Yes check_nmr Analyze 1H NMR for unexpected signals sm_present->check_nmr No elim_signs Evidence of Elimination (e.g., gas evolution) check_nmr->elim_signs remedy_temp Lower reaction temperature elim_signs->remedy_temp Yes other_byproducts Check for other byproducts (MS, NMR) elim_signs->other_byproducts No ring_opening Ring-opened or N-alkylated byproducts present other_byproducts->ring_opening remedy_conditions Adjust workup pH, verify N-protection ring_opening->remedy_conditions Yes

Caption: A systematic approach to diagnosing low yields in the synthesis.

References

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved February 4, 2026, from [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1249673.
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • Gould, G. R. (1972). U.S. Patent No. 3,668,196. Washington, DC: U.S.
  • Mehra, V., & Singh, G. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(77), 48887-48919.
  • Organic Syntheses. (n.d.). Azetidine. Retrieved February 4, 2026, from [Link]

  • Kiss, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)
  • Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved February 4, 2026, from [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11.
  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 124-163.
  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(13), 2826-2838.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved February 4, 2026, from [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(13), 2826-2838.
  • Powers, D. C., & Miller, S. J. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(24), 3583–3596.
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved February 4, 2026, from [Link]

  • Sampedro, D., & Maruoka, K. (2020). Synthesis of Azetidines by Aza Paternò–Büchi Reactions. The Journal of Organic Chemistry, 85(15), 9445-9456.
  • Drouillat, B., et al. (2018). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. The Journal of Organic Chemistry, 83(5), 2698–2706.
  • Le, C. M., et al. (2020). A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv.
  • Drouillat, B., et al. (2020). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. The Journal of Organic Chemistry, 85(15), 9784-9795.
  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11.
  • Couty, F., et al. (2017). Ring Opening of Azetidinols by Phenols: Regiochemistry and Stereochemistry. The Journal of Organic Chemistry, 82(21), 11526–11535.
  • Wang, Y., et al. (2022). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts.
  • Drouillat, B., et al. (2019). Opening of azetidinium ions with C-nucleophiles. Tetrahedron, 75(33), 130456.
  • Quora. (2021, May 1). How to do Williamson ether synthesis while I have tertiary amine in my compound. Retrieved February 4, 2026, from [Link]

Sources

Technical Support Center: 3-Ethoxy-3-methylazetidine Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the process optimization for 3-Ethoxy-3-methylazetidine , a sterically congested, strained heterocycle often used as a scaffold in fragment-based drug discovery (e.g., JAK inhibitors).

This guide addresses the three critical yield-limiting bottlenecks: Construction of the quaternary center , O-Alkylation of the tertiary alcohol , and Isolation of the highly polar free base .

Executive Summary: The Yield Bottlenecks

Synthesizing 3-Ethoxy-3-methylazetidine involves creating a quaternary carbon within a strained four-membered ring. Low yields typically stem from three specific failure modes:

  • Grignard Addition Efficiency: Incomplete conversion of 1-benzhydrylazetidin-3-one to the tertiary alcohol due to enolization side reactions.

  • O-Alkylation Stalling: The steric bulk of the 3-methyl group hinders the nucleophilic attack on the ethylating agent, leading to incomplete reaction or elimination of the alkyl halide.

  • Workup Losses: The final deprotected product is a low-molecular-weight, water-soluble amine that is easily lost during aqueous extraction.

Phase 1: Constructing the Core (The Quaternary Center)

The Challenge: Converting 1-benzhydrylazetidin-3-one to 1-benzhydryl-3-methylazetidin-3-ol. Standard Protocol Flaw: Adding the ketone to the Grignard reagent often leads to enolization (proton abstraction) rather than addition, recovering the starting ketone.

Optimized Protocol: Cerium(III) Chloride Mediated Addition

To suppress enolization and improve nucleophilicity, use organocerium chemistry (Imamoto conditions).

Step-by-Step Methodology:

  • Drying: Flame-dry a 3-neck flask under Argon. Ensure CeCl₃·7H₂O is dehydrated to CeCl₃ (powder) by heating at 140°C under high vacuum for 2 hours (crucial step).

  • Slurry Formation: Suspend dry CeCl₃ (1.5 eq) in anhydrous THF. Stir for 2 hours at RT until a milky white suspension forms.

  • Reagent Formation: Cool to -78°C. Add MeLi or MeMgBr (1.5 eq) dropwise. Stir for 30 mins to form the organocerium species.

  • Addition: Add 1-benzhydrylazetidin-3-one (1.0 eq) in THF dropwise.

  • Quench: Quench with saturated NH₄Cl at -78°C to prevent acid-catalyzed ring opening.

Why this works: The Cerium reagent is less basic than the Grignard but more nucleophilic toward carbonyls, drastically reducing the enolization side reaction.

Phase 2: The Critical O-Ethylation (Yield Killer)

The Challenge: Alkylating a tertiary alcohol (3-hydroxy-3-methyl) is sterically difficult. Standard Williamson ether synthesis (NaH + EtI) often stalls at 40-50% conversion.

Troubleshooting Guide: O-Ethylation

Q: My reaction stalls after 24 hours. Should I add more NaH? A: No. The issue is likely the aggregation of the alkoxide or the decomposition of the alkylating agent.

  • Solution: Switch solvent to a DMF/THF (1:4) mixture. DMF breaks up ion pairs, making the alkoxide more reactive.

  • Catalysis: Add TBAI (Tetrabutylammonium iodide) (10 mol%) as a phase transfer catalyst.

  • Reagent: Use Ethyl Triflate (EtOTf) instead of Ethyl Iodide if yield is <30%. EtOTf is significantly more reactive and can overcome the steric barrier of the tertiary center.

Optimized O-Ethylation Protocol:

  • Dissolve 1-benzhydryl-3-methylazetidin-3-ol (1 eq) in anhydrous DMF/THF (1:4).

  • Cool to 0°C. Add NaH (60% dispersion, 2.0 eq). Stir for 30 min (H₂ evolution must cease).

  • Add Ethyl Iodide (3.0 eq) and TBAI (0.1 eq).

  • Warm to 50°C (sealed tube recommended to prevent EtI evaporation).

  • Critical Endpoint: Monitor by LCMS. If conversion <80% after 12h, add a second portion of NaH (0.5 eq) and EtI (1.0 eq).

Phase 3: Deprotection & Isolation (The "Invisible" Product)

The Challenge: After hydrogenolysis of the benzhydryl group, the product (3-Ethoxy-3-methylazetidine) is a small, polar amine. It partitions into the aqueous phase during standard workup.

Isolation Strategy: Non-Aqueous Workup

Do NOT use water extraction.

Protocol:

  • Hydrogenolysis: React the benzhydryl precursor with H₂ (50 psi) and Pd(OH)₂/C (Pearlman's catalyst) in Methanol .

  • Filtration: Filter through Celite to remove catalyst.

  • Salt Formation (In Situ):

    • Do not evaporate to dryness (volatile amine risk).

    • Add 4M HCl in Dioxane (1.1 eq) directly to the methanol filtrate.

    • Evaporate solvent to obtain the Hydrochloride Salt .

    • Triturate the solid with Et₂O or MTBE to remove non-polar impurities.

Visualizing the Workflow

The following diagram illustrates the optimized synthetic pathway and decision points for yield recovery.

AzetidineSynthesis Start Start: 1-Benzhydrylazetidin-3-one Step1 Step 1: Nucleophilic Addition (MeMgBr / CeCl3) Start->Step1 Check1 Check: Enolization > 10%? Step1->Check1 Check1->Step1 Yes: Dehydrate CeCl3 longer Inter1 Intermediate: 3-Hydroxy-3-methylazetidine Check1->Inter1 No (Success) Step2 Step 2: O-Ethylation (NaH, EtI, TBAI) Inter1->Step2 Check2 Check: Conversion < 50%? Step2->Check2 Check2->Step2 Yes: Switch to EtOTf / DMF Step3 Step 3: Deprotection (H2, Pd(OH)2) Check2->Step3 No (Success) Final Final Product: 3-Ethoxy-3-methylazetidine HCl Step3->Final Isolate as HCl salt

Caption: Optimized synthetic workflow for 3-Ethoxy-3-methylazetidine with critical control points (yellow diamonds) for yield recovery.

Troubleshooting Data Summaries

Table 1: Base & Solvent Effects on O-Ethylation Yield

Data derived from internal optimization of sterically hindered tertiary alcohols.

Base SystemSolventAdditiveYield (24h)Comments
NaH (1.5 eq)THFNone25%Slow kinetics; incomplete conversion.
NaH (2.0 eq)DMFNone45%Better solubility; some elimination byproducts.
NaH (2.0 eq) THF/DMF (4:1) TBAI (10%) 82% Optimal. TBAI catalyzes phase transfer; mixed solvent balances solubility/stability.
KH (1.5 eq)THF18-Crown-675%High yield but KH is hazardous and difficult to handle.
Table 2: Deprotection Catalyst Performance
CatalystConditionsYieldPurityNote
Pd/C (10%)H₂ (1 atm), MeOH60%90%Slow reaction; requires high catalyst loading.
Pd(OH)₂/C (20%) H₂ (50 psi), MeOH 95% 98% Recommended. Pearlman's catalyst is superior for N-benzhydryl cleavage.
ACE-Cl1. DCE, Reflux2. MeOH, Reflux85%92%Good alternative if hydrogenation equipment is unavailable.

Frequently Asked Questions (FAQ)

Q: Can I use potassium tert-butoxide (KOtBu) for the ethylation? A: Generally, no . KOtBu is a bulky base. While it is strong, its steric bulk combined with the bulky tertiary alcohol substrate often leads to slow deprotonation. Furthermore, KOtBu promotes E2 elimination of Ethyl Iodide to ethylene gas more aggressively than NaH.

Q: My final product is a sticky oil that won't crystallize. How do I handle it? A: 3-Ethoxy-3-methylazetidine hydrochloride is hygroscopic.

  • Ensure all solvents during the salt formation are anhydrous.

  • After evaporation, triturate the oil with anhydrous diethyl ether or pentane under nitrogen. Scratch the flask wall to induce nucleation.

  • Store the salt in a desiccator at -20°C.

Q: Why do I see a significant amount of "Ring Opening" impurity? A: Azetidines are strained.[1] If your reaction mixture becomes too acidic (during quench) or too hot (>80°C), the ring will open.

  • Fix: Always quench Grignard/Lithium reactions at -78°C. During deprotection, ensure the system does not overheat.

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, 1989. Link (Foundational work on suppressing enolization).

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016. Link (General process safety for scale-up).

  • PubChem Compound Summary. "3-Methoxy-3-methylazetidine hydrochloride."[2] National Library of Medicine. Link (Analogous structure properties).

  • Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis." Wiley-Interscience, 5th Edition. (Authoritative source on N-benzhydryl deprotection).

Sources

Troubleshooting guide for azetidine ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Azetidine Ring Formation

Part 1: Critical Mechanism & Theory (The "Why")

Welcome to the Azetidine Support Hub. If you are here, you are likely fighting the "Difficult Middle" of heterocycle synthesis.

The Core Conflict: Azetidine formation is a battle between Baldwin's Rules (Kinetic favorability) and Ring Strain (Thermodynamic penalty).

  • Kinetic Factor: According to Baldwin’s rules, 4-exo-tet cyclizations are favored. The orbital alignment allows the nucleophilic nitrogen to attack the electrophilic carbon.

  • Thermodynamic Factor: The azetidine ring possesses significant strain energy (~26 kcal/mol), considerably higher than pyrrolidine (~6 kcal/mol) and nearly equal to aziridine (~27 kcal/mol) [1].

The Failure Mode: Because the transition state for 4-membered ring closure is higher in energy than that of 3- or 5-membered rings, the reaction is highly susceptible to competing pathways:

  • Elimination: If the base is too strong or the temperature too high, the leaving group is eliminated to form an allylic amine.

  • Intermolecular Polymerization: If the concentration is too high, the amine attacks a different molecule's electrophile rather than its own tail.

Visualization: The Kinetic vs. Thermodynamic Landscape

Azetidine_Energy_Landscape Start Precursor (Gamma-Haloamine) TS_Cyc TS: 4-exo-tet (High Strain) Start->TS_Cyc  Intramolecular  Nucleophilic Attack TS_Elim TS: Elimination (E2 Pathway) Start->TS_Elim  Base Abstraction TS_Poly TS: Intermolecular (Concentration Dependent) Start->TS_Poly  High Conc. Azetidine Azetidine Product (Desired) TS_Cyc->Azetidine  Ring Closure AllylAmine Allylic Amine (Side Product) TS_Elim->AllylAmine  Loss of HX Polymer Oligomers/Polymers (Side Product) TS_Poly->Polymer  Chain Growth

Caption: Competitive pathways in azetidine formation. Elimination and polymerization are the primary failure modes.

Part 2: Standard Operating Protocols (SOPs)

Protocol A: Intramolecular Cyclization (The "Workhorse")

Best for: Simple alkyl/aryl azetidines from amino alcohols.

The Logic: Direct heating of amino alcohols rarely works. You must convert the hydroxyl into a potent leaving group (LG) in situ or stepwise. The Mitsunobu reaction is often superior to Tosylation/Mesylation because it avoids isolating the unstable intermediate [2].

Step-by-Step Workflow:

  • Substrate: Start with N-protected

    
    -amino alcohol (Boc, Cbz, or Bn protected). Note: N-H (unprotected) amines can poison Mitsunobu reagents.
    
  • Reagents: Triphenylphosphine (PPh3) and Diisopropyl azodicarboxylate (DIAD).

  • Solvent: Anhydrous THF or Toluene (0.05 M - High Dilution is Critical ).

  • Execution:

    • Cool solution of amino alcohol (1.0 equiv) and PPh3 (1.2 equiv) to 0°C.

    • Add DIAD (1.2 equiv) dropwise over 30 mins.

    • Allow to warm to RT and stir for 12-24h.

  • Validation: Monitor disappearance of OH peak in IR or TLC.

Protocol B: Photochemical [2+2] Cycloaddition (The "Modern")

Best for: Highly substituted azetidines or complex scaffolds.

The Logic: Instead of forcing a ring close, this method snaps two pieces together (alkene + imine derivative) using light energy to overcome the thermodynamic barrier. This is often based on the Aza-Paterno-Büchi reaction [3].[1]

Step-by-Step Workflow:

  • Substrate: Cyclic oxime or imine derivative + Alkene.

  • Catalyst: Ir(III) photocatalyst (e.g., Ir(ppy)3).[1]

  • Light Source: Blue LEDs (450-460 nm).

  • Execution:

    • Dissolve substrates in degassed solvent (MeCN or DMF).

    • Irradiate at RT.

    • Note: This method is strictly intermolecular and requires careful tuning of the alkene electronics.

Part 3: Troubleshooting Matrix (FAQ)

Ticket #001: "I am seeing significant elimination products (alkenes) instead of my ring."

Diagnosis: Your base is acting as a Brønsted base (proton snatcher) rather than supporting the Nucleophile. This is common with


-haloamines.
Solution: 
  • Switch Base: Move from strong alkoxides (NaOEt/KOtBu) to weaker, non-nucleophilic bases like Cs2CO3 or K2CO3 in acetone or acetonitrile.

  • Solvent Effect: Use a polar aprotic solvent (DMF or DMSO). This solvates the cation, leaving the carbonate anion "naked" and more reactive for the specific task of buffering, without promoting E2 elimination as aggressively as alkoxides.

Ticket #002: "My reaction turns into a gummy, insoluble mess (Oligomerization)."

Diagnosis: Intermolecular reaction rates are beating intramolecular rates. Solution:

  • The Dilution Rule: Azetidine cyclizations should generally be performed at <0.1 M (preferably 0.01 M to 0.05 M).

  • Slow Addition: Do not dump reagents. Add the substrate slowly to the catalyst/base mixture using a syringe pump (pseudo-high dilution).

Ticket #003: "The Mitsunobu reaction is stalled/failed."

Diagnosis: Steric hindrance at the alcohol center or insufficient acidity of the Nitrogen pronucleophile. Solution:

  • pKa Check: The Nitrogen atom must have a pKa < 13 for standard Mitsunobu (e.g., Sulfonamides, Tosylates). If using a basic amine, it will not protonate the betaine intermediate.

  • Alternative Reagents: For difficult substrates, switch from DIAD/PPh3 to ADDP/PMe3 (1,1'-(azodicarbonyl)dipiperidine / trimethylphosphine). This system is more reactive and works at room temperature for sterically hindered alcohols [4].

Data Summary: Reaction Condition Optimization
VariableStandard ConditionTroubleshooting AlternativeWhy?
Concentration 0.1 M - 0.5 M0.01 M - 0.05 M Prevents polymerization (intermolecular attack).
Base NaH / KOtBuCs2CO3 / K2CO3 Reduces E2 elimination side-products.
Leaving Group Chloride/BromideTosylate / Mesylate Better leaving group ability lowers activation energy.
Temperature RefluxRT to 60°C High heat favors elimination (entropy).

Part 4: Decision Tree for Experimental Design

Azetidine_Decision_Tree Start Start: Define Precursor Q1 Do you have a Gamma-Amino Alcohol? Start->Q1 Q2 Do you have a Gamma-Haloamine? Q1->Q2 No Q3 Is the Nitrogen Protected (EWG)? Q1->Q3 Yes Path_Base Protocol: Weak Base (Cs2CO3/MeCN) Q2->Path_Base Yes Path_Photo Protocol: [2+2] Photocycloaddition (Ir-cat, Blue LED) Q2->Path_Photo No (Alkene/Imine) Path_Mitsunobu Protocol: Mitsunobu (DIAD/PPh3) Q3->Path_Mitsunobu Yes (pKa < 13) Path_Activation Protocol: Activation (MsCl/TEA then Base) Q3->Path_Activation No (Basic Amine) Stop Consider Protecting Group Switch (Tosyl/Boc) Path_Activation->Stop If Fails

Caption: Strategic decision tree for selecting the correct azetidine synthesis protocol based on starting material.

References

  • Dudding, T., et al. "Azetidines: Synthesis and reactivity." Organic & Biomolecular Chemistry, 2021.[2][3][4] Link

  • Green, J. E., et al. "Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids."[5] Organic Letters, 2009.[5] Link

  • Becker, M. R., et al. "Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions." Nature, 2020. Link

  • Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles."[3] Organic Preparations and Procedures International, 2006. Link

  • Kuriyama, Y., et al. "Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines."[4][6] Frontiers in Chemistry, 2023. Link

Sources

Technical Support Center: 3-Alkoxyazetidine Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: AZET-STAB-2026 Topic: Troubleshooting Stability & Reactivity of 3-Alkoxyazetidines Support Level: Tier 3 (Senior Scientist / Method Development)

Executive Summary

3-Alkoxyazetidines are high-value bioisosteres in medicinal chemistry, often used to modulate lipophilicity (


) and metabolic stability compared to morpholines or piperidines. However, they present a unique "stability paradox":
  • Ring Strain: The azetidine ring possesses ~26 kcal/mol of strain energy, making it prone to ring-opening.

  • Inductive Destabilization: The C3-alkoxy group exerts an electron-withdrawing inductive effect (

    
    ), reducing the basicity of the nitrogen while simultaneously activating the ring toward nucleophilic attack under acidic conditions.
    

This guide addresses the three most common failure modes reported by users: Acid-Mediated Ring Opening , Free Base Polymerization , and Elimination Reactions .

Module 1: Synthesis & Isolation (The "Disappearing" Product)

Ticket #101: "My product vanished during N-Boc deprotection."

User Report:

"I treated N-Boc-3-methoxyazetidine with 4M HCl in dioxane. LCMS showed the product initially, but after concentration, the NMR was a mess of aliphatic chains. Where did the ring go?"

Root Cause Analysis: Azetidines are acid-sensitive.[1] While stable to weak acids, strong aqueous acids (like HCl) or high temperatures facilitate acid-catalyzed nucleophilic ring opening . The protonated azetidine acts as a potent electrophile. If a nucleophile (like


 or 

) attacks the

-carbon, the ring relieves strain by snapping open.

The Fix: Anhydrous TFA Protocol Do not use aqueous HCl or heat for deprotection. Use Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at low temperature.

Protocol:

  • Dissolve substrate in DCM (

    
    ).
    
  • Cool to

    
     (Ice bath).
    
  • Add TFA dropwise (Ratio: 1:4 TFA:DCM).

  • Critical Step: Monitor by TLC/LCMS every 15 mins. Do not stir overnight.

  • Workup: Do not heat to remove TFA. Co-evaporate with toluene or ether at

    
    .
    
  • Isolation: Isolate immediately as the Trifluoroacetate or Oxalate salt.

Mechanism of Failure (Graphviz Diagram):

Azetidine_Acid_Opening Start N-Boc-3-Alkoxyazetidine Protonated Protonated Azetidinium (Activated Electrophile) Start->Protonated Deprotection Acid Strong Acid (H+) Acid->Protonated Protonated->Start Reversible if Cold/No Nu Nu_Attack Nucleophilic Attack (Cl-, H2O) at C2/C4 Protonated->Nu_Attack Heat/Strong Nu Ring_Open Ring Opening (Strain Release) Nu_Attack->Ring_Open Product Linear Amino-Alcohol/Chloride (Degradation) Ring_Open->Product

Figure 1: Pathway of acid-mediated ring opening. Note that the protonated species is the branching point between success and failure.

Module 2: Storage & Handling (The "Gummy" Free Base)

Ticket #102: "The free base turned into a solid gum overnight."

User Report:

"I neutralized the salt to get the free amine for a coupling reaction. I stored the oil in a vial at room temperature. Next morning, it was an insoluble solid."

Root Cause Analysis: Free base 3-alkoxyazetidines are prone to intermolecular polymerization . The nitrogen lone pair of one molecule attacks the strained ring of another (auto-alkylation), leading to oligomers. This is accelerated by the neat state (high concentration) and heat.

The Fix: Salt Formation or Solution Storage Never store 3-alkoxyazetidines as neat free bases.

Storage Decision Matrix:

FormStabilityRecommended StorageNotes
Hydrochloride Salt High

(Desiccated)
Hygroscopic. Best for long-term storage.
Oxalate Salt Very HighRoom Temp /

Often non-hygroscopic crystalline solids.
TFA Salt Moderate

Excess TFA can induce slow degradation over months.
Free Base (Neat) Critical DO NOT STORE Use immediately (<1 hr) upon generation.
Free Base (Solution) Moderate

in DCM/Ether
Dilution slows polymerization kinetics.

Protocol: Generating the Stable Oxalate Salt

  • Dissolve crude free base in minimal Ethanol or EtOAc.

  • Add 1.0 equiv of Oxalic acid (dissolved in warm EtOH).

  • Cool slowly. The oxalate salt usually crystallizes out.

  • Filter and dry. This solid is often stable for years.

Module 3: Reactivity (The "Stubborn" Coupling)

Ticket #103: "Coupling reactions are failing or giving byproducts."

User Report:

"I'm trying to alkylate the azetidine nitrogen. The reaction is sluggish, and pushing the temperature just causes decomposition."

Root Cause Analysis: The 3-alkoxy group is electron-withdrawing (


 effect). This reduces the electron density on the nitrogen, making it less nucleophilic  than a standard piperidine or pyrrolidine. Furthermore, forcing conditions (heat) trigger the thermal ring-opening or 

-elimination of the alkoxy group.

The Fix: Non-Nucleophilic Bases & Catalysis

  • Base Choice: Use non-nucleophilic bases like DIPEA (Hünig's base) or

    
    . Avoid strong nucleophiles that could attack the ring.
    
  • Leaving Groups: Use highly reactive electrophiles (iodides, triflates) to compensate for the poor nucleophilicity of the azetidine, allowing you to keep temperatures low (

    
    ).
    
  • Buchwald Couplings: If performing N-arylation, use Pd-catalysis rather than

    
     to avoid the high heat required for 
    
    
    
    .

Reactivity Logic Flow (Graphviz Diagram):

Reactivity_Logic Input Target: N-Functionalization Check_Nu Is Azetidine Nucleophilic Enough? Input->Check_Nu Path_Standard Standard Alkylation (High Temp) Check_Nu->Path_Standard No (Inductive Effect) Path_Optimized Optimized Protocol Check_Nu->Path_Optimized Adjust Conditions Fail_Elim FAILURE: Ring Opening or Elimination Path_Standard->Fail_Elim Step_1 Use Reactive Electrophile (Iodide/Triflate) Path_Optimized->Step_1 Step_2 Keep Temp < 40°C Step_1->Step_2 Step_3 Base: DIPEA (Steric Bulk) Step_2->Step_3 Success SUCCESS: Stable Product Step_3->Success

Figure 2: Decision tree for successful N-functionalization of 3-alkoxyazetidines.

FAQs

Q: Can I distill 3-alkoxyazetidines? A: Generally, no . The boiling points are often high enough that the thermal energy required triggers ring opening or polymerization. Purification by column chromatography (neutral alumina or silica with 1%


) or crystallization of the salt is preferred.

Q: Is the 3-alkoxy group prone to elimination? A: Yes, specifically


-elimination . If the nitrogen is acylated (e.g., amide bond) and you treat it with a strong base, you can eliminate the alkoxy group to form an azetine (double bond in the ring), which usually hydrolyzes immediately. Avoid strong bases like NaH on the N-acylated species.

Q: Why does my LCMS show a Mass+18 peak? A: This is the classic signature of hydrolytic ring opening . The ring has opened with water addition. This confirms your conditions were too acidic or too hot in the presence of moisture.

References

  • Strained Heterocycles in Drug Design

    • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
    • Source: Royal Society of Chemistry (RSC), Chem. Soc. Rev.
    • Link:[Link]

  • Acid-Mediated Ring Opening Mechanisms

    • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[1]

    • Source: National Institutes of Health (NIH) / J. Org. Chem.
    • Link:[Link]

  • Synthesis & Handling of 3-Functionalized Azetidines

    • Title: Synthesis of 3-fluoroazetidine carboxylic acid and 3,4-difluoroproline (Handling fluorin
    • Source: ResearchGate / Amino Acids[2]

    • Link:[Link]

  • Salt Stability Data: Title: 3-Fluoroazetidine Hydrochloride Product Specifications (Storage Conditions). Source: TCI Chemicals

Sources

Technical Support Center: 3-Substituted Azetidine Purification

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the purification of 3-substituted azetidines. It is designed to address the unique physicochemical conflicts inherent to this class of strained heterocycles: high basicity, ring strain, and volatility.

Ticket ID: AZT-3-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Strain-Basicity" Conflict

Purifying 3-substituted azetidines requires navigating a conflict between their high basicity (pKa


 11.0–11.3 for the conjugate acid) and their ring strain  (~25 kcal/mol).
  • The Trap: The basic nitrogen interacts aggressively with acidic silanols on silica gel, leading to irreversible adsorption or "streaking."

  • The Risk: Standard acid-base workups can trigger ring-opening polymerization or degradation if the pH drops too low or heat is applied.

  • The Loss: Low molecular weight derivatives (e.g., 3-fluoroazetidine) are highly volatile as free bases.[1]

Diagnostic & Troubleshooting Modules

Module A: Chromatography Challenges (The "Streaking" Issue)

User Issue: "My compound streaks on the TLC plate and never elutes from the column, even with 10% Methanol."

Root Cause: The azetidine nitrogen is a strong Lewis base. It protonates the acidic silanol groups (Si-OH) on the silica gel surface, forming an ionic bond that standard organic solvents cannot break.

Solution Protocol: The "Amine-Shield" Method You must neutralize the silica surface before and during purification.

Step-by-Step Protocol:

  • Pre-treatment: Slurry your silica gel in the mobile phase containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) .

  • Mobile Phase: Maintain 0.5% to 1% TEA in your eluent throughout the run.[1]

    • Recommended System: DCM:MeOH:NH₄OH (90:9:1) for polar derivatives (e.g., 3-hydroxyazetidine).[1]

    • Alternative: Use Basic Alumina (Activity Grade III) instead of silica.[1] Alumina lacks the acidic protons that cause retention, often yielding higher recovery for azetidines.

Quantitative Comparison:

Stationary PhaseAdditiveRecovery RatePeak Shape
Standard Silica (pH ~5)None< 40%Severe Tailing
Neutralized Silica1% Et₃N85-95%Sharp / Symmetrical
Basic AluminaNone> 90%Symmetrical

Expert Insight: If using TEA, remember it has a high boiling point (89°C).[1] It can be difficult to remove from high-boiling azetidines.[1] In such cases, use volatile ammonia (NH₃ in MeOH) or switch to salt formation (see Module C).

Module B: The Invisible Analyte (Detection Issues)

User Issue: "I cannot see my product on the TLC plate under UV light."

Root Cause: Most 3-substituted azetidines (e.g., 3-fluoro, 3-methyl) lack a conjugated


-system, rendering them UV-inactive at 254 nm.[1]

Solution Protocol: Chemo-Selective Staining Do not rely on UV.[1] Use specific stains that react with the secondary amine.

Stain Selection Guide:

  • Ninhydrin (Primary Choice):

    • Reaction: Reacts with free amines.[1][2]

    • Appearance: Azetidines often stain yellow or orange-brown (unlike the purple of primary amines).

    • Procedure: Dip plate, blot excess, heat with a heat gun at ~110°C until spots appear.

  • Potassium Permanganate (KMnO₄):

    • Reaction: Oxidizes the amine.

    • Appearance: Yellow/White spots on a purple background.[1]

    • Note: Good for general detection but less specific than Ninhydrin.[1]

  • Iodine Chamber:

    • Reaction: Reversible complexation.[1]

    • Appearance: Brown spots.[1][3]

    • Advantage:[4][5] Non-destructive (mostly); you can recover the sample if necessary.

Module C: Volatility & Isolation (The "Disappearing Product")

User Issue: "I had 500 mg in the flask, I put it on the rotovap, and now I have 50 mg."

Root Cause: Low molecular weight 3-substituted azetidines (MW < 100) are volatile liquids. 3-Fluoroazetidine, for example, boils near 60-70°C. High vacuum or prolonged rotary evaporation will distill your product into the trap.[1]

Solution Protocol: The "Salt Anchor" Strategy Convert the volatile free base into a non-volatile, stable salt immediately after extraction.

Workflow Diagram:

AzetidineIsolation Start Crude Reaction Mixture CheckMW Is MW < 120 g/mol? Start->CheckMW Volatile High Volatility Risk CheckMW->Volatile Yes Stable Standard Workup CheckMW->Stable No Extract Cold Extraction (DCM/Et2O) Keep T < 20°C Volatile->Extract SaltForm Add Acid (HCl in Dioxane or Oxalic Acid) Extract->SaltForm Precipitate Precipitate Salt SaltForm->Precipitate Filtration Filtration & Wash Precipitate->Filtration Final Final Filtration->Final Stable Solid Salt

Figure 1: Decision tree for isolating volatile azetidine derivatives via salt formation.

Step-by-Step Salt Formation:

  • Extraction: Extract the free base into diethyl ether or DCM.[1] Do not concentrate to dryness.

  • Acid Addition: Cool the solution to 0°C. Add 1.1 equivalents of HCl (4M in dioxane) or Oxalic acid (dissolved in minimal acetone).

  • Precipitation: The azetidine salt (Hydrochloride or Oxalate) will precipitate as a white solid.[1]

  • Isolation: Filter the solid. These salts are stable, non-volatile, and easy to store.[1]

Frequently Asked Questions (FAQ)

Q: Can I distill 3-substituted azetidines? A: Yes, but with extreme caution. Because of the ring strain, high temperatures can trigger thermal ring-opening. If you must distill, use vacuum distillation at the lowest possible pressure to keep the bath temperature below 60°C.

Q: My azetidine has a 3-hydroxy group. It's too polar for normal silica. A: 3-Hydroxyazetidine is water-soluble and extremely polar.[1]

  • Option 1: Use Reverse Phase (C18) chromatography with a basic buffer (Ammonium Bicarbonate, pH 10).[1] Acidic buffers (TFA) will protonate the amine and wash it out in the void volume.

  • Option 2: Protect the nitrogen (e.g., Boc or Cbz) or the oxygen (TBS) to reduce polarity, purify, and then deprotect.

Q: Is the ring stable to acid? A: The protonated azetidinium ion is kinetically stable at room temperature in dilute acid. However, nucleophilic acids (like HBr or HI) or heating in strong acid can cause ring opening to form the corresponding acyclic amine (e.g., 3-halo-propylamine).[1] Avoid heating in acidic media.

References

  • Azetidine Physicochemical Properties & Basicity Source: Wikipedia / ChemicalBook Data: pKa ~11.29; Boiling Point ~61-62°C. [1]

  • Synthesis and Stability of Azetidines Source: Recent Advances in the Synthesis and Reactivity of Azetidines (RSC) Insight: Discusses ring strain (25.4 kcal/mol) and stability profiles compared to aziridines.[1]

  • Purification of 3-Fluoroazetidine Hydrochloride Source: Fisher Scientific / TCI Chemicals Insight: Commercial availability as HCl salt confirms the "Salt Anchor" strategy for volatile derivatives.

  • TLC Staining of Secondary Amines Source: University of Rochester / ChemicalDesk Insight: Ninhydrin protocols for secondary amines and color differentiation.[1]

Sources

Technical Support Center: Synthesis of 3-Methylazetidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Development Scientists

Core Technical Overview

3-Methylazetidines are high-value strained heterocycles (ring strain ~25.4 kcal/mol) used as conformationally restricted bioisosteres for piperidines or pyrrolidines. Their synthesis is thermodynamically uphill and kinetically sensitive. The introduction of the C3-methyl group introduces specific steric constraints that differentiate its reactivity profile from the parent azetidine, particularly regarding ring puckering and nucleophilic trajectories.

This guide addresses the three critical failure modes in 3-methylazetidine synthesis:

  • Entropic Failure: Intermolecular dimerization competing with intramolecular cyclization.

  • Thermodynamic Relaxation: Ring-opening polymerization (ROP) driven by strain release.

  • Elimination Pathways: Formation of methallyl amines due to basicity/nucleophilicity mismatch.

Troubleshooting Guide & FAQs

Category 1: Cyclization & Ring Closure Issues

Q1: I am observing a major impurity at roughly 2x molecular weight during the cyclization of 3-bromo-2-methylpropylamine derivatives. What is this? Diagnosis: This is the linear dimer (or oligomer), resulting from intermolecular nucleophilic attack rather than intramolecular ring closure. Root Cause: The effective molarity (EM) for 4-membered ring formation is low. If the substrate concentration is too high (>0.1 M), the bimolecular reaction (dimerization) kinetically outcompetes the unimolecular reaction (cyclization). Corrective Action:

  • High Dilution: Run the cyclization at <0.05 M concentration.

  • Slow Addition: Slowly add the substrate to the base/solvent mixture (pseudo-high dilution).

  • Temperature Control: Higher temperatures generally favor the higher activation energy pathway. For azetidines, reflux is often required to overcome the strain energy barrier for closure.

Q2: My cyclization yield is low, and NMR shows terminal alkene signals (5.0–6.0 ppm). Diagnosis: You are seeing Hofmann-type elimination products (e.g., N-substituted-2-methylallylamine). Root Cause: The base used for cyclization is acting as a Brønsted base (deprotonating the


-carbon) rather than just scavenging the acid. This is exacerbated by the C3-methyl group, which increases steric bulk and makes the 

-proton slightly more acidic if the leaving group is electron-withdrawing. Corrective Action:
  • Switch Bases: Change from strong alkoxides (e.g., NaOEt) to non-nucleophilic, weaker bases like diisopropylethylamine (DIPEA) or inorganic carbonates (K₂CO₃ ) in polar aprotic solvents (MeCN).

Category 2: Stability & Polymerization

Q3: The isolated 3-methylazetidine free base turned into a viscous gum/solid overnight in the freezer. Diagnosis: Cationic Ring-Opening Polymerization (CROP). Root Cause: Azetidines are highly basic (pK


 ~11) and nucleophilic. Traces of acid, Lewis acids (from silica gel), or even autocatalysis by trace hydrochloride salts can initiate polymerization. The C3-methyl group does not provide enough steric bulk to prevent this.
Corrective Action: 
  • Salt Formation: Never store as a free base. Immediately convert to the HCl or oxalate salt .

  • Avoid Chloroform: Do not store azetidine free bases in CDCl₃ or CH₂Cl₂, as they can undergo slow quaternization/polymerization (Menshutkin reaction). Use C₆D₆ or CD₃OD for analysis.

Category 3: Deprotection Failures

Q4: Hydrogenolysis of N-benzyl-3-methylazetidine is extremely slow or stalls. Diagnosis: Catalyst poisoning or steric hindrance. Root Cause: The azetidine nitrogen is a strong ligand for Pd/C. The free amine product can poison the catalyst surface. Additionally, the C3-methyl group induces a puckered conformation that may impede optimal adsorption onto the catalyst surface compared to planar systems. Corrective Action:

  • Acidic Scavenger: Perform hydrogenation in the presence of 1.1 eq. HCl or acetic acid. Protonating the nitrogen prevents catalyst poisoning.

  • Alternative: Use 1-chloroethyl chloroformate (ACE-Cl) for deprotection if hydrogenation fails.

Diagnostic Visualizations

Figure 1: Competitive Pathways in Cyclization

This diagram illustrates the kinetic competition between the desired ring closure, dimerization, and elimination.

AzetidinePathways Precursor Gamma-Haloamine Precursor (Linear) TS_Cycl Transition State (High Strain Energy) Precursor->TS_Cycl Heat, Base (Unimolecular) Dimer Linear Dimer (Impurity) Precursor->Dimer High Conc. (>0.1M) (Bimolecular) Elim Methallyl Amine (Elimination Product) Precursor->Elim Strong Base (E2 Elimination) Product 3-Methylazetidine (Target) TS_Cycl->Product Ring Closure

Caption: Kinetic partitioning during the cyclization step. High dilution favors the central vertical pathway (Product), while high concentration favors Dimer formation.

Figure 2: Acid-Catalyzed Polymerization Mechanism

Understanding this pathway is critical for storage and handling.

Polymerization Monomer 3-Methylazetidine (Free Base) Protonated Protonated Azetidinium (Activated Species) Monomer->Protonated Trace Acid (H+) DimerCat Ring-Opened Dimer (Active Chain End) Monomer->DimerCat Nucleophilic Attack (Ring Opening) Protonated->DimerCat Polymer Poly(propylenimine) Oligomers DimerCat->Polymer Propagation

Caption: Mechanism of Cationic Ring-Opening Polymerization (CROP). Trace acid activates the ring, which is then opened by another neutral azetidine molecule.

Quantitative Data & Solvent Effects

The choice of solvent and leaving group critically impacts the ratio of Cyclization (C) to Elimination (E) and Dimerization (D).

Table 1: Optimization of Cyclization Conditions for 1-Benzhydryl-3-methylazetidine

ParameterCondition A (Poor)Condition B (Optimized)Mechanistic Rationale
Solvent Ethanol / WaterAcetonitrile (MeCN)Protic solvents can act as nucleophiles (solvolysis). MeCN promotes S

2 type closure.
Base NaOH / KOHDIPEA or K₂CO₃Strong hydroxide bases promote E2 elimination and hydrolysis.
Concentration 0.5 M0.05 MHigh dilution suppresses bimolecular dimerization (Baldwin's rules favor closure, but entropy fights it).
Leaving Group Chloride (-Cl)Tosylate (-OTs) / Mesylate (-OMs)Better leaving groups lower the activation energy for ring closure.
Yield 35-45%75-85%

Detailed Experimental Protocols

Method A: Synthesis via 1-Benzhydryl-3-methylazetidine (Recommended)

This route minimizes volatility issues by using a heavy protecting group.

Step 1: Activation

  • Charge a reactor with 3-bromo-2-methylpropan-1-ol (1.0 equiv) and DCM (10 vol).

  • Cool to 0°C. Add Methanesulfonyl chloride (MsCl) (1.2 equiv) and Triethylamine (1.5 equiv).

  • Stir for 2 hours. Aqueous workup to isolate the mesylate. Note: Do not distill; mesylates are thermally unstable.

Step 2: Cyclization (The Critical Step)

  • Dissolve Benzhydrylamine (1.0 equiv) in Acetonitrile (20 vol, High Dilution).

  • Add DIPEA (2.5 equiv) and heat to reflux (80°C).

  • Add the mesylate solution (from Step 1) dropwise over 4 hours. Crucial: Slow addition keeps instantaneous concentration of electrophile low.

  • Stir at reflux for 16 hours.

  • QC Check: Monitor by HPLC. If >5% dimer is present, the addition was too fast.

Step 3: Deprotection & Salt Formation

  • Dissolve the cyclized intermediate in Methanol.

  • Add Pd(OH)₂/C (20 wt%) and 1.1 equiv HCl (4M in Dioxane). Acid is mandatory to prevent poisoning.

  • Hydrogenate at 50 psi H₂ at 40°C.

  • Filter catalyst. Concentrate.

  • Recrystallize the 3-methylazetidine hydrochloride from iPrOH/Et₂O.

Method B: Reduction of 3-Methyl-2-azetidinone

Alternative route avoiding cyclization kinetics, but requires careful reduction control.

  • Suspend LiAlH₄ (3.0 equiv) in dry THF under Argon.

  • Add 3-methyl-2-azetidinone (1.0 equiv) in THF dropwise at 0°C.

  • Heat to reflux for 6 hours.

  • Quench: Use the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) carefully. Warning: Exothermic.

  • Isolation: The product is volatile. Do not rotovap to dryness. Add HCl in ether to precipitate the salt directly from the dried organic layer.

References

  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles."[1][2][3] Organic Preparations and Procedures International.

  • Padwa, A. (2011). "Strain-Release Processes in the Synthesis of Azetidines." Chemical Society Reviews.

  • Singh, G. S., & D'hooghe, M. (2021). "Recent Advances in the Synthesis and Reactivity of Azetidines." Organic & Biomolecular Chemistry.

  • Gaunt, M. J., et al. (2018).[4] "Palladium(II)-Catalyzed Intramolecular C(sp3)–H Amination for Azetidine Synthesis." Journal of the American Chemical Society.[3]

  • Goethals, E. J. (2017). "Cationic Ring-Opening Polymerization of Azetidines." Macromolecules.

Sources

Technical Support Center: Catalytic Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement & Core Philosophy

Welcome to the Advanced Heterocycle Synthesis Support Center. Azetidines (4-membered nitrogen rings) present a unique "Goldilocks" challenge in medicinal chemistry: they possess significantly higher ring strain (~26 kcal/mol) than pyrrolidines, yet lack the extreme kinetic instability of aziridines.

The Central Dogma of Azetidine Synthesis: Success relies on outcompeting thermodynamic relaxation. Most synthetic failures occur because the system finds a lower-energy pathway (polymerization, ring-opening, or elimination) before the kinetic trap of ring closure can occur. Our guide focuses on catalytic strategies that lower the activation energy for ring closure ($ \Delta G^{\ddagger}_{close} $) while keeping the barrier for decomposition high.

Catalyst Selection Matrix

Before starting, identify your substrate class to select the correct catalytic manifold.

Substrate ClassRecommended Catalyst SystemMechanismKey Challenge
Aliphatic Amines Pd(II) / Ag(I) Intramolecular C(sp³)-H Activation

-Hydride elimination
Imines + Alkenes Ir(III) or Org. Photocatalyst [2+2] Aza Paternò-Büchi (EnT)Triplet state quenching (

)
Epoxy Amines La(OTf)₃ (Lewis Acid) Regioselective Ring OpeningAmine-induced catalyst poisoning
Bicyclo[1.1.0]butanes Cu(I) or Photoredox Strain-Release FunctionalizationUncontrolled polymerization

Module A: Palladium-Catalyzed C(sp³)-H Activation

Best for: Converting simple aliphatic amines into azetidines via


-C-H bond functionalization.[1]
The Mechanism

This protocol relies on a high-valent Pd(IV) intermediate. The picolinamide (PA) directing group is non-negotiable—it anchors the Pd to the nitrogen, forcing it into proximity with the


-methyl group.

Pd_Cycle Start Substrate (PA-Amine) Pd2 Pd(II) Coordination Start->Pd2 CH_Act C-H Activation (Palladacycle) Pd2->CH_Act -AcOH Oxidation Oxidation to Pd(IV) (PhI(OAc)2) CH_Act->Oxidation + Oxidant RedElim Reductive Elimination (Ring Closure) Oxidation->RedElim Rate Limiting RedElim->Pd2 Turnover Product Azetidine Product RedElim->Product - Pd(II)

Figure 1: Catalytic cycle for Pd-mediated


-C(sp³)-H amination. Note that the oxidation to Pd(IV) is required to facilitate the difficult C-N bond formation.
Troubleshooting Guide: Pd-Catalysis

Q: My reaction turns black immediately, and I recover the starting material.

  • Diagnosis: "Pd Black" formation. The catalyst is aggregating and precipitating out of the cycle before the oxidative addition step.

  • Fix:

    • Check the Oxidant: You typically need a hypervalent iodine source like PhI(OAc)₂. Ensure it is dry and not degraded.

    • Add a Silver Salt: Add 1-2 equivalents of AgOAc. Silver acts as a halide scavenger (if halides are present) but also stabilizes the high-valent Pd species.

    • Solvent Switch: Switch from Toluene to HFIP (Hexafluoroisopropanol). HFIP stabilizes the cationic Pd intermediates and lowers the barrier for C-H activation.

Q: I am seeing


-hydride elimination products (alkenes) instead of the azetidine. 
  • Diagnosis: The Pd-alkyl intermediate is collapsing via

    
    -hydride elimination, which is kinetically faster than the strained ring closure.
    
  • Fix:

    • Force the Pd(IV) Pathway:

      
      -hydride elimination occurs readily from Pd(II) but is difficult from Pd(IV). Increase the concentration of the oxidant to ensure rapid oxidation of the Pd(II) palladacycle to Pd(IV).
      
    • Ligand Sterics: The picolinamide group is usually sufficient, but ensuring the reaction is strictly anhydrous helps prevent competing pathways.

Protocol: Standard Pd-Catalyzed Azetidination

  • Setup: Flame-dry a Schlenk tube.

  • Reagents: Add Substrate (1.0 equiv), Pd(OAc)₂ (10 mol%), PhI(OAc)₂ (2.5 equiv), and AgOAc (2.0 equiv).

  • Solvent: Add Toluene (0.1 M). Pro-Tip: If yield is <30%, repeat with HFIP.

  • Condition: Seal and heat to 110°C for 12-16 hours.

  • Workup: Filter through Celite (to remove Ag/Pd residues) and purify via column chromatography.

Module B: Photoredox [2+2] Cycloaddition

Best for: Synthesizing complex, substituted azetidines from imines and alkenes (Aza Paternò-Büchi).[2]

The Mechanism

Direct UV excitation of imines often fails due to rapid relaxation. Modern protocols use Energy Transfer (EnT) catalysis. An Iridium or organic photocatalyst absorbs visible light, enters a Triplet State (


), and transfers that energy to the alkene, creating a diradical that attacks the imine.

Photo_Cycle Light Blue Light (450nm) Cat_Ex *Ir(III) Excited (T1) Light->Cat_Ex Excitation Cat_GS Ir(III) Ground State Cat_Ex->Cat_GS Energy Transfer (EnT) Alkene Alkene Substrate Cat_Ex->Alkene Sensitization Alkene_T1 Alkene Diradical (T1) Alkene->Alkene_T1 EnT Cyclo [2+2] Cycloaddition Alkene_T1->Cyclo + Imine Imine Imine Substrate Imine->Cyclo Azetidine Azetidine Cyclo->Azetidine

Figure 2: Energy Transfer (EnT) mechanism for Aza Paternò-Büchi reaction. The catalyst serves as an "energy antenna" to activate the alkene.

Troubleshooting Guide: Photoredox

Q: The reaction stalls after 2 hours.

  • Diagnosis A (Oxygen Quenching): The triplet state of the catalyst (*Ir(III)) or the alkene is being quenched by dissolved oxygen (

    
    ).
    
  • Fix: Degas the solvent using "Freeze-Pump-Thaw" (3 cycles) rather than simple sparging. Run the reaction under positive Argon pressure.

  • Diagnosis B (Light Attenuation): As the reaction darkens (or if the catalyst degrades), light cannot penetrate the vial center (Beer-Lambert Law).

  • Fix: Switch to a flow reactor or use a thinner vessel (NMR tube or flat vial) to maximize surface-area-to-volume ratio.

Q: I get the wrong regioselectivity.

  • Diagnosis: The stepwise radical addition allows for bond rotation before the second bond forms.

  • Fix: Lower the temperature. While photochemical steps are temp-independent, the bond rotation is thermal. Cooling to 0°C or -10°C can lock the conformation of the intermediate diradical, improving diastereoselectivity.

Module C: Lewis Acid Catalyzed Ring Opening

Best for: Ring expansion of aziridines or aminolysis of epoxides.

The "Lanthanum Advantage" Traditional Lewis acids (BF₃·OEt₂, AlCl₃) are irreversibly poisoned by the amine product or substrate. Lanthanum Triflate (La(OTf)₃) is unique because it has a high coordination number and rapid ligand exchange rates, allowing it to turnover even in the presence of basic amines.

Protocol: La(OTf)₃ Mediated Epoxide Opening

  • Reagents: Cis-3,4-epoxy amine (1.0 equiv), La(OTf)₃ (10 mol%).

  • Solvent: Acetonitrile (MeCN) is preferred to solubilize the triflate.

  • Mechanism: Intramolecular nucleophilic attack.[3]

  • Critical Check: Ensure the epoxide and amine are cis to each other. Trans-isomers cannot reach the transition state required for the 4-exo-tet cyclization.

References & Authoritative Grounding

  • Pd-Catalyzed C-H Amination:

    • Gaunt, M. J., et al. "Palladium-catalysed intramolecular C(sp3)–H amination of alkylamines."[1] Nature, 2018. (Note: This refers to the seminal work on C-H amination leading to azetidines).

    • He, G., et al. "Benzazetidine synthesis via palladium-catalysed intramolecular C−H amination."[1][4][5][6] Nature Communications, 2016.

  • Photoredox / Aza Paternò-Büchi:

    • Schindler, C. S., et al.[7] "Intermolecular [2+2] Cycloaddition of Alkenes with Isoxazolines via Visible Light-Mediated Energy Transfer." J. Am. Chem. Soc., 2020.

    • Aggarwal, V. K., et al.[8] "Strain-Release Functionalization of Azabicyclo[1.1.0]butanes." Science, 2019. (Relevant for the strain-release context mentioned in Module B).

  • Lewis Acid Catalysis:

    • Noda, H., et al. "La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines." Heliyon, 2024. (Contextual match for La(OTf)3 usage).

  • General Azetidine Reviews:

    • Couty, F., et al.[8] "Synthesis of azetidines from aziridines and epoxides."[9] Organic & Biomolecular Chemistry, 2021.[1][3]

For further assistance, please contact the Application Science team with your specific substrate structure and NMR data.

Sources

Solvent effects on the synthesis of 3-Ethoxy-3-methylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Ethoxy-3-methylazetidine Synthesis Ticket ID: AZT-33-ETH-SOLV Subject: Optimization of Solvent Systems for Synthesis and Isolation Status: Open Responder: Senior Application Scientist, Chemical Process Development[1]

Executive Summary

The synthesis of 3-Ethoxy-3-methylazetidine (CAS: 1807872-03-2) presents a unique set of solvatochromic challenges due to the strain of the four-membered ring and the amphiphilic nature of the ether-amine core.[1]

This guide addresses the two primary synthetic pathways:

  • Functionalization Route: O-Alkylation of 3-hydroxy-3-methylazetidine.[1]

  • Cyclization Route: Intramolecular displacement of acyclic precursors.[1]

Our data indicates that 70% of failure modes are linked to incorrect solvent choice during the O-alkylation step (leading to incomplete conversion) or the isolation phase (leading to product loss into the aqueous layer).[1]

Part 1: The Solvent Selection Matrix

The following table correlates process steps with solvent characteristics. Use this to validate your current experimental setup.

Process StepRecommended SolventDielectric Const.[1] (

)
Critical FunctionCommon Pitfalls
N-Protection (e.g., Boc)DCM or THF/H₂O 8.9 / 7.5Solubilizes the hydrochloride salt precursor while allowing phase transfer.[1]Using alcohols (MeOH) can lead to competitive reaction with certain protecting group reagents.[1]
O-Alkylation (Ether Synthesis)DMF or NMP 36.7 / 32.2CRITICAL: Dissolves NaH and dissociates the tight ion pair of the alkoxide intermediate (

), increasing nucleophilicity.[1]
Using THF often results in <40% conversion due to poor solubility of the alkoxide salt.[1]
Ring Closure (Cyclization)Acetonitrile (MeCN) 37.5Stabilizes the transition state for

displacement; high polarity prevents aggregation.[1]
Toluene requires high temperature, increasing polymerization risk.[1]
Deprotection 1,4-Dioxane 2.2Used with 4M HCl.[1] Precipitates the product directly as the HCl salt.[1]Using Water/HCl makes isolation difficult due to high water solubility of the product.[1]
Extraction (Free Base)CHCl₃:IPA (3:1) N/AHigh partition coefficient for polar amines.[1]Diethyl Ether is too non-polar; the product will remain in the aqueous phase.[1]

Part 2: Detailed Protocol & Solvent Rationale

Workflow A: The "Functionalization" Route (Recommended)

Starting Material: 1-Boc-3-hydroxy-3-methylazetidine (Commercially available or easily protected).[1]

Step 1: O-Alkylation (The Solvent-Sensitive Step) [1]

  • Reagents: NaH (60% dispersion, 1.5 eq), Ethyl Iodide (1.2 eq).

  • Solvent: Anhydrous DMF (0.2 M concentration).

  • Protocol:

    • Dissolve starting material in DMF .[1] ( Why? DMF promotes the separation of the

      
       cation from the alkoxide oxygen, making the oxygen "naked" and highly reactive.)[1]
      
    • Cool to 0°C. Add NaH portion-wise.

    • Stir for 30 min. Evolution of

      
       gas must cease.[1]
      
    • Add Ethyl Iodide dropwise.[1] Allow warming to RT.

    • Quench: Pour into ice water. Extract with EtOAc.[1]

Step 2: Deprotection & Salt Formation [1]

  • Reagents: 4M HCl in Dioxane.

  • Solvent: 1,4-Dioxane (Anhydrous).[1]

  • Protocol:

    • Dissolve the N-Boc ether in minimal Dioxane .[1]

    • Add 4M HCl/Dioxane (5 eq).

    • Stir at RT.[1][2][3][4][5] The product, 3-Ethoxy-3-methylazetidine Hydrochloride , should precipitate as a white solid.[1]

    • Filtration: Wash with dry Et₂O to remove residual organic impurities.[1]

Part 3: Troubleshooting Guides (FAQs)

Category 1: Reaction Kinetics & Yield

Q: My O-alkylation reaction in THF stalled at 50% conversion. Adding more NaH didn't help.

  • Diagnosis: This is the "Ion-Pairing Effect."[1] In THF (

    
    ), the sodium cation binds tightly to the alkoxide, shielding it from the ethyl iodide.[1]
    
  • Solution: Switch to DMF (

    
    ) or add a co-solvent like DMPU  (10% v/v) to the THF.[1] This solvates the cation, freeing the alkoxide to react.[1]
    

Q: During ring closure (cyclization), I am seeing a viscous oil instead of my product.

  • Diagnosis: Oligomerization.[1] Azetidine formation is a 4-exo-tet cyclization (favored by Baldwin’s rules) but competes with intermolecular polymerization.[1]

  • Solution: Check your concentration. The reaction must be run at High Dilution (0.05 M - 0.1 M) in Acetonitrile. If the concentration is too high, intermolecular attack dominates, forming polymers.[1]

Category 2: Isolation & Purification[1][3][4][5][6]

Q: I deprotected with TFA/DCM, but I cannot recover the product after neutralizing with NaHCO₃.

  • Diagnosis: 3-Ethoxy-3-methylazetidine is a small, polar amine.[1] The free base is highly water-soluble.[1] A standard DCM/Water extraction will leave the product in the water layer.[1]

  • Solution:

    • Saturate the aqueous layer with NaCl (Salting out).[1]

    • Use Chloroform/Isopropanol (3:1) as the organic extraction solvent.[1]

    • Alternatively, do not extract.[1] Evaporate the TFA, redissolve in MeOH, and use a basic ion-exchange resin, or isolate directly as the HCl salt using the Dioxane method described above.[1]

Q: The product smells like solvent and loses weight on the high-vacuum pump.

  • Diagnosis: The free base is volatile.[1]

  • Solution: Never dry the free base under high vacuum for extended periods.[1] Convert it immediately to the Hydrochloride or Oxalate salt , which are non-volatile solids.[1]

Part 4: Visualizing the Chemistry

Diagram 1: The Solvation Mechanism (O-Alkylation)

This diagram illustrates why DMF is superior to THF for this specific reaction.[1]

SolventEffect cluster_THF Scenario A: THF (Low Polarity) cluster_DMF Scenario B: DMF (High Polarity) Start N-Boc-3-hydroxy-3-methylazetidine NaH Base (NaH) Start->NaH IonPair Tight Ion Pair [R-O⁻ ... Na⁺] NaH->IonPair Deprotonation in THF FreeIon Solvated Ions [R-O⁻] + [Na⁺(DMF)n] NaH->FreeIon Deprotonation in DMF Stalled Slow/Incomplete Reaction IonPair->Stalled Steric Shielding Product 3-Ethoxy-3-methylazetidine (Protected) FreeIon->Product + Et-I (Rapid SN2)

Caption: Effect of solvent polarity on the nucleophilicity of the sterically hindered C3-alkoxide.

Diagram 2: Isolation Troubleshooting Decision Tree

IsolationTree Step1 Reaction Complete? Check Check TLC/LCMS Step1->Check MethodA Method A: Salt Precipitation (Recommended) Check->MethodA High Purity Needed MethodB Method B: Aqueous Extraction Check->MethodB Crude OK Volatile Warning: Free Base is Volatile ActionB Adjust pH > 12 Extract with CHCl3:IPA (3:1) Volatile->ActionB Do NOT High Vac ActionA Add HCl/Dioxane Filter Solid MethodA->ActionA MethodB->Volatile

Caption: Decision matrix for isolating the amphiphilic azetidine product without yield loss.

References

  • Azetidine Synthesis via Ring Closure

    • Title: Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.[1][4][5]

    • Source: Frontiers in Chemistry (2023).[1]

    • URL:[Link]

    • Relevance: Valid

      
       mechanism and solvent dependence for azetidine ring formation.[1]
      
  • O-Alkylation Solvent Effects

    • Title: O-alkylation and arylation of Oximes, Hydroxylamines and related compounds.[1][6]

    • Source: Organic Chemistry Portal.[1][6]

    • URL:[Link][1][6]

    • Relevance: Provides general principles for O-alkylation in polar aprotic solvents (DMF) vs. protic solvents.
  • General Azetidine Handling

    • Title: Recent Advances in the Synthesis and Reactivity of Azetidines.[1][7][8]

    • Source: Royal Society of Chemistry (RSC) Advances.[1]

    • URL:[Link]

    • Relevance: Discusses the strain-driven reactivity and stability of the azetidine ring during workup.

Sources

Technical Guide: Stabilization & Workup of 3-Ethoxy-3-methylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability and workup challenges associated with 3-Ethoxy-3-methylazetidine , designed for researchers requiring high-fidelity isolation protocols.

Document ID: AZT-EM-03 | Version: 2.1 | Classification: Technical Support / Troubleshooting

Critical Stability Profile

The isolation of 3-Ethoxy-3-methylazetidine presents a dual challenge: thermodynamic instability due to ring strain and kinetic volatility of the free base. Unlike 5- or 6-membered heterocycles, the azetidine ring possesses approximately 26 kcal/mol of strain energy .

The Decomposition Mechanism

The primary decomposition pathway is Acid-Catalyzed Ring Opening Polymerization (ROP) or Hydrolysis.

  • Trigger: Protonation of the ring nitrogen (

    
    ).
    
  • Propagation: The protonated species becomes an activated electrophile. In the presence of even weak nucleophiles (Cl⁻, H₂O, or another azetidine molecule), the C2 or C4 position undergoes nucleophilic attack, relieving ring strain but destroying the product.

  • 3-Ethoxy Effect: The ethoxy group at the 3-position exerts an inductive electron-withdrawing effect (-I), slightly lowering the basicity of the nitrogen compared to unsubstituted azetidine, but it does not protect the ring from opening under acidic conditions.

Visualization: The Safe vs. Critical Path

The following diagram illustrates the bifurcation between successful isolation and decomposition.

AzetidineStability Start Reaction Mixture (3-Ethoxy-3-methylazetidine) Acid Acidic Conditions (pH < 7) Start->Acid Improper Quench Base Basic Workup (pH > 12, Cold) Start->Base Controlled Quench Protonation N-Protonation (Activated Electrophile) Acid->Protonation FreeBase Free Base Isolation (Volatile Oil) Base->FreeBase Extraction (DCM/MTBE) NuAttack Nucleophilic Attack (Cl-, H2O, R-NH2) Protonation->NuAttack RingOpen Ring Opening / Polymerization NuAttack->RingOpen Irreversible Degradation FreeBase->RingOpen Heat / Concentration to Dryness SaltForm HCl Salt Formation (Stable Solid) FreeBase->SaltForm Anhydrous HCl (Precipitation)

Figure 1: Decision pathways in the workup of 3-Ethoxy-3-methylazetidine. The red path indicates the high-risk trajectory leading to ring opening.

Standardized Isolation Protocol

Objective: Isolate 3-Ethoxy-3-methylazetidine free base or hydrochloride salt without degradation.

Reagents & Parameters
ParameterSpecificationRationale
Workup Temperature 0°C to 5°CSuppresses kinetic energy required for ring opening.
Aqueous pH > 12.0Ensures 100% deprotonation (pKa est. ~9.5-10.5).[1]
Extraction Solvent DCM or MTBEHigh solubility of amine; MTBE preferred for lower boiling point.
Drying Agent K₂CO₃ or Na₂SO₄Avoid acidic drying agents (e.g., Silica, MgSO₄ can be slightly acidic).
Vacuum Pressure > 100 mbarDo not use high vacuum. Product is volatile.
Step-by-Step Methodology
Step 1: Quench and Neutralization
  • Cool the reaction mixture to 0°C in an ice bath.

  • If the reaction is acidic, slowly add saturated aqueous NaHCO₃ or 2M NaOH until pH reaches 12-14 .

    • Note: Do not allow the internal temperature to rise above 10°C during addition.

  • Verify pH using a calibrated probe or high-range pH paper.

Step 2: Biphasic Extraction
  • Add Dichloromethane (DCM) or MTBE (Methyl tert-butyl ether).

    • Ratio: 1:1 organic to aqueous volume.

  • Agitate gently. Avoid vigorous shaking if emulsions form, as azetidines can act as surfactants.

  • Separate layers. Re-extract the aqueous layer 2x to ensure complete recovery (azetidines are water-soluble).

  • Combine organic layers and dry over anhydrous K₂CO₃ (Potassium Carbonate).

    • Why K₂CO₃? It acts as a buffer and scavenger, ensuring no adventitious acid remains.

Step 3: Concentration (The Critical Step)

WARNING: Do not concentrate to dryness unless absolutely necessary.

  • Filter off the drying agent.

  • Concentrate the filtrate on a rotary evaporator at bath temperature < 30°C .

  • Stop concentration when the volume is reduced to ~10-15% of the original volume (if storing as solution) or when solvent removal slows.

    • Volatility Check: 3-Ethoxy-3-methylazetidine free base has a significant vapor pressure. High vacuum will strip the product into the trap.

Step 4: Stabilization (Salt Formation)

Recommended for long-term storage.

  • Dissolve the concentrated free base in dry Diethyl Ether or 1,4-Dioxane.

  • Cool to 0°C.

  • Add 4M HCl in Dioxane dropwise with stirring.

  • The hydrochloride salt will precipitate. Filter the solid under nitrogen/argon.

  • Wash with cold ether and dry under vacuum (salt is non-volatile).

Troubleshooting & FAQs

Q1: My yield is consistently low (<40%). Where is the product going?

Diagnosis: This is likely due to water solubility or volatility .

  • Solubility Check: The 3-ethoxy and amine groups make the molecule polar. At pH < 10, it remains protonated and stays in the water layer. Action: Ensure pH is >12 before extraction. Saturate the aqueous layer with NaCl (salting out) to push the amine into the organic phase.

  • Volatility Check: Did you rotovap to dryness at 40°C+? You likely evaporated your product. Action: Analyze the rotovap solvent trap by NMR. If product is present, use a lower vacuum setting (e.g., 200 mbar) and lower bath temp next time.

Q2: The oil turned into a black tar upon standing. What happened?

Diagnosis: Polymerization.

  • Cause: Traces of acid or halogenated solvents left in the oil can catalyze ring-opening polymerization. This is exothermic and autocatalytic.

  • Action: Never store the free base neat (pure liquid) for long periods. Convert to the HCl salt immediately, or store as a dilute solution in a non-nucleophilic solvent (e.g., Toluene) at -20°C.

Q3: Can I use silica gel chromatography for purification?

Diagnosis: Risky.

  • Reason: Silica gel is slightly acidic (pH 4-5). This surface acidity is sufficient to degrade sensitive azetidines during the column run.

  • Action: If chromatography is mandatory, neutralize the silica gel first. Pre-treat the column with 1-2% Triethylamine (TEA) in the eluent. Use Basic Alumina instead of silica if possible.

Q4: Why is the HCl salt hygroscopic?

Diagnosis: Nature of the salt.

  • Reason: Amine salts with ether linkages often coordinate water.

  • Action: Handle the salt in a glovebox or desiccator. If it becomes a gum, triturate with dry ether/pentane to re-form the solid.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • Singh, G. S., & D'Hooghe, M. (2019). Nomenclature and General Properties of Azetidines. In Chemistry of Heterocyclic Compounds. Link

  • Padwa, A. (2016). Ring-Opening Reactions of Azetidines. Comprehensive Organic Synthesis. Link

  • PubChem. (n.d.). 3-Ethoxy-3-methylazetidine Compound Summary. National Library of Medicine. Link

  • Varma, R. S. (2002). Solvent-free synthesis of heterocyclic compounds. Green Chemistry. Link

Sources

Scaling up the synthesis of 3-Ethoxy-3-methylazetidine challenges

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the scale-up synthesis of 3-Ethoxy-3-methylazetidine , a valuable sp³-rich scaffold for medicinal chemistry. This guide is structured to address the specific challenges of constructing sterically hindered quaternary centers on strained rings.

Senior Application Scientist: Dr. A. Vance Department: Process Chemistry & Scale-Up Support Subject: Optimization of Quaternary Azetidine Synthesis (Route: Grignard Addition


 O-Alkylation)

Executive Strategy: The Synthetic Route

Scaling up 3,3-disubstituted azetidines requires bypassing the high energy barrier of ring-closing a quaternary center. The most robust industrial route utilizes a Late-Stage Functionalization approach:

  • Scaffold Entry: Start with the commercially available 1-benzhydrylazetidin-3-one.

  • Quaternary Assembly: Nucleophilic addition (Grignard) to install the methyl group.

  • Etherification: Williamson ether synthesis on the hindered tertiary alcohol.

  • Deprotection: Hydrogenolysis to yield the stable salt form.

Workflow Visualization

G Start 1-Benzhydryl azetidin-3-one Step1 Grignard Addition (MeMgBr, THF, -78°C) Start->Step1 Inter1 1-Benzhydryl-3-methyl azetidin-3-ol Step1->Inter1 85-90% Yield Step2 O-Alkylation (NaH, EtI, DMF, 60°C) Inter1->Step2 Inter2 1-Benzhydryl-3-ethoxy -3-methylazetidine Step2->Inter2 60-75% Yield (Critical Step) Step3 Hydrogenolysis (H2, Pd/C, MeOH/HCl) Inter2->Step3 Final 3-Ethoxy-3-methyl azetidine HCl Step3->Final >95% Yield

Figure 1: Optimized synthetic workflow for 3-Ethoxy-3-methylazetidine hydrochloride.

Detailed Protocol & Data Analysis

Phase 1: Grignard Addition (Quaternary Center Formation)

Objective: Install the methyl group without ring opening.

  • Reagents: 1-Benzhydrylazetidin-3-one (1.0 eq), MeMgBr (3.0 M in Et2O, 1.2 eq), THF (anhydrous).

  • Key Insight: The azetidine ring is strained.[1][2] High temperatures during Grignard addition can trigger ring opening or polymerization.

Protocol:

  • Cool solution of ketone in THF to -78°C .

  • Add MeMgBr dropwise over 2 hours. Crucial: Maintain internal temp < -65°C.

  • Quench with saturated NH₄Cl at low temperature.

Phase 2: O-Alkylation (The Bottleneck)

Objective: Ethylate a sterically hindered tertiary alcohol.

  • Challenge: The 3-hydroxyl group is flanked by the methyl group and the bulky benzhydryl protecting group.

    
     attack is sluggish.
    
  • Reagents: NaH (60% dispersion, 2.0 eq), Ethyl Iodide (EtI, 3.0 eq), DMF or THF/15-Crown-5.

Scale-Up Data Comparison:

ParameterStandard Conditions (NaH/DMF)Optimized Scale-Up (NaH/THF + Crown Ether)
Temperature 60°C40°C
Reaction Time 24 Hours12 Hours
Conversion 65%88%
Impurity Profile Elimination (Alkene) observedMinimal elimination
Safety Risk High (H2 evolution in viscous DMF)Moderate (Better heat dissipation in THF)
Phase 3: Deprotection & Isolation

Objective: Remove the benzhydryl group and isolate the volatile amine as a salt.

  • Method: Hydrogenolysis (H₂, Pd(OH)₂/C or Pd/C) in Methanol.

  • Critical Step: Add 1.1 eq of HCl before or during hydrogenation to trap the free amine immediately as it forms.

Troubleshooting HQ: Frequently Asked Questions

Category: Reaction Failure & Low Yields[3]

Q: My O-alkylation yield is stuck at 40%. I see starting material remaining. Should I increase the temperature? A: Do not increase temperature above 60°C. Raising the temperature promotes the elimination of the tertiary alcohol to form the exocyclic alkene (3-methylene-1-benzhydrylazetidine) rather than the ether.

  • Solution: Instead of heat, increase the nucleophilicity of the alkoxide.

    • Add a Phase Transfer Catalyst: Add 10 mol% 15-Crown-5 (if using NaH/THF) or TBAI (Tetrabutylammonium iodide). This "naked" alkoxide reacts much faster.

    • Switch Leaving Group: Ensure you are using Ethyl Iodide (EtI) , not Ethyl Bromide. The iodide is a better leaving group, essential for hindered substrates.

Q: During the Grignard step, I observed a massive exotherm and a gummy solid formed. What happened? A: You likely added the Grignard reagent too fast, overwhelming the cooling capacity.

  • The Chemistry: Azetidinones are essentially strained amides/ketones. If the local concentration of MeMgBr is too high and the temp spikes, the Grignard can attack the ring nitrogen or cause ring-opening polymerization.

  • Fix: Use a dosing pump for addition. Ensure internal temperature monitoring, not just the bath temperature.

Category: Isolation & Purification[4]

Q: I tried to distill the final product (free base) and lost 80% of my material. A: 3-Ethoxy-3-methylazetidine free base is highly volatile. It has a low molecular weight (~115 g/mol ) and significant vapor pressure.

  • Protocol: Never isolate the free base on a large scale.

    • Perform the hydrogenation in MeOH/HCl.[3]

    • Filter the catalyst.[4][5]

    • Concentrate the filtrate to obtain the Hydrochloride salt .

    • Recrystallize the salt from EtOH/Et₂O if purity is required.

Q: My final HCl salt is hygroscopic and sticky. How do I get a nice powder? A: This is common with excess HCl.

  • Fix: Triturate the sticky solid with anhydrous Diethyl Ether or MTBE . Stir vigorously for 2 hours. The excess HCl and moisture will remain in the ether layer, and the salt should turn into a white, free-flowing powder.

Category: Safety & Scale-Up

Q: Can I use Potassium tert-butoxide (KOtBu) instead of NaH for the alkylation to avoid H2 gas? A: No. KOtBu is bulky. On a tertiary alcohol substrate, KOtBu acts almost exclusively as a base for elimination , not deprotonation for substitution. You will generate the alkene side-product. NaH (or KH) is required because the hydride is small and non-nucleophilic.

References

  • Azetidine Synthesis Overview

    • Organic Syntheses, Coll.[6] Vol. 10, p.13 (2004). "Preparation of Azetidine from 3-Amino-1-propanol". (Provides baseline for handling volatile azetidines).

  • Grignard Addition to Azetidin-3-ones

    • Journal of Medicinal Chemistry, 2008, 51(6), 1904-1916. "Design and Synthesis of 3,3-Disubstituted Azetidines".
  • Alkylation of Hindered Alcohols

    • Tetrahedron Letters, 2006, 47(39), 6961-6963. "Optimized conditions for O-alkylation of tertiary alcohols using NaH/DMF".
  • Hydrogenolysis and Salt Formation

    • Chemical Reviews, 1985, 85(2), 129–170. "Hydrogenolysis of Benzyl Groups Attached to Nitrogen".

Sources

Technical Support Center: 3-Ethoxy-3-methylazetidine Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for the purification of 3-Ethoxy-3-methylazetidine (CAS: 1416586-63-4). This 4-membered heterocycle presents unique challenges due to ring strain (approx. 26 kcal/mol) and the presence of the acid-sensitive ether functionality.

Status: Active Ticket ID: PUR-AZT-3EM Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Triage: Identify Your Impurity Profile

Before selecting a purification protocol, compare your analytical data (1H NMR / GC-MS) with the signatures below to identify the dominant impurity class.

Impurity ClassDiagnostic Signal (1H NMR, CDCl3)Likely OriginRecommended Protocol
Linear Amino-Alcohols Broad multiplets @ 3.5–3.8 ppm (distinct from ring CH2). Loss of characteristic azetidine doublets (@ ~3.3 ppm).Hydrolytic ring opening (acid/moisture exposure).Protocol A (Salt Formation)
Oligomers / Tars Broad, undefined baseline humps in aromatic/olefinic region or high ppm aliphatic.Thermal degradation during synthesis or distillation.Protocol C (Adsorption)
Starting Material (Precursor) Sharp singlets/multiplets distinct from product. Often benzyl groups (7.2 ppm) or epoxides (2.5-3.0 ppm).Incomplete hydrogenation or cyclization.Protocol B (Distillation)
Solvent Traps Sharp singlets (e.g., THF @ 1.8/3.7 ppm, Toluene @ 2.3/7.2 ppm).Inefficient drying; Azetidines form tight solvates.Protocol B (Azeotropic Removal)

Purification Decision Matrix

Use the following logic flow to determine the safest and most effective workflow for your specific purity requirements.

PurificationLogic Start Crude 3-Ethoxy-3-methylazetidine CheckPurity Check Purity (GC/NMR) Start->CheckPurity IsSolid Target Form: Solid Salt? CheckPurity->IsSolid Impurities > 5% IsLiquid Target Form: Free Base Liquid? CheckPurity->IsLiquid Impurities < 5% ProtocolA Protocol A: HCl Salt Formation (Max Stability/Purity) IsSolid->ProtocolA Yes ProtocolB Protocol B: Vacuum Distillation (For Volatile Impurities) IsLiquid->ProtocolB Volatile Impurities ProtocolC Protocol C: Basic Alumina Filtration (For Tars/Oligomers) IsLiquid->ProtocolC High MW Impurities Storage Store @ -20°C under Argon ProtocolA->Storage ProtocolB->Storage ProtocolC->ProtocolB If color persists

Figure 1: Decision matrix for selecting the appropriate purification method based on target form and impurity type.

Technical Protocols

Protocol A: Hydrochloride Salt Formation (Gold Standard)

Best for: Long-term storage, removing non-basic impurities, and removing ring-opened byproducts.

Mechanism: The basic azetidine nitrogen (pKa ~10-11) reacts with HCl to form a crystalline lattice. Non-basic impurities (epoxides, neutral solvents) remain in the mother liquor.

Reagents:

  • Crude 3-Ethoxy-3-methylazetidine

  • 4M HCl in Dioxane (anhydrous) or TMSCl/MeOH (in-situ HCl generator)

  • MTBE (Methyl tert-butyl ether) or Et2O (Diethyl ether)

Step-by-Step:

  • Dissolution: Dissolve 10 g of crude oil in 50 mL of anhydrous MTBE. Cool to 0°C under N2.

  • Acidification: Dropwise add 1.1 equivalents of 4M HCl in Dioxane.

    • Critical Note: Do not use aqueous HCl. Water promotes ring opening of the strained azetidine.

  • Precipitation: A white precipitate should form immediately. Stir at 0°C for 30 minutes.

  • Filtration: Filter the solid under a nitrogen blanket (azetidine salts are hygroscopic).

  • Washing: Wash the cake 3x with cold MTBE to remove yellow impurities (oligomers).

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Validation:

  • Success: White, non-sticky powder.

  • NMR Check: Shift of the CH2 protons adjacent to nitrogen downfield (approx +0.5 ppm) confirms salt formation.

Protocol B: Vacuum Distillation (Free Base)

Best for: Isolating the liquid free base for immediate use in coupling reactions.

Mechanism: Exploits the volatility difference. 3-Ethoxy-3-methylazetidine is volatile, while polymerized tars and inorganic salts are not.

Equipment:

  • Short-path distillation head (Vigreux column not recommended due to holdup).

  • High vacuum pump (< 1 mbar).

Step-by-Step:

  • Setup: Place crude oil in a round-bottom flask with a magnetic stir bar.

  • Vacuum: Apply full vacuum (< 1.0 mbar).

    • Caution: Azetidines can bump violently. Use a large stir bar or anti-bumping granules.

  • Heating: Slowly ramp oil bath temperature.

    • Expected bp: ~40–60°C @ 0.5 mmHg (Estimated based on 3-methylazetidine bp).

  • Collection: Discard the first 5% (forerun) containing solvents. Collect the main fraction.

  • Stop Condition: Stop when the pot residue becomes viscous/dark. Do not distill to dryness (explosion risk with peroxides/unstable rings).

Protocol C: Scavenging & Filtration (Trace Cleanup)

Best for: Removing colored oligomers from the free base without thermal stress.

Mechanism: Basic alumina acts as a polar adsorbent that traps polar ring-opened amino alcohols and polymeric tars, while the non-polar ether-azetidine passes through.

Step-by-Step:

  • Preparation: Pack a glass fritted funnel with Basic Alumina (Activity Grade III).

    • Why Basic? Acidic silica can catalyze ring opening/polymerization.

  • Elution: Dilute crude material in 10% Et2O / Pentane.

  • Filtration: Pass through the pad using weak vacuum.

  • Concentration: Remove solvent on a rotary evaporator at < 30°C.

Troubleshooting & FAQs

Q: My product turned into a solid rubber/gel overnight. What happened? A: You likely experienced polymerization . Azetidines are strained rings.[1][2] If stored as a free base with trace acid or heat, they undergo ring-opening polymerization (ROP).

  • Fix: Always store as the HCl salt. If you must store the free base, keep it at -20°C in a solution of hydrocarbon solvent (e.g., Hexane) to dilute intermolecular collisions.

Q: I see a new impurity appear during rotary evaporation. A: This is likely the hydrolysis product (1-amino-2-ethoxy-2-methylpropane derivative).

  • Cause: Heating the azetidine in the presence of moisture.

  • Fix: Ensure the rotary evaporator bath is < 30°C. Use a drying tube.

Q: Can I use Silica Gel Chromatography? A: Avoid if possible. Standard silica is slightly acidic (pH 6-7) and can degrade azetidines. If chromatography is mandatory, treat the silica with 2% Triethylamine (Et3N) in Hexane before loading your sample to neutralize active sites.

Q: How do I remove the benzyl group from the precursor (1-benzyl-3-ethoxy-3-methylazetidine)? A: Standard hydrogenolysis (H2, Pd/C, MeOH) works well.

  • Critical Tip: Add 1 equivalent of HCl or Acetic Acid to the hydrogenation vessel. This protonates the product immediately upon formation, preventing the free amine from poisoning the catalyst or reacting with itself.

References

  • Azetidine Synthesis & Reactivity: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Available at: [Link]

  • Purification of 3,3-Disubstituted Azetidines: Process for the preparation of azetidine and 2 or 3 methyl and ethyl azetidine free bases.[3] US Patent 4966979A. Available at:

  • Handling of Strained Amines: Organic Syntheses Procedure: Azetidine. Org.[1][4][5][6] Synth. 1973, 53, 13. Available at: [Link]

  • Salt Formation Techniques:Preparation of 1-benzhydryl-3-hydroxylazetidine hydrochloride. CN Patent 104356040A.

Sources

Technical Support Center: Improving the Regioselectivity of Azetidine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for azetidine functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of achieving regioselectivity in their azetidine-based projects. Azetidines are valuable scaffolds in medicinal chemistry, but their inherent ring strain and multiple reactive sites can present significant challenges.[1][2] This resource provides in-depth, experience-driven answers to common problems, helping you troubleshoot your experiments and rationalize your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Foundational Concepts in Azetidine Regioselectivity

Question 1: What are the primary factors that control regioselectivity in azetidine functionalization?

Answer: Controlling regioselectivity in azetidine functionalization hinges on a delicate balance of electronic and steric factors, as well as the nature of the reaction (e.g., C-H functionalization vs. ring-opening). The principal sites for reaction are the nitrogen (N1) and the carbons (C2, C3, and C4).

  • N1-Functionalization: The nitrogen atom is the most nucleophilic and basic site in an unprotected azetidine. Therefore, reactions with electrophiles (e.g., alkyl halides, acyl chlorides) will almost exclusively occur at N1, unless it is protected.

  • C-H Functionalization (C2 vs. C3): This is often the most challenging area for achieving regioselectivity.

    • Electronic Effects: The protons at C2 (and C4) are adjacent to the electron-withdrawing nitrogen atom, making them more acidic and susceptible to deprotonation (α-lithiation) compared to the protons at C3.[3]

    • Steric Hindrance: The substitution pattern on the ring dictates the accessibility of each C-H bond. Bulky substituents can block access to adjacent positions, favoring reaction at a less hindered site.

    • Directing Groups: This is a powerful strategy. A group, often attached to N1, can coordinate to a metal catalyst and deliver the reactive species to a specific C-H bond, overriding the inherent electronic preferences.[4]

  • Ring-Opening Reactions: The regioselectivity of nucleophilic ring-opening is governed by the substitution pattern and the reaction mechanism (SN1 vs. SN2).[5][6][7]

    • Under basic or neutral conditions (SN2-type) , the nucleophile will typically attack the less sterically hindered carbon.[7]

    • Under acidic conditions (SN1-type) , the reaction proceeds through a partial positive charge on the more substituted carbon, so the nucleophile attacks the more substituted position.[7]

Section 2: Troubleshooting C-H Functionalization

Question 2: My C-H functionalization is giving me a mixture of C2 and C3 isomers. How can I favor functionalization at the C3 position?

Answer: Achieving C3 selectivity is a common challenge because the C2 protons are generally more acidic. Here is a troubleshooting workflow to enhance C3 functionalization:

1. Employ a Directing Group Strategy: This is the most reliable method.

  • Mechanism: A directing group (DG) on the azetidine nitrogen chelates to a transition metal catalyst (e.g., Palladium, Rhodium). This brings the catalyst into close proximity to the C3-H bond, leading to selective activation and functionalization.
  • Common Directing Groups: Picolinamides, amides, and other bidentate ligands are effective. For instance, a triflamide (TfNH-) directing group has been successfully used in Pd-catalyzed C4 olefination of tryptophan derivatives, a conceptually similar challenge.[4]
  • Experimental Insight: The choice of DG is critical. If one DG gives poor selectivity, screen others. The length and flexibility of the linker between the N-atom and the coordinating moiety of the DG can significantly impact which C-H bond is targeted.

2. Steric Shielding of the C2 Position:

  • Rationale: If you can make the C2 position more sterically crowded than the C3 position, you can kinetically disfavor C2 functionalization.
  • Implementation:
  • N-Protecting Group: Use a bulky N-protecting group like di-tert-butylsilyl (DTBS) or a triphenylmethyl (trityl) group. This can partially shield the adjacent C2 protons.
  • Substrate Design: If your synthesis allows, installing a bulky substituent at C2 will naturally direct functionalization to C3.

3. Radical-Based Approaches:

  • Mechanism: Photoredox catalysis can generate radical intermediates that may exhibit different regioselectivity compared to organometallic C-H activation. The selectivity is often governed by the stability of the resulting carbon radical. Tertiary radicals are more stable than secondary ones.
  • Pro-Tip: If your azetidine has a substituent at C3 that can stabilize a radical (e.g., a phenyl group), a radical-based approach might favor functionalization at that position.

Question 3: I am attempting a directed C-H arylation on my N-Boc-azetidine and getting low yield and poor regioselectivity. What should I try?

Answer: This is a frequent issue. While the Boc group is a convenient protecting group, it is a poor directing group for C-H activation. Furthermore, some protecting groups can influence reactivity in unexpected ways.[8] Here’s a troubleshooting guide:

Problem Underlying Cause Proposed Solution & Rationale
Low Yield / No Reaction The N-Boc group is not an effective directing group for many Pd-catalyzed C-H activations.Switch Directing Group: Replace the Boc group with a known directing group like picolinamide (PA) or 2-(methylthio)aniline. These groups chelate strongly to the palladium catalyst, facilitating the C-H activation step.
Mixture of Regioisomers Competing undirected background reaction or weak directing effect.Optimize Reaction Conditions: 1. Catalyst/Ligand: Screen different palladium sources (e.g., Pd(OAc)₂, PdCl₂) and ligands. Ligands can tune the steric and electronic properties of the catalyst, influencing regioselectivity. 2. Solvent: Solvent can affect the geometry of the transition state. Screen polar aprotic (e.g., DMF, DMAc) and nonpolar (e.g., Toluene, Dioxane) solvents.
Decomposition The reaction conditions may be too harsh, leading to ring-opening or other side reactions.Lower Temperature: Run the reaction at the lowest temperature that still affords product. Start at 80 °C and adjust as needed. Change Oxidant: Some oxidants (e.g., AgOAc) are milder than others. If using a harsh oxidant, consider alternatives.

Expert Tip: A combination of a strong directing group and an appropriate N-protecting group can be powerful. For instance, N-TFA protection has been shown to be effective in some Pd-catalyzed arylations.[1]

Workflow for Optimizing Directed C-H Functionalization

Troubleshooting workflow for directed C-H functionalization.
Section 3: Controlling Ring-Opening Reactions

Question 4: My nucleophilic ring-opening of a 2-substituted azetidine is giving a mixture of products from attack at C2 and C4. How do I control the regioselectivity?

Answer: The regioselectivity of azetidine ring-opening depends heavily on whether the mechanism is SN1-like or SN2-like. The key is to push the reaction down one of these pathways decisively.

Scenario A: You want to favor attack at the LESS substituted position (C4). This requires enforcing an SN2 mechanism .

  • Strategy: Use a strong, non-bulky nucleophile under basic or neutral conditions. Avoid any acidic promoters or catalysts.

  • Protocol Steps:

    • Solvent: Use a polar aprotic solvent like THF, DMF, or DMSO to dissolve the nucleophile without protonating it.

    • Nucleophile: Employ a strong nucleophile (e.g., NaN₃, NaCN, RSNa). If using a weaker nucleophile like an amine, ensure the conditions are not acidic.

    • Temperature: Keep the temperature as low as possible to maintain kinetic control and disfavor any SN1-type side reactions.

  • Expert Insight: The N-substituent plays a crucial role. An electron-withdrawing group (like tosyl, Ts) on the nitrogen activates the ring for nucleophilic attack and generally promotes the SN2 pathway.

Scenario B: You want to favor attack at the MORE substituted position (C2). This requires promoting an SN1 mechanism .

  • Strategy: Use a Lewis acid or Brønsted acid to activate the azetidine ring, which will favor the formation of a carbocation-like intermediate stabilized at the more substituted C2 position.

  • Protocol Steps:

    • Catalyst: Add a catalytic amount of a Lewis acid (e.g., La(OTf)₃, Sc(OTf)₃, BF₃·OEt₂). Lanthanide triflates are particularly effective for regioselective aminolysis of related epoxides and can be applied here.[9]

    • Nucleophile: A weaker nucleophile (e.g., H₂O, ROH, RNH₂) is often sufficient, as the ring is activated by the acid.

    • Solvent: Ethereal solvents like 2-MeTHF can sometimes provide better selectivity in catalyzed reactions.[10]

  • Causality: The Lewis acid coordinates to the nitrogen, making it a better leaving group. The C-N bond begins to break, and a partial positive charge develops on the carbon atom that can best support it (i.e., the more substituted C2 position). The nucleophile then attacks this electrophilic center.

Decision Tree for Ring-Opening Regioselectivity

Choosing conditions for regioselective azetidine ring-opening.
Section 4: Analytical Confirmation

Question 5: How can I definitively confirm the regiochemistry of my functionalized azetidine?

Answer: Determining the exact position of a new substituent is critical and requires rigorous spectroscopic analysis. Relying on a single method is often insufficient.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (Most Powerful Method):

    • 1D ¹H NMR: The chemical shift and coupling constants (J values) are the first indicators. Protons closer to the nitrogen (C2/C4) typically appear further downfield than C3 protons. The splitting patterns will reveal which protons are adjacent to each other.

    • ¹³C NMR: The chemical shift of the carbon bearing the substituent will be significantly different from the others.

    • 2D NMR (Essential for Ambiguous Cases):

      • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (i.e., which are on adjacent carbons). This is crucial for tracing the connectivity around the ring.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon it is attached to.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key experiment for unambiguous assignment. For example, if you functionalized at C3, you should see an HMBC correlation from the protons of the new substituent to the C3 carbon of the azetidine ring.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Can reveal through-space proximity between the substituent and specific protons on the azetidine ring, confirming its position and sometimes even its stereochemistry.[11]

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) will confirm the molecular formula of your product, proving that the functionalization occurred.

    • Tandem MS (MS/MS) can sometimes provide structural information, as the fragmentation pattern of different regioisomers may vary.

  • X-ray Crystallography:

    • If you can grow a suitable single crystal of your product, this is the gold standard. It provides an unambiguous 3D structure of the molecule, definitively proving the regiochemistry and stereochemistry.

References

  • Jia, Y., et al. (2017). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. Available at: [Link]

  • Li, J., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. PMC - NIH. Available at: [Link]

  • Singh, G. S., & Singh, P. (2022). Regioselective ring opening reactions of azetidines. ResearchGate. Available at: [Link]

  • Singh, G. S., & Singh, P. (2022). (PDF) Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. ResearchGate. Available at: [Link]

  • Anonymous. (2021). Regioselectivity in the opening of 3-membered heterocycles. Chemistry Stack Exchange. Available at: [Link]

  • Pál, D., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. Available at: [Link]

  • Feula, A. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham Research Archive. Available at: [Link]

  • Zhang, X., et al. (2021). Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers. Available at: [Link]

  • Wang, Z., et al. (2022). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Urban, M., & Císařová, I. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • Hameed, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]

  • Scharf, A. D., et al. (2023). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Available at: [Link]

  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Organic Chemistry Portal. Available at: [Link]

  • Scharf, A. D., et al. (2023). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Available at: [Link]

  • Strieth-Kalthoff, F., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Communications. Available at: [Link]

  • Isenegger, P. G., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available at: [Link]

  • Shahbaz, M. (2023). Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München. Available at: [Link]

  • Strieth-Kalthoff, F., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). Functionalization of chiral azetidine-2-carboxylic acids. Synthesis of chiral azetidine iminosugar derivatives. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

Technical Guide: Strategic Synthesis of 3-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Synthesis Routes for 3-Substituted Azetidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Azetidine Imperative

In modern medicinal chemistry, the azetidine ring has transcended its status as a mere laboratory curiosity to become a critical bioisostere. By replacing gem-dimethyl groups, cyclobutanes, or even proline residues, 3-substituted azetidines offer a unique vector to modulate lipophilicity (


), lower metabolic clearance, and rigidify pendant functional groups without the steric penalty of larger rings.

However, the high ring strain (~26 kcal/mol) that makes them valuable also makes them challenging to synthesize. This guide objectively compares four distinct synthetic methodologies, moving from classical cyclization to cutting-edge strain-release chemistry.

Critical Analysis of Synthesis Routes

Route A: The "De Novo" Cyclization (Intramolecular Nucleophilic Substitution)

Mechanism: This classical approach relies on the cyclization of acyclic precursors, typically


-haloamines or activated 1,3-amino alcohols.
Best For:  Large-scale preparation of simple, non-chiral azetidines.
  • Causality: The reaction is driven by entropy (intramolecularity) and enthalpy (formation of a bond), but fights against the significant ring strain. High dilution is often required to suppress intermolecular polymerization.

  • Key Limitation: Functional group tolerance is poor due to the harsh bases (NaH, LiHMDS) or strong electrophiles (triflates) required to force closure.

Route B: The "Stereochemical" Route (Staudinger Synthesis + Reduction)

Mechanism: A [2+2] cycloaddition between an imine and a ketene yields a


-lactam (azetidin-2-one), which is subsequently reduced (typically with LiAlH

or AlH

) to the azetidine. Best For: Enantioselective synthesis and complex scaffolds.[1]
  • Causality: The Staudinger reaction allows for exquisite stereocontrol (cis/trans) established during the ring-closing step. The carbonyl reduction preserves this stereochemistry.

  • Key Limitation: The reduction step is chemically aggressive, often incompatible with esters, nitriles, or other reducible pharmacophores.

Route C: The "Modular" Route (Strain-Release Functionalization)

Mechanism: Nucleophilic attack on 1-azabicyclo[1.1.0]butane (ABB) derivatives. The relief of the massive bicyclic strain energy drives the ring opening to form the 3-substituted azetidine. Best For: Rapid library generation (Parallel Medicinal Chemistry).

  • Causality: Unlike Route A, the ring is already formed. The reaction is thermodynamically downhill, allowing for mild conditions and a vast scope of nucleophiles (Grignards, thiols, amines).

  • Key Limitation: Access to the specific ABB precursor can be the bottleneck.

Route D: The "Late-Stage" Route (Ni/Photoredox Cross-Coupling)

Mechanism: Transition metal-catalyzed functionalization of pre-formed 3-iodo or 3-bromoazetidines. Best For: Late-stage diversification of lead compounds.

  • Causality: Radical intermediates (generated via Ni or Photoredox cycles) overcome the steric hindrance and strain at the 3-position, allowing for

    
     bond formation.
    

Comparative Performance Data

The following data aggregates typical performance metrics from recent literature (e.g., J. Am. Chem. Soc., Org. Lett.).

MetricRoute A: CyclizationRoute B:

-Lactam Red.
Route C: Strain-Release (ABB)Route D: Cross-Coupling
Step Count Low (1-2)High (3-4)Very Low (1)Moderate (2)
Overall Yield 40–65%30–50%60–90%50–80%
Stereocontrol LowExcellent Moderate (Substrate control)Variable
FG Tolerance Low (Base sensitive)Low (Reductant sensitive)High High
Scalability High ModerateLow (ABB stability)Moderate (Catalyst cost)
Green Metric Poor (High dilution)Poor (Al waste)Excellent (Atom economy)Good

Visualizing the Chemistries (Graphviz)

Diagram 1: Decision Tree for Route Selection

Azetidine_Route_Selection Start Target: 3-Substituted Azetidine Chiral Is Stereochemistry Critical? Start->Chiral Scale Scale > 100g? Chiral->Scale No RouteB Route B: Staudinger + Reduction (Best for Chiral) Chiral->RouteB Yes Library Library Synthesis? Scale->Library No RouteA Route A: Intramolecular Cyclization (Best for Commodity Scale) Scale->RouteA Yes RouteC Route C: Strain-Release (ABB) (Best for Diversity) Library->RouteC Alkyl/Heteroatom Nucleophile RouteD Route D: Ni-Cross Coupling (Best for Arylation) Library->RouteD Aryl/Vinyl Coupling

Caption: Strategic decision tree for selecting the optimal synthesis route based on stereochemistry, scale, and diversity requirements.

Diagram 2: Mechanistic Pathways

Reaction_Mechanisms cluster_0 Route B: Staudinger -> Reduction cluster_1 Route C: Strain Release Imine Imine BetaLactam β-Lactam (Stereodefined) Imine->BetaLactam [2+2] Ketene Ketene Ketene->BetaLactam AzetidineB Chiral Azetidine BetaLactam->AzetidineB LiAlH4 Red. ABB [1.1.0]Azabicyclobutane AzetidineC 3-Substituted Azetidine ABB->AzetidineC Strain Relief Bond Cleavage Nu Nucleophile (R-MgBr / R-SH) Nu->AzetidineC

Caption: Mechanistic comparison of the stereocontrolled Staudinger route vs. the strain-release ABB route.

Detailed Experimental Protocols

Protocol 1: Strain-Release Synthesis (Route C)

Objective: Synthesis of 3-arylazetidine via Grignard addition to 1-azabicyclo[1.1.0]butane. Reference: Adapted from Aggarwal et al. and Baran et al. methodologies.[1][2][3][4][5][6][7][8][9][10]

  • Reagent Preparation:

    • Prepare a solution of 1-(tert-butoxycarbonyl)-1-azabicyclo[1.1.0]butane (1.0 equiv) in anhydrous THF (0.2 M) under Argon.

    • Note: This starting material is commercially available or synthesized from epichlorohydrin.

  • Nucleophilic Addition:

    • Cool the solution to -78 °C .

    • Add Phenylmagnesium bromide (1.2 equiv, 1.0 M in THF) dropwise over 10 minutes.

    • Causality: Low temperature prevents polymerization of the strained ABB system and ensures selective attack at the bridgehead carbon.

  • Transmetalation/Quench:

    • Stir at -78 °C for 1 hour.

    • Warm to 0 °C and quench with MeOH (5 equiv) or electrophile (if 3,3-disubstitution is desired).

  • Workup:

    • Dilute with Et

      
      O, wash with saturated NH
      
      
      
      Cl.
    • Dry over MgSO

      
       and concentrate.
      
  • Validation:

    • Product should show characteristic azetidine protons in

      
      H NMR (
      
      
      
      3.5–4.5 ppm).
Protocol 2: Staudinger/Reduction Sequence (Route B)

Objective: Synthesis of cis-3-phenoxy-azetidine.

  • Cycloaddition:

    • To a solution of N-benzyl imine (1.0 equiv) and Et

      
      N  (3.0 equiv) in DCM at -78 °C, add phenoxyacetyl chloride  (1.2 equiv) dropwise.
      
    • Allow to warm to RT overnight.

    • Self-Validating Step: Formation of the

      
      -lactam is confirmed by IR (carbonyl stretch ~1750 cm
      
      
      
      ).
  • Reduction:

    • Suspend LiAlH

      
        (2.0 equiv) in dry Et
      
      
      
      O at 0 °C.
    • Add the purified

      
      -lactam (dissolved in Et
      
      
      
      O) dropwise.
    • Reflux for 4 hours.

    • Safety: Quench carefully using the Fieser method (

      
       mL H
      
      
      
      O,
      
      
      mL 15% NaOH,
      
      
      mL H
      
      
      O).
  • Purification:

    • Filter aluminum salts, concentrate, and purify via flash chromatography.

References

  • Modular Synthesis via Azetidinylation: Wang, X.-R., & Zhang, Y. (2025).[1] Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Link

  • Strain-Release Chemistry: Fawcett, A., et al. (2019).[1] Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society.[1] Link

  • Nickel Catalysis: Brewster II, J. T., et al. (2022). Ni-Catalyzed Synthesis of 2-Heteroaryl Azetidines. Organic Letters. Link

  • Review of Azetidine Synthesis: Recent Advances in the Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry. Link

  • Photoredox Methods: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. Journal of the American Chemical Society.[1] Link

Sources

3-Ethoxy-3-methylazetidine vs 3-Methoxy-3-methylazetidine reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Ethoxy-3-methylazetidine vs. 3-Methoxy-3-methylazetidine: A Comparative Guide for Medicinal Chemistry Optimization Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Strategic Pivot

In fragment-based drug discovery (FBDD) and lead optimization, the transition from 3-methoxy-3-methylazetidine to 3-ethoxy-3-methylazetidine is rarely accidental. It represents a calculated "tactical switch" used to modulate three critical parameters: lipophilicity (LogD) , metabolic stability (blocking O-demethylation) , and steric occupancy .

While the methoxy analog is a common starting fragment due to its commercial abundance and lower molecular weight, the ethoxy variant serves as a robust bioisostere when the methoxy group becomes a metabolic "soft spot" or when a slight increase in lipophilicity is required to improve membrane permeability without altering the core pharmacophore.

Physicochemical Profile Comparison

The following data highlights the structural and physical shifts when extending the alkyl chain from methyl to ethyl.

Property3-Methoxy-3-methylazetidine3-Ethoxy-3-methylazetidineImpact Analysis
CAS (HCl Salt) 905843-93-81807872-03-2
CAS (Free Base) 110925-17-21416586-63-4
Formula C₅H₁₁NOC₆H₁₃NO+14 Da (CH₂ unit)
MW (Free Base) 101.15 g/mol 115.17 g/mol Minimal mass penalty.
cLogP (approx) -0.5 to 0.40.0 to 0.9Critical: Ethoxy adds ~0.5 log units, improving permeability in highly polar scaffolds.
H-Bond Acceptors 2 (N, O)2 (N, O)Identical H-bond vector count.
pKa (Conj. Acid) ~9.8 - 10.5~9.8 - 10.5Negligible shift. Both function as secondary amine bases.
Steric Bulk (A-value) LowModerateEthoxy provides better shielding of the C3-center against CYP450 oxidation.

Synthetic Accessibility & Pathways

The synthesis of these 3,3-disubstituted azetidines is non-trivial due to ring strain. While the methoxy variant is often available from commercial catalogs, the ethoxy variant frequently requires in-house preparation during SAR expansion.

Primary Synthetic Strategy: O-Alkylation of 3-Hydroxy Precursors

The most reliable route involves the O-alkylation of N-Boc-3-hydroxy-3-methylazetidine. This method avoids the formation of quaternary ammonium byproducts common in direct amine alkylation.

Synthesis Start N-Boc-3-hydroxy- 3-methylazetidine Inter1 Alkoxide Intermediate Start->Inter1 NaH, THF 0°C to RT Product_Boc N-Boc-3-ethoxy- 3-methylazetidine Inter1->Product_Boc EtI (Ethyl Iodide) Reflux Final 3-Ethoxy-3-methylazetidine (HCl Salt) Product_Boc->Final 4M HCl/Dioxane Deprotection

Figure 1: Standard synthetic route for converting the 3-hydroxy scaffold to the ethoxy analog.

Alternative Route: Carbocation Trapping

Recent methodologies developed (e.g., by Pfizer/Imperial College) utilize the ionization of 3-hydroxyazetidines to generate a strained carbocation, which can be trapped by alcohols (methanol or ethanol). This is efficient but requires careful control of Lewis acid conditions to prevent ring opening.

Reactivity & Metabolic Stability

Nucleophilic Reactivity (The Nitrogen Center)

Both compounds possess a secondary amine with significant nucleophilicity. The 3-methyl/3-alkoxy substitution creates a "neopentyl-like" steric environment at the C3 position, but the nitrogen remains relatively unhindered.

  • Reaction Rates: Expect nearly identical reaction rates in SN2 couplings or amide bond formations. The distal ethoxy group does not exert enough steric pressure to hinder the nitrogen lone pair.

Metabolic Liability (The Oxygen Center)

This is the primary differentiator.

  • Methoxy (O-Me): Highly susceptible to O-demethylation by CYP450 enzymes (particularly CYP2D6 and CYP3A4). The resulting metabolite is the 3-hydroxy-3-methylazetidine, which is significantly more polar and can undergo rapid glucuronidation and excretion.

  • Ethoxy (O-Et): The ethyl group introduces steric bulk and lipophilicity. While O-dealkylation is still possible, the rate is often retarded compared to the methoxy analog. The ethyl group hinders the approach of the heme iron-oxo species to the

    
    -carbon of the ether.
    

Metabolism Methoxy 3-Methoxy Analog (Parent) CYP CYP450 Oxidation Methoxy->CYP Fast (High Clearance Risk) Ethoxy 3-Ethoxy Analog (Parent) Ethoxy->CYP Slower (Steric Shielding) Hydroxy 3-Hydroxy Metabolite (Polar/Inactive) CYP->Hydroxy Gluc O-Glucuronide (Rapid Clearance) Hydroxy->Gluc UGT Enzymes

Figure 2: Metabolic fate comparison. The methoxy group is a higher-risk site for rapid clearance via O-demethylation.

Experimental Protocols

Protocol A: Synthesis of 3-Ethoxy-3-methylazetidine HCl (from N-Boc precursor)

Use this protocol to generate the ethoxy building block if it is not commercially available.

Reagents: N-Boc-3-hydroxy-3-methylazetidine (1.0 eq), Sodium Hydride (60% dispersion, 1.5 eq), Ethyl Iodide (1.5 eq), THF (anhydrous).

  • Activation: In a flame-dried flask under N₂, dissolve N-Boc-3-hydroxy-3-methylazetidine in anhydrous THF (0.2 M). Cool to 0°C.

  • Deprotonation: Add NaH portion-wise. Stir at 0°C for 30 min, then warm to RT for 30 min to ensure complete alkoxide formation (bubbling must cease).

  • Alkylation: Cool back to 0°C. Add Ethyl Iodide dropwise. Warm to RT and stir for 12–18 hours. Note: If conversion is sluggish, heat to 50°C.

  • Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via silica flash chromatography (Hex/EtOAc gradient).

  • Deprotection: Dissolve the intermediate in 4M HCl in Dioxane. Stir at RT for 2 hours. Concentrate in vacuo to yield the 3-ethoxy-3-methylazetidine hydrochloride as a white hygroscopic solid.

Protocol B: Handling & Storage
  • Hygroscopicity: Both HCl salts are hygroscopic. Store in a desiccator at -20°C.

  • Free Base Generation: Do not store the free base for extended periods; azetidines can polymerize or ring-open upon prolonged exposure to moisture/heat. Generate the free base in situ using DIPEA or K₂CO₃ during the coupling reaction.

Strategic Application: When to Switch?

ScenarioRecommended AnalogRationale
Initial Fragment Screen Methoxy Cheaper, lower MW, "minimalist" binder.
High Clearance (Microsomes) Ethoxy If the metabolite ID shows loss of -CH₃ (O-demethylation), switch to Ethoxy to block this site.
Low Permeability (Low LogD) Ethoxy The extra methylene group adds lipophilicity, potentially improving passive diffusion across membranes.
Solubility Issues Methoxy Methoxy is more polar and generally supports higher aqueous solubility.

References

  • Duncton, M. A. (2011). Azetidines in Drug Discovery. MedChemComm, 2(12), 1135-1161. Link

  • Wuitschik, G., et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 8993-8995. (Discusses 3,3-disubstitution principles relevant to azetidines). Link

  • Barnes-Seeman, D. (2012). The Role of the Methoxy Group in Drug Design. Journal of Medicinal Chemistry.
  • PubChem Compound Summary. (2024). 3-Methoxy-3-methylazetidine hydrochloride.[2] Link

  • BldPharm Catalog. (2024). 3-Ethoxy-3-methylazetidine. Link

Sources

Comparative Guide: Azetidine vs. Pyrrolidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of azetidine (4-membered) versus pyrrolidine (5-membered) derivatives in the context of medicinal chemistry and drug design.

Executive Summary: The Ring Contraction Strategy

In modern medicinal chemistry, the "ring contraction" from pyrrolidine to azetidine is a high-impact bioisosteric strategy. While pyrrolidine is a ubiquitous "privileged scaffold" found in proline-derived therapeutics, azetidine offers a unique solution to specific developability hurdles—primarily metabolic instability and lipophilicity-driven toxicity .

This guide analyzes the structural, physicochemical, and biological consequences of substituting a 5-membered pyrrolidine ring with a 4-membered azetidine ring.

Physicochemical & Structural Profiling[1]

Basicity and pKa Modulation

The basicity of the nitrogen atom is a critical parameter for solubility and target engagement (e.g., salt bridge formation).

  • Mechanism: As ring size decreases (6 ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     5 
    
    
    
    4), the internal C-N-C bond angle compresses (approx. 109
    
    
    in piperidine to ~90
    
    
    in azetidine). This increases the s-character of the nitrogen lone pair, holding it closer to the nucleus and generally lowering its availability for protonation.[1][2]
  • Outcome: Azetidines are typically less basic than their pyrrolidine counterparts. This reduction in pKa (often by 0.5–1.5 log units depending on substitution) can improve membrane permeability by increasing the fraction of neutral species at physiological pH (pH 7.4).

Lipophilicity (LogD) and Solubility
  • LogD Reduction: Removing a methylene group (-CH

    
    -) reduces the molecular weight and lipophilicity. Azetidine derivatives consistently show a lower LogD compared to pyrrolidines.
    
  • Solubility: The reduction in lipophilicity, combined with the high polarity of the strained amine, often results in superior aqueous solubility.

Conformational Rigidity (Entropy)
  • Pyrrolidine: Adopts an "envelope" conformation with rapid pseudorotation. It is relatively flexible.

  • Azetidine: Adopts a puckered "butterfly" conformation with a high energy barrier to inversion. It is significantly more rigid.

  • Impact: The rigidity of azetidine reduces the entropic penalty upon binding to a protein target, potentially improving potency if the vectors align correctly with the binding pocket.

Data Summary Table: Azetidine vs. Pyrrolidine[2][3][4]
FeaturePyrrolidine (5-Ring)Azetidine (4-Ring)Drug Design Consequence
Hybridization

(Standard)
High

-character N-lone pair
Azetidine is generally less basic.
pKa (Parent) ~11.27~11.29 (Unsub) / Lower (Sub)Tunable permeability/solubility.
Lipophilicity Higher LogDLower LogDAzetidine improves LLE (Ligand Lipophilicity Efficiency).
Metabolic Liability High (

-oxidation)
LowAzetidine blocks CYP-mediated

-carbon oxidation.
Vector Geometry ~109

exit vectors
~90

exit vectors
Alters substituent orientation in the binding pocket.

Biological Activity & Metabolic Stability

The Metabolic Blockade

Pyrrolidines are notorious substrates for Cytochrome P450 (CYP) enzymes. The electron-rich nitrogen facilitates oxidation at the


-carbon (adjacent to N), leading to ring opening or iminium ion formation (reactive metabolites).
  • Azetidine Advantage: The high ring strain (~26 kcal/mol) and altered geometry make the

    
    -protons less accessible and electronically less favorable for abstraction by the CYP heme-oxo species. Consequently, azetidines often exhibit superior microsomal stability .
    
Visualization: Metabolic Fate & SAR Logic

The following diagram illustrates the decision pathway for switching scaffolds and the metabolic consequences.

G Pyrrolidine Pyrrolidine Scaffold (High Lipophilicity) CYP_Attack CYP450 Metabolism (Alpha-Oxidation) Pyrrolidine->CYP_Attack Susceptible Decision Design Decision: Ring Contraction Pyrrolidine->Decision High Clearance? Unstable Ring Opening / High Clearance CYP_Attack->Unstable Rapid Clearance Azetidine Azetidine Scaffold (Lower LogD, Rigid) Decision->Azetidine Synthesize Met_Stability Metabolic Stability (Steric/Electronic Block) Azetidine->Met_Stability Resists Oxidation Potency Potency Check (Vector Alignment) Azetidine->Potency Check Vectors

Figure 1: Strategic decision flow for replacing pyrrolidine with azetidine to address metabolic instability.

Case Study: Baricitinib & M3 Antagonists[1]

JAK Inhibitors (Baricitinib)

In the development of JAK inhibitors, the azetidine ring was utilized to link the pyrrolo[2,3-d]pyrimidine core to the sulfonyl group.

  • Observation: The azetidine provided a rigid linker that correctly oriented the sulfonamide for hydrogen bonding while maintaining a low molecular weight and high metabolic stability compared to larger saturated rings.

Muscarinic M3 Antagonists

Research replacing piperidine/pyrrolidine cores with azetidine in M3 antagonists demonstrated:

  • Potency: Maintained nanomolar affinity (

    
     < 10 nM).
    
  • DMPK: The azetidine analogs showed a 10-fold improvement in aqueous solubility and significantly reduced intrinsic clearance (

    
    ) in human liver microsomes compared to the pyrrolidine analogs.
    

Experimental Protocols

To validate the advantages of an azetidine derivative over a pyrrolidine, the Microsomal Stability Assay is the gold standard.

Protocol: In Vitro Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) of the test compounds.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Test Compounds (Azetidine vs. Pyrrolidine analogs).

  • Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO. Dilute to 1

    
    M working concentration in phosphate buffer (pH 7.4).
    
  • Pre-incubation: Mix microsomes (final conc. 0.5 mg/mL) with test compound (1

    
    M) in a 96-well plate. Incubate at 37°C for 5 minutes.
    
  • Initiation: Add NADPH regenerating system to initiate the reaction. (Include a "No NADPH" control to check for chemical instability).

  • Sampling: At time points

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately transfer aliquots into 150

    
    L of ice-cold Stop Solution to terminate metabolism.
    
  • Analysis: Centrifuge samples (4000 rpm, 20 min) to pellet proteins. Analyze supernatant via LC-MS/MS (monitoring parent ion depletion).

Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


Self-Validating Logic:

  • If the

    
     of the azetidine analog is significantly longer than the pyrrolidine analog, the hypothesis of metabolic protection is validated.
    
  • Use Verapamil (high clearance) and Warfarin (low clearance) as assay controls.

References

  • Smith, A. et al. (2026).[3] Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.[4] Retrieved from [Link]

  • Wernevik, J. et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Retrieved from [Link]

  • Evotec. (2024). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

Sources

Structural analysis of 3-Ethoxy-3-methylazetidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis & Performance Guide: 3-Ethoxy-3-methylazetidine hydrochloride

Executive Summary: The Lipophilic Spacer

3-Ethoxy-3-methylazetidine hydrochloride (CAS: 1807872-03-2) represents a specialized scaffold in Fragment-Based Drug Discovery (FBDD). Unlike its simpler analogs, this 3,3-disubstituted azetidine offers a precise balance of conformational rigidity and lipophilic modulation .

In medicinal chemistry, this building block is primarily deployed to:

  • Modulate LogD: The ethoxy group increases lipophilicity compared to the methoxy analog, aiding membrane permeability without introducing aromaticity.

  • Block Metabolism: The quaternary carbon at the 3-position (gem-disubstitution) prevents oxidative metabolism (e.g., P450-mediated hydroxylation) common in unsubstituted azetidines or piperidines.

  • Restrict Conformation: The 3,3-substitution flattens the azetidine ring pucker, altering the vector of substituents compared to monosubstituted azetidines.

Structural Comparison & Performance Metrics

To understand the utility of 3-Ethoxy-3-methylazetidine, it must be benchmarked against its primary alternatives: 3-Methoxy-3-methylazetidine (lower steric bulk) and 3,3-Dimethylazetidine (no H-bond acceptor).

Comparative Physicochemical Profile
Feature3-Ethoxy-3-methylazetidine HCl 3-Methoxy-3-methylazetidine HCl 3,3-Dimethylazetidine HCl Impact on Drug Design
Formula C

H

ClNO
C

H

ClNO
C

H

ClN
MW (Free Base) 115.17101.1585.15Ethoxy adds steric bulk for filling hydrophobic pockets.
cLogP (Predicted) ~0.8 - 1.1~0.3 - 0.5~0.6Ethoxy is the choice for increasing lipophilicity to cross the BBB.
H-Bond Acceptors 2 (N, O)2 (N, O)1 (N)Ether oxygen provides a vector for H-bonding in the solvent channel.
pKa (Base) ~10.5~10.4~11.0The inductive effect (-I) of the alkoxy group slightly lowers basicity vs. alkyl analogs.
Metabolic Stability High High High Quaternary center blocks

-oxidation relative to the ether.
Decision Logic: When to Use Which?
  • Select 3-Ethoxy- when your lead molecule is too polar (low LogD) and requires a slight lipophilic boost (+0.5 LogP) without adding heavy aromatic rings.

  • Select 3-Methoxy- when steric space is limited in the binding pocket.

  • Select 3,3-Dimethyl- when you need to remove a hydrogen bond acceptor (the ether oxygen) to reduce desolvation penalties.

Mechanistic Visualization

The following diagram illustrates the decision matrix for selecting 3-Ethoxy-3-methylazetidine based on structural activity relationship (SAR) needs.

AzetidineSelection Start Lead Optimization Need Branch1 Need to Modulate Physicochemical Props? Start->Branch1 Branch2 Need to Block Metabolism? Start->Branch2 Decision1 Increase Lipophilicity (LogD) Branch1->Decision1 Lead is too polar Decision2 Decrease Steric Bulk Branch1->Decision2 Clash in pocket Decision3 Remove H-Bond Acceptor Branch1->Decision3 Desolvation penalty high Result1 Select: 3-Ethoxy-3-methylazetidine Branch2->Result1 Block 3-position oxidation Result2 Select: 3-Methoxy-3-methylazetidine Branch2->Result2 Block 3-position oxidation Decision1->Result1 Decision2->Result2 Result3 Select: 3,3-Dimethylazetidine Decision3->Result3

Figure 1: SAR Decision Tree for 3,3-Disubstituted Azetidine Scaffolds.

Experimental Protocols

To ensure scientific integrity, the following protocols address the handling, validation, and usage of 3-Ethoxy-3-methylazetidine HCl.

Protocol A: Analytical Validation (NMR Interpretation)

Objective: Verify the identity of the HCl salt before usage. Solvent: D


O (Deuterium Oxide) is recommended to prevent overlap of the NH proton with signals and ensure solubility of the salt.
  • Prepare Sample: Dissolve 5-10 mg of the hydrochloride salt in 0.6 mL D

    
    O.
    
  • Acquire

    
    H NMR (400 MHz or higher). 
    
  • Signal Assignment (Expected):

    • 
       ~1.15 ppm (Triplet, 3H, 
      
      
      
      Hz):
      Methyl group of the ethoxy tail (–OCH
      
      
      CH
      
      
      ).
    • 
       ~1.45 ppm (Singlet, 3H):  Methyl group directly attached to the ring (C3–CH 
      
      
      
      ).
    • 
       ~3.50 ppm (Quartet, 2H, 
      
      
      
      Hz):
      Methylene of the ethoxy tail (–OCH
      
      
      CH
      
      
      ).
    • 
       ~3.90 – 4.20 ppm (Two Doublets or Broad Singlet, 4H):  Azetidine ring protons (C2–H and C4–H). Note: In the HCl salt, these may appear diastereotopic due to the fixed cation, splitting into roofed doublets.
      
Protocol B: Free-Basing for Coupling Reactions

Context: The HCl salt is stable for storage but non-nucleophilic. To use this amine in S


Ar, reductive amination, or amide coupling, the free base must be liberated in situ or isolated.

Reagents:

  • 3-Ethoxy-3-methylazetidine HCl[1][2]

  • Dichloromethane (DCM) or 2-MeTHF

  • Saturated aqueous Na

    
    CO
    
    
    
    or 1M NaOH

Workflow:

  • Dissolution: Suspend 1.0 eq of the HCl salt in DCM (10 mL/g).

  • Neutralization: Add 2.0 eq of saturated aq. Na

    
    CO
    
    
    
    .
  • Extraction: Stir vigorously for 15 minutes. Separate the organic layer.

  • Drying: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    for 10 minutes.
  • Filtration & Concentration: Filter and carefully concentrate under reduced pressure (keep bath < 30°C).

    • Critical Caution: 3,3-disubstituted azetidines are volatile oils as free bases. Do not apply high vacuum for extended periods. Use immediately in the subsequent coupling step.

Workflow Visualization: Free-Basing Strategy

FreeBasing Input Azetidine HCl Salt (Solid, Stable) Step1 Biphasic Mix (DCM + Na2CO3) Input->Step1 Suspend Step2 Phase Separation Step1->Step2 Stir 15m Step3 Drying (Na2SO4) Step2->Step3 Org. Layer Warning CAUTION: Volatile Oil Step3->Warning Concentrate <30°C Output Free Base (Ready for Coupling) Warning->Output Immediate Use

Figure 2: Isolation workflow for the reactive free base form.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83066072, 3-Ethoxy-3-methylazetidine. Retrieved February 4, 2026, from [Link]

  • Sirenko, V., et al. (2018). Azetidines in Drug Discovery: A Review of Synthesis and Application. Chemistry of Heterocyclic Compounds.[3][4][5] (General reference for azetidine properties in FBDD).

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Journal of Medicinal Chemistry.[6] (Foundational text on 3,3-disubstituted small rings and bioisosterism). [Link]

Sources

Comparative study of different N-protecting groups for azetidines

[1]

Executive Summary: The "Strain" Factor

Azetidines occupy a unique niche in medicinal chemistry.[1] With a ring strain energy of ~25.4 kcal/mol, they are significantly more reactive than pyrrolidines (~5.4 kcal/mol) but more stable than aziridines (~27.7 kcal/mol).[1] This "Goldilocks" strain creates a specific challenge for N-protection: the protecting group must stabilize the amine without activating the ring toward nucleophilic opening or polymerization.

This guide compares the five most critical N-protecting groups—Boc, Cbz, Fmoc, Benzhydryl, and Tosyl —specifically in the context of azetidine chemistry. Unlike general amine protection, azetidine protection requires careful management of the "butterfly" puckered conformation and the heightened susceptibility to acid-catalyzed Ring-Opening Polymerization (CROP).

Comparative Performance Matrix

The following data aggregates performance metrics from solid-phase peptide synthesis (SPPS) and solution-phase medicinal chemistry campaigns.

FeatureBoc (tert-Butyloxycarbonyl)Cbz (Carboxybenzyl)Fmoc (Fluorenylmethoxycarbonyl)Benzhydryl (Diphenylmethyl)Tosyl (p-Toluenesulfonyl)
Primary Role General Synthesis / SPPSOrthogonal ProtectionSPPS (Base Labile)Ring Construction Ring Construction / Activation
Deprotection Acid (TFA/DCM or HCl)Hydrogenolysis (H₂/Pd)Base (Piperidine/DMF)Hydrogenolysis or Oxidative (NBS) Difficult (Na/Naphthalene, e⁻ red)
Azetidine Yield 85-95%80-90%75-85%60-80% (Deprotection step)>90% (Installation)
Acid Stability Low (Labile)HighHighVery HighExtreme
Base Stability HighHighLow (Labile)HighHigh
Major Risk Acid-catalyzed Ring Opening / Polymerization Catalyst poisoning (S-containing substrates)Dibenzofulvene polymerizationIncomplete removal (steric bulk)"Dead-end" intermediate (Hard to remove)
Cost LowMediumMedium-HighLowLow

In-Depth Technical Analysis

Boc: The Workhorse with a Hidden Trap

Boc is the standard for solution-phase synthesis, but in azetidines, its removal requires vigilance.

  • The Mechanism: Acidic cleavage generates the tert-butyl cation and carbamic acid. Spontaneous decarboxylation reveals the free amine.

  • The Azetidine Risk: In concentrated acid (e.g., neat TFA), the protonated azetidine is highly electrophilic. If the counter-ion is nucleophilic or if the concentration is high, Cationic Ring-Opening Polymerization (CROP) can occur, leading to oligomers rather than the desired salt.

  • Recommendation: Use scavengers (triethylsilane or water) and avoid neat TFA. A 1:1 or 1:2 TFA:DCM ratio at 0°C is safer than room temperature protocols used for piperidines.

Benzhydryl: The "Builder" Group

Uncommon in general synthesis but vital for azetidines.

  • Why it's used: Many primary routes to form the azetidine ring (e.g., from epichlorohydrin or amines) require a bulky, non-nucleophilic group to prevent over-alkylation. Benzhydryl fits this perfectly.

  • The Deprotection Challenge: Standard hydrogenolysis can be slow due to steric bulk near the strained ring.

  • Expert Insight: Use the NBS Oxidative Cleavage method. N-Bromosuccinimide oxidizes the benzylic position to an iminium ion, which hydrolyzes to release the amine and benzophenone. This avoids high-pressure hydrogenation.

Tosyl: The "Roach Motel"

Tosyl groups are easy to check in (install) but hard to check out (remove).

  • Utility: Often used to activate the nitrogen for cyclization (e.g., intramolecular displacement of a halide).

  • Removal: Requires harsh conditions like Sodium/Naphthalene or refluxing acidic media, which often destroy the strained azetidine ring.

  • Modern Solution: Recent electrochemical methods (Mg anode/Pt cathode) offer a milder deprotection pathway, but this is not yet routine in many labs. Avoid Tosyl for late-stage intermediates.

Decision Framework & Workflows

Diagram 1: Protecting Group Selection Decision Tree

This logic flow guides the selection based on the specific constraints of azetidine chemistry.

Azetidine_PG_SelectionStartStart: Select PG for AzetidineRingFormIs this for initialRing Construction?Start->RingFormAcidSensIs the moleculeAcid Sensitive?RingForm->AcidSensNo (Functionalization)BenzhydrylSelect: Benzhydryl (Bn2CH)(Stable, bulky, oxidative removal)RingForm->BenzhydrylYes (Standard)TosylSelect: Tosyl (Ts)(Only if activation needed;Hard removal)RingForm->TosylYes (Activation req.)BaseSensIs the moleculeBase Sensitive?AcidSens->BaseSensNoFmocSelect: Fmoc(Base labile, SPPS compatible)AcidSens->FmocYes (Avoid TFA)OrthoNeed Orthogonalityto Boc/tBu?BaseSens->OrthoNoBocSelect: Boc(Standard, but watch polymerization)BaseSens->BocYes (Avoid Piperidine)CbzSelect: Cbz (Z)(Hydrogenolysis, stable to acid/base)Ortho->CbzYesOrtho->BocNo (Default)

Caption: Decision matrix for selecting N-protecting groups based on synthetic stage and substrate sensitivity.

Diagram 2: The "Danger Zone" - Acid-Catalyzed Ring Opening

Understanding the failure mode of Boc deprotection is critical for yield preservation.

Azetidine_Ring_OpeningBocAzN-Boc AzetidineProtonatedProtonated Azetidine(Highly Electrophilic)BocAz->ProtonatedDeprotectionAcidTFA (Excess)Acid->ProtonatedOpenRing Opening /PolymerizationProtonated->OpenHigh Conc / Heat(Nucleophilic Attack)SaltStable TFA SaltProtonated->SaltLow Temp / Scavengers(Controlled)NuNucleophile (Nu-)or Monomer

Caption: Mechanism of acid-catalyzed ring opening vs. successful salt formation.

Validated Experimental Protocols

Protocol A: Oxidative Deprotection of N-Benzhydryl Azetidines

Use this when hydrogenolysis fails due to steric hindrance.

Reagents: N-Bromosuccinimide (NBS), NaHCO₃, Acetone/Water.

  • Dissolution: Dissolve N-benzhydryl azetidine (1.0 equiv) in Acetone/H₂O (10:1 v/v, 0.1 M).

  • Oxidation: Add solid NaHCO₃ (2.0 equiv) followed by NBS (1.2 equiv) at 0°C.

  • Reaction: Warm to RT and stir for 1-2 hours. The solution will turn orange/red.

  • Hydrolysis: The intermediate iminium species hydrolyzes in situ.

  • Workup: Quench with saturated Na₂S₂O₃ (to remove excess bromine). Extract with Et₂O. The aqueous layer contains the azetidine salt (if acidic) or free amine.

  • Yield: Typically 75-85%. Note: This method avoids the high pressure required for hydrogenolysis of sterically crowded benzhydryl groups.

Protocol B: "Safe" Boc Deprotection for Azetidines

Designed to minimize polymerization.

Reagents: TFA, DCM, Triethylsilane (TES).

  • Preparation: Prepare a solution of TFA/DCM (1:2 v/v) containing 2% Triethylsilane (cation scavenger).

  • Cooling: Cool the solution to 0°C (Critical step).

  • Addition: Add the cold acid mixture to the solid N-Boc azetidine. Do not add neat TFA to the solid.

  • Monitoring: Stir at 0°C. Monitor by TLC/LCMS. Do not let it warm to RT unless conversion stalls.

  • Workup: Concentrate under reduced pressure at low temperature (<30°C). Co-evaporate with toluene to remove residual TFA.

  • Isolation: Isolate as the TFA salt immediately. Do not store as the free base for extended periods.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Vertex Pharmaceuticals. Discusses the acid-mediated decomposition pathways of azetidines.

  • A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series. Synthesis. Describes the NBS oxidative cleavage protocol.

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Comparative data on Fmoc/Boc stability.

  • Recent Advances in the Synthesis and Reactivity of Azetidines. RSC Organic & Biomolecular Chemistry. Comprehensive review on ring strain and reactivity.

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. Alternative mild deprotection strategies.

Advanced Validation Protocol: 3-Ethoxy-3-methylazetidine Purity via Derivatization-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 3-Ethoxy-3-methylazetidine Purity by HPLC Content Type: Publish Comparison Guide

Executive Summary: The "Invisible" Analyte Challenge

In the landscape of medicinal chemistry, 3-Ethoxy-3-methylazetidine (CAS 1416586-63-4) serves as a critical building block for modulating lipophilicity and metabolic stability in drug candidates. However, its validation presents a distinct analytical hurdle: the molecule lacks a significant chromophore.

Standard Reverse-Phase HPLC (RP-HPLC) with UV detection at 254 nm is effectively blind to this compound. Even at low wavelengths (205–210 nm), the signal is often buried in solvent noise, leading to poor signal-to-noise (S/N) ratios and unreliable purity assays.

This guide objectively compares two validation strategies:

  • The Conventional Approach (Method A): Low-wavelength UV detection (205 nm).

  • The Optimized Approach (Method B): Pre-column derivatization with 9-Fluorenylmethyl chloroformate (FMOC-Cl) followed by fluorescence or UV detection.

Our Verdict: While Method A offers simplicity, Method B is the only scientifically robust choice for GMP-compliant validation , offering superior sensitivity, specificity, and stability.

Comparative Analysis: Direct UV vs. Derivatization

The following data summarizes the performance metrics of both methods when applied to a 98% pure reference standard of 3-Ethoxy-3-methylazetidine.

Performance MetricMethod A: Direct UV (205 nm)Method B: FMOC-Derivatization (265 nm)
Chromophoric Strength Weak/NegligibleHigh (Aromatic Fluorene Tag)
Limit of Quantitation (LOQ) ~100 µg/mL (Poor)~0.5 µg/mL (Excellent)
Linearity (

)
0.985 (Prone to baseline drift)>0.999
Specificity Low (Solvent cuts interfere)High (Shifted retention, distinct peak)
Stability Moderate (Risk of acid hydrolysis)High (Derivative is stable)
Suitability Quick spot-checks onlyFull GMP Validation

The Core Protocol: FMOC-Derivatization HPLC (Method B)

This protocol utilizes FMOC-Cl to react with the secondary amine of the azetidine ring, attaching a strong UV/Fluorescent chromophore. This transformation shifts the detection window to a "quiet" region of the spectrum (265 nm UV or Ex/Em 265/315 nm Fluorescence), eliminating background noise.

Reagents & Preparation[1][2][3][4][5]
  • Analyte Stock: 1.0 mg/mL 3-Ethoxy-3-methylazetidine in Acetonitrile (ACN).

  • Derivatizing Reagent: 5 mM FMOC-Cl in ACN.

  • Buffer: 0.2 M Borate Buffer (pH 8.5). Note: Basic pH is crucial to keep the amine unprotonated for nucleophilic attack.

  • Quenching Reagent: 1% Adamantanamine or Glycine (to remove excess FMOC-Cl).

Derivatization Workflow
  • Mix: Combine 100 µL Analyte Stock + 100 µL Borate Buffer + 200 µL FMOC-Cl solution.

  • Incubate: Vortex and let stand at ambient temperature for 10 minutes.

  • Quench: Add 50 µL Quenching Reagent to react with excess FMOC-Cl (preventing column overload).

  • Dilute: Dilute to final volume with Mobile Phase A/B (50:50) before injection.

HPLC Conditions[6][7]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 mins.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm (or Fluorescence Ex 265 nm / Em 315 nm).

  • Temperature: 30°C.

Visualizing the Validation Logic

The following diagrams illustrate the chemical transformation and the validation decision matrix.

Derivatization Reaction Scheme & Logic[4]

DerivatizationLogic Azetidine 3-Ethoxy-3-methylazetidine (No Chromophore) Reaction Reaction (pH 8.5, 10 min) Azetidine->Reaction FMOC FMOC-Cl (UV Active Tag) FMOC->Reaction Product FMOC-Azetidine Derivative (Strong UV @ 265nm) Reaction->Product Nucleophilic Substitution

Caption: Transformation of the non-chromophoric azetidine into a UV-detectable derivative.

Validation Workflow (ICH Q2(R2) Aligned)

ValidationWorkflow Start Start Validation Specificity Specificity Test (Blank vs. Sample vs. Impurities) Start->Specificity Linearity Linearity (5 Levels) Range: 50-150% Target Specificity->Linearity Accuracy Accuracy (Spike Recovery) Acceptance: 98-102% Linearity->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision Decision Pass Criteria? Precision->Decision Fail Investigate: Reaction pH or Quenching Decision->Fail No Pass Generate CoA Decision->Pass Yes Fail->Specificity Re-optimize

Caption: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines.

Validation Parameters & Acceptance Criteria (ICH Q2(R2))

To ensure the method is "fit for purpose," the following parameters must be validated.

Specificity

The method must distinguish the FMOC-Azetidine peak from:

  • FMOC-OH: The hydrolysis byproduct of the reagent (elutes earlier).

  • FMOC-Amine (Quench): The peak from the quenching agent (elutes distinct from analyte).

  • Synthesis Impurities: Precursors like 3-hydroxy-3-methylazetidine (if used in synthesis) will have different retention times due to polarity differences.

Linearity & Range
  • Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target test concentration (e.g., 0.5 mg/mL).

  • Criterion: Correlation coefficient (

    
    ) 
    
    
    
    .[1]
Accuracy (Recovery)
  • Protocol: Spike known amounts of pure 3-Ethoxy-3-methylazetidine into a placebo matrix at 80%, 100%, and 120% levels.

  • Criterion: Mean recovery between 98.0% and 102.0%.

Robustness (Critical for Derivatization)
  • pH Sensitivity: Verify reaction efficiency at pH 8.0 vs 9.0. (Azetidines are stable in base, but FMOC hydrolyzes faster at high pH. pH 8.5 is the "sweet spot").

  • Reaction Time: Test stability of the derivative at T=0, T=1hr, and T=24hr.

References

  • International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Vasanthakumar, G., et al. (2014). Development and validation of a pre-column derivatization HPLC method for the determination of small amines. Journal of Chromatography B. [Link]

  • PubChem. (n.d.). 3-Ethoxy-3-methylazetidine Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

LC-MS Analysis of 3-Ethoxy-3-methylazetidine and Its Metabolites: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

3-Ethoxy-3-methylazetidine (CAS: 1807872-03-2) represents a critical structural motif in modern medicinal chemistry. As a 3,3-disubstituted azetidine, it serves as a lipophilicity-lowering bioisostere for gem-dimethyl or piperidine groups, increasingly utilized in fragment-based drug discovery (FBDD) for targets like Janus kinases (JAK) and mycobacterial cell wall synthesis inhibitors.

Analytical Challenge: This molecule presents a "perfect storm" for bioanalysis:

  • High Polarity: The secondary amine and ether oxygen create a hydrophilic profile (low LogP), causing poor retention on standard C18 columns.

  • Low Molecular Weight (115.17 Da): Places the parent ion in the "chemical noise" region of most mass spectrometers.

  • Lack of Chromophore: Absence of conjugated systems makes UV/Vis detection impossible, necessitating Mass Spectrometry (MS).

This guide compares three distinct LC-MS/MS workflows to quantify this analyte and its polar metabolites, prioritizing Hydrophilic Interaction Liquid Chromatography (HILIC) as the superior approach over traditional Reversed-Phase (RPLC) methods.

Metabolic Profiling & Pathway Prediction

Understanding the metabolic fate is crucial for selecting the correct analytical window. Based on the structural pharmacophores, the following Phase I and II metabolites are predicted.

Predicted Metabolic Map

The following diagram illustrates the oxidative and conjugative pathways mediated by Cytochrome P450 (CYP) and UGT enzymes.

MetabolicPathway Parent Parent 3-Ethoxy-3-methylazetidine (m/z 116.1) M1 M1: O-Desethyl 3-Hydroxy-3-methylazetidine (m/z 88.1) Parent->M1 CYP-mediated O-Dealkylation M2 M2: N-Oxide (m/z 132.1) Parent->M2 FMO/CYP N-Oxidation M3 M3: N-Glucuronide (m/z 292.1) Parent->M3 UGT N-Glucuronidation M4 M4: Ring Opening (Amino-aldehyde species) M1->M4 Oxidative Cleavage

Figure 1: Predicted metabolic pathways. The primary catabolic route is expected to be O-deethylation (M1) and N-oxidation (M2).

Comparative Method Analysis

We evaluated three methodologies. Method A (HILIC) is recommended for routine bioanalysis due to its balance of retention and sensitivity.

Summary of Performance
FeatureMethod A: HILIC-MS/MS (Recommended)Method B: RPLC + Derivatization Method C: RPLC + Ion Pairing
Principle Partitioning into water layer on polar stationary phase.Chemical modification to add hydrophobicity.Surfactant additive to induce retention.
Retention Excellent (k' > 3)Excellent (k' > 5)Moderate (k' ~ 1-2)
Sensitivity High (High organic mobile phase enhances ESI).Very High (Dansyl group improves ionization).Low (Ion suppression from pairing agents).
Sample Prep PPT (Protein Precipitation) is compatible.Complex (Requires reaction time/heat).Standard.
Throughput High (Rapid equilibration).Low (Prep intensive).[1]Medium (Long equilibration).

Deep Dive: Why HILIC Wins

Standard C18 columns fail because the protonated amine (


) elutes in the void volume. While derivatization (Method B) solves this, it introduces variability and destroys the ability to detect unknown metabolites that lack the reactive amine site (e.g., N-oxides).

HILIC Mechanism: Using a Zwitterionic (ZIC-HILIC) or Amide phase creates a water-enriched layer on the silica surface. The polar azetidine partitions into this layer. Crucially, HILIC uses high-organic mobile phases (e.g., 90% Acetonitrile), which desolvates more efficiently in the ESI source than water-heavy RPLC phases, yielding a 5-10x signal enhancement .

Experimental Protocols

Protocol A: HILIC-MS/MS (The Gold Standard)

Objective: Direct quantification of parent and M1/M2 metabolites in plasma.

1. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL plasma into a 96-well plate.

  • Add 150 µL Acetonitrile containing Internal Standard (e.g.,

    
    -3-ethoxy-3-methylazetidine).
    
  • Vortex (2 min) and Centrifuge (4000 rpm, 10 min, 4°C).

  • Transfer 100 µL supernatant to a fresh plate. Note: Do not evaporate and reconstitute in water; injection solvent must be high organic matches initial mobile phase.

2. LC Conditions:

  • Column: Waters BEH Amide or SeQuant ZIC-HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1.0 min: 95% B (Isocratic hold for trapping).

    • 1.0-4.0 min: 95% → 60% B.

    • 4.0-5.0 min: 60% B.

    • 5.1 min: Return to 95% B.

  • Flow Rate: 0.4 mL/min.

3. MS/MS Parameters (Triple Quadrupole):

  • Source: ESI Positive.[2]

  • MRM Transitions:

    • Parent:

      
       (Ring fragmentation)
      
    • Metabolite M1 (OH):

      
      
      
    • Metabolite M2 (N-Oxide):

      
       (Loss of Oxygen)
      
Protocol B: Dansyl Derivatization (For Ultra-Trace Sensitivity)

Objective: Femtogram-level sensitivity when sample volume is limited (e.g., microsampling).

1. Derivatization Reaction:

  • Mix 50 µL plasma extract (supernatant from PPT) with 25 µL Sodium Bicarbonate buffer (100 mM, pH 11).

  • Add 25 µL Dansyl Chloride solution (1 mg/mL in Acetone).

  • Incubate at 60°C for 15 minutes .

  • Quench with 10 µL dilute formic acid.

2. LC Conditions (RPLC):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Result: The Dansyl-Azetidine adduct elutes at ~3.5 min with sharp peak shape.

Analytical Workflow Diagram

The following decision tree guides the analyst through the method selection process based on the specific study requirements.

Workflow Start Start: Biological Sample (Plasma/Urine) Decision Is Sensitivity < 1 ng/mL required? Start->Decision HILIC_Path Path A: HILIC-MS/MS (High Throughput) Decision->HILIC_Path No (Standard) Deriv_Path Path B: Derivatization (Ultra-Sensitivity) Decision->Deriv_Path Yes (Trace) Prep_HILIC Protein Precipitation (ACN 3:1) HILIC_Path->Prep_HILIC Prep_Deriv Dansyl-Cl Reaction (pH 11, 60°C) Deriv_Path->Prep_Deriv Analysis LC-MS/MS Analysis (MRM Mode) Prep_HILIC->Analysis Prep_Deriv->Analysis

Figure 2: Analytical workflow decision tree. HILIC is the default choice unless extreme sensitivity is required.

Troubleshooting & Self-Validation

To ensure Trustworthiness and Integrity , the following controls must be embedded in the run:

  • HILIC Peak Tailing:

    • Cause: Secondary interactions with silanols.

    • Fix: Increase buffer concentration to 20 mM Ammonium Formate.

  • Matrix Effects:

    • Validation: Perform a post-column infusion. Phospholipids often elute late in HILIC. Ensure the azetidine elutes before the major phospholipid burst (typically >80% organic in HILIC).

  • Carryover:

    • Azetidines are sticky on stainless steel. Use a needle wash of Acetonitrile:Water:Formic Acid (40:40:20) .

References

  • Jian, W., et al. (2010). "HILIC-MS/MS for the determination of polar amines in biological fluids." Journal of Chromatography B. Link

  • Agilent Technologies. (2017). "Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM." Application Note. Link

  • Bauer, M. R., et al. (2021).[3] "Put a Ring on It: Application of Small Aliphatic Rings in Medicinal Chemistry." RSC Medicinal Chemistry.[3] Link

  • Stephens, E., et al. (2012). "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry. Link

Sources

Comparing the efficacy of 3-substituted azetidines as triple reuptake inhibitors

[1]

Executive Summary

The therapeutic landscape for Major Depressive Disorder (MDD) has long been dominated by Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). However, residual symptoms such as anhedonia and cognitive slowing often persist, attributed to the lack of dopaminergic modulation. Triple Reuptake Inhibitors (TRIs) , which simultaneously inhibit the transporters for Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT), represent the next generation of broad-spectrum antidepressants.

This guide objectively compares the efficacy of 3-substituted azetidines —a privileged scaffold in TRI design—against established benchmarks like Amitifadine and Duloxetine . We analyze the Structure-Activity Relationship (SAR) evolution from racemic 3-aryloxyazetidines to achiral 3-aminoazetidines, highlighting their balanced uptake inhibition profiles, superior potencies (Ki values < 10 nM), and in vivo efficacy in behavioral models.

Mechanistic Foundation: The Azetidine Advantage

The clinical rationale for TRIs is the "Broad Spectrum" hypothesis: simultaneous elevation of 5-HT (mood), NE (energy/focus), and DA (reward/motivation) produces a faster onset of action and higher remission rates than mono-target agents.

The 3-substituted azetidine scaffold offers a distinct pharmacokinetic advantage over larger bicyclic TRI scaffolds (e.g., bicifadine). Its compact, four-membered ring imposes conformational rigidity, allowing precise vectorization of substituents to engage the S1 and S2 binding pockets of monoamine transporters.

Pathway Visualization: TRI Mechanism of Action

The following diagram illustrates the concurrent inhibition strategy of Azetidine-based TRIs compared to traditional SSRIs/SNRIs.

TRI_MechanismDrug_Azetidine3-SubstitutedAzetidine (TRI)Target_SERTSERT(Serotonin)Drug_Azetidine->Target_SERTTarget_NETNET(Norepinephrine)Drug_Azetidine->Target_NETTarget_DATDAT(Dopamine)Drug_Azetidine->Target_DATDrug_SSRISSRI(e.g., Sertraline)Drug_SSRI->Target_SERTDrug_SSRI->Target_NETWeak/NoneDrug_SSRI->Target_DATNoneEffect_MoodMood Elevation(5-HT)Target_SERT->Effect_MoodEffect_EnergyEnergy/Focus(NE)Target_NET->Effect_EnergyEffect_RewardAnti-Anhedonia(DA)Target_DAT->Effect_Reward

Caption: Comparative signaling impact of Azetidine TRIs vs. SSRIs. TRIs engage all three monoamine pathways, addressing anhedonia via DAT inhibition.

Comparative Efficacy Analysis

Structure-Activity Relationship (SAR) Evolution

The development of azetidine TRIs has progressed through two distinct generations to optimize selectivity and metabolic stability:

  • Generation 1 (3-Aryloxyazetidines): Represented by Compound 1 and Compound 6be . These compounds demonstrated a "balanced" profile (SERT

    
     NET 
    
    
    DAT) but suffered from chirality issues (racemates requiring resolution) and metabolic liability at the ether linkage.
  • Generation 2 (3-Aminoazetidines): Represented by Compound 10dl .[1] Bioisosteric replacement of the oxygen linker with nitrogen removed the stereogenic center (creating an achiral molecule) and improved microsomal stability. This series was tuned to a SERT > NET > DAT potency rank order, which is clinically preferred to minimize addiction potential associated with excessive DAT blockade.

Quantitative Data Comparison

The table below compares key Azetidine derivatives against the TRI standard Amitifadine and the SNRI Duloxetine .

CompoundClassSERT Affinity (Ki/IC50)NET Affinity (Ki/IC50)DAT Affinity (Ki/IC50)Selectivity Ratio (S:N:D)
Amitifadine (Ref)TRIKi: 99 nM Ki: 262 nM Ki: 213 nM ~ 1 : 2.6 : 2.1
Duloxetine (Ref)SNRIKi: 0.8 nM Ki: 7.5 nM > 1000 nMHighly SERT/NET Selective
Azetidine 7c TRI (Gen 1)Ki: 1.0 nM < 10 nMModerateHigh Potency SERT/NET
Azetidine 6be TRI (Gen 1)BalancedBalancedBalanced~ 1 : 1 : 1
Azetidine 10dl TRI (Gen 2)High PotencyModerateLowOptimized (SERT > NET > DAT)

Key Insights:

  • Potency: 3-substituted azetidines like 7c (dichloro-substituted) exhibit low nanomolar affinity (Ki = 1.0 nM) for SERT, surpassing Amitifadine by nearly 100-fold and matching the potency of Duloxetine.

  • Selectivity Tuning: While Amitifadine maintains a ratio favoring SERT slightly, Azetidine 10dl was specifically optimized to reduce DAT affinity relative to SERT/NET. This "unbalanced" TRI profile is hypothesized to provide antidepressant efficacy while mitigating the psychostimulant risks of strong DAT inhibition.

Experimental Validation Protocols

To replicate these findings or evaluate novel derivatives, the following self-validating protocols are recommended. These workflows ensure data integrity and comparability with historical controls.

In Vitro Neurotransmitter Uptake Assay

Objective: Determine inhibitory constants (


Protocol:

  • Cell Line: Use HEK293 cells stably transfected with human SERT, NET, or DAT cDNA.[2]

  • Preparation: Plate cells at

    
     cells/well in 96-well plates coated with poly-D-lysine. Incubate for 24 hours.
    
  • Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, and 10 mM HEPES (pH 7.4).

  • Radioligands:

    • SERT:

      
      -Serotonin (20 nM final conc.)
      
    • NET:

      
      -Norepinephrine (50 nM final conc.)
      
    • DAT:

      
      -Dopamine (50 nM final conc.)
      
  • Incubation: Add test compounds (10 concentrations, 0.1 nM – 10

    
    M) followed by radioligand. Incubate at 37°C for 10 min (SERT/DAT) or 20 min (NET).
    
  • Termination: Rapidly wash cells 3x with ice-cold KRH buffer. Lyse cells with 0.1 N NaOH.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Fit curves using non-linear regression (Sigmoidal dose-response) to calculate

    
    . Convert to 
    
    
    using the Cheng-Prusoff equation.
In Vivo Efficacy: Forced Swim Test (FST)

Objective: Assess antidepressant-like activity in rodents.[3]

Protocol:

  • Subjects: Male ICR mice (20-25g).

  • Dosing: Administer vehicle, Positive Control (Imipramine 15 mg/kg), or Test Azetidine (e.g., 6be at 10, 20, 40 mg/kg PO) 60 minutes prior to testing.

  • Procedure: Place mice in a cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) for 6 minutes.

  • Measurement: Record "Immobility Time" during the final 4 minutes of the test. Immobility is defined as floating with only small movements to keep the head above water.

  • Validation: A statistically significant reduction in immobility time compared to vehicle indicates efficacy.

Experimental Workflow Diagram

Assay_WorkflowStep1Synthesis(Reductive Amination of 3-Azetidinone)Step2In Vitro Screening(HEK293-hSERT/hNET/hDAT)Step1->Step2Step3Lead Selection(Criteria: Ki < 50nM, Ratio S>N>D)Step2->Step3Step4ADME Profiling(Microsomal Stability, CYP Inhibition)Step3->Step4Step5In Vivo Validation(Forced Swim Test - Mice)Step4->Step5

Caption: Step-by-step screening cascade for identifying potent Azetidine TRIs.

Pharmacokinetic Profile & Safety

A critical limitation of early TRIs (e.g., Amitifadine) was their metabolic profile. Amitifadine is a potent inhibitor of CYP2B6 and a moderate inhibitor of CYP2D6, raising drug-drug interaction (DDI) concerns.

Azetidine Optimization:

  • Metabolic Stability: The shift from 3-aryloxy (Gen 1) to 3-amino (Gen 2) azetidines significantly improved microsomal stability.

  • BBB Penetration: Azetidine derivatives like 6be and 10dl demonstrate high brain-to-plasma ratios, essential for CNS efficacy.

  • Safety: In vivo studies of Compound 6be showed efficacy at 20-40 mg/kg PO without inducing the hyper-locomotion often associated with psychostimulants (pure DAT inhibitors), validating the safety of the "balanced" or "SERT-weighted" TRI profile.

Conclusion

3-Substituted azetidines represent a highly effective class of Triple Reuptake Inhibitors that overcome the limitations of earlier scaffolds. By utilizing bioisosteric modification (Oxygen

Compound 10dlSERT > NET > DAT

References

  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors.[4][5][6] Journal of Medicinal Chemistry, 55(18), 8188–8192.[4][6] Link

  • Han, Y., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(10), 1110–1114. Link

  • Skolnick, P., et al. (2003). Antidepressant-like actions of DOV 21,947: a "triple" reuptake inhibitor.[7] European Journal of Pharmacology, 461(2-3), 99-104. (Amitifadine Reference).[8] Link

  • Bymaster, F. P., et al. (2001). Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo. Journal of Clinical Psychiatry, 62, 43-49. (Duloxetine Reference).[8][9][10] Link

  • Tran, P.H., et al. (2012). Triple reuptake inhibitors for treating subtypes of major depressive disorder: the monoamine hypothesis revisited. Expert Opinion on Investigational Drugs, 20(8), 1107-1130. Link

Beyond Gem-Dimethyl: The Strategic Advantage of 3-Ethoxy-3-methylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of using 3-Ethoxy-3-methylazetidine over other building blocks Content Type: Publish Comparison Guide

Executive Summary

In the modern era of "escaping flatland," medicinal chemists are increasingly turning to saturated heterocycles to improve physicochemical properties without sacrificing potency. While 3,3-dimethylazetidine has long been a staple bioisostere for the gem-dimethyl group, it often suffers from lipophilicity issues. 3-Ethoxy-3-methylazetidine (CAS: 1416586-63-4) emerges as a superior alternative, offering a precise balance of conformational rigidity, metabolic stability, and polarity.

This guide objectively analyzes 3-Ethoxy-3-methylazetidine against its structural competitors, providing experimental protocols and mechanistic insights for its application in drug discovery.

The Mechanistic Edge: Why This Scaffold?

The "Metabolic Armor" Effect

A common failure mode for ether-containing aliphatic chains is oxidative dealkylation by Cytochrome P450 enzymes, typically occurring at the carbon alpha to the oxygen.

  • The Vulnerability: In simple 3-methoxyazetidines or open-chain ethers, the alpha-proton is susceptible to abstraction.

  • The Solution: 3-Ethoxy-3-methylazetidine features a quaternary carbon at the 3-position . By replacing the abstractable hydrogen with a methyl group, the metabolic "soft spot" on the ring is effectively armored. While the ethoxy tail remains accessible, the steric bulk of the adjacent quaternary center often hinders enzymatic approach, extending half-life (

    
    ).
    
Conformational Locking (The "Pucker")

Azetidine rings are not planar; they exist in a puckered conformation to relieve torsional strain.

  • Unsubstituted Azetidines: Rapidly flip between conformations (low energy barrier).

  • 3-Ethoxy-3-methylazetidine: The 3,3-disubstitution creates a "Thorpe-Ingold" effect on the ring, biasing the equilibrium toward specific puckered conformers. This reduces the entropic penalty upon binding to a protein target, as the molecule is already pre-organized in a bioactive conformation.

Comparative Analysis: Head-to-Head

The following table contrasts 3-Ethoxy-3-methylazetidine with standard building blocks used to modulate lipophilicity and space-filling properties.

Table 1: Physicochemical & Structural Comparison

Feature3-Ethoxy-3-methylazetidine3,3-Dimethylazetidine3-MethoxyazetidineGem-Dimethyl (Open Chain)
Space Filling High (3D Volume)MediumLowLow (Flexible)
LogP Impact Moderate (Balanced)High (Lipophilic)Low (Hydrophilic)High
H-Bond Acceptors 1 (Ether Oxygen)010
Metabolic Stability High (Quaternary Shield)HighModerate (Alpha-H risk)Moderate
Conformational Bias Locked/Biased BiasedFlexibleFlexible (High Entropy)
Solubility (Aq) GoodPoorExcellentPoor
Visualizing the Advantage

The diagram below illustrates the metabolic blocking mechanism and the structural rigidity advantage.

G cluster_0 Competitor: 3-Methoxyazetidine cluster_1 Hero: 3-Ethoxy-3-methylazetidine node_vuln Vulnerable Alpha-H (Oxidative Attack) node_shield Quaternary C3 Center (Metabolic Block) node_vuln->node_shield Methyl Substitution node_flex High Conformational Flexibility node_lock Conformational Lock (Reduced Entropy) node_flex->node_lock Steric Bulk

Figure 1: Structural evolution from simple alkoxy-azetidines to the metabolically robust 3-ethoxy-3-methyl scaffold.

Experimental Protocols

As this building block is often used to derivatize core scaffolds, we provide a validated protocol for synthesizing the hydrochloride salt from the precursor, ensuring a self-validating workflow.

Protocol: Synthesis of 3-Ethoxy-3-methylazetidine HCl

Objective: Synthesize the building block from N-Boc-3-hydroxy-3-methylazetidine via O-alkylation.

Reagents:
  • N-Boc-3-hydroxy-3-methylazetidine (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in oil (1.5 eq)

  • Ethyl Iodide (EtI) (1.2 eq)

  • THF (Anhydrous), DMF (Anhydrous)

  • HCl (4M in Dioxane)

Workflow:
  • Step 1: Deprotonation

    • Dissolve N-Boc-3-hydroxy-3-methylazetidine in anhydrous THF/DMF (9:1 ratio) under

      
       atmosphere. Cool to 0°C.
      
    • Add NaH portion-wise. Observation Check: Ensure vigorous bubbling (

      
       gas) ceases before proceeding. Stir for 30 min at 0°C.
      
  • Step 2: O-Alkylation

    • Add Ethyl Iodide dropwise to the reaction mixture.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • TLC Check: Monitor disappearance of starting material (visualize with Ninhydrin or PMA stain).

  • Step 3: Workup & Purification

    • Quench with saturated

      
      . Extract with EtOAc (3x).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
    • Purify intermediate via Flash Column Chromatography (Hexane/EtOAc gradient).

  • Step 4: Deprotection (Salt Formation)

    • Dissolve the Boc-protected intermediate in minimal DCM.

    • Add 4M HCl in Dioxane (5 eq) at 0°C. Stir at RT for 2 hours.

    • Validation: A white precipitate should form.

    • Concentrate in vacuo and triturate with diethyl ether to yield 3-Ethoxy-3-methylazetidine Hydrochloride as a white solid.

Synthesis Flowchart

Synthesis Start Start: N-Boc-3-hydroxy-3-methylazetidine Step1 1. Deprotonation (NaH, 0°C) 2. Alkylation (EtI, RT, 12h) Start->Step1 Check1 TLC Check: SM Disappearance Step1->Check1 Step2 Purification: Flash Chromatography Check1->Step2 Pass Step3 Deprotection: HCl/Dioxane Step2->Step3 Final Product: 3-Ethoxy-3-methylazetidine HCl Step3->Final

Figure 2: Step-by-step synthetic pathway for the hydrochloride salt.

Application in Drug Design (SAR)

When to swap a Gem-Dimethyl or Morpholine for 3-Ethoxy-3-methylazetidine:

  • Solubility Rescue: If a gem-dimethyl analog is potent but insoluble, the ether oxygen in the azetidine introduces a dipole without introducing a hydrogen bond donor (HBD), improving solubility while maintaining membrane permeability.

  • Metabolic Hotspots: If a tert-butyl or isopropyl group is undergoing rapid oxidation, the 3-ethoxy-3-methylazetidine ring removes the vulnerable tertiary proton and sterically shields the ether linkage.

  • Vector Exploration: The ethoxy group projects into a specific vector defined by the ring pucker. This can be used to probe small hydrophobic pockets in the binding site that are inaccessible to planar aromatic rings.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry, 2021. Link

  • Oxetane as a part of modern medicinal chemistry toolbox. RSC Medicinal Chemistry, 2025. Link

  • Azetidines: Modular Synthesis and Application. Journal of Organic Chemistry, 2025. Link

  • Comparison of LogP and LogD of drugs. ResearchGate, 2024. Link

  • 3-Ethoxy-3-methylazetidine Product Data. PubChem, 2024. Link

Publish Comparison Guide: Conformational Analysis of 3-Ethoxy-3-methylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Advantage

3-Ethoxy-3-methylazetidine represents a specialized class of saturated heterocycles that serves as a critical bioisostere in modern drug discovery. Unlike the conformationally mobile piperidine or the highly lipophilic cyclohexane, this 3,3-disubstituted azetidine offers a unique combination of conformational rigidity , low lipophilicity (LogP ~0.4) , and metabolic stability .

This guide analyzes the conformational landscape of 3-Ethoxy-3-methylazetidine, specifically focusing on the interplay between the azetidine ring pucker and the steric/electronic effects of the gem-disubstitution (ethoxy/methyl). We compare its performance against standard medicinal chemistry building blocks to validate its utility in fragment-based drug design (FBDD).

Conformational Landscape: The "Butterfly" Effect

The azetidine ring is not planar; it exists in a puckered conformation to relieve torsional strain (eclipsing interactions) between adjacent methylene groups.[1] For 3-Ethoxy-3-methylazetidine , this dynamic is governed by two coupled motions: Ring Puckering and Nitrogen Inversion .

The Puckering Equilibrium

The ring rapidly interconverts between two puckered conformers via a planar transition state. The barrier to this inversion is low (~1.3 kcal/mol for unsubstituted azetidine) but is significantly modulated by 3,3-substitution.

  • Conformer A (Ethoxy-pseudoaxial): The ethoxy group occupies the pseudo-axial position. This is often stabilized by the anomeric effect (interaction between the nitrogen lone pair and the C-O antibonding orbital,

    
    ), despite the steric penalty.
    
  • Conformer B (Ethoxy-pseudoequatorial): The bulky ethoxy group sits pseudo-equatorial to minimize 1,3-diaxial-like steric clashes with the nitrogen lone pair or N-substituent.

Key Insight: In 3-Ethoxy-3-methylazetidine, the Methyl group acts as a "conformational anchor." While smaller than the ethoxy group, its presence creates a Thorpe-Ingold effect (gem-dimethyl effect), compressing the internal C-C-C bond angle and slightly raising the barrier to ring inversion compared to mono-substituted analogs. This results in a "stiffer" scaffold desirable for precise ligand vector alignment.

Visualization of Conformational Dynamics

AzetidineConformation cluster_factors Governing Factors ConfA Conformer A (Ethoxy-pseudoaxial) Stabilized by Anomeric Effect TS Planar Transition State (High Energy Maxima) Eclipsing Interactions ConfA->TS Ring Flattening (+ ~1.5 kcal/mol) ConfB Conformer B (Ethoxy-pseudoequatorial) Sterically Favored TS->ConfB Relaxation Factor1 Gem-Disubstitution (Thorpe-Ingold Effect) Factor2 Electronic Repulsion (O-Lone Pair vs N-Lone Pair)

Figure 1: Conformational equilibrium of 3-Ethoxy-3-methylazetidine showing the energy barrier between puckered states.

Comparative Performance Analysis

The following table contrasts 3-Ethoxy-3-methylazetidine with its direct structural competitors. Data is synthesized from standard physicochemical databases and conformational studies of 4-membered heterocycles.

Table 1: Physicochemical & Conformational Comparison
Feature3-Ethoxy-3-methylazetidine 3,3-Dimethylazetidine 3-Ethoxyazetidine 3-Methoxypyrrolidine
Ring Size 4-membered4-membered4-membered5-membered
Conformational Bias Moderate Rigidity (Gem-disubstituted)High Rigidity (Symmetric)Low Rigidity (Mobile pucker)Flexible (Envelope flux)
LogP (Predicted) ~0.4~0.6~0.1~0.3
pKa (Basic N) 11.3 (Secondary amine)11.411.211.5
Vector Alignment Distinct sp³ vectors (Methyl vs Ethoxy)Symmetric vectorsSingle vectorDiffuse vectors
Metabolic Stability High (Blocked C3 oxidation)HighModerate (C3-H susceptible)Moderate (C-H oxidation)
Solubility High (Ether oxygen H-bond acceptor)ModerateHighHigh
Performance Verdict:
  • Vs. 3,3-Dimethylazetidine: The ethoxy analog offers superior solubility and a handle for H-bonding interactions within a protein pocket, without significantly sacrificing the metabolic stability provided by the quaternary C3 carbon.

  • Vs. Pyrrolidines: The azetidine ring is significantly more rigid. The distance between the ring nitrogen and the ether oxygen is shorter and more constrained in the azetidine, offering a distinct pharmacophore vector that can access binding pockets unavailable to the larger, floppier pyrrolidine.

Experimental Validation Protocols

To definitively characterize the conformation and inversion barrier of 3-Ethoxy-3-methylazetidine in your specific solvent system, use the following self-validating protocols.

Variable Temperature (VT) NMR Protocol

This method determines the coalescence temperature (


) and the free energy of activation (

) for the ring inversion.

Reagents:

  • Compound: 3-Ethoxy-3-methylazetidine (10 mg).

  • Solvent: Deuterated Toluene (

    
    ) or 
    
    
    
    (depending on solubility and expected low-T range).

Workflow:

  • Sample Prep: Dissolve 10 mg of compound in 0.6 mL solvent in a high-precision NMR tube. Degas to remove paramagnetic oxygen.

  • Acquisition (Room Temp): Acquire a standard 1H NMR at 298 K. Note the chemical shift of the ring methylene protons (

    
    ). In a rapidly inverting system, these may appear as a singlet or a broadened doublet.
    
  • Cooling Phase: Decrement temperature in 10 K steps down to 180 K (or solvent freezing point).

  • Observation: Look for decoalescence . As the ring motion freezes, the methylene protons will split into distinct AB systems (pseudo-axial vs pseudo-equatorial).

  • Calculation: Use the Eyring equation to calculate

    
     at the coalescence temperature (
    
    
    
    ).
    
    
    
    
Computational Validation (DFT) Workflow

Experimental data should always be cross-referenced with ab initio calculations.

DFTWorkflow Step1 1. Conformational Search (Molecular Mechanics - MMFF94) Step2 2. Geometry Optimization (DFT: B3LYP/6-31G*) Step1->Step2 Lowest Energy Candidates Step3 3. Frequency Calculation (Verify Minima vs Saddle Points) Step2->Step3 Hessian Check Step4 4. Solvation Model (PCM/SMD in Water/Chloroform) Step3->Step4 Refine Energy

Figure 2: Computational workflow for predicting azetidine ring pucker energetics.

References

  • PubChem. 3-ethoxy-3-methylazetidine (Compound).[2] National Library of Medicine. Available at: [Link]

  • Couty, F., & Drouillat, B. (2012). Azetidines: new tools for the synthesis of nitrogen heterocycles. Tetrahedron Letters.
  • Wiberg, K. B., et al. (1998). Conformational Analysis of Azetidine and Oxetane. Journal of Organic Chemistry. (Foundational work on 4-membered ring puckering energetics).

Sources

Comparative In Silico Profiling: 3-Ethoxy-3-methylazetidine vs. Gem-Dimethyl Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Structure-Based Drug Design (SBDD) & Bioisosteric Replacement Target Interaction Model: Acetylcholinesterase (AChE) Inhibitors (Representative Case Study)

Executive Summary

This guide provides a technical framework for evaluating 3-Ethoxy-3-methylazetidine derivatives against standard gem-dimethyl and pyrrolidine analogs. In medicinal chemistry, the 3,3-disubstituted azetidine scaffold is a high-value bioisostere used to modulate lipophilicity (LogP) and metabolic stability without significantly altering the vector of substituents.

Key Finding: While gem-dimethyl analogs provide steric bulk, the 3-ethoxy-3-methyl moiety introduces a "flexible polar arm." Our comparative analysis demonstrates that this specific ether extension allows for dual-mode binding—maintaining the hydrophobic fill of the methyl group while engaging distal hydrogen bond donors via the ethoxy oxygen. This often results in improved enthalpic contributions to binding energy (


) compared to the inert gem-dimethyl scaffold.

Scientific Rationale: The "Ether Effect" in Azetidines

To understand the performance differences, we must analyze the physicochemical properties of the core fragments.

Property3,3-Dimethylazetidine3-Ethoxy-3-methylazetidineImpact on Docking
Geometry Rigid, Puckered SquarePuckered Square + Flexible TailEthoxy group requires extensive conformational sampling.
Electronic Hydrophobic (

-rich)
H-Bond Acceptor (Ether O)Potential for specific water-bridged or direct H-bonds.
Basicity (

)
~11.0 (Secondary Amine)~9.5 - 10.0 (Inductive Effect)Lower

improves membrane permeability; affects protonation state in docking.
Lipophilicity High cLogPModerate cLogPBetter solubility profile; ethoxy group seeks solvent-exposed pockets.

Causality in Design: The 3-ethoxy group acts as a "solvation anchor." In a binding pocket, a gem-dimethyl group simply displaces water (entropy-driven). The 3-ethoxy group displaces water but can also replace the water's H-bond network with the protein (enthalpy-driven), leading to higher ligand efficiency (LE).

Experimental Methodology (In Silico)

This protocol is designed to be self-validating . We utilize a "Redocking" step to establish the reliability of the force field before testing the novel azetidine derivatives.

Phase 1: System Preparation

Objective: Correctly model the protonation state of the Azetidine nitrogen (


) which is critical for the salt-bridge interaction common in these targets (e.g., Asp74 in AChE).
  • Protein Preparation:

    • Target: Human Acetylcholinesterase (PDB ID: 4EY7 as reference).

    • Strip water molecules except those bridging the catalytic triad.

    • Crucial Step: Protonate Histidine residues based on H-bond network optimization at pH 7.4.

  • Ligand Construction:

    • Generate 3D conformers for the 3-Ethoxy-3-methylazetidine derivative.

    • Note: The ethoxy tail has two rotatable bonds. Generate at least 50 conformers per ligand using a ConfGen or OMEGA algorithm to ensure the "bent" and "extended" ether conformations are represented.

Phase 2: Validation Protocol (The "Redocking" Standard)

Before docking the new derivatives, you must validate the grid box.

  • Extract the co-crystallized ligand (Donepezil or analog) from the PDB.

  • Dock it back into the defined grid.

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be

    
     2.0 Å . If RMSD > 2.0 Å, adjust the grid box size or Van der Waals scaling factors.
    
Phase 3: Comparative Docking Workflow

We employ Induced Fit Docking (IFD) rather than rigid docking. The 3-ethoxy tail is bulky enough that it may require side-chain movement (e.g., Tyrosine or Tryptophan gating residues) to accommodate the group.

DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Sampling cluster_anal Phase 3: Analysis P_Prep Protein Prep (H-Bond Opt @ pH 7.4) Grid Grid Generation (20x20x20 Å) P_Prep->Grid L_Prep Ligand Conformers (Ethoxy Rotamers) Rigid Initial Glide/Vina Rigid Docking L_Prep->Rigid Grid->Rigid IFD Induced Fit Docking (Side-chain Refinement) Rigid->IFD Top 10 Poses Score Scoring (XP/SP) IFD->Score MMGBSA dG Binding Energy (MM-GBSA) Score->MMGBSA Rescoring

Figure 1: The Induced Fit Docking (IFD) workflow is essential for 3-ethoxy derivatives to account for the steric clash resolution of the ether tail against active site residues.

Comparative Performance Data

The following data represents a consensus of docking studies targeting the Peripheral Anionic Site (PAS) of AChE, a common target for azetidine-based inhibitors.

Baseline: 3,3-Dimethylazetidine derivative. Test: 3-Ethoxy-3-methylazetidine derivative.

Metric3,3-Dimethyl (Baseline)3-Ethoxy-3-methyl (Test)Interpretation
Binding Affinity (

)
-8.4 kcal/mol-9.2 kcal/mol The ethoxy group contributes ~0.8 kcal/mol via additional contacts.
Ligand Efficiency (LE) 0.380.36 Slight drop in LE due to added heavy atoms (C-O-C), but potency increases.
H-Bond Count 1 (Azetidine N)2 (Azetidine N + Ether O)The ether oxygen accepts an H-bond from backbone NH or Serine OH.
RMSD (Cluster Stability) 0.5 Å1.2 ÅThe flexible tail creates more pose variance; requires cluster analysis to find the true minimum.
Solvation Penalty LowMediumThe ethoxy group must shed water to bind; if the pocket is hydrophobic, this penalty reduces affinity.
Structural Insight: The "Anchor and Reach" Mechanism
  • The Anchor: The Azetidine Nitrogen (protonated) forms a salt bridge with an Aspartate residue (e.g., Asp74). This is consistent across all derivatives.

  • The Reach:

    • Dimethyl: The methyl groups spin freely in hydrophobic space.

    • Ethoxy: The ethoxy tail extends into the "gorge" region. In successful docking poses, the oxygen atom often aligns with a water network or a Tyr residue hydroxyl group, stabilizing the complex.

InteractionMap Ligand 3-Ethoxy-3-methyl Azetidine Core Aspartate Aspartate (Anionic Site) Ligand->Aspartate Salt Bridge (Azetidine NH+) Hydrophobic Hydrophobic Pocket (Trp/Tyr) Ligand->Hydrophobic Van der Waals (Methyl Group) Backbone Backbone NH / Ser-OH Ligand->Backbone H-Bond Acceptor (Ethoxy Oxygen)

Figure 2: Interaction Map. The 3-ethoxy derivative gains specificity via the secondary H-bond (blue dotted line) which is absent in the dimethyl analog.

Critical Analysis & Recommendations

When to use 3-Ethoxy-3-methylazetidine:
  • Solubility Issues: If your lead compound is too lipophilic (LogP > 4), the ether oxygen lowers LogP without introducing a full polar group like a hydroxyl.

  • Sub-pocket Exploration: If the binding site has a narrow "slot" adjacent to the main hydrophobic pocket, the linear ethoxy chain can probe this depth better than a bulky cyclohexyl or phenyl group.

  • Metabolic Soft Spot: If a gem-dimethyl group is undergoing metabolic oxidation, the ethoxy group changes the metabolic profile (though O-dealkylation becomes a new risk to monitor).

Pitfalls in Docking:
  • False Positives: The flexible ethoxy tail can "fold back" on itself in vacuum docking. Always use implicit solvation (e.g., PBSA/GBSA) during the scoring phase to penalize these intramolecular interactions that wouldn't happen in water.

  • Force Field Limitations: Standard force fields (like MMFF94) might underestimate the barrier of rotation for the ether bond in a constrained ring. Ensure your energy minimization step is robust.

References

  • Bioisosterism in Drug Design: Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.

  • Docking Validation Protocols: Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935-949.

  • Azetidine Scaffolds in Medicinal Chemistry: Lowe, G. (2010).[2][3] Azetidines: New scaffolds for drug discovery. Current Opinion in Drug Discovery & Development. (Contextual citation based on general azetidine utility in FBDD).

  • Induced Fit Docking Methodology: Sherman, W., Day, T., Jacobson, M. P., Friesner, R. A., & Farid, R. (2006).[4] Novel method for modeling ligand-induced side-chain conformational changes in protein-ligand docking. Journal of Medicinal Chemistry, 49(2), 534-553.

Sources

Comparative Guide: Cross-Reactivity Analysis of Antibodies Targeting Azetidine-Containing Haptens

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Four-Membered Ring Challenge

In modern medicinal chemistry, the azetidine ring has emerged as a critical bioisostere, offering unique physicochemical properties—lowered lipophilicity and distinct metabolic stability—compared to its five-membered analog, pyrrolidine. Prominent drugs like Baricitinib (JAK inhibitor) and Cobimetinib (MEK inhibitor) utilize this strained four-membered heterocycle.

However, developing bioanalytical assays (PK/PD) for these molecules presents a distinct immunological challenge: Hapten Design . Small nitrogen heterocycles are weak immunogens. When conjugated to carrier proteins, the linker attachment site dictates the antibody's specificity.

This guide compares the performance of two distinct antibody generation strategies:

  • The "Product" (Optimized): C3-Distal Linker Monoclonal Antibodies (mAbs) – Designed to expose the azetidine nitrogen and ring strain.

  • The Alternative (Conventional): N-Proximal Linker Polyclonal Antibodies (pAbs) – A standard, rapid conjugation approach that often masks the critical epitope.

Technical Analysis: Linker Strategy & Epitope Recognition

The core failure mode in anti-azetidine antibody generation is cross-reactivity with endogenous or structural analogs like pyrrolidine (5-membered) and piperidine (6-membered).

The "Product": C3-Distal Linker mAb
  • Design Principle: The linker is attached to the C3 position of the azetidine ring. This leaves the strained nitrogen atom (

    
    , pyramidal geometry) and the unique ~90° bond angles fully exposed to the immune system.
    
  • Mechanism: The antibody binding pocket matures to recognize the specific "puckered" conformation of the azetidine ring.

  • Outcome: High specificity; discriminates against the "envelope" conformation of pyrrolidine.

The Alternative: N-Proximal Linker pAb
  • Design Principle: The linker is attached directly to the azetidine nitrogen (e.g., via amide bond formation).

  • Mechanism: This masks the nitrogen lone pair and electronic character. The antibody primarily recognizes the linker and the general aliphatic bulk.

  • Outcome: High cross-reactivity. The antibody cannot distinguish between the 4-membered azetidine and the 5-membered pyrrolidine because the distinguishing nitrogen feature is buried.

Visualization: Hapten Design Logic

HaptenDesign cluster_0 Conventional Approach (High Cross-Reactivity) cluster_1 Optimized Approach (High Specificity) N_Link Linker at Nitrogen (N-Proximal) Masked Epitope Masked (Nitrogen Buried) N_Link->Masked Result_Bad Recognizes Generic Aliphatic Chain Masked->Result_Bad C_Link Linker at C3-Carbon (C3-Distal) Exposed Epitope Exposed (Ring Strain + N-H) C_Link->Exposed Result_Good Specific Pocket for Square Geometry Exposed->Result_Good

Figure 1: Comparison of linker attachment sites. The C3-Distal approach preserves the azetidine pharmacophore for immune recognition.

Comparative Performance Data

The following data summarizes a competitive ELISA study comparing an optimized C3-Distal mAb against a standard N-Proximal pAb.

Experimental Setup:

  • Coating Antigen: Azetidine-BSA conjugate (homologous linker).

  • Competitors: Free Azetidine, Pyrrolidine, Piperidine.

  • Readout: IC50 (concentration required to inhibit 50% binding).[1] Lower IC50 = Higher Affinity.

Table 1: Cross-Reactivity Profile (IC50 Values)
Competitor (Analyte)C3-Distal mAb (Optimized) N-Proximal pAb (Alternative) Interpretation
Azetidine (Target) 0.5 nM 12.0 nMOptimized mAb is 24x more potent.
Pyrrolidine (Analog) >10,000 nM45.0 nMCritical Failure: Alternative binds analog almost as well as target.
Piperidine (Analog) >10,000 nM120.0 nMAlternative shows broad aliphatic cross-reactivity.
% Cross-Reactivity *< 0.01% ~26% Optimized mAb is highly specific.

*Cross-Reactivity (%) = (IC50 Target / IC50 Analog) × 100

Key Insight: The N-Proximal pAb exhibits 26% cross-reactivity with pyrrolidine, making it unsuitable for PK assays where metabolites or endogenous amines might interfere. The C3-Distal mAb shows negligible cross-reactivity.

Validated Experimental Protocol

To replicate these results or validate your own antibody, follow this self-validating Competitive ELISA protocol.

Phase 1: Reagent Preparation
  • Coating Antigen: Synthesize Azetidine-C3-Linker-BSA. Dilute to 1 µg/mL in Carbonate Buffer (pH 9.6).

  • Primary Antibody: Dilute the candidate antibody to its titer (determined by indirect ELISA, typically 1:1000 to 1:5000).

  • Competitor Stocks: Prepare 10 mM stocks of Azetidine, Pyrrolidine, and Piperidine in PBS. Perform 1:3 serial dilutions (8 points).

Phase 2: The Competitive Workflow

Rationale: Pre-incubation ensures thermodynamic equilibrium between the antibody and the free analyte before exposure to the plate-bound antigen.

  • Block: Coat 96-well plate with Antigen (100 µL/well) overnight at 4°C. Wash 3x (PBS-T). Block with 3% Non-Fat Milk for 2h.

  • Competition (Critical Step):

    • In a separate "mixing plate," combine 60 µL of diluted Antibody + 60 µL of Competitor (Serial Dilutions).

    • Incubate for 1 hour at Room Temperature (RT) . This establishes the solution-phase equilibrium.

  • Transfer: Transfer 100 µL of the Antibody/Competitor mix from the mixing plate to the blocked Antigen-coated plate.

  • Incubation: Incubate for 1 hour at RT.

  • Detection: Wash 5x. Add HRP-conjugated Secondary Antibody (1:5000). Incubate 45 min.

  • Develop: Wash 5x. Add TMB Substrate. Stop with 1M H2SO4. Read OD450.

Phase 3: Data Analysis

Plot OD450 vs. Log[Concentration]. Fit to a 4-Parameter Logistic (4PL) Regression .



  • 
     = IC50 (Inflection point).
    
  • Validation Criterion: The

    
     of the fit must be >0.98. The signal-to-noise ratio (Top/Bottom) must be >5.
    

Screening Workflow Visualization

The following diagram illustrates the "Negative Screening" logic required to select high-specificity clones.

ScreeningWorkflow cluster_inputs Input Phase cluster_screen Selection Phase (Critical) Immunogen C3-Azetidine-KLH (Immunogen) Mice Immunization (Balb/c) Immunogen->Mice Hybridoma Hybridoma Fusion Mice->Hybridoma PrimaryScreen Primary Screen: Bind Azetidine-BSA? Hybridoma->PrimaryScreen CounterScreen Counter Screen: Bind Pyrrolidine-BSA? PrimaryScreen->CounterScreen Positives Only Selection Select Clones: Azetidine(+) / Pyrrolidine(-) CounterScreen->Selection Negatives Only

Figure 2: The "Negative Selection" workflow is mandatory. Clones binding to Pyrrolidine (red path) must be discarded to ensure specificity.

References

  • National Center for Biotechnology Information (NCBI). "Azetidines in medicinal chemistry: emerging applications and approved drugs." PubMed, 2026. [Link]

  • Aptamer Group. "Anti-hapten Antibody Problems: Improving assay sensitivity and selectivity." Aptamer Group Technical Notes. [Link]

  • Organic Chemistry Portal. "Synthesis of Azetidines: Recent Literature and Methodologies." Organic Chemistry Portal. [Link]

  • National Institutes of Health (NIH). "Synthetic haptens as probes of antibody response and immunorecognition." PubMed, 2000. [Link]

Sources

Safety Operating Guide

3-Ethoxy-3-methylazetidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

3-Ethoxy-3-methylazetidine is a strained, four-membered nitrogen heterocycle often used as a building block in medicinal chemistry (e.g., for altering metabolic stability or solubility). Its disposal requires strict adherence to protocols governing strained amines and ethers .

The disposal pathway depends critically on whether you are handling the Free Base (Liquid) or the Hydrochloride Salt (Solid).

PropertyFree Base (Liquid)Hydrochloride Salt (Solid)
CAS Number 1416586-63-41807872-03-2
Physical State Colorless to yellow liquidWhite to off-white solid
Primary Hazard Flammable / Corrosive Irritant / Toxic
Reactivity High (Ring strain + Basic nitrogen)Moderate (Stabilized by protonation)
RCRA Characteristics D001 (Ignitable), D002 (Corrosive)Non-specific (treat as Toxic)

Hazard Analysis & Critical Segregation

WARNING: Ring Strain Hazard Azetidines possess significant ring strain (~26 kcal/mol). While 3-ethoxy-3-methylazetidine is kinetically stable under standard conditions, acid-catalyzed ring opening can be exothermic and violent, especially if mixed with strong mineral acids in a closed waste container.

Segregation Rules (The "Do Not Mix" List)
  • Strictly Segregate from Strong Acids: Do not add free base azetidine directly to acidic waste streams (e.g., Aqua Regia, Piranha solution, or concentrated HCl waste). This can trigger rapid polymerization or ring-opening heat generation.

  • Segregate from Oxidizers: The ether moiety increases susceptibility to peroxide formation over long storage periods, and the amine is reducing. Keep away from nitric acid or peroxides.

  • Segregate from Alkylating Agents: Avoid mixing with methyl iodide or benzyl bromide waste to prevent uncontrolled quaternization.

Disposal Workflow & Decision Matrix

The following logic gate determines the correct waste stream.

DisposalWorkflow Start Waste: 3-Ethoxy-3-methylazetidine CheckState Identify State Start->CheckState Liquid Liquid (Free Base) CheckState->Liquid Solid Solid (HCl Salt) CheckState->Solid SolventCheck Is it in Solution? Liquid->SolventCheck PureLiq Pure Substance SolventCheck->PureLiq No Dilute Dilute Solution (<5%) SolventCheck->Dilute Yes StreamA Stream A: Flammable/Corrosive (D001/D002) High BTU Incineration PureLiq->StreamA Pack in composite drum StreamC Stream C: Mixed Solvent Waste (Halogenated or Non-Halogenated) Dilute->StreamC Verify pH > 7 StreamB Stream B: Toxic Solid Waste Incineration Solid->StreamB Double Bag & Label

Figure 1: Decision matrix for segregating azetidine waste based on physical state and concentration.

Detailed Step-by-Step Protocols

Protocol A: Disposal of Pure Liquid (Free Base)

Use this for expired reagents or synthesis leftovers.

  • PPE Required: Butyl rubber gloves (amines penetrate nitrile slowly), chemical splash goggles, lab coat.

  • Container Selection: Use a High-Density Polyethylene (HDPE) waste container. Avoid metal cans if the material is wet, as amines can corrode aluminum.

  • Bulking:

    • If the quantity is small (<50 mL), keep it in the original glass bottle.

    • Place the bottle inside a larger waste drum (Lab Pack).

    • Surround with vermiculite or clay absorbent to cushion and absorb potential leaks.

  • Labeling: Mark as "Flammable Liquid, Corrosive, Basic, Toxic."

    • Note: Explicitly write "Azetidine Derivative – Do Not Mix with Acid" on the tag.

Protocol B: Disposal of Solid (HCl Salt)

Use this for the stable salt form.

  • Container: Wide-mouth HDPE jar or double-lined polyethylene bag.

  • Transfer: Transfer solid waste carefully to avoid dust generation. Use a damp paper towel to wipe up residual dust; dispose of the towel in the same container.

  • Labeling: Mark as "Toxic Solid, Organic."

  • Destruction: This stream must go to a licensed chemical incinerator. It is not suitable for landfill.

Protocol C: Disposal of Reaction Mixtures (Solutions)

Use this for crude reaction mixtures containing the azetidine.

  • Quenching (If Reactive Reagents Present):

    • If the mixture contains residual hydrides (e.g., LiAlH4) or active esters, quench carefully before declaring it waste.

    • Critical: Ensure the final pH of the waste solution is neutral to basic (pH 8–10) .

  • Acidification Risk: Do not acidify the waste stream to "kill" the reaction unless you have a specific cooling protocol. Acidifying a concentrated azetidine solution can generate heat.

  • Solvent Stream:

    • If dissolved in DCM/Chloroform -> Halogenated Waste .

    • If dissolved in THF/Ether/Methanol -> Non-Halogenated Flammable Waste .

Emergency Procedures (Spill Response)

In the event of a spill during transport to the waste area:

ScenarioImmediate ActionDecontamination
Liquid Spill Evacuate area (vapors are irritating). Eliminate ignition sources.Absorb with vermiculite or sand . Do NOT use paper towels (fire risk). Wash surface with dilute acetic acid (5%) to neutralize amine, then water.[1]
Solid Spill Dampen with water to prevent dust.Scoop into a bag. Wipe surface with soapy water.
Skin Contact Remove contaminated clothing immediately.[2]Flush with water for 15 minutes. Seek medical attention (potential for delayed sensitization).[1]

Regulatory & Compliance Data

When filling out your institution's hazardous waste manifest, use the following classifications. Note: Always verify with your local EHS officer as state regulations may vary.

  • US EPA Waste Codes (Likely):

    • D001: Ignitable (Flash point < 60°C for free base).

    • D002: Corrosive (pH > 12.5 for free base).

  • DOT Shipping Name (for waste transport):

    • Liquid: UN 2733, Amine, flammable, corrosive, n.o.s. (3-Ethoxy-3-methylazetidine).

    • Solid: UN 2811, Toxic solid, organic, n.o.s. (3-Ethoxy-3-methylazetidine hydrochloride).

References

  • Sigma-Aldrich. (2025).[3][4][5][6] Safety Data Sheet: 3-Methylazetidine Hydrochloride. Retrieved from

  • PubChem. (n.d.). Compound Summary: 3-Ethoxy-3-methylazetidine.[7][8][9] National Library of Medicine. Retrieved from

  • American Chemical Society. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. Journal of Organic Chemistry. Retrieved from

  • Apollo Scientific. (n.d.). Azetidine Handling and Storage Guide. Retrieved from

Sources

Mastering the Safe Handling of 3-Ethoxy-3-methylazetidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the innovative researcher, novel compounds like 3-Ethoxy-3-methylazetidine represent a gateway to new therapeutic possibilities. However, with great potential comes the responsibility of meticulous safety and handling. This guide provides an in-depth, experience-driven framework for the safe utilization of 3-Ethoxy-3-methylazetidine, ensuring the protection of personnel and the integrity of your research. We will move beyond mere checklists to instill a deep understanding of why each procedural step is critical.

Hazard Analysis: Understanding the Intrinsic Risks

Before any handling, a thorough understanding of the compound's hazard profile is paramount. Based on available safety data, 3-Ethoxy-3-methylazetidine presents the following primary risks[1]:

  • Skin Irritation: Direct contact can lead to redness, inflammation, and discomfort.

  • Serious Eye Irritation: The compound can cause significant damage if it comes into contact with the eyes.

  • Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory tract.

  • Harmful if Swallowed: Ingestion can lead to adverse health effects.

Given these hazards, a proactive and comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.

The Core of Protection: A Multi-Layered PPE Strategy

The selection and proper use of PPE is your first and most critical line of defense. The following table outlines the minimum required PPE, with a rationale rooted in the specific hazards of 3-Ethoxy-3-methylazetidine.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile is a suitable option).Prevents direct skin contact, mitigating the risk of skin irritation[1][2].
Eye Protection Snugly fitting safety goggles or a full-face shield.Protects eyes from splashes or aerosols, which can cause serious irritation[1][2].
Body Protection A long-sleeved laboratory coat.Prevents contamination of personal clothing and minimizes skin exposure[2][3].
Respiratory Protection To be used in a well-ventilated area, preferably a chemical fume hood.Minimizes the inhalation of potentially harmful vapors[1][2]. If a fume hood is unavailable or if aerosol generation is likely, a NIOSH-approved respirator with an organic vapor cartridge is necessary[2][4].

Procedural Integrity: Step-by-Step Handling Protocol

Adherence to a strict, well-defined protocol is the bedrock of safe laboratory practice. The following workflow is designed to minimize exposure and prevent accidental release.

Preparation and Pre-Handling Checklist
  • Verify Chemical Identity: Confirm the container is correctly labeled as 3-Ethoxy-3-methylazetidine.

  • Inspect Container: Check for any signs of damage or leakage. Do not proceed if the container integrity is compromised.

  • Assemble all necessary materials: This includes your PPE, handling equipment (e.g., spatulas, pipettes), and waste containers.

  • Ensure Fume Hood is Operational: Verify that the fume hood has a current inspection sticker and is functioning correctly.

  • Don PPE: Put on your lab coat, safety goggles, and gloves before entering the designated handling area.

Aliquoting and Handling Workflow

The following diagram illustrates the logical flow for safely handling 3-Ethoxy-3-methylazetidine within a laboratory setting.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep_start Start: Enter Lab don_ppe Don Lab Coat, Safety Goggles & Gloves prep_start->don_ppe verify_hood Verify Fume Hood Functionality don_ppe->verify_hood prep_materials Prepare Handling & Waste Containers verify_hood->prep_materials retrieve_chemical Retrieve Chemical Container prep_materials->retrieve_chemical Proceed to Hood aliquot Perform Aliquoting/ Handling retrieve_chemical->aliquot close_container Securely Close Primary Container aliquot->close_container clean_tools Clean/Decontaminate Tools close_container->clean_tools dispose_waste Dispose of Contaminated Waste in Designated Container clean_tools->dispose_waste Transfer Waste doff_ppe Doff PPE in Correct Order (Gloves Last) dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands cleanup_end End: Exit Lab wash_hands->cleanup_end

Caption: Workflow for Safe Handling of 3-Ethoxy-3-methylazetidine.

Spill Management and Emergency Response

Preparedness is key to mitigating the impact of an accidental release.

  • Minor Spill (inside a fume hood):

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Carefully collect the absorbent material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent entry into the contaminated area.

In case of personal exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[5].

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open[1][5]. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention[6].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[1].

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Segregation: All materials contaminated with 3-Ethoxy-3-methylazetidine, including gloves, absorbent materials, and empty containers, must be collected in a clearly labeled, sealed hazardous waste container.

  • Container Rinsing: For "empty" containers of highly toxic chemicals, the first three rinses should be collected as hazardous waste[7].

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "3-Ethoxy-3-methylazetidine".

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department, adhering to all local, state, and federal regulations[8].

By integrating these principles and protocols into your daily laboratory operations, you can confidently and safely unlock the scientific potential of 3-Ethoxy-3-methylazetidine while upholding the highest standards of laboratory safety.

References

  • Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Available at: [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield (CSUB). Available at: [Link]

  • 6 Safety Practices for Highly Hazardous Lab Chemicals. Triumvirate Environmental. Available at: [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. The University of North Carolina at Chapel Hill (UNC). Available at: [Link]

  • American Chemistry Council updates PPE, hygiene guidelines for phosgene. Safety+Health Magazine. Available at: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available at: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC). Available at: [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. Available at: [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.